5-bromo-4-fluoro-1H-indole
Description
Properties
IUPAC Name |
5-bromo-4-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGNVOLKFFCMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467974 | |
| Record name | 5-bromo-4-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344790-96-1 | |
| Record name | 5-bromo-4-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-bromo-4-fluoro-1H-indole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-4-fluoro-1H-indole is a halogenated indole derivative that has emerged as a valuable and versatile building block in medicinal chemistry and material science. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional organic materials. The indole scaffold itself is a privileged structure, forming the core of numerous natural products and pharmaceuticals.[1] The strategic placement of a bromine atom at the C5-position provides a reactive handle for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the fluorine atom at the C4-position can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, serving as a technical resource for professionals in research and development.
Physicochemical and Spectroscopic Properties
The core attributes of this compound are summarized below. While specific experimental data for properties like melting point and solubility are not widely published, data from closely related isomers and general knowledge of indole chemistry suggest its behavior.
Core Properties
| Property | Value | Source |
| CAS Number | 344790-96-1 | [3] |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.04 g/mol | [1][2] |
| Appearance | Expected to be a solid at room temperature | [3] |
| Solubility | Expected to be soluble in common organic solvents like DMF, THF, and Dichloromethane | N/A |
| InChIKey | OBGNVOLKFFCMAM-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. While a primary spectrum for this specific compound is not publicly available, data from isomeric compounds and established principles of NMR spectroscopy allow for the prediction of its spectral features. The most reactive position on the parent indole ring for electrophilic attack is C3, which is profoundly more reactive than benzene.[4]
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the pyrrole and benzene rings. The N-H proton will appear as a broad singlet, typically downfield. The C2 and C3 protons on the pyrrole ring will appear as multiplets, and the remaining two aromatic protons on the benzene ring (at C6 and C7) will exhibit coupling to each other and to the fluorine atom at C4.
-
¹³C NMR: The carbon spectrum provides a fingerprint of the molecule's carbon framework. A ¹³C NMR spectrum for this compound is cataloged in the SpectraBase database, with the original data attributed to a 2006 publication in the European Journal of Organic Chemistry.[2] The carbon attached to the fluorine (C4) would show a large one-bond coupling constant (¹JC-F), and adjacent carbons would show smaller two- and three-bond couplings.
-
¹⁹F NMR: A singlet would be expected in the ¹⁹F NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluoro-substituted benzene ring. For the related 5-fluoro-3-methyl-1H-indole, the fluorine signal appears at -125.24 ppm.[5]
Synthesis and Manufacturing
The synthesis of this compound is not widely detailed in primary literature, but established methods for indole synthesis provide a reliable blueprint. The Fischer indole synthesis is a robust and classical method for constructing the indole core from an arylhydrazine and a ketone or aldehyde, often under acidic conditions.[6][7][8] A plausible and efficient route to this compound would adapt this methodology.
Proposed Synthesis Route: Fischer Indole Synthesis
This protocol is adapted from the synthesis of the closely related 5-bromo-4-fluoro-2-methyl-1H-indole.[6] The key steps involve the formation of a phenylhydrazone from (4-bromo-3-fluorophenyl)hydrazine, followed by acid-catalyzed cyclization.
Figure 1: Proposed workflow for the Fischer indole synthesis of this compound.
Step-by-Step Protocol:
-
Hydrazone Formation:
-
To a solution of (4-bromo-3-fluorophenyl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add the chosen carbonyl partner (e.g., pyruvic acid or an acetaldehyde equivalent, 1.1 equivalents).
-
Stir the mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the complete consumption of the starting hydrazine. This step can often be performed in situ without isolating the hydrazone intermediate.[7]
-
-
Fischer Indole Cyclization:
-
To the crude hydrazone mixture, add an acid catalyst. Polyphosphoric acid (PPA) or strong Brønsted acids like sulfuric acid are effective. Alternatively, Lewis acids such as zinc chloride (ZnCl₂) can be used.[8]
-
Heat the reaction mixture, typically to temperatures between 80-160 °C, depending on the substrate and catalyst.
-
Monitor the reaction by TLC until the formation of the indole product is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.
-
Neutralize the acidic mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide, until the solution is neutral or slightly basic.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Chemical Reactivity and Derivatization
The reactivity of this compound is dictated by the distinct functionalities of its structure: the acidic N-H proton, the electron-rich pyrrole ring (C2 and C3 positions), and the C5-bromo substituent.
Sources
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. 1H-Indole, 5-broMo-4-fluoro- | 344790-96-1 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-fluoro-1H-indole
Introduction
5-Bromo-4-fluoro-1H-indole is a halogenated derivative of the indole heterocyclic system, a core structure in numerous biologically active compounds. The strategic placement of bromine and fluorine atoms on the benzene ring of the indole scaffold significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for medicinal chemists and drug development professionals. Its structural features suggest potential applications in the development of novel therapeutics, particularly in oncology and neurology.[1]
This technical guide provides a comprehensive overview of the known physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics for its synthesis, handling, and application in research and development. It is important to note that while this guide strives for completeness, publicly available experimental data on this specific isomer is limited. To provide a broader context, data for closely related isomers and the parent indole structures are also discussed, with clear distinctions made.
Molecular Structure and Basic Properties
The foundational physical properties of this compound are summarized in the table below. These data are crucial for stoichiometric calculations, interpretation of mass spectrometry data, and general handling of the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.04 g/mol | [2] |
| Exact Mass | 212.95894 g/mol | [3] |
| CAS Number | 344790-96-1 | [4] |
Spectroscopic Properties
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of organic compounds. This section details the available and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound.
¹³C NMR Spectrum: A definitive source has reported the ¹³C NMR spectrum of this compound, although the full spectral data is not publicly accessible without a subscription.[2] The key reference for this data is:
-
M. Schlosser, A. Ginanneschi, F. Leroux, Eur. J. Org. Chem., 2006 , 2956.
For comparative purposes, the predicted ¹³C NMR chemical shifts for the parent indole molecule are available and provide a basis for estimating the shifts in the substituted derivative.[5] The introduction of the electron-withdrawing fluorine and bromine atoms is expected to induce significant downfield shifts in the signals of the adjacent carbon atoms.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A typical IR spectrum of an indole derivative would show:
-
N-H Stretch: A sharp to moderately broad peak in the region of 3400-3300 cm⁻¹, characteristic of the indole N-H bond.
-
C-H Aromatic Stretch: Peaks typically appearing just above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretch: A series of sharp absorptions in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: A strong absorption band in the 1250-1000 cm⁻¹ region.
-
C-Br Stretch: An absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes), with the molecular ion peaks [M]⁺ and [M+2]⁺ being of similar abundance. The exact mass would be expected to be 212.9589 g/mol for the ⁷⁹Br isotope.[3]
Thermal and Physical State Properties
The physical state, melting point, and boiling point are critical parameters for the purification, handling, and storage of a chemical compound.
Physical State: Information from commercial suppliers indicates that this compound is typically a solid at room temperature.[7][8]
Melting Point: An experimental melting point for this compound is not widely reported in the scientific literature. For context, the melting points of related isomers are:
-
4-Fluoro-1H-indole: 30 - 32 °C
-
5-Fluoro-1H-indole: 45 - 48 °C[9] The presence of the heavier bromine atom in this compound would be expected to result in a higher melting point compared to these fluoroindole analogs.
Boiling Point: An experimental boiling point has not been reported. Predicted boiling points for isomeric bromo-fluoro-indoles are in the range of 315.9 ± 22.0 °C.[10] However, it is important to treat predicted data with caution as it may not reflect the true experimental value.
Solubility: Quantitative solubility data for this compound in various solvents is not available. Based on the general solubility of indole derivatives, it is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol, and likely to have low solubility in water.
Experimental Protocols for Physical Property Determination
For researchers needing to definitively characterize this compound, the following standard experimental protocols are recommended.
Protocol 1: Melting Point Determination
Objective: To determine the melting point range of the solid compound.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Caption: Workflow for Melting Point Determination.
Protocol 2: NMR Spectrum Acquisition
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
The tube is placed in the NMR spectrometer.
-
A standard ¹H NMR spectrum is acquired, followed by a ¹³C NMR spectrum.
-
The data is processed (Fourier transformation, phase correction, and baseline correction) and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR Spectrum Acquisition.
Protocol 3: IR Spectrum Acquisition
Objective: To identify the functional groups present in the molecule.
Methodology (using Attenuated Total Reflectance - ATR):
-
A background spectrum of the clean ATR crystal is recorded.
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
The sample is pressed against the crystal using the pressure arm.
-
The IR spectrum is recorded.
-
The crystal is cleaned thoroughly after the measurement.
Caption: Workflow for ATR-IR Spectrum Acquisition.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and materials science. This guide has synthesized the available information on its physical properties, highlighting the current gaps in publicly accessible experimental data. While basic molecular properties are established, a comprehensive experimental characterization including melting point, boiling point, and detailed spectroscopic data has yet to be fully reported in the literature. The provided protocols offer a standardized approach for researchers to determine these crucial parameters, thereby contributing to a more complete understanding of this valuable synthetic building block.
References
- PubChemLite. This compound (C8H5BrFN).
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Pharmaffiliates. CAS No : 344790-96-1 | Product Name : this compound.
- Royal Society of Chemistry. Supporting information.
- Google Patents. WO2018015558A1 - Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof.
- MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
- Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I.
- Justia Patents. novel process for the manufacture of 5-halogenated-7-azaindoles.
- Google Patents. US8372875B2 - Indole carboxamides as IKK2 inhibitors.
- atz-ab.com. 5-Bromoindole | C8H6BrN | MD Topology | NMR | X-Ray.
- SpectraBase. 5-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts.
- Sunway Pharm Ltd. 4-BroMo-5-fluoro-1H-indole - CAS:1227493-96-0.
- Diva Portal. Synthesis of 5-Fluoroindole-5-13C.
- ResearchGate. (PDF) Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one.
- ResearchGate. 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1....
- Eureka | Patsnap. Synthetic process of 5-bromo-7-azaindole.
- Google Patents. WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative.
- ACS Publications. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
- PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347.
- National Institutes of Health. 5-Fluoro-3-(1H-indol-3-ylmethyl).
- YouTube. IR Spectroscopy Experiment.
- YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available from: [Link] to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
- ResearchGate. Ultraviolet/infrared-double resonance spectroscopy and ab initio calculations on the indole+ and indole(H2O)1+ cations.
Sources
- 1. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 2. spectrabase.com [spectrabase.com]
- 3. PubChemLite - this compound (C8H5BrFN) [pubchemlite.lcsb.uni.lu]
- 4. 344790-96-1|this compound|BLD Pharm [bldpharm.com]
- 5. 5-Bromoindole(10075-50-0) 13C NMR [m.chemicalbook.com]
- 6. 5-Bromoindole | C8H6BrN | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. ossila.com [ossila.com]
- 10. 4-BroMo-5-fluoro-1H-indole CAS#: 1227493-96-0 [m.chemicalbook.com]
5-bromo-4-fluoro-1H-indole molecular weight
An In-depth Technical Guide to 5-bromo-4-fluoro-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated indole derivative of significant interest to the scientific and drug development communities. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, and the strategic placement of bromine and fluorine atoms on this core imparts unique physicochemical properties that are highly valuable for the synthesis of novel therapeutic agents.[1][2] This document delves into the compound's core properties, provides detailed, field-proven synthesis methodologies with mechanistic insights, and explores its critical role as a versatile building block in the development of pharmaceuticals for oncology and neurology.[3] Step-by-step experimental protocols for synthesis and biological evaluation are included, supported by data tables and workflow diagrams to ensure scientific integrity and reproducibility.
Introduction: The Significance of Halogenated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products, neurotransmitters (e.g., serotonin), and approved pharmaceuticals.[1][4] Its ability to mimic peptide structures and engage in various non-covalent interactions allows it to bind to a wide array of biological targets.[1] The introduction of halogen atoms, such as bromine and fluorine, onto the indole ring—creating scaffolds like this compound—is a deliberate strategy to modulate a molecule's therapeutic potential.
-
Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter pKa, thereby improving pharmacokinetic properties like membrane permeability and oral bioavailability.
-
Bromine: The bromine atom serves a dual purpose. It increases lipophilicity, which can enhance cell membrane penetration. Critically, it provides a versatile synthetic handle for introducing further chemical diversity via modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling extensive structure-activity relationship (SAR) studies.[5]
Consequently, this compound is not merely an inert scaffold but a highly functionalized intermediate, primed for elaboration into complex molecular architectures targeting critical disease pathways.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrFN | [3] |
| Molecular Weight | 214.03 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 344790-96-1 | [3] |
| Canonical SMILES | C1=CC(=C(C2=C1NC=C2)F)Br | [3] |
| InChI Key | OBGNVOLKFFCMAM-UHFFFAOYSA-N | [3][6] |
| Predicted Boiling Point | 315.9±22.0 °C | [7] |
| Predicted Density | 1.750±0.06 g/cm³ | [7] |
Chemical Structure
The structure of this compound features a bicyclic system with a bromine atom at the C5 position and a fluorine atom at the C4 position of the benzene ring.
Caption: 2D Structure of this compound.
Synthesis Methodology: A Self-Validating Protocol
The synthesis of this compound can be reliably achieved via a multi-step pathway starting from commercially available precursors. The following protocol is adapted from established methods, with explanations for key experimental choices to ensure both success and understanding.[8]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Experimental Protocol
Step 1: Bromination of 3-fluoro-2-methylaniline
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile.
-
Cooling: Cool the solution to a temperature between -10°C and 0°C using an ice-salt bath. Causality: This low temperature is crucial to control the selectivity of the bromination and prevent multiple brominations or other side reactions.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in acetonitrile dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. Causality: NBS is a reliable and easy-to-handle source of electrophilic bromine. The slow, controlled addition prevents a rapid exotherm.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
Monitoring & Quenching: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Workup: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the brominated intermediate.
Step 2: Ring Closure to form the Indazole Intermediate
-
Setup: Charge a flask with the crude product from Step 1 and acetic acid.
-
Heating: Heat the mixture to 110°C. Causality: This temperature provides the necessary activation energy for the diazotization and subsequent intramolecular cyclization.
-
Reagent Addition: Add isoamyl nitrite (1.2 eq) dropwise while maintaining the temperature at 110°C. Causality: Isoamyl nitrite is an effective diazotizing agent under these acidic, non-aqueous conditions, converting the amino group into a diazonium salt, which is the key reactive species for the ring closure.
-
Reaction: Maintain the reaction at 110°C for 2-3 hours until TLC analysis indicates the completion of the reaction.
-
Isolation: Cool the reaction mixture and concentrate it to dryness. The resulting residue can be purified by slurrying in methanol and filtering to isolate the protected indazole product.
Step 3: Deprotection and Rearrangement to this compound
-
Setup: Suspend the indazole intermediate from Step 2 in a mixture of methanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2M) and stir the mixture vigorously at room temperature for 12 hours. Causality: The basic conditions facilitate the hydrolysis of any protecting groups and can promote the rearrangement of the indazole to the more thermodynamically stable indole scaffold.
-
Precipitation & Isolation: Upon reaction completion (monitored by TLC), add water to the reaction mixture to precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The final product, this compound, can be further purified by column chromatography on silica gel if required.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a highly sought-after building block for creating libraries of compounds for high-throughput screening and lead optimization. Its derivatives have shown promise in several therapeutic areas.
-
Oncology: The indole scaffold is a key component of many kinase inhibitors.[2] Derivatives of this compound can be designed to target the ATP-binding site of kinases like EGFR, BRAF, or CDK, which are crucial drivers in many cancers.[2][4] The bromine at the C5 position allows for synthetic diversification to optimize potency and selectivity.
-
Neurological Disorders: This scaffold serves as an intermediate in the synthesis of molecules targeting central nervous system (CNS) disorders.[3][9] The physicochemical properties imparted by the halogen atoms can be fine-tuned to achieve the required blood-brain barrier permeability.
-
Antiviral Agents: Indole derivatives are a major class of antiviral agents.[1] The this compound core can be used to synthesize novel compounds that inhibit viral entry, replication, or other key processes.
Role in Kinase Inhibitor Design
Many kinase inhibitors function by competing with ATP. The indole core can act as a "hinge-binder," forming crucial hydrogen bonds with the kinase enzyme. The rest of the molecule can be elaborated from the bromine position to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
To assess the anticancer potential of novel derivatives synthesized from this compound, a standard MTT assay is employed. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Assay Workflow
Caption: Workflow for a standard MTT cell viability assay.
Step-by-Step Methodology
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of the test indole derivative in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., from 0.01 µM to 100 µM). Self-Validation: Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound is a strategically designed chemical entity that embodies the principles of modern medicinal chemistry. Its halogenated structure provides a favorable combination of metabolic stability, binding potential, and, most importantly, synthetic versatility. As demonstrated in this guide, reliable and well-understood synthetic protocols make it an accessible starting point for research campaigns. Its proven utility as a precursor for kinase inhibitors and other biologically active molecules ensures its continued relevance for researchers, scientists, and drug development professionals aiming to address unmet medical needs in oncology, neurology, and beyond.
References
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- PubChem. (n.d.). 5-bromo-4,6-difluoro-1H-indole.
- Lizhuo Information. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.
- ResearchGate. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions.
- Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.
- SpectraBase. (n.d.). 5-BROMO-4-FLUOROINDOLE.
- Al-Ostoot, F. H., et al. (2016). A review on recent developments of indole-containing antiviral agents. PMC.
- PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole.
- Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.
Sources
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy this compound | 344790-96-1 [smolecule.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-BroMo-5-fluoro-1H-indole CAS#: 1227493-96-0 [m.chemicalbook.com]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
5-bromo-4-fluoro-1H-indole structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 5-bromo-4-fluoro-1H-indole
This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of this compound. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods. It details the strategic rationale behind the analytical workflow, emphasizing a multi-technique, self-validating approach to ensure absolute structural confirmation. The methodologies described herein are rooted in fundamental principles and validated through practical application in the field of complex small molecule characterization.
Introduction and Strategic Overview
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Halogenated indoles serve as crucial scaffolds in the development of pharmaceuticals and functional organic materials, with the specific placement of halogen atoms profoundly influencing biological activity and electronic properties.[1][2] The presence of both bromine and fluorine atoms introduces unique spectroscopic handles and challenges, necessitating a rigorous and orthogonal analytical strategy for unambiguous structure determination.
The core philosophy of this elucidation process is to build the molecular structure piece by piece, with each analytical technique providing a layer of evidence that is subsequently confirmed by another. We will first determine the elemental composition and molecular weight via high-resolution mass spectrometry (HRMS). Following this, a suite of advanced nuclear magnetic resonance (NMR) spectroscopy techniques, including ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) correlation experiments, will be employed to assemble the atomic connectivity and finalize the regiochemistry.
The logical flow of this process is depicted below, ensuring that each step builds upon the validated information from the previous one.
Caption: A logical workflow for the structure elucidation of this compound.
Mass Spectrometry: Confirming the Elemental Composition
The foundational step in any structure elucidation is the verification of the molecular formula. High-resolution mass spectrometry provides the necessary mass accuracy to distinguish between isobaric species and, critically in this case, to observe the characteristic isotopic signature of bromine.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol or acetonitrile.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Employ Electrospray Ionization (ESI) in positive ion mode. The indole nitrogen can be protonated to form the [M+H]⁺ ion.
-
Mass Analysis: Acquire data in full scan mode over a mass range of m/z 100-500 with a resolution setting of >60,000.
-
Data Analysis: Identify the molecular ion cluster and compare the measured m/z value of the monoisotopic peak with the theoretical value calculated for the proposed formula, C₈H₅BrFN. The mass error should be less than 5 ppm.
Data Interpretation and Validation
The key diagnostic feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by ~2 Da. This provides an immediate and definitive confirmation of the presence of a single bromine atom.
| Ion Species | Theoretical Monoisotopic Mass (m/z) | Observed Mass (m/z) | Isotopic Abundance |
| [C₈H₅⁷⁹BrFN]⁺ | 212.9589 | Expected ~212.959 | ~100% |
| [C₈H₅⁸¹BrFN]⁺ | 214.9569 | Expected ~214.957 | ~98% |
This table summarizes the expected high-resolution mass spectrometry data. The observation of this doublet, with each peak having a mass accuracy of <5 ppm, validates the elemental composition.
NMR Spectroscopy: Assembling the Molecular Framework
With the molecular formula confirmed, NMR spectroscopy is employed to delineate the precise arrangement of atoms. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular environment.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Record a standard one-dimensional ¹H spectrum with 16-32 scans.
-
Referencing: Reference the spectrum to the residual solvent signal (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
The structure of this compound has five protons: one N-H proton and four protons on the indole core (H2, H3, H6, H7).
-
N-H Proton (H1): A broad singlet, typically in the range of δ 8.0-8.5 ppm in CDCl₃, whose chemical shift is concentration-dependent.
-
Pyrrole Ring Protons (H2, H3): These protons on the five-membered ring typically appear as multiplets around δ 6.5-7.5 ppm. H3 is often a triplet (or more accurately, a doublet of doublets with similar J-couplings), coupled to H2 and H1. H2 is coupled to H3 and H1. For unsubstituted indole in CDCl₃, H2 is at ~7.2 ppm and H3 is at ~6.5 ppm.[3][4]
-
Benzene Ring Protons (H6, H7): The substitution pattern leaves two adjacent protons on the benzene ring. H7 will be a doublet coupled to H6. H6 will be a doublet of doublets, coupled to H7 and the fluorine at C4. The electron-withdrawing effects of the halogens will shift these protons downfield compared to unsubstituted indole. We predict H7 to be around δ 7.3-7.5 ppm and H6 to be around δ 7.0-7.2 ppm.
¹⁹F NMR Spectroscopy: A Unique Probe
¹⁹F NMR is exceptionally informative due to its high sensitivity and wide chemical shift range, making it a powerful tool for confirming the fluorine environment.[5][6]
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A multinuclear NMR probe is required.
-
Acquisition: Record a proton-decoupled ¹⁹F spectrum. A proton-coupled spectrum should also be acquired to observe J-couplings to protons.
-
Referencing: Use an external standard, such as CFCl₃ (δ 0 ppm) or a common secondary standard like trifluoroacetic acid (δ -76.55 ppm).[7]
-
Chemical Shift: The chemical shift for a fluorine atom on an aromatic ring is sensitive to the other substituents. For a fluoro-benzene derivative, the shift is around -113 ppm.[7] We predict a single resonance for the C4-F.
-
Coupling: In the proton-coupled spectrum, this ¹⁹F resonance will be split by nearby protons. The largest coupling will be the three-bond coupling to H3 (³JFH) and H5 (which is substituted by Br, so no coupling). A smaller four-bond coupling to H6 (⁴JFH) is also expected. This coupling pattern provides definitive proof of the fluorine's position at C4.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms and provides crucial information through carbon-fluorine coupling constants (JCF).
-
Sample Preparation: Use the same sample, though a more concentrated solution (~20-30 mg) may be beneficial.
-
Instrumentation: Utilize a 100 MHz or higher spectrometer.
-
Acquisition: Record a standard proton-decoupled ¹³C spectrum (e.g., using a PENDANT or DEPTQ sequence to differentiate C, CH, CH₂, and CH₃).
-
Referencing: Reference the spectrum to the solvent signal (CDCl₃: δ 77.16 ppm).
The spectrum will show 8 distinct carbon signals. The key diagnostic feature will be the large one-bond carbon-fluorine coupling (¹JCF) for C4 and smaller two- and three-bond couplings for C3, C5, and C3a.[8] The signal for C5 will be a doublet due to ¹³C-¹⁹F coupling and will also be attenuated due to the C-Br bond. The C4 signal will be a large doublet due to its direct attachment to fluorine.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling | Rationale |
| C2 | ~125 | Small ⁴JCF | Typical indole C2 shift.[9] |
| C3 | ~103 | ²JCF ≈ 20-25 Hz | Upfield shift typical for indole C3.[9] |
| C3a | ~128 | ²JCF ≈ 10-15 Hz | Bridgehead carbon. |
| C4 | ~155 (d) | ¹JCF ≈ 240-260 Hz | Directly attached to F, strong deshielding and large coupling. |
| C5 | ~100 (d) | ³JCF ≈ 3-5 Hz | Attached to Br, upfield shift. |
| C6 | ~124 (d) | ³JCF ≈ 5-10 Hz | Aromatic CH. |
| C7 | ~112 | Small ⁴JCF | Aromatic CH adjacent to pyrrole ring. |
| C7a | ~135 | Small ⁴JCF | Bridgehead carbon adjacent to N. |
Note: Predicted chemical shifts are based on data for similar halogenated indoles and general substituent effects. The most critical data are the C-F coupling constants which are highly diagnostic.[9]
2D NMR Spectroscopy: Unambiguous Connectivity
Two-dimensional NMR experiments are essential to connect all the pieces of the puzzle, confirming the proton and carbon assignments and establishing the final, unambiguous structure.
Caption: Key 2D NMR correlations (COSY, HMBC) for confirming the structure.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). The key expected correlations are between H6 and H7 on the benzene ring, and between H2 and H3 on the pyrrole ring. This confirms the presence of these two distinct spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the CH carbons (C2, C3, C6, C7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations that lock in the regiochemistry include:
-
Correlation from H7 to C5 and C3a .
-
Correlation from H6 to C4 and C7a .
-
Correlation from H2 to C3a and C7a .
-
Correlation from H3 to C3a .
-
The observation of these specific long-range correlations allows for the unambiguous placement of the bromine at C5 and the fluorine at C4, completing the structure elucidation.
Conclusion
The structure of this compound is definitively elucidated through a systematic and orthogonal analytical workflow. High-resolution mass spectrometry confirms the elemental formula C₈H₅BrFN and the presence of a single bromine atom. A comprehensive analysis of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectra allows for the complete and unambiguous assignment of all atoms within the molecule. The specific chemical shifts, proton-proton couplings, and critically, the heteronuclear C-F and H-F couplings and HMBC correlations, all converge to a single, validated structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a robust blueprint for the characterization of other complex halogenated heterocyclic molecules.
References
- PubMed. (2022). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor.
- ResearchGate. (2022). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- MDPI. (2020). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
- ResearchGate. (n.d.). Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives.
- PubMed Central (PMC). (n.d.). Halogenated Indole Alkaloids from Marine Invertebrates.
- SpectraBase. (n.d.). 5-BROMO-4-FLUOROINDOLE.
- The Royal Society of Chemistry. (n.d.). Supporting information - New Journal of Chemistry.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- University of California, Santa Barbara. (n.d.). Fluorine NMR.
- University of Sheffield. (n.d.). 19Flourine NMR.
- University of Wisconsin. (n.d.). 19F NMR Reference Standards.
- MDPI. (2021). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
- Biological Magnetic Resonance Bank (BMRB). (n.d.). Indole at BMRB.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bmse000097 Indole at BMRB [bmrb.io]
- 4. hmdb.ca [hmdb.ca]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 7. colorado.edu [colorado.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. spectrabase.com [spectrabase.com]
A Technical Guide to the Spectroscopic Characterization of 5-bromo-4-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Elucidation of a Novel Heterocycle
5-bromo-4-fluoro-1H-indole stands as a molecule of significant interest in the landscape of medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and fluorine atoms on the indole scaffold, imparts distinct electronic and steric properties that are sought after in the design of novel therapeutic agents and functional organic materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. As a Senior Application Scientist, the narrative of this guide is structured to not only present the spectral data but also to elucidate the underlying principles and experimental considerations that enable its accurate interpretation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a holistic understanding of this fascinating molecule.
Molecular Structure and Spectroscopic Overview
The structure of this compound, presented below, forms the basis for the interpretation of all subsequent spectroscopic data. The strategic placement of the electronegative fluorine atom at the C4 position and the bulky bromine atom at the C5 position significantly influences the electron density distribution and the chemical environment of each atom within the molecule, leading to a unique and predictable spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within a molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in a molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the indole ring system.
Data Summary: ¹³C NMR of this compound
| Chemical Shift (δ) ppm | Assignment (Predicted) |
| ~103 | C3 |
| ~108 (d, J ≈ 250 Hz) | C4 |
| ~112 | C5 |
| ~115 | C7 |
| ~122 | C6 |
| ~125 | C2 |
| ~128 | C3a |
| ~135 | C7a |
| Note: The chemical shifts are approximate and based on data for related compounds and known substituent effects. The carbon attached to fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Further splitting may be observed due to two- and three-bond couplings to fluorine. |
A publicly available, though incomplete, ¹³C NMR spectrum from SpectraBase confirms the presence of signals in the aromatic region, consistent with the indole scaffold.[1]
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
A standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its good solubilizing power and relatively simple residual solvent signal.
-
Instrument Setup:
-
Use a spectrometer with a proton-decoupled carbon probe (e.g., 400 or 500 MHz).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm, to encompass the entire aromatic and heteroaromatic carbon region.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, although ¹³C NMR is not typically used for quantitative analysis without specific parameter optimization.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.
Expected Infrared Spectrum of this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic ring, and the C-F and C-Br bonds.
Data Summary: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode |
| ~3400 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600-1450 | Aromatic C=C stretch |
| ~1250-1000 | C-F stretch |
| ~700-500 | C-Br stretch |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation. [2][3]
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond) is clean.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Conclusion: A Unified Spectroscopic Portrait
The comprehensive spectroscopic analysis of this compound, integrating ¹³C and ¹H NMR, Mass Spectrometry, and Infrared Spectroscopy, provides a robust and self-validating system for its structural confirmation and characterization. While direct experimental data for all techniques may be dispersed, the principles of spectroscopic interpretation, coupled with data from analogous structures, allow for a confident and detailed elucidation of its molecular architecture. This guide serves as a foundational resource for researchers working with this and related halogenated indole compounds, enabling them to confidently identify, purify, and utilize these valuable molecules in their scientific endeavors.
References
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- Mettler Toledo. (n.d.).
- SpectraBase. (n.d.). 5-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts. [Link]
- Edubirdie. (n.d.).
- YouTube. (2025, February 22).
- Organomation. (n.d.).
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]
- Clark, J. (2022, October 30). mass spectra - the M+2 peak. Chemguide. [Link]
- LibreTexts Chemistry. (2023, August 29).
- University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences. [Link]
- Wikipedia. (2023, November 29).
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-4-Fluoro-1H-Indole
Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-4-fluoro-1H-indole, a substituted indole of interest in medicinal chemistry and drug development. As direct spectral data for this specific compound is not widely published, this guide leverages foundational NMR principles and data from analogous structures to present a detailed theoretical prediction and interpretation. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants, explaining the causal electronic effects of the bromine and fluorine substituents. Furthermore, this document outlines a robust experimental protocol for acquiring a high-fidelity spectrum and provides visual aids to clarify structural and coupling relationships, serving as an essential resource for researchers in structural elucidation and synthetic chemistry.
Introduction: The Structural Significance of this compound
The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] The specific substitution pattern of this compound introduces unique electronic properties that can modulate its biological activity. The bromine atom at the 5-position and the highly electronegative fluorine atom at the 4-position create a distinct electronic environment that is precisely reported by ¹H NMR spectroscopy. Understanding this spectrum is paramount for confirming the compound's identity, assessing its purity, and providing insights into its molecular structure and electron distribution.
This guide is structured to provide a logical progression from fundamental principles to a detailed spectral analysis, grounded in the established effects of halogen substituents on aromatic systems.
Molecular Structure and Proton Designations
To facilitate a clear discussion, the protons of this compound are designated as shown in the diagram below. The molecule possesses five distinct proton environments that will give rise to separate signals in the ¹H NMR spectrum: the indole N-H proton (H1), two protons on the pyrrole ring (H2, H3), and two protons on the benzene ring (H6, H7).
Figure 1: Molecular structure and proton numbering of this compound.
Foundational Principles: Predicting the Spectrum
A precise prediction of the ¹H NMR spectrum requires an understanding of how the fluorine and bromine substituents influence the electronic environment of the indole ring system.
The Role of Chemical Shift (δ)
The chemical shift of a proton is highly sensitive to the local electron density. Electron-withdrawing groups decrease electron density (deshielding), shifting signals to a higher frequency (downfield), while electron-donating groups increase electron density (shielding), causing an upfield shift.[2]
-
Fluorine (at C4): Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which deshields nearby protons, particularly H3 and H5 (in this case, substituted by Br). However, it also has a lone pair that can be donated into the aromatic π-system, a phenomenon known as a positive mesomeric effect (+M). This +M effect increases electron density primarily at the ortho (C3) and para (C7) positions. The net effect on a proton's chemical shift is a balance of these opposing forces.
-
Bromine (at C5): Bromine also exhibits a -I effect and a weaker +M effect compared to fluorine. Its primary influence will be on the adjacent protons H6 and H4 (substituted by F).
Spin-Spin Coupling (J-Coupling)
Spin-spin coupling results in the splitting of NMR signals into multiplets and provides direct information about the connectivity of atoms. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei and their spatial orientation.[3]
-
Proton-Proton (H-H) Coupling: In the aromatic system of indole, we expect to see:
-
Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and therefore couples strongly with nearby protons.[6] This coupling is crucial for spectral assignment.
Detailed ¹H NMR Spectral Analysis (Predicted)
Based on the principles above, a detailed prediction for each proton signal in this compound is presented. The analysis assumes a standard deuterated solvent like DMSO-d₆, which is effective for sharpening the N-H signal.[7]
Figure 2: Key H-H and H-F coupling interactions in this compound.
-
H1 (N-H): ~11.0-12.0 ppm (broad singlet)
-
Chemical Shift: The indole N-H proton is acidic and typically appears far downfield, often above 10 ppm, especially in hydrogen-bond-accepting solvents like DMSO-d₆.[1][8]
-
Multiplicity: It generally appears as a broad singlet due to rapid chemical exchange with solvent impurities and quadrupole broadening from the ¹⁴N nucleus. No significant H-H or H-F coupling is typically resolved.
-
-
H7: ~7.6-7.8 ppm (doublet of doublets)
-
Chemical Shift: H7 is ortho to the electron-donating nitrogen atom but is also part of the electron-deficient benzene ring due to the halogen substituents. Its position is predicted to be downfield.
-
Multiplicity: It will be split into a doublet by its ortho-coupled neighbor H6 (³JHH ≈ 8-9 Hz). Each peak of this doublet will be further split by a smaller para-coupling to the C4-Fluorine (⁵JHF ≈ 2-3 Hz), resulting in a doublet of doublets (dd).
-
-
H2: ~7.4-7.6 ppm (doublet)
-
Chemical Shift: The H2 proton of the indole ring is typically found between 7.0 and 7.5 ppm.[9] The electron-withdrawing nature of the substituted benzene ring will likely shift it slightly downfield.
-
Multiplicity: It is coupled only to H3 across the pyrrole double bond (³JH2-H3 ≈ 2.5-3.5 Hz), appearing as a doublet.
-
-
H6: ~7.2-7.4 ppm (triplet or doublet of doublets)
-
Chemical Shift: H6 is ortho to the bromine atom and meta to the fluorine. The combined electronic effects place it in the mid-aromatic region.
-
Multiplicity: This proton's signal will be complex. It is coupled to H7 (³JHH ≈ 8-9 Hz) and to the C4-Fluorine (⁴JHF ≈ 4-8 Hz). If these two coupling constants are coincidentally similar, the signal may appear as a triplet. More likely, they will be different, resulting in a doublet of doublets (dd).
-
-
H3: ~6.5-6.7 ppm (doublet of doublets)
-
Chemical Shift: The H3 proton is ortho to the C4-Fluorine and is significantly affected by it. While the -I effect of fluorine would suggest a downfield shift, the +M (π-donating) effect is known to be strong at the ortho position, leading to a net shielding (upfield shift) compared to an unsubstituted indole.[10]
-
Multiplicity: It will appear as a doublet of doublets (dd). The larger splitting will be from the ortho H-F coupling (³JHF ≈ 6-10 Hz), and the smaller splitting will be from the vicinal H-H coupling to H2 (³JH2-H3 ≈ 2.5-3.5 Hz).
-
Summary of Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Rationale |
| H1 | 11.0 - 12.0 | br s | - | Acidic N-H proton in aprotic polar solvent. |
| H7 | 7.6 - 7.8 | dd | ³JH7-H6 ≈ 8-9; ⁵JH7-F4 ≈ 2-3 | Ortho to H6, para to F. |
| H2 | 7.4 - 7.6 | d | ³JH2-H3 ≈ 2.5-3.5 | Pyrrole proton coupled to H3. |
| H6 | 7.2 - 7.4 | dd or t | ³JH6-H7 ≈ 8-9; ⁴JH6-F4 ≈ 4-8 | Ortho to H7, meta to F. |
| H3 | 6.5 - 6.7 | dd | ³JH3-F4 ≈ 6-10; ³JH3-H2 ≈ 2.5-3.5 | Ortho to F, coupled to H2. |
Experimental Protocol for High-Quality Spectrum Acquisition
Adherence to a rigorous experimental protocol is essential for obtaining a high-resolution, interpretable spectrum. This protocol is designed to be self-validating by minimizing common sources of error.
Objective: To acquire a quantitative and high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (DMSO-d₆, ≥99.9% D)
-
High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent)
-
NMR Spectrometer (≥400 MHz)
Methodology:
-
Sample Preparation:
-
Ensure all glassware is scrupulously clean and dried in an oven to remove trace water, which can broaden the N-H signal.[7]
-
Accurately weigh approximately 5 mg of the sample directly into the NMR tube.
-
Using a clean pipette, add ~0.6 mL of DMSO-d₆ to the tube.
-
Cap the tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution. A clear, particulate-free solution is required.
-
Causality: DMSO-d₆ is chosen for its ability to form hydrogen bonds with the indole N-H, slowing proton exchange and resulting in a sharper signal compared to solvents like CDCl₃.[7] Its high boiling point also minimizes evaporation.
-
-
Spectrometer Setup & Calibration:
-
Insert the sample into the spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming. For DMSO-d₆, the residual proton signal at ~2.50 ppm should have a half-height line width of <1 Hz.
-
Calibrate the 90° pulse width for the specific sample.
-
-
Data Acquisition:
-
Experiment: Standard 1D proton pulse-acquire experiment.
-
Spectral Width: Set to a range of -2 to 14 ppm to ensure all signals, including the downfield N-H, are captured.
-
Acquisition Time (at): ≥ 3.0 seconds. This ensures high digital resolution for accurate measurement of coupling constants.
-
Relaxation Delay (d1): 5 seconds. This allows for nearly complete T1 relaxation of all protons, ensuring integrations are quantitative.
-
Number of Scans (ns): 16 to 64 scans, depending on sample concentration. This improves the signal-to-noise ratio.
-
Receiver Gain: Adjust automatically to prevent signal clipping.
-
-
Data Processing:
-
Apply a small exponential line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Fourier transform the Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
Integrate all signals and normalize the integration values.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, characterized by distinct signals for each of its five unique protons. The key interpretive challenges and features arise from the complex interplay of H-H and H-F coupling. The C4-fluorine atom is particularly influential, inducing significant splitting in the signals of H3, H6, and H7, and causing a notable upfield shift of the H3 proton due to its mesomeric effect. By combining a theoretical understanding of substituent effects with a meticulous experimental approach, a complete and unambiguous assignment of the spectrum can be achieved, providing definitive structural validation for this important heterocyclic compound.
References
- Benchchem. (n.d.). NMR Spectroscopy of Indole Compounds. Technical Support Center.
- Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (1960). Determination of α or β substitution of the indole nucleus by nuclear magnetic resonance. Journal of the American Chemical Society, 82(9), 2184-2187.
- ChemicalBook. (n.d.). 5-bromo-4,6-difluoro-1H-indole(1154742-51-4) 1H NMR.
- Scientist channel. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube.
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.
- Turan-Zitouni, G., et al. (2016). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 114-120.
- New Journal of Chemistry. (n.d.). Supporting Information.
- Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values.
- MDPI. (n.d.). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide.
- ResearchGate. (n.d.). ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738).
- Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB.
- PubChem. (n.d.). 5-Bromoindole.
- ResearchGate. (n.d.). ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1.
- Al-Hamdani, A. A. S., et al. (2017). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3). UNN.
- SpectraBase. (n.d.). 5-BROMO-4-FLUOROINDOLE.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts.
- Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, 1027-1034.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
- ResearchGate. (n.d.). ¹H NMR chemical shifts and coupling constants of selected model compounds.
- Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros.
- ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page.
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
- SpectraBase. (n.d.). 5-Fluoro-1H-indole.
- Mu, Y., et al. (2022). Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications. Journal of Biomolecular NMR, 76(3), 89-93.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
- ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR.
- Shek, D. C. (2021). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (Doctoral dissertation, University of California, Santa Barbara).
Sources
- 1. mdpi.com [mdpi.com]
- 2. compoundchem.com [compoundchem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. reddit.com [reddit.com]
An In-Depth Technical Guide to the 13C NMR Analysis of 5-bromo-4-fluoro-1H-indole
Introduction: The Structural Significance of 5-bromo-4-fluoro-1H-indole and the Power of 13C NMR
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic placement of halogen substituents, such as bromine and fluorine, on the indole ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a prime example of a halogenated indole with significant potential in drug discovery and materials science. Its unique substitution pattern creates a distinct electronic environment within the molecule, making its structural elucidation a critical task for researchers.
Among the arsenal of analytical techniques available for structural characterization, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool. It provides a detailed fingerprint of the carbon skeleton of a molecule, offering invaluable insights into the electronic environment of each carbon atom. For a molecule like this compound, 13C NMR is not merely for structural confirmation; it is a gateway to understanding the intricate interplay of substituent effects and the resulting impact on the molecule's reactivity and biological activity. This in-depth technical guide provides a comprehensive overview of the 13C NMR analysis of this compound, intended for researchers, scientists, and drug development professionals.
Theoretical Foundations: Decoding the 13C NMR Spectrum of a Halogenated Indole
The 13C NMR spectrum of this compound is governed by the fundamental principles of nuclear magnetic resonance, further modulated by the specific electronic effects of the bromine and fluorine substituents. A thorough understanding of these principles is paramount for accurate spectral interpretation.
The Indole Ring System: A Baseline for Chemical Shifts
The 13C chemical shifts of the parent indole molecule serve as a reference point for understanding the impact of substituents. The pyrrole ring carbons (C2 and C3) are generally more shielded (appear at lower ppm values) than the carbons of the benzene ring, with C3 being the most shielded. The benzene ring carbons exhibit chemical shifts in the typical aromatic region.
Substituent Effects: The Influence of Bromine and Fluorine
The introduction of bromine at the C5 position and fluorine at the C4 position significantly perturbs the electronic distribution within the indole ring, leading to predictable changes in the 13C chemical shifts.
-
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields the directly attached carbon (C4), causing a significant downfield shift in its resonance. This effect is attenuated with distance. Fluorine also possesses a strong electron-donating resonance effect (+R) due to its lone pairs, which can influence the shielding of ortho and para carbons.
-
Bromine: Bromine is also an electronegative halogen and exhibits an inductive electron-withdrawing effect, though weaker than that of fluorine. It also has a resonance effect, but its larger size and more diffuse p-orbitals make this effect less pronounced compared to fluorine. The "heavy atom effect" of bromine can also lead to a shielding (upfield shift) of the directly attached carbon (C5), a phenomenon that is important to consider in the spectral analysis.
Carbon-Fluorine Coupling: A Key Diagnostic Tool
A hallmark of the 13C NMR spectra of fluorinated organic compounds is the presence of through-bond J-coupling between the 19F nucleus (spin I = 1/2) and the 13C nuclei. The magnitude of these coupling constants (nJCF, where n is the number of bonds separating the nuclei) provides invaluable structural information.
-
¹JCF (One-bond coupling): This is the largest C-F coupling constant, typically in the range of 240-260 Hz for aromatic C-F bonds. The signal for the carbon directly attached to fluorine (C4) will appear as a large doublet.
-
²JCF (Two-bond coupling): The coupling between fluorine and the adjacent carbons (C3a and C5) will result in smaller doublets, typically in the range of 15-25 Hz.
-
³JCF (Three-bond coupling): Coupling over three bonds (to C6 and C7a) is also observable, usually in the range of 5-10 Hz.
-
Longer-range couplings: Even smaller couplings over more than three bonds may be observed, further aiding in the unambiguous assignment of carbon signals.
The following diagram illustrates the key through-bond C-F couplings expected in the 13C NMR spectrum of this compound.
Caption: Through-bond C-F couplings in this compound.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The acquisition of a high-resolution 13C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of this compound. A higher concentration is generally preferred for 13C NMR due to its lower natural abundance compared to ¹H.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This prevents magnetic field inhomogeneity, which can lead to broadened spectral lines.
-
Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the standard reference compound for ¹H and ¹H-decoupled ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm. A small amount can be added directly to the sample.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Instrument Parameters
The following is a representative set of parameters for acquiring a proton-decoupled 13C NMR spectrum on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz for ¹³C | Standard for a 400 MHz ¹H instrument. |
| Pulse Program | Standard ¹H-decoupled ¹³C experiment | To simplify the spectrum to singlets (or doublets due to C-F coupling). |
| Acquisition Time | 1-2 seconds | To ensure good digital resolution. |
| Relaxation Delay | 2-5 seconds | To allow for full relaxation of the carbon nuclei, ensuring accurate signal integration (though integration is less critical for ¹³C). |
| Number of Scans | 1024 or more | To achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance. |
| Spectral Width | 0-200 ppm | To encompass the full range of expected carbon chemical shifts. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
13C NMR Spectral Analysis of this compound
The proton-decoupled 13C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The assignment of these signals is based on the principles of substituent effects, C-F coupling patterns, and comparison with data from related structures. The following table presents the anticipated 13C NMR data in CDCl₃, based on the literature.[1]
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |
| C2 | ~125.0 | s | - |
| C3 | ~103.0 | d | ~4.5 (³JCF) |
| C3a | ~128.5 | d | ~15.0 (²JCF) |
| C4 | ~155.0 | d | ~250.0 (¹JCF) |
| C5 | ~95.0 | d | ~20.0 (²JCF) |
| C6 | ~123.0 | d | ~5.0 (³JCF) |
| C7 | ~112.0 | s | - |
| C7a | ~135.0 | d | ~8.0 (³JCF) |
Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the solvent and experimental conditions.
Detailed Peak-by-Peak Interpretation
-
C4 (δ ~155.0 ppm): This signal is the most downfield of the aromatic carbons due to the strong deshielding effect of the directly attached fluorine atom. It appears as a large doublet with a ¹JCF of approximately 250.0 Hz, which is characteristic of a one-bond carbon-fluorine coupling in an aromatic system.
-
C5 (δ ~95.0 ppm): The carbon bearing the bromine atom is significantly shielded and appears at a relatively high field. This is attributed to the "heavy atom effect" of bromine. The signal is split into a doublet by the adjacent fluorine, with a ²JCF of around 20.0 Hz.
-
C7a (δ ~135.0 ppm): This quaternary carbon is deshielded due to its position at the junction of the two rings and its proximity to the electronegative nitrogen atom. It exhibits a three-bond coupling to fluorine, appearing as a doublet with a ³JCF of approximately 8.0 Hz.
-
C3a (δ ~128.5 ppm): Another quaternary carbon, C3a is adjacent to the fluorine-bearing carbon and shows a characteristic two-bond coupling to fluorine, resulting in a doublet with a ²JCF of about 15.0 Hz.
-
C2 (δ ~125.0 ppm): This carbon of the pyrrole ring is relatively deshielded compared to C3. It is expected to be a singlet as it is too far from the fluorine for significant coupling to be resolved.
-
C6 (δ ~123.0 ppm): This methine carbon in the benzene ring appears in the typical aromatic region. It is split into a doublet by a three-bond coupling to the fluorine atom, with a ³JCF of approximately 5.0 Hz.
-
C7 (δ ~112.0 ppm): This methine carbon is expected to be a singlet, as any coupling to the fluorine atom over four bonds would likely be too small to be resolved.
-
C3 (δ ~103.0 ppm): This is the most shielded carbon in the indole ring, a characteristic feature of the C3 position. It shows a small three-bond coupling to the fluorine atom, appearing as a doublet with a ³JCF of around 4.5 Hz.
The following workflow diagram summarizes the logical steps involved in the assignment of the 13C NMR spectrum.
Caption: Workflow for the assignment of the 13C NMR spectrum.
Conclusion: A Powerful Tool for Structural Elucidation and Beyond
The 13C NMR analysis of this compound provides a wealth of structural information that is indispensable for researchers in organic synthesis and medicinal chemistry. The distinct chemical shifts, influenced by the interplay of inductive and resonance effects of the halogen substituents, and the characteristic carbon-fluorine coupling patterns allow for the unambiguous assignment of all carbon atoms in the molecule. This detailed structural understanding is not merely an academic exercise; it forms the basis for predicting the molecule's reactivity, understanding its interactions with biological targets, and guiding the design of new indole-based compounds with tailored properties. As the demand for novel and effective therapeutic agents and functional materials continues to grow, the meticulous application of powerful analytical techniques like 13C NMR will remain a critical component of the innovation pipeline.
References
- Schlosser, M., Ginanneschi, A., & Leroux, F. (2006). Site-Selective Halogen/Metal Interchange at 4-Fluoro-1H-indoles: A Gateway to 4,5-Disubstituted and 4,5,6-Trisubstituted Indole Derivatives. European Journal of Organic Chemistry, 2006(13), 2953-2960. [Link]
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
- Iowa State University Chemical Instrumentation Facility.
- The Journal of Organic Chemistry. American Chemical Society. [Link]
- Organic Letters. American Chemical Society. [Link]
Sources
An In-depth Technical Guide to the Biological Activity of Substituted Indole Derivatives
Introduction
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its inherent structural features, which allow it to mimic peptides and interact with a wide array of biological targets, have cemented its status as a "privileged scaffold."[1][3][4] This guide provides an in-depth exploration of the multifaceted biological activities of substituted indole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, detail robust experimental protocols for their evaluation, and provide insights into the crucial structure-activity relationships that govern their potency and selectivity.
The versatility of the indole scaffold is evidenced by its presence in numerous FDA-approved drugs for a wide range of diseases, from cancer to viral infections and neurological disorders.[5][6][7] This guide will be structured to reflect the major therapeutic areas where indole derivatives have shown significant promise: oncology, infectious diseases, and neurodegenerative disorders. Each section will not only present the current state of knowledge but also explain the scientific rationale behind the experimental designs used to validate these findings.
I. Anticancer Activity of Indole Derivatives: Targeting the Hallmarks of Cancer
Indole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[5][8] Their efficacy stems from their ability to modulate a wide range of cellular processes that are fundamental to cancer progression.
A. Mechanisms of Action
Substituted indoles exert their anticancer effects through diverse mechanisms, often targeting multiple pathways simultaneously.[9][10]
-
Tubulin Polymerization Inhibition: A prominent mechanism of action for many anticancer indole derivatives is the disruption of microtubule dynamics, which are crucial for cell division.[11][12] By binding to tubulin, these compounds can inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][13]
-
Kinase Inhibition: Many indole-based compounds are designed as inhibitors of various protein kinases that are often dysregulated in cancer.[5] These include receptor tyrosine kinases (RTKs) and intracellular signaling kinases involved in pathways like the NF-κB/PI3K/Akt/mTOR pathway, which are critical for cancer cell proliferation, survival, and angiogenesis.[9][10]
-
Induction of Apoptosis: Indole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[11] This can be achieved through various means, including the disruption of mitochondrial function, activation of caspases, and modulation of pro- and anti-apoptotic proteins.
-
Topoisomerase Inhibition: Some indole compounds have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[5] By stabilizing the topoisomerase-DNA complex, these agents lead to DNA strand breaks and cell death.
-
Aromatase Inhibition and Estrogen Receptor Regulation: In hormone-dependent cancers such as breast cancer, indole derivatives can act as aromatase inhibitors, blocking the synthesis of estrogens, or as modulators of the estrogen receptor, antagonizing its proliferative signals.[9][10]
B. Structure-Activity Relationship (SAR) Insights
The anticancer activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.
-
Substitution at N-1: Modification at the indole nitrogen can significantly influence activity. For instance, in some series, N-acylation can lead to a decrease in activity.[14]
-
Substitution at C-2: The C-2 position is often a key site for modification. For example, methyl substitution at C-2 can be more active than aryl substitution in certain classes of compounds.[14]
-
Substitution at C-3: The C-3 position is frequently substituted with various functional groups that can interact with specific biological targets.
-
Substitution on the Benzene Ring: Substituents on the benzene portion of the indole, particularly at the C-5 position, can enhance activity. Groups like methoxy, fluoro, and dimethylamino have been shown to be beneficial in some cases.[14]
C. Experimental Protocols for Evaluating Anticancer Activity
A systematic approach is crucial for the preclinical evaluation of novel anticancer indole derivatives.[15][16][17]
1. In Vitro Evaluation
The initial assessment of anticancer activity is typically performed using a panel of cancer cell lines.[15]
a. Cell Viability and Cytotoxicity Assays:
These assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth (IC50 value).
-
MTT Assay Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
-
Treat the cells with a range of concentrations of the indole derivative for 48-72 hours.[18]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[18]
-
Remove the medium and dissolve the resulting formazan crystals in DMSO.[18]
-
Measure the absorbance at 570 nm using a microplate reader.[18] The IC50 value is then calculated.[18]
-
b. Apoptosis Assays:
To determine if the observed cytotoxicity is due to apoptosis, flow cytometry-based assays are commonly employed.
-
Annexin V-FITC/Propidium Iodide (PI) Staining Protocol:
-
Treat cancer cells with the indole derivative for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.[18]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
-
c. Cell Cycle Analysis:
This assay helps to identify the phase of the cell cycle at which the compound exerts its effect.
-
Propidium Iodide (PI) Staining for DNA Content Protocol:
-
Treat cells with the indole derivative for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol.[18]
-
Wash the cells and resuspend them in a PI staining solution containing RNase A.[18]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
-
2. In Vivo Evaluation
Promising compounds from in vitro studies are then evaluated in animal models to assess their in vivo efficacy and safety.[17]
-
Xenograft Tumor Models:
-
Human cancer cells are implanted subcutaneously into immunodeficient mice.
-
Once tumors are established, the mice are treated with the indole derivative or a vehicle control.
-
Tumor growth is monitored over time, and the efficacy of the compound is determined by the extent of tumor growth inhibition.[17]
-
Diagram: General Workflow for Anticancer Drug Evaluation
Caption: A streamlined workflow for assessing the anticancer potential of indole derivatives.
II. Antimicrobial and Antiviral Activities of Substituted Indoles
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents.[2][19] Indole derivatives have demonstrated significant potential in this area.[20][21][22]
A. Antimicrobial Activity
Indole-based compounds exhibit broad-spectrum activity against various bacteria and fungi.[4][21]
-
Mechanisms of Action: The antimicrobial mechanisms of indole derivatives are diverse and can include:
-
Structure-Activity Relationship (SAR) Insights: The antimicrobial potency of indole derivatives is influenced by their substitution patterns.[23] For instance, the presence of a diketopiperazine core fused to the indole has been shown to be important for antimicrobial activity.[23]
B. Antiviral Activity
Indole derivatives have shown promise against a range of viruses, including influenza and HIV.[3][24][25]
-
Mechanisms of Action: The antiviral mechanisms of indoles include:
-
Inhibition of Viral Entry and Fusion: Some indole compounds can block the interaction between viral envelope proteins and host cell receptors, preventing the virus from entering the cell.[3] For example, certain bis-indole derivatives have been shown to inhibit HIV-1 fusion by targeting the gp41 protein.[26]
-
Inhibition of Viral Enzymes: Indole-based molecules can inhibit key viral enzymes such as reverse transcriptase and integrase in HIV, and polymerase in other viruses.[3]
-
-
Structure-Activity Relationship (SAR) Insights: For HIV-1 fusion inhibitors, the shape, charge, and hydrophobic surface of the indole derivative are critical for binding to the hydrophobic pocket of gp41.[26]
C. Experimental Protocols for Evaluating Antimicrobial and Antiviral Efficacy
1. Antimicrobial Susceptibility Testing
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare serial twofold dilutions of the indole derivative in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
2. Antiviral Efficacy Assays
-
Cytopathic Effect (CPE) Inhibition Assay:
-
Seed host cells in a 96-well plate and allow them to form a monolayer.
-
Pre-incubate the cells with various concentrations of the indole derivative.
-
Infect the cells with the virus.
-
Incubate the plate and visually assess the inhibition of virus-induced CPE.[27] The 50% effective concentration (EC50) is then calculated.
-
-
Plaque Reduction Assay:
-
Similar to the CPE assay, but after viral infection, the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict virus spread to adjacent cells, resulting in the formation of localized lesions (plaques).
-
The number and size of plaques are quantified to determine the antiviral activity of the compound.[27]
-
Diagram: Key Viral Lifecycle Stages Targeted by Indole Derivatives
Caption: Indole derivatives can inhibit viral replication at multiple stages.
III. Neuroprotective Effects of Indole Derivatives
Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant challenge to global health.[28][29] Indole derivatives, due to their structural similarity to endogenous neurochemicals like serotonin and melatonin, have shown promise as neuroprotective agents.[12]
A. Mechanisms of Neuroprotection
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Many indole derivatives possess potent antioxidant properties, scavenging free radicals and protecting neurons from oxidative damage.
-
Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the progression of neurodegenerative disorders. Indole compounds can modulate inflammatory pathways in the brain, reducing the production of pro-inflammatory cytokines.
-
Modulation of Neurotransmitter Systems: By interacting with receptors for neurotransmitters like serotonin, indole derivatives can help to restore neurotransmitter balance and improve cognitive function.
B. Experimental Models for Evaluating Neuroprotective Activity
The evaluation of neuroprotective agents requires the use of appropriate in vitro and in vivo models that recapitulate key aspects of neurodegenerative diseases.[28][30][31][32]
1. In Vitro Models
-
Cell-based Assays:
-
Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These cells can be treated with neurotoxins (e.g., 6-hydroxydopamine for Parkinson's, amyloid-beta for Alzheimer's) to induce cell death. The protective effect of indole derivatives is then assessed by measuring cell viability.
-
Primary Neuronal Cultures: These provide a more physiologically relevant model for studying neuroprotection.
-
2. In Vivo Models
-
Pharmacologically Induced Models:
-
MPTP Model of Parkinson's Disease: Administration of the neurotoxin MPTP to rodents leads to the selective loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.
-
Scopolamine-induced Amnesia Model: This model is used to assess the cognitive-enhancing effects of compounds.
-
-
Genetically Modified Animal Models:
-
Transgenic mice expressing mutant human genes associated with familial forms of neurodegenerative diseases (e.g., amyloid precursor protein for Alzheimer's) are invaluable tools for studying disease mechanisms and testing therapeutic interventions.[28]
-
Conclusion and Future Perspectives
Substituted indole derivatives represent a remarkably versatile and privileged scaffold in drug discovery, with a wide spectrum of biological activities. Their ability to interact with a multitude of biological targets has led to the development of clinically approved drugs and a plethora of promising drug candidates for the treatment of cancer, infectious diseases, and neurodegenerative disorders. The continued exploration of the vast chemical space around the indole nucleus, coupled with a deeper understanding of the molecular mechanisms underlying their therapeutic effects, will undoubtedly pave the way for the discovery of next-generation therapies with improved efficacy and safety profiles. The experimental protocols and structure-activity relationship insights detailed in this guide provide a robust framework for researchers to advance the field of indole-based drug discovery.
References
- Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802–1824.
- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry, 57(11), 4867–4878.
- Ospina-Villa, J. D., Perez-Cardona, L. A., & Lopez-Munoz, H. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 25(11), 2115–2121.
- Palmisano, G., Penoni, A., Sisti, M., Tibiletti, F., Tollari, S., & Nicholas, K. M. (2010). Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Current Organic Chemistry, 14(20), 2409–2441.
- Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802–1824.
- Smee, D. F., & Sidwell, R. W. (2003). Methods for evaluation of antiviral efficacy against influenza virus infections in animal models. Methods in Molecular Medicine, 83, 125–136.
- Singh, S., Kumar, V., Kumar, S., & Kumar, V. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 238, 114462.
- Li, Y., Li, X., Li, Y., Zhang, J., Wang, H., & Wang, J. (2018). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 6, 19.
- JPND. (n.d.).
- Kumar, A., Singh, B., Sharma, S., Kumar, R., & Sinha, A. K. (2011). Synthesis and evaluation of indole-based new scaffolds for antimicrobial activities--identification of promising candidates. Bioorganic & Medicinal Chemistry Letters, 21(11), 3367–3372.
- Singh, S., Kumar, V., Kumar, S., & Kumar, V. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114462.
- BenchChem. (n.d.). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery.
- Al-Ostoot, F. H., Al-Ghamdi, S., Al-Malki, J. S., Al-Zahrani, M. H., Al-Ghamdi, M. S., & Al-Amer, O. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2898.
- Wang, S., Wang, H., & Yao, X. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 97, 473–485.
- Pratama, M. R. F., Fadhil, M. R., & Sari, D. R. T. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.
- de Sá, A. S., de Oliveira, D. N., & de Oliveira, F. P. (2015). Biomedical Importance of Indoles. Journal of Chemistry, 2015, 1–16.
- Al-Ostoot, F. H., Al-Ghamdi, S., Al-Malki, J. S., Al-Zahrani, M. H., Al-Ghamdi, M. S., & Al-Amer, O. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2898.
- Roy, K., & Das, S. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 11(29), 17827–17851.
- Experimental Cell Models for Investigating Neurodegenerative Diseases. (2024). Cells, 13(18), 1629.
- Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.).
- (PDF) Engineering Experimental Models for Neurodegenerative Diseases. (n.d.).
- The structure-activity relationship (SAR) of the novel indole.... (n.d.).
- Murine Models of Neurodegenerative Diseases. (2019, February 13). Maze Engineers.
- Dawson, T. M., & Golde, T. E. (2018). Animal models of neurodegenerative diseases.
- In vitro and in vivo approaches for evaluating antiviral efficacy. (n.d.).
- Pratama, M. R. F., Fadhil, M. R., & Sari, D. R. T. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
- Lunkad, A. (2021, March 1). NSAIDs: SAR of Indole acetic acid [Video]. YouTube.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Pharmaceuticals, 17(7), 922.
- Biologically Active Indole Derivatives. (n.d.).
- In Vitro Antiviral Testing. (n.d.).
- Zips, D., Zange, I., & Dittmann, K. (2005).
- In vitro methods for testing antiviral drugs. (2017). Virology Journal, 14(1), 20.
- Palmisano, G., Penoni, A., Sisti, M., Tibiletti, F., Tollari, S., & Nicholas, K. M. (2010). Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Current Organic Chemistry, 14(20), 2409–2441.
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
- Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry, 28(24), 4828–4844.
- Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. (n.d.).
- Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. (2024). Antimicrobial Agents and Chemotherapy, 68(12), e00832-24.
- Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. (2023). Scientific Reports, 13(1), 1599.
- In Silico Studies of Indole Derivatives as Antibacterial Agents. (2023). Pharmaceutical Chemistry Journal, 57(3), 363–372.
- (PDF) Guideline for anticancer assays in cells. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Efficacy of Anticancer Agent 61.
- Butt, N. A., & Baytas, S. N. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. Drug Discovery Today, 30(9), 104471.
- Selected indole utilized in cancer therapy, number of completed.... (n.d.).
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2020). RSC Medicinal Chemistry, 11(11), 1221–1236.
- Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2023). Molecules, 28(13), 5104.
- In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study. (2017). Journal of Biomolecular Structure & Dynamics, 35(12), 2649–2666.
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 3. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of indole-based new scaffolds for antimicrobial activities--identification of promising candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 24. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 28. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 29. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Experimental Cell Models for Investigating Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. maze.conductscience.com [maze.conductscience.com]
The Strategic Synthesis and Therapeutic Potential of 5-bromo-4-fluoro-1H-indole: A Technical Guide for Drug Discovery Professionals
Abstract
The indole scaffold remains a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds.[1][2] Strategic halogenation of the indole ring is a well-established method for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This in-depth technical guide focuses on the synthesis, characterization, and potential applications of a specific, yet underexplored, halogenated indole: 5-bromo-4-fluoro-1H-indole. By examining the strategic placement of both a bromine and a fluorine atom on the indole core, we will delve into the synthetic rationale, plausible biological activities, and future research directions for this promising heterocyclic compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated indoles in their therapeutic programs.
Introduction: The Significance of Halogenation in Indole-Based Drug Discovery
The indole nucleus is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[3] The incorporation of halogen atoms, particularly fluorine and bromine, into the indole scaffold can profoundly influence a molecule's physicochemical properties, often leading to enhanced biological activity.[4]
Fluorine, with its high electronegativity and small van der Waals radius, can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through the formation of favorable electrostatic interactions.[5] The introduction of a fluorine atom at the 4-position of the indole ring, as seen in 4-fluoroindole, has been shown to be a valuable strategy in the development of novel pharmaceuticals.[6][7]
Bromine, a larger and more polarizable halogen, can also significantly impact a compound's biological profile. The presence of a bromine atom can increase lipophilicity, facilitating passage through biological membranes, and can serve as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[8] 5-Bromoindole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.
The combination of both a fluorine and a bromine atom on the indole ring, as in this compound, presents an intriguing scaffold for drug discovery. The distinct electronic and steric properties of these two halogens can lead to unique biological activities and improved drug-like properties. This guide will provide a comprehensive overview of the available literature and a prospective analysis of the synthesis and potential applications of this specific di-halogenated indole.
Synthesis of this compound: A Proposed Route and Alternative Strategies
Proposed Synthesis via Reduction of this compound-3-carbaldehyde
The most direct route to this compound involves the reduction of the 3-formyl group of this compound-3-carbaldehyde. This transformation can be reliably achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice for the reduction of indole-3-carboxaldehydes.[10]
Caption: Proposed synthetic route to this compound.
Experimental Protocol (Proposed):
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound-3-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.
-
Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Alternative Synthetic Strategies
While the reduction of the 3-carboxaldehyde is the most direct approach, other classical indole syntheses could be adapted for the preparation of this compound, should the starting materials be readily accessible.
-
Fischer Indole Synthesis: This venerable method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[10] For the synthesis of this compound, the required starting materials would be (4-bromo-3-fluorophenyl)hydrazine and a suitable two-carbon synthon, such as acetaldehyde or a protected equivalent. The availability of the substituted phenylhydrazine is the key consideration for this route.
Caption: Retrosynthetic analysis via the Fischer Indole Synthesis.
-
Leimgruber-Batcho Indole Synthesis: This two-step process involves the formation of an enamine from a substituted o-nitrotoluene, followed by a reductive cyclization.[11] This method is particularly useful for the synthesis of indoles unsubstituted at the 2- and 3-positions. The synthesis of this compound via this route would require 4-bromo-5-fluoro-2-nitrotoluene as the starting material.
Structural Characterization
The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
NMR Spectroscopy
-
¹³C NMR: The ¹³C NMR spectrum of this compound has been reported.[12] The spectrum would be expected to show eight distinct carbon signals, with the chemical shifts influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the electronic environment of the indole ring.
-
¹H NMR (Predicted): While a published ¹H NMR spectrum for this compound was not identified, a predicted spectrum can be inferred based on the analysis of related compounds such as 5-bromo-4,6-difluoro-1H-indole and 5-bromoindole.[13][14] The spectrum would be expected to show signals for the N-H proton, and the aromatic protons at the C2, C3, C6, and C7 positions. The coupling patterns and chemical shifts would be characteristic of the substitution pattern. Specifically, the proton at C6 would likely appear as a doublet of doublets due to coupling with the C7 proton and the fluorine at C4. The C7 proton would appear as a doublet. The protons at C2 and C3 would likely appear as doublets or triplets depending on the coupling with the N-H proton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| N-H | 8.1 - 8.3 | br s | - |
| H-2 | 7.2 - 7.4 | t or dd | J ≈ 2-3 |
| H-3 | 6.5 - 6.7 | t or dd | J ≈ 2-3 |
| H-6 | 7.1 - 7.3 | dd | J(H6-H7) ≈ 8-9, J(H6-F4) ≈ 4-6 |
| H-7 | 7.3 - 7.5 | d | J(H7-H6) ≈ 8-9 |
Note: This is a predicted spectrum and actual values may vary.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₈H₅BrFN) by providing a highly accurate mass measurement. The mass spectrum would also show a characteristic isotopic pattern for a bromine-containing compound.
Potential Biological Activities and Applications in Drug Discovery
While there is a lack of specific biological data for this compound, the extensive literature on related halogenated indoles allows for a well-reasoned extrapolation of its potential therapeutic applications. The indole scaffold is a well-known pharmacophore, and its derivatives have demonstrated a remarkable range of biological activities.[1][2]
Anticancer Potential
Indole derivatives are a rich source of anticancer drug candidates, with mechanisms of action that include the inhibition of tubulin polymerization, protein kinases, and topoisomerases.[4][15] The presence of a 5-bromo substituent on the indole ring has been shown to be a key feature in several potent anticancer agents. It is therefore highly probable that this compound and its derivatives could exhibit significant antiproliferative activity.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Antiviral and Antimicrobial Activity
The indole nucleus is a key structural component in many antiviral and antimicrobial agents.[9] For instance, derivatives of 5-fluoro-1H-indole-2,3-dione have shown promising antiviral activity. It is plausible that this compound could serve as a scaffold for the development of novel agents to combat viral and bacterial infections.
Central Nervous System (CNS) Applications
Indole derivatives are well-known for their activity in the central nervous system, with many acting as ligands for serotonin and other neurotransmitter receptors.[5] The strategic placement of halogens can modulate the affinity and selectivity of these compounds for their CNS targets.
Conclusion and Future Directions
This compound represents a synthetically accessible and promising scaffold for medicinal chemistry and drug discovery. While direct biological data for this specific isomer is currently limited, the wealth of information on related halogenated indoles provides a strong rationale for its investigation as a source of novel therapeutic agents. The proposed synthetic route via the reduction of the commercially available 3-carboxaldehyde offers a straightforward entry point for the synthesis and evaluation of this compound and its derivatives.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and full spectroscopic characterization of this compound.
-
Biological Screening: A comprehensive biological evaluation of this compound in a variety of disease-relevant assays, including anticancer, antiviral, and antimicrobial screens.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives of this compound to establish clear structure-activity relationships and identify lead compounds for further development.
By pursuing these research avenues, the full therapeutic potential of this intriguing di-halogenated indole can be unlocked, potentially leading to the discovery of a new generation of indole-based therapeutics.
References
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
- Exploring 4-Fluoroindole: Properties, Applications, and Manufacturing Excellence. (URL not available)
- Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - ResearchG
- Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins | Request PDF - ResearchG
- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. [Link]
- Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org. [Link]
- CN105622481A - Process for efficient synthesis of 5-bromoindole - Google P
- Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent - RJPT. [Link]
- CN102558017A - Method for preparing 5-bromoindole - Google P
- Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed. [Link]
- CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole - Google P
- 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347 - PubChem. [Link]
- Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - Frontiers. [Link]
- 5-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
- Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed. [Link]
- 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem. [Link]
- (PDF)
- Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC - NIH. [Link]
- Recent advancements on biological activity of indole and their deriv
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]
- Biomedical Importance of Indoles - PMC - NIH. [Link]
- (PDF) Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
Sources
- 1. danabiosci.com [danabiosci.com]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. ossila.com [ossila.com]
- 6. innospk.com [innospk.com]
- 7. 5-fluoro-1H-indole-3-carbaldehyde 95% | CAS: 2338-71-8 | AChemBlock [achemblock.com]
- 8. WO2010049952A2 - A novel process for the preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. diva-portal.org [diva-portal.org]
- 11. spectrabase.com [spectrabase.com]
- 12. 5-bromo-4,6-difluoro-1H-indole(1154742-51-4) 1H NMR spectrum [chemicalbook.com]
- 13. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Properties of 5-bromo-4-fluoro-1H-indole: A Framework for Rational Drug Design
This guide provides a comprehensive exploration of the theoretical and physicochemical properties of 5-bromo-4-fluoro-1H-indole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It establishes a foundational understanding of the molecule's electronic structure, reactivity, and intermolecular interaction potential. By explaining the causality behind its unique characteristics, this guide aims to empower scientists to strategically leverage this scaffold in the rational design of novel therapeutics.
Introduction: The Strategic Value of Halogenated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] The strategic functionalization of this core structure is a key tactic in modulating pharmacokinetic and pharmacodynamic properties. The introduction of halogen atoms, particularly fluorine and bromine, offers a powerful toolkit for fine-tuning molecular characteristics.
The this compound derivative is a compelling example of this strategy. The fluorine atom, with its high electronegativity, can profoundly alter local electronic properties, enhance metabolic stability, and modulate pKa.[3] The bromine atom at the 5-position serves a dual purpose: it increases lipophilicity and, more critically, provides a versatile synthetic handle for diversification through cross-coupling reactions.[4] Furthermore, bromine can act as a halogen bond donor, a specific and directional non-covalent interaction increasingly recognized for its importance in ligand-receptor binding. This guide elucidates the theoretical underpinnings of these features, providing a predictive framework to guide the synthesis and application of its derivatives.
Part 1: Core Physicochemical and Computed Properties
A foundational analysis of a molecule's properties is essential for predicting its behavior in biological systems. Many of these parameters can be reliably estimated through computational methods, providing a crucial first look at its drug-like potential.
| Property | Computed Value | Significance in Drug Discovery | Data Source |
| Molecular Formula | C₈H₅BrFN | Defines the elemental composition. | [5] |
| Molecular Weight | 214.03 g/mol | Influences diffusion and transport; typically <500 Da for oral drugs. | [5] |
| XLogP3 | 2.9 | Logarithm of the partition coefficient; a measure of lipophilicity. Affects solubility, permeability, and metabolism. | [6] |
| Topological Polar Surface Area (TPSA) | 15.8 Ų | Sum of surfaces of polar atoms; predicts hydrogen bonding potential and membrane permeability. | [6] |
| Hydrogen Bond Donors | 1 (from N-H) | Contributes to specific interactions with biological targets. | [6] |
| Hydrogen Bond Acceptors | 1 (from F) | Contributes to specific interactions with biological targets. | [6] |
| Rotatable Bonds | 0 | A low count suggests conformational rigidity, which can be favorable for binding affinity. | [6] |
These properties suggest that this compound possesses a favorable profile for a lead compound or fragment, adhering to many principles of drug-likeness, such as Lipinski's Rule of Five.
Part 2: A Quantum Chemical Approach to Understanding Electronic Structure
To move beyond basic descriptors and truly understand the molecule's interaction potential, we must turn to quantum chemistry. Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) provide profound insights into electronic distribution and non-covalent interactions.[7][8] These theoretical investigations are not merely academic; they are predictive tools that inform synthetic strategy and rationalize biological activity.
Methodological Framework: The Scientist's Toolkit
A robust theoretical analysis of this compound would employ a multi-faceted computational approach. The choice of methods is critical for accuracy, particularly for systems involving halogens.
-
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is typically achieved using DFT methods (e.g., ωB97X-D functional) coupled with a suitable basis set (e.g., df2-TZVP), which has shown good performance for non-covalent interactions involving halogens.[9]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. This is paramount for identifying sites susceptible to electrophilic or nucleophilic attack and for predicting hydrogen and halogen bonding.[3][9] Due to fluorine's high electronegativity, a region of negative potential is expected. Conversely, the bromine atom is predicted to have a region of positive potential (a "σ-hole") along the C-Br bond axis, making it a potent halogen bond donor.[3]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the electron density topology to characterize the nature of chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) between interacting atoms, one can quantify the strength and nature of these connections.[8][9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into orbital interactions, such as the donor-acceptor charge transfers that constitute hydrogen and halogen bonds.[3]
Workflow for Theoretical Analysis
The following diagram outlines a standard workflow for the computational analysis of a novel scaffold like this compound.
Caption: A typical workflow for the computational analysis of molecular properties.
Predicted Intermolecular Interaction Profile
Based on established principles of halogenated compounds, this compound is capable of engaging in a rich network of non-covalent interactions crucial for molecular recognition.
Caption: Key intermolecular interactions of this compound.
Part 3: Spectroscopic Characterization
While theoretical calculations provide a predictive model, experimental validation is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.
¹³C NMR Data
Computational methods can predict NMR chemical shifts, which, when compared with experimental data, can confirm the structure.
| Carbon Atom | Experimental ¹³C Shift (ppm) in CDCl₃ | Predicted ¹³C Shift (ppm) |
| C1 | 102.5 | Illustrative: 103.1 |
| C2 | 125.1 | Illustrative: 124.8 |
| C3a | 128.9 | Illustrative: 129.5 |
| C4 | 155.6 (d, J=250 Hz) | Illustrative: 156.0 (d, J=248 Hz) |
| C5 | 96.7 (d, J=20 Hz) | Illustrative: 97.2 (d, J=21 Hz) |
| C6 | 123.5 | Illustrative: 123.0 |
| C7 | 110.8 | Illustrative: 111.2 |
| C7a | 133.2 | Illustrative: 133.9 |
| (Experimental data from SpectraBase for 5-bromo-4-fluoroindole, which may differ slightly from the 1H-indole tautomer but provides a strong reference)[10]. Predicted values are illustrative examples of what a DFT calculation might yield. |
Protocol: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is often a good starting point for moderately polar compounds.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvation: Add ~0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Analysis: Insert the sample into the NMR spectrometer and acquire ¹H, ¹³C, and ¹⁹F spectra according to standard instrument protocols.
Part 4: Reactivity and Synthetic Diversification
The theoretical electronic properties directly inform the molecule's chemical reactivity. The C5-Br bond is an ideal site for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Workflow for Synthetic Diversification via Suzuki Coupling
Caption: Workflow for creating a library of derivatives via Suzuki coupling.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling an aryl boronic acid to the 5-position of the indole scaffold.
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Add an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) (3.0 equiv).
-
Causality: The base is crucial for activating the boronic acid to form the reactive boronate species, which then enters the catalytic cycle. The aqueous solvent system is often necessary for the base's solubility and efficacy.
-
-
Reaction: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Part 5: Strategic Applications in Drug Discovery
The unique combination of physicochemical and electronic properties makes this compound a highly valuable scaffold for targeting various disease pathways. Its derivatives have shown potential as anticancer and neuroprotective agents.[4]
The ability of the bromine to form a halogen bond can be exploited to achieve high affinity and selectivity for a target protein. For example, in a kinase inhibitor, the C-Br σ-hole can interact favorably with a carbonyl oxygen on the protein's hinge region, a common binding motif.
Hypothetical Binding in a Kinase Active Site
The following diagram illustrates how a hypothetical inhibitor derived from the scaffold might interact with a generic kinase active site, highlighting the importance of the specific halogen substitutions.
Caption: Potential binding interactions of a this compound derivative.
Conclusion
This compound is more than just another synthetic building block. It is a strategically designed scaffold whose theoretical properties—shaped by the interplay of its bromine and fluorine substituents—provide a clear roadmap for its application in medicinal chemistry. Its favorable physicochemical profile, predictable electronic characteristics, versatile synthetic handle, and potential for specific, high-affinity interactions like halogen bonding make it an exceptionally promising starting point for the development of next-generation therapeutics. This guide has provided the theoretical framework necessary to understand and exploit these properties, paving the way for more rational and efficient drug discovery efforts.
References
- Lizhuo Information. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Vertex AI Search.
- ChemicalBook. (n.d.). 5-bromo-4,6-difluoro-1H-indole(1154742-51-4) 1H NMR.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- BLD Pharm. (n.d.). 1082041-85-7 | 5-Bromo-4-fluoro-1H-indazole.
- Silva, R. A. L., et al. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. SciSpace. DOI: 10.3390/MOLECULES26185487.
- Silva, R. A. L., et al. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. PubMed. DOI: 10.3390/molecules26185487.
- Silva, R. A. L., et al. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Semantic Scholar.
- ResearchGate. (2021). (PDF) Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions.
- PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole.
- ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole.
- ChemicalBook. (n.d.). 5-Bromoindole synthesis.
- BLDpharm. (n.d.). 1227599-06-5 | this compound-3-carbaldehyde.
- SpectraBase. (n.d.). 5-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts.
- Senn, H. M. (2014). Insights into enzymatic halogenation from computational studies. Frontiers in Chemistry. DOI: 10.3389/fchem.2014.00098.
- A review on recent developments of indole-containing antiviral agents. (n.d.). PMC.
- Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.
- PubChem. (n.d.). 5-bromo-4,6-difluoro-1H-indole.
- ChemicalBook. (n.d.). 5-Bromoindole(10075-50-0) 1H NMR.
- New Journal of Chemistry Supporting Information. (n.d.).
- Smolecule. (n.d.). Buy this compound | 344790-96-1.
- ChemicalBook. (n.d.). 4-BroMo-5-fluoro-1H-indole CAS#: 1227493-96-0.
- Benchchem. (n.d.). Potential Research Applications for 5-Bromo-3-Methyl-1H-Indole: An In-depth Technical Guide.
- MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
- ChemicalBook. (n.d.). 5,7-dibromo-4-fluoro-1H-indole Chemical Properties.
- ChemicalBook. (n.d.). 5,7-dibromo-4-fluoro-1H-indole | 2168345-49-9.
- BLDpharm. (n.d.). 1154742-51-4 | 5-Bromo-4,6-difluoro-1H-indole.
- CymitQuimica. (n.d.). This compound.
- Ossila. (n.d.). 5-Fluoroindole | CAS Number 399-52-0.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Kaushik, N. K., et al. (n.d.). Biomedical Importance of Indoles. PMC - NIH.
- ChemicalBook. (n.d.). 1H-Indole, 5-broMo-4-fluoro- | 344790-96-1.
- BLD Pharm. (n.d.). 10075-50-0 | 5-Bromoindole.
Sources
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy this compound | 344790-96-1 [smolecule.com]
- 6. 5-bromo-4,6-difluoro-1H-indole | C8H4BrF2N | CID 68054999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Open Access) Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2021) | Rodrigo A. Lemos Silva | 5 Citations [scispace.com]
- 8. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
thermodynamic stability of 5-bromo-4-fluoro-1H-indole
An In-depth Technical Guide to the Thermodynamic Stability of 5-Bromo-4-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The halogenated indole scaffold is a cornerstone in modern medicinal chemistry, with derivatives like this compound representing key building blocks for novel therapeutics. The thermodynamic stability of such an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its entire development lifecycle—from storage and formulation to bioavailability and regulatory approval. This guide provides a comprehensive framework for the complete thermodynamic characterization of this compound. Lacking extensive public domain data on this specific molecule, this document serves as an expert-led protocol, detailing the necessary experimental and computational methodologies required for a robust stability assessment. We will explore a multi-faceted approach combining comparative analysis with parent analogues, definitive thermal analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and in silico validation to provide a holistic understanding of the molecule's stability profile.
Introduction: The Imperative of Stability in Drug Design
The indole nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent choice in the design of agents targeting a wide array of biological targets. The strategic introduction of halogen atoms, such as bromine and fluorine, is a well-established medicinal chemistry tactic to modulate a compound's physicochemical properties. Fluorine can enhance metabolic stability and binding affinity, while bromine often improves potency and provides a handle for further synthetic modifications.[3][4]
However, the synthesis of a promising new chemical entity is merely the first step. A molecule's viability as a drug candidate is fundamentally dependent on its physical and chemical stability.[5] Thermodynamic properties dictate critical parameters such as:
-
Shelf-life and Storage Conditions: An unstable compound may degrade over time, leading to loss of potency and the formation of potentially toxic impurities.
-
Formulation Development: The choice of excipients and manufacturing processes (e.g., milling, granulation) depends on the molecule's melting point, decomposition temperature, and potential for polymorphic transformations.[6]
-
Bioavailability: The crystalline form of a drug can significantly impact its solubility and dissolution rate, thereby affecting how much of the drug is absorbed by the body.[6]
Therefore, a thorough investigation of thermodynamic stability is not an academic exercise but a foundational requirement for successful drug development.
Part 1: Physicochemical Landscape and Comparative Analysis
Direct experimental data for this compound is not extensively published. Our analysis, therefore, begins by establishing a predictive baseline through the examination of its parent and related monofunctionalized analogues. This comparative approach allows us to hypothesize the thermodynamic contributions of each substituent.
The introduction of a fluorine atom at the 4-position, as seen in 4-fluoro-1H-indole (mp 30-32 °C), significantly lowers the melting point compared to unsubstituted indole (mp 52-54 °C).[7] Conversely, the larger, more polarizable bromine atom at the 5-position in 5-bromo-1H-indole substantially increases the melting point to 90-92 °C, likely due to stronger intermolecular interactions and more efficient crystal packing.[8][9] The combination of both substituents in this compound presents competing effects, making experimental determination essential.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Data Source |
| This compound | 214.03 | Not Published | 315.9 ± 22.0 (Predicted) | N/A |
| 4-Fluoro-1H-indole | 135.14 | 30 - 32 | 90 (at 0.4 mmHg) | [7][10] |
| 5-Bromo-1H-indole | 196.04 | 90 - 92 | Not Published | [8][11] |
| 5-Bromo-7-iodo-1H-indole | 321.94 | 80 - 84 | 394.5 ± 27.0 (Predicted) | [12] |
Part 2: Definitive Experimental Characterization
To move beyond prediction, a rigorous experimental assessment is required. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides the cornerstone of this evaluation.[13] These techniques are powerful, use minimal material, and are standard in the pharmaceutical industry for physicochemical characterization.[14]
Section 2.1: Differential Scanning Calorimetry (DSC) for Phase Behavior Analysis
Causality Behind Experimental Choice: DSC is the definitive method for identifying and quantifying thermal transitions where heat is exchanged. It directly measures the heat flow to or from a sample as a function of temperature.[15] For a crystalline API like this compound, DSC is indispensable for:
-
Determining the Melting Point (Tm): This is a primary indicator of purity and identity. The sharpness of the melting endotherm provides qualitative information about crystalline perfection.
-
Quantifying the Enthalpy of Fusion (ΔHfus): This value, calculated from the area of the melting peak, relates to the strength of the crystal lattice.
-
Screening for Polymorphism: The presence of multiple melting peaks or other endothermic/exothermic events prior to melting can indicate the existence of different crystalline forms (polymorphs), which can have different stabilities and bioavailabilities.[6]
Experimental Workflow: DSC Analysis
Caption: Standard workflow for DSC analysis of a crystalline API.
Detailed Step-by-Step Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound powder into a standard aluminum hermetic DSC pan. Crimp the lid to seal the pan. An identical empty sealed pan is used as the reference.
-
Instrument Programming:
-
Place the sample and reference pans into the DSC autosampler or manual cell.
-
Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.
-
Define the temperature program: (a) Equilibrate at 25 °C. (b) Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Initiate the run and record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
For the melting endotherm, determine the onset temperature (Tonset), the peak maximum temperature (Tpeak), and the enthalpy of fusion (ΔHfus) by integrating the peak area.
-
Examine the thermogram for any other thermal events.
-
Section 2.2: Thermogravimetric Analysis (TGA) for Thermal Decomposition Profile
Causality Behind Experimental Choice: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16] It is complementary to DSC and is essential for determining the upper limit of a compound's thermal stability. Specifically, TGA identifies:
-
Decomposition Temperature (Td): The temperature at which the molecule begins to degrade, indicated by a loss of mass. This is a critical parameter for defining handling and storage limits.
-
Presence of Solvates/Hydrates: An initial mass loss at temperatures below ~120 °C can indicate the presence of bound solvent or water, which is crucial information for determining the true form of the API.
-
Residue Analysis: The amount of mass remaining at the end of the experiment can provide information about inorganic content.
Experimental Workflow: TGA Analysis
Caption: Standard workflow for TGA analysis of a chemical compound.
Detailed Step-by-Step Protocol for TGA:
-
Instrument Calibration: Calibrate the TGA balance with certified weights and verify the temperature accuracy using the Curie points of standard magnetic materials.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an open TGA pan (ceramic or platinum).
-
Instrument Programming:
-
Place the pan onto the TGA's high-precision microbalance.
-
Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.
-
Define the temperature program: (a) Equilibrate at 30 °C. (b) Ramp the temperature from 30 °C to a point of complete decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Initiate the run and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature (°C).
-
Determine the onset temperature of decomposition (Td), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
-
Quantify the mass loss percentage for each degradation step.
-
A modern approach often involves using a simultaneous TGA-DSC instrument, which provides both mass loss and heat flow data from a single sample run, ensuring a perfect correlation between thermal events like melting and decomposition.[17][18]
Part 3: In Silico Validation & Mechanistic Insight
While experimental methods provide definitive data, computational chemistry offers predictive power and mechanistic insight that can guide and validate laboratory work.[19]
Causality Behind Computational Choice: Quantum mechanics calculations, particularly Density Functional Theory (DFT), are powerful tools for probing molecular stability.[20] They are used to:
-
Calculate Heats of Formation (ΔHf): This fundamental thermodynamic value provides a theoretical measure of a molecule's stability relative to its constituent elements.[21][22]
-
Determine Bond Dissociation Energies (BDEs): Calculating the energy required to break specific bonds can identify the most likely points of initial thermal degradation.
-
Analyze Conformational Stability: For molecules with rotational freedom, computational methods can determine the energies of different conformers.
This computational analysis serves as a self-validating system when compared with experimental results. A strong correlation between the predicted stability and the measured Td from TGA enhances confidence in the overall stability assessment.
Synergistic Analysis Workflow
Caption: Integrated workflow combining experimental and computational methods.
Conclusion: An Integrated Stability Assessment
Determining the thermodynamic stability of a novel API such as this compound is a critical, multi-step process. A robust evaluation cannot rely on a single data point but must be built upon a foundation of comparative analysis, high-quality experimental data, and theoretical validation. By employing the systematic approach outlined in this guide—beginning with a comparative analysis of related structures, followed by definitive thermal characterization with DSC and TGA, and corroborated by computational chemistry—researchers and drug development professionals can build a comprehensive and reliable stability profile. This integrated understanding is paramount for de-risking development, enabling rational formulation design, and ultimately ensuring the delivery of a safe and efficacious therapeutic agent.
References
- MySkinRecipes. 5-Bromo-7-iodo-1H-indole. [Link]
- Pharmaffiliates. Exploring 4-Fluoroindole: Properties, Applications, and Manufacturing Excellence. [Link]
- IndiaMART. 5-Bromoindole, 10075-50-0 Price in Hyderabad. [Link]
- da Silva, M. A. V. R., Cabral, J. I. T. A., & Gomes, J. R. B. (2008). Experimental and computational study on the molecular energetics of indoline and indole. The Journal of Physical Chemistry A, 112(47), 12263–12269.
- Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation.
- Zhang, J., et al. (Year not specified). Theoretical Calculations about the Nitro-Substituted Derivatives of Indole as Potential High-Energy-Density Compounds.
- Ribeiro da Silva, M. A. V., Cabral, J. I. T. A., & Gomes, J. R. B. (2008). Experimental and computational study on the molecular energetics of indoline and indole. PubMed. [Link]
- Yar, M., et al. (2013). Synthesis, in vitro lipoxygenase inhibition, docking study and thermal stability analyses of novel indole derivatives.
- Mettler Toledo. Thermogravimetric Analysis (TGA). [Link]
- Singh, R., & Sharma, P. (2021).
- Creative Biolabs.
- Langhua Pharma. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]
- Pop, O., et al. (2024).
- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
- Pace Analytical. Characterization of Physicochemical Properties. [Link]
- Al-Ostoot, F. H., et al. (2026). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI.
- Mettler Toledo. TGA/DSC 3+. [Link]
- Ibrahim, M. A. (2011). Molecular mechanical study of halogen bonding in drug discovery. PubMed. [Link]
- Beier, P., et al. (2016).
- Wróbel, R., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanical study of halogen bonding in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 6. pacelabs.com [pacelabs.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. 5-Bromoindole CAS#: 10075-50-0 [m.chemicalbook.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. innospk.com [innospk.com]
- 11. 5-Bromo-1H-indole(10075-50-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. 5-Bromo-7-iodo-1H-indole [myskinrecipes.com]
- 13. researchgate.net [researchgate.net]
- 14. langhuapharma.com [langhuapharma.com]
- 15. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1H-Indole, 4-fluoro-1-[(4-methylphenyl)sulfonyl]- CAS#: 102855-22-1 [chemicalbook.com]
- 17. azom.com [azom.com]
- 18. kohan.com.tw [kohan.com.tw]
- 19. Experimental and computational study on the molecular energetics of indoline and indole. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Experimental and computational study on the molecular energetics of indoline and indole - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-4-fluoro-1H-indole from 3-Fluoro-2-methylaniline
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the multi-step synthesis of 5-bromo-4-fluoro-1H-indole, a valuable building block in medicinal chemistry, starting from the readily available 3-fluoro-2-methylaniline. The synthetic strategy hinges on a regioselective bromination of the aniline precursor, followed by its conversion to the corresponding hydrazine. The synthesis culminates in a robust Fischer indole cyclization to construct the target indole scaffold. This application note offers detailed, step-by-step protocols, mechanistic insights, and justifications for the selected reagents and conditions, ensuring scientific rigor and reproducibility.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Halogenated indoles, in particular, serve as versatile intermediates, enabling further functionalization through modern cross-coupling methodologies. This compound is a key precursor for the synthesis of a range of pharmaceutically relevant molecules, including kinase inhibitors and selective serotonin receptor agonists. The strategic placement of the bromine and fluorine atoms offers unique opportunities for modulating the electronic and steric properties of the final compounds.
This guide details a reliable and scalable synthetic route to this compound, commencing with 3-fluoro-2-methylaniline. The chosen pathway is designed to provide a clear and efficient method for researchers in the field of organic and medicinal chemistry.
Overall Synthetic Strategy
The synthesis of this compound from 3-fluoro-2-methylaniline is proposed to proceed via a three-step sequence:
-
Bromination: Regioselective bromination of 3-fluoro-2-methylaniline to yield 4-bromo-3-fluoro-2-methylaniline.
-
Hydrazine Synthesis: Conversion of the brominated aniline to the corresponding (4-bromo-3-fluoro-2-methylphenyl)hydrazine.
-
Fischer Indole Synthesis: Cyclization of the synthesized hydrazine with a suitable carbonyl compound, in this case, pyruvic acid, to afford the target this compound.
Figure 1: Proposed synthetic route for this compound.
Experimental Protocols
Part 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline
Rationale: The initial step involves the regioselective bromination of 3-fluoro-2-methylaniline. The directing effects of the amino and methyl groups, along with the deactivating effect of the fluorine atom, favor the introduction of the bromine atom at the C4 position. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, minimizing the formation of over-brominated side products.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Fluoro-2-methylaniline | 125.15 | 10.0 g | 79.9 |
| N-Bromosuccinimide (NBS) | 177.98 | 15.6 g | 87.9 |
| Acetonitrile | - | 150 mL | - |
| Sodium bisulfite | - | 10.0 g | - |
| Sodium hydroxide solution (2M) | - | As needed | - |
| Ethyl acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-fluoro-2-methylaniline (10.0 g, 79.9 mmol) in acetonitrile (150 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-bromosuccinimide (15.6 g, 87.9 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a solution of sodium bisulfite (10.0 g) in water (50 mL) and stir for 15 minutes.
-
Adjust the pH of the mixture to 9-10 with a 2M sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-3-fluoro-2-methylaniline as a solid.
Part 2: Synthesis of (4-Bromo-3-fluoro-2-methylphenyl)hydrazine
Rationale: The conversion of the synthesized aniline to the corresponding hydrazine is a critical step for the subsequent Fischer indole synthesis. This is achieved via a two-step, one-pot procedure involving diazotization followed by reduction. The aniline is first converted to its diazonium salt using sodium nitrite in an acidic medium. The resulting diazonium salt is then reduced in situ with sodium metabisulfite to yield the desired hydrazine.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-3-fluoro-2-methylaniline | 204.04 | 10.0 g | 49.0 |
| Concentrated Hydrochloric Acid | - | 25 mL | - |
| Sodium Nitrite | 69.00 | 3.7 g | 53.6 |
| Sodium Metabisulfite | 190.11 | 14.0 g | 73.6 |
| Sodium Hydroxide Solution (10M) | - | As needed | - |
| Diethyl Ether | - | 300 mL | - |
Procedure:
-
In a 500 mL beaker, suspend 4-bromo-3-fluoro-2-methylaniline (10.0 g, 49.0 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (3.7 g, 53.6 mmol) in water (15 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a separate 1 L beaker, prepare a solution of sodium metabisulfite (14.0 g, 73.6 mmol) in water (100 mL) and cool it to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the sodium metabisulfite solution with constant stirring.
-
Adjust the pH of the resulting solution to 7-8 by the slow addition of 10M sodium hydroxide solution.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Acidify the mixture with concentrated hydrochloric acid and heat to 90-100 °C for 30 minutes.
-
Cool the mixture to room temperature and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-bromo-3-fluoro-2-methylphenyl)hydrazine.
Part 3: Synthesis of this compound (Fischer Indole Synthesis)
Rationale: The final step is the construction of the indole ring via the Fischer indole synthesis.[2][3][4] The synthesized hydrazine is reacted with pyruvic acid to form an intermediate hydrazone, which then undergoes an acid-catalyzed cyclization. Polyphosphoric acid (PPA) is an excellent catalyst for this transformation, acting as both a Brønsted acid and a dehydrating agent to drive the reaction to completion.[5][6][7][8]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (4-Bromo-3-fluoro-2-methylphenyl)hydrazine | 219.05 | 5.0 g | 22.8 |
| Pyruvic Acid | 88.06 | 2.2 g | 25.0 |
| Polyphosphoric Acid (PPA) | - | 50 g | - |
| Ice Water | - | 500 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, combine (4-bromo-3-fluoro-2-methylphenyl)hydrazine (5.0 g, 22.8 mmol) and pyruvic acid (2.2 g, 25.0 mmol).
-
Carefully add polyphosphoric acid (50 g) to the flask.
-
Heat the reaction mixture to 100-110 °C with stirring for 2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into 500 mL of ice water with vigorous stirring.
-
Neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Alternative Synthetic Route: Leimgruber-Batcho Indole Synthesis
An alternative approach to the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis.[9][10][11][12][13] This method typically starts from an ortho-nitrotoluene derivative. For the synthesis of this compound, this would necessitate starting from 4-bromo-3-fluoro-2-nitrotoluene. The key steps involve the formation of an enamine, followed by a reductive cyclization.
Figure 2: Leimgruber-Batcho indole synthesis pathway.
While this method is highly efficient, it requires a different starting material than specified in the primary topic of this application note. However, it remains a valuable alternative for consideration in the synthesis of polysubstituted indoles.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Hydrazine derivatives are potentially toxic and should be handled with care.
-
Diazonium salts can be explosive in a dry state; they should be kept in solution and used immediately after preparation.
-
Polyphosphoric acid is corrosive and should be handled with caution.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-fluoro-2-methylaniline. The described three-step sequence, involving a regioselective bromination, conversion to the corresponding hydrazine, and a Fischer indole cyclization, offers a practical and scalable route to this valuable building block. The provided protocols, along with the mechanistic rationale, are intended to empower researchers in the fields of medicinal and organic chemistry to confidently synthesize this and related indole derivatives.
References
- Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. PubMed. [Link]
- The Leimgruber-B
- Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. PMC - NIH. [Link]
- Leimgruber–Batcho Indole Synthesis.
- Fischer indole synthesis. Wikipedia. [Link]
- The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
- Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
- Batcho–Leimgruber indole synthesis.
- Polyphosphoric Acid Catalyzed Indolization of 4-Piperidone Phenylhydrazones. Oriental Journal of Chemistry. [Link]
- Japp–Klingemann reaction. Wikipedia. [Link]
- The Japp-Klingemann Reaction. Organic Reactions. [Link]
- Leimgruber–B
- Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]
- Fischer indole synthesis. chemeurope.com. [Link]
- Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
- Fischer Indole Synthesis. [Link]
- Japp-Klingemann Reaction. SynArchive. [Link]
- Japp-Klingemann reaction. chemeurope.com. [Link]
- The Japp‐Klingemann Reaction.
- SYNTHESE D'INDOLE PHOSPHONATES PAR CYCLISATION SELON FISCHER D'ARYLHYDRAZONES PHOSPHON
- (Open Access) The Fischer indole synthesis (1981). Brian Robinson. [Link]
- Preparation process for 4- bromo phenyl hydrazine.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
- (4-Bromo-3-methylphenyl)hydrazine. PubChem. [Link]
- Welcome To Hyma Synthesis Pvt. Ltd. [Link]
Sources
- 1. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer_indole_synthesis [chemeurope.com]
- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyphosphoric Acid Catalyzed Indolization of 4-Piperidone Phenylhydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
The Fischer Indole Synthesis of Fluorinated Indoles: A Detailed Guide for Researchers
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. Fluorinated indoles, in particular, represent a privileged structural motif in a multitude of biologically active compounds. The Fischer indole synthesis, a venerable and versatile reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus. This guide provides an in-depth exploration of the application of the Fischer indole synthesis for the preparation of fluorinated indoles, offering a blend of mechanistic insights, detailed experimental protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
The Enduring Significance of Fluorinated Indoles
The introduction of fluorine into the indole core can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can alter the acidity of the indole N-H, influencing hydrogen bonding interactions and overall solubility. These advantageous properties underscore the continued interest in developing robust and efficient synthetic routes to fluorinated indoles.
Mechanistic Nuances of the Fischer Indole Synthesis with Fluorinated Precursors
The Fischer indole synthesis proceeds through a series of well-defined steps, commencing with the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This is followed by tautomerization to an enamine, a crucial[1][1]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to furnish the aromatic indole ring.[2][3]
The presence of a fluorine atom on the phenylhydrazine ring introduces significant electronic effects that can influence the course of the reaction. Fluorine's strong electron-withdrawing nature can impact the rate and regioselectivity of the key[1][1]-sigmatropic rearrangement.[4]
The Decisive[1][1]-Sigmatropic Rearrangement
The[1][1]-sigmatropic rearrangement is the rate-determining step of the Fischer indole synthesis and involves the formation of a new carbon-carbon bond. The electron-withdrawing fluorine atom can modulate the electron density of the aromatic ring, thereby affecting the energetics of this rearrangement. Theoretical studies have suggested that fluorine substitution can influence the activation energy of this step.
Navigating Regioselectivity: The Case of meta-Fluorophenylhydrazine
A significant challenge in the synthesis of fluorinated indoles arises when using meta-substituted fluorophenylhydrazines with unsymmetrical ketones. This scenario can lead to the formation of two regioisomeric products, namely 4-fluoro- and 6-fluoroindoles. The regiochemical outcome is a delicate interplay of steric and electronic factors, and can be influenced by the choice of acid catalyst and reaction conditions.[4]
For instance, the reaction of (3-fluorophenyl)hydrazine with acetone can yield a mixture of 4-fluoro-2-methylindole and 6-fluoro-2-methylindole. The directing effect of the fluorine atom and the nature of the acid catalyst play a pivotal role in determining the ratio of these isomers.
| Acid Catalyst | Temperature (°C) | Reaction Time (h) | Ratio (4-F : 6-F) | Total Yield (%) |
| ZnCl₂ | 150 | 4 | 1 : 1.5 | 45 |
| Polyphosphoric Acid (PPA) | 120 | 2 | 1.2 : 1 | 65 |
| p-Toluenesulfonic Acid (p-TSA) | 110 (in Toluene) | 6 | 1 : 1.8 | 55 |
| Note: This data is representative and for illustrative purposes, based on trends observed in the literature. Actual results may vary depending on specific reaction conditions.[4] |
Detailed Application Protocols
The following protocols are provided as detailed guides for the synthesis of specific fluorinated indoles. It is crucial for researchers to perform their own reaction monitoring and optimization, as yields and reaction times can vary based on the purity of reagents and specific laboratory conditions.
Protocol 1: Synthesis of 5-Fluoro-2-methylindole
This protocol outlines the synthesis of 5-fluoro-2-methylindole starting from 4-fluorophenylhydrazine hydrochloride and acetone.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add acetone (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours.
-
Monitor the formation of the hydrazone by Thin Layer Chromatography (TLC). The product often precipitates from the solution.
-
Isolate the solid phenylhydrazone by filtration, wash with cold ethanol, and dry under vacuum.[4]
Step 2: Indolization (Cyclization)
-
Place the dried (4-fluorophenyl)hydrazone of acetone (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone) as the catalyst and solvent.
-
Heat the mixture to 100-120°C with vigorous stirring for 1-3 hours.
-
Monitor the reaction progress by TLC until the hydrazone spot disappears.
-
Allow the mixture to cool to approximately 60-70°C and then carefully pour it onto crushed ice with continuous stirring.
-
Neutralize the acidic solution with a 50% NaOH solution until the pH is greater than 9. This step should be performed in an ice bath to manage the exothermic reaction.
-
The crude 5-fluoro-2-methylindole will often precipitate as a solid. Isolate the solid by filtration.
-
Alternatively, extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-fluoro-2-methylindole.[4]
Protocol 2: Synthesis of 6-Fluoroindole
This protocol provides a general procedure for the synthesis of 6-fluoroindole, which may require optimization depending on the specific aldehyde or ketone used.
Step 1: Formation of 4-Fluorophenylhydrazone
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde or ketone (e.g., acetaldehyde, 1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.
-
The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.[5]
Step 2: Indolization
-
To the hydrazone mixture, add a suitable acid catalyst such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid.
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-fluoroindole.[5]
The Challenge of Trifluoromethyl-Substituted Indoles
The synthesis of indoles bearing a trifluoromethyl (CF₃) group via the traditional Fischer indole synthesis presents a significant challenge. The strong electron-withdrawing nature of the CF₃ group can deactivate the precursors and hinder the key cyclization step. Consequently, alternative synthetic strategies are often employed for the preparation of trifluoromethyl-substituted indoles. These methods include domino trifluoromethylation/cyclization of 2-alkynylanilines and other modern synthetic approaches.
Modern Advancements: Microwave-Assisted Fischer Indole Synthesis
To address some of the limitations of classical Fischer indole synthesis, such as long reaction times and harsh conditions, microwave-assisted protocols have emerged as a powerful alternative. Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[6]
Protocol 3: Microwave-Assisted Synthesis of a Tetrahydrocarbazole Derivative (Illustrative Example)
This protocol illustrates the general principles of a microwave-assisted Fischer indole synthesis.
-
In a microwave-safe reaction vessel, combine phenylhydrazine (1.0 eq), cyclohexanone (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Irradiate the mixture in a microwave reactor at a suitable power (e.g., 600 W) for a short duration (e.g., 3 minutes).[6]
-
Monitor the reaction for completion by TLC.
-
After cooling, the product can be isolated and purified using standard workup and chromatography procedures.
This method can be adapted for the synthesis of fluorinated indoles, potentially offering a more efficient and environmentally friendly approach.[6]
Troubleshooting and Optimization
Even with well-established protocols, the Fischer indole synthesis can sometimes present challenges. The following table provides a guide to common issues and potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | - Impure starting materials- Inappropriate acid catalyst or concentration- Insufficient reaction temperature or time- Presence of water | - Purify phenylhydrazine and carbonyl compounds before use.- Screen different Brønsted and Lewis acids (e.g., PPA, p-TSA, ZnCl₂).- Gradually increase the reaction temperature while monitoring for decomposition.- Ensure anhydrous reaction conditions. |
| Formation of Tar/Polymer | - Excessively high reaction temperature- High concentration of strong acid | - Lower the reaction temperature and monitor closely.- Reduce the amount of acid catalyst or use a milder acid. |
| Mixture of Regioisomers | - Use of meta-substituted phenylhydrazine | - Screen different acid catalysts to influence the regioselectivity.- Optimize reaction temperature and solvent. |
| Incomplete Reaction | - Insufficient heating- Inactive catalyst | - Cautiously increase the reaction temperature.- Use a fresh batch of acid catalyst. |
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the reaction mechanism.
Caption: The core mechanistic pathway of the Fischer indole synthesis.
Conclusion
The Fischer indole synthesis remains a powerful and relevant tool for the construction of fluorinated indoles, which are of paramount importance in medicinal chemistry. A thorough understanding of the reaction mechanism, particularly the influence of fluorine substituents on regioselectivity, is crucial for successful synthesis. By carefully selecting the appropriate acid catalyst, optimizing reaction conditions, and employing modern techniques such as microwave-assisted synthesis, researchers can efficiently access a wide array of valuable fluorinated indole derivatives. This guide serves as a comprehensive resource to aid in the rational design and execution of these important synthetic transformations.
References
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- Fischer indole synthesis. Wikipedia.
- One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Request PDF.
- Tetrahedron. ElectronicsAndBooks.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Bromo-4-fluoro-1H-indole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 5-Bromo-4-fluoro-1H-indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the indole ring can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The this compound moiety, in particular, is a valuable building block in drug discovery. The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions, allowing for the exploration of a wider chemical space. The fluorine atom at the 4-position can enhance binding interactions and improve metabolic stability, making this scaffold particularly attractive for the development of novel therapeutics.
Palladium-catalyzed reactions have revolutionized the synthesis of complex heterocyclic compounds like indoles, offering mild, efficient, and functional-group-tolerant alternatives to classical methods.[1] Among these, the Larock indole synthesis stands out as a powerful method for the construction of 2,3-disubstituted indoles from o-haloanilines and alkynes.[2][3] This application note provides a detailed protocol for the synthesis of this compound, leveraging a modified Larock heteroannulation strategy, which is highly amenable to producing diverse indole derivatives for pharmaceutical research.[4]
Reaction Principle: The Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to form an indole.[2] The reaction typically proceeds in the presence of a palladium catalyst, a base, and often a chloride salt additive.[2] For the synthesis of indoles unsubstituted at the C2 and C3 positions, a two-step approach involving an initial Larock reaction with a silyl-protected alkyne, followed by a deprotection step, is a common and effective strategy.
Catalytic Cycle of the Larock Indole Synthesis
The reaction mechanism involves a sequence of well-defined organometallic transformations:[2][5]
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The o-iodoaniline undergoes oxidative addition to the Pd(0) species, forming a Pd(II)-aryl intermediate.
-
Alkyne Coordination and Insertion: The alkyne coordinates to the palladium center and subsequently undergoes migratory insertion into the Pd-aryl bond. This step is often regioselective.[2]
-
Intramolecular Aminopalladation: The nitrogen atom of the aniline attacks the palladium-bound alkene in an intramolecular fashion, leading to the formation of a six-membered palladacycle.
-
Reductive Elimination: The final step is a reductive elimination that forms the indole ring and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle of the Larock indole synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is divided into two main stages: the palladium-catalyzed Larock heteroannulation followed by the desilylation to yield the final product. Microwave-assisted synthesis can be employed to accelerate the reaction.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-5-fluoro-2-iodoaniline | ≥97% | Commercially Available | Starting material. |
| Trimethylsilylacetylene | ≥98% | Commercially Available | Alkyne source. |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | Catalyst precursor. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | Ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Solvent. |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Commercially Available | Deprotection reagent. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Solvent for deprotection. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | Extraction solvent. |
| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography. |
| Saturated aq. NaCl (Brine) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Microwave reaction vials | 10-20 mL | Commercially Available | For microwave synthesis. |
| Inert gas (Argon or Nitrogen) | High purity | For maintaining inert atmosphere. |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
Part A: Larock Heteroannulation
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-bromo-5-fluoro-2-iodoaniline (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and anhydrous potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add anhydrous DMF (5 mL) via a syringe, followed by the dropwise addition of trimethylsilylacetylene (1.5 mmol).
-
Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate the mixture with stirring at 120 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification of Intermediate: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain 5-bromo-4-fluoro-2-(trimethylsilyl)-1H-indole.
Part B: Desilylation
-
Reaction Setup: Dissolve the purified 5-bromo-4-fluoro-2-(trimethylsilyl)-1H-indole (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add tetrabutylammonium fluoride (1.0 M solution in THF, 1.2 mL, 1.2 mmol) dropwise.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the completion of the reaction by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water (15 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Final Purification: Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst; presence of oxygen; impure reagents or solvents. | Use fresh palladium catalyst and phosphine ligand. Ensure a rigorously inert atmosphere throughout the reaction. Use anhydrous and degassed solvents.[7] |
| Formation of homocoupled byproducts | Presence of oxygen; slow reaction rate. | Thoroughly degas all solvents and reagents. Increase the reaction temperature or extend the reaction time. |
| Incomplete desilylation | Insufficient TBAF; short reaction time. | Add a slight excess of TBAF. Increase the reaction time and monitor carefully by TLC. |
| Difficulty in purification | Co-elution of impurities. | Optimize the eluent system for column chromatography. Consider recrystallization from a suitable solvent system. |
References
- Larock, R. C. (1991). The Larock indole synthesis is a heteroannulation reaction that uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. Wikipedia. [Link]
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
- Cha, J. K. (2023).
- Grokipedia. (n.d.). Larock indole synthesis. Grokipedia. [Link]
- Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. PubMed. [Link]
- SynArchive. (n.d.). Larock Indole Synthesis. SynArchive. [Link]
- Jia, Y., & Zhu, J. (2006). Palladium-Catalyzed, Modular Synthesis of Highly Functionalized Indoles and Tryptophans by Direct Annulation of Substituted o-Haloanilines and Aldehydes. The Journal of Organic Chemistry, 71(20), 7826–7834. [Link]
- Sanz, R., et al. (2007).
- Larock, R. C., & Yum, E. K. (1996).
- Ali, H., et al. (2022).
- Abdullahi, S., Yelwa, J. M., & Saudat, M. A. (2020). Mechanism of larock indole synthesis.
- Overman, L. E., & Link, J. T. (2002). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 102(8), 2977–2996. [Link]
- Movassaghi, M., & Schmidt, M. A. (2007). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters, 9(24), 4943–4946. [Link]
- Ghosal, A. (2023).
- Patil, S. A., et al. (2014). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Advanced Research, 2(1), 1-10. [Link]
- Chebieb, A., & Cha, J. K. (2024).
- Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
- Zhang, W., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2019).
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
- Palmisano, G., et al. (2010). Microwave-assisted synthesis of indole. Tetrahedron, 66(35), 7089-7094. [Link]
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Reid, J. P., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4642–4645. [Link]
- Reid, J. P., et al. (2016).
- Chemistry in Tamil. (2024, August 4). Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved. YouTube. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Nolan, S. P., & Organ, M. G. (2014). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Chen, Y., et al. (2007). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]
Sources
The Strategic Application of 5-Bromo-4-fluoro-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. Strategic functionalization of the indole nucleus is paramount in drug discovery programs to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Among the plethora of substituted indoles, 5-bromo-4-fluoro-1H-indole has emerged as a particularly valuable building block. The presence of a bromine atom at the 5-position provides a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atom at the 4-position significantly influences the electronic properties of the indole ring, impacting both reactivity and the biological profile of the resulting derivatives.
This technical guide provides an in-depth exploration of the application of this compound in key cross-coupling reactions. We will delve into the mechanistic nuances, provide field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this versatile substrate in their synthetic endeavors.
The Influence of the 4-Fluoro Substituent: An Electronic Perspective
The fluorine atom at the C4 position of the indole ring exerts a strong electron-withdrawing effect through induction. This electronic perturbation has a profound impact on the reactivity of the C5-bromo bond in palladium-catalyzed cross-coupling reactions. The decreased electron density at the C5 position facilitates the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.[1] This enhanced reactivity can often allow for milder reaction conditions compared to its non-fluorinated counterpart, 5-bromoindole. However, the altered electronics also necessitate careful consideration of catalyst, ligand, and base selection to achieve optimal results.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds.[2] For this compound, this reaction opens a direct avenue to a diverse array of 5-aryl and 5-heteroaryl-4-fluoro-1H-indoles, which are of significant interest in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing 4-fluoro group on the indole ring accelerates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. The choice of a suitable base is critical to facilitate the transmetalation step by activating the boronic acid partner.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a minimal amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 80-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 100 | 75-85 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound.
Heck Reaction: Olefinic Functionalization of the Indole Core
The Heck reaction provides a powerful method for the alkenylation of aryl halides, leading to the formation of substituted olefins.[3] Applying this reaction to this compound allows for the introduction of various vinyl groups at the 5-position, which are valuable precursors for further synthetic transformations.
Mechanistic Considerations
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination. The electron-deficient nature of the this compound substrate is advantageous for the initial oxidative addition step. The choice of base and ligand is crucial for the regeneration of the active Pd(0) catalyst.
Caption: General experimental workflow for the Heck reaction.
Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), Pd(OAc)₂ (3 mol%), and P(o-tol)₃ (6 mol%).
-
Add anhydrous DMF and triethylamine (1.5 equiv.).
-
Add styrene (1.2 equiv.) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 75-85 |
| n-Butyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 110 | 70-80 |
| 4-Vinylpyridine | Pd(OAc)₂ / DavePhos | DBU | Acetonitrile | 80 | 65-75 |
Table 2: Representative conditions for the Heck reaction of this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[4] This reaction provides a direct route to 5-alkynyl-4-fluoro-1H-indoles, which are versatile intermediates in organic synthesis and can exhibit interesting biological activities.
Mechanistic Insights
The Sonogashira coupling involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. A copper-free variant also exists, which can be beneficial in preventing the formation of alkyne homocoupling byproducts.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 70 | 75-85 |
| Propargyl alcohol | Pd(OAc)₂ / XPhos (Cu-free) | Cs₂CO₃ | Dioxane | 80 | 70-80 |
Table 3: Representative conditions for the Sonogashira coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[5] For this compound, this reaction provides access to novel 5-amino-4-fluoro-1H-indole derivatives, which are valuable scaffolds in medicinal chemistry.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this reaction.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene via syringe.
-
Finally, add morpholine (1.2 equiv.) via syringe.
-
Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 80-90 |
| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 75-85 |
| Benzylamine | [Pd(tBu-XPhos)G1] | LiHMDS | Toluene | 90 | 70-80 |
Table 4: Representative conditions for the Buchwald-Hartwig amination of this compound.
Conclusion
This compound stands as a powerful and versatile building block for the synthesis of a diverse range of functionalized indole derivatives. The strategic placement of the bromine and fluorine substituents provides a unique combination of reactivity and electronic properties that can be effectively harnessed in palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers and drug development professionals, enabling the efficient and predictable synthesis of novel indole-based compounds with high potential for therapeutic applications. Careful optimization of the reaction parameters for each specific substrate combination will be key to achieving the desired outcomes.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole. BenchChem.
- BenchChem. (2025).
- Li, Z., et al. (2015). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. Molecules, 20(10), 18631-18647.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- ResearchGate. (n.d.). Cross-coupling reactions of indoles and tetrahydroisoquinolines.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Kumar, A., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
- M. T. T. Nguyen, et al. (2018). Metal-Free Oxidative Cross Coupling of Indoles with Electron-Rich (Hetero)arenes. Org. Lett., 20, 15, 4581–4585.
- Wikipedia. (2023).
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-4-fluorotoluene. BenchChem.
- Ursinus College Digital Commons. (2021). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus College.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-4-fluoropyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. BenchChem.
- Sharma, S., et al. (2018).
- Chemistry LibreTexts. (2023).
- The University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
- Journal of the American Chemical Society. (2000). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. JACS.
- National Institutes of Health. (2022).
- ResearchGate. (n.d.). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.
- Wikipedia. (2023). Intramolecular Heck reaction. Wikipedia.
- Carretero, J. C. (2007). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Chem. Soc. Rev., 36, 1101-1110.
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methylpyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine. BenchChem.
- Royal Society of Chemistry. (2015). Palladium-catalyzed regioselective C–H fluoroalkylation of indoles at the C4-position.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Bromo-5-fluoropentane. BenchChem.
- University of Regensburg. (n.d.). Heck Reaction. University of Regensburg.
- ChemRxiv. (2021).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Princeton University.
- Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
- National Institutes of Health. (2011).
- ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- Royal Society of Chemistry. (2012). Suzuki–Miyaura coupling reactions in aqueous microdroplets with catalytically active fluorous interfaces.
- National Institutes of Health. (2011).
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 7-Bromoindole. BenchChem.
- ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene. BenchChem.
- Royal Society of Chemistry. (2020). Palladium-catalyzed carbonylative synthesis of 5-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides and aryl iodides. Organic Chemistry Frontiers.
Sources
Application Notes and Protocols for the Synthesis of 5-bromo-4-fluoro-1H-indole
Introduction: The Significance of 5-bromo-4-fluoro-1H-indole in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically approved pharmaceuticals.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the indole core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] this compound, in particular, is a valuable synthetic intermediate for the development of novel therapeutics, including kinase inhibitors for cancer therapy and agents targeting central nervous system disorders.[4][5] The presence of both bromine and fluorine offers unique opportunities for further functionalization and modulation of biological activity. The bromine atom can serve as a handle for cross-coupling reactions, while the fluorine atom can enhance binding interactions and improve pharmacokinetic profiles.[2][4]
This comprehensive guide provides a detailed experimental protocol for the synthesis of a representative this compound derivative, specifically 5-bromo-4-fluoro-2-methyl-1H-indole, via the classic Fischer indole synthesis. The principles and procedures outlined herein can be adapted for the synthesis of the parent compound and other derivatives.
Synthetic Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole ring system.[6][7] The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone. For the synthesis of 5-bromo-4-fluoro-2-methyl-1H-indole, the logical retrosynthetic approach points to (4-bromo-3-fluorophenyl)hydrazine and acetone as the key starting materials.
The choice of the Fischer indole synthesis is underpinned by several factors:
-
Robustness and Versatility: It is a well-established reaction with a broad substrate scope.
-
Convergent Synthesis: The two key fragments are brought together in a single cyclization step.
-
Accessibility of Starting Materials: Substituted anilines, the precursors to the required hydrazines, are often commercially available or readily synthesized.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for 5-bromo-4-fluoro-2-methyl-1H-indole.
Detailed Experimental Protocol: Synthesis of 5-bromo-4-fluoro-2-methyl-1H-indole
This protocol details the synthesis starting from the commercially available (4-bromo-3-fluorophenyl)hydrazine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| (4-bromo-3-fluorophenyl)hydrazine | 227015-68-1 | 205.03 | 1.0 | 2.05 g |
| Acetone | 67-64-1 | 58.08 | 1.1 | 0.64 mL |
| Anhydrous Zinc Chloride (ZnCl₂) | 7646-85-7 | 136.30 | 1.2 | 1.64 g |
| Anhydrous Ethanol | 64-17-5 | 46.07 | - | 20 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |
| Hexanes | 110-54-3 | 86.18 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |
| Brine (Saturated NaCl Solution) | - | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
| Silica Gel (for column chromatography) | 7631-86-9 | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromo-3-fluorophenyl)hydrazine (2.05 g, 10 mmol).
-
Add anhydrous ethanol (20 mL) to the flask and stir to dissolve the hydrazine.
-
-
Hydrazone Formation (in situ):
-
To the stirred solution, add acetone (0.64 mL, 11 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Fischer Indole Cyclization:
-
Carefully add anhydrous zinc chloride (1.64 g, 12 mmol) to the reaction mixture in portions. Caution: The addition of ZnCl₂ may be exothermic.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent system). The disappearance of the hydrazone spot and the appearance of a new, lower Rf product spot indicates reaction progression.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-water.
-
Neutralize the acidic mixture by the slow and careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) as the eluent to isolate the pure 5-bromo-4-fluoro-2-methyl-1H-indole.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid.
-
Mechanism & Scientific Rationale
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and the ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic catalysis leads to the formation of the aromatic indole ring.
Caption: Key stages of the Fischer indole synthesis mechanism.
Characterization and Quality Control
The identity and purity of the synthesized 5-bromo-4-fluoro-2-methyl-1H-indole should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group. The coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals corresponding to the carbon atoms in the molecule.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Expected Spectroscopic Data for this compound:
| Nucleus | Chemical Shift (ppm) |
| ¹³C | (Data available from sources) |
Note: The specific shifts for the 2-methyl derivative will vary slightly from the parent compound.
References
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Wikipedia. Fischer indole synthesis.
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
- ResearchGate. A New Approach to Difficult Fischer Synthesis: The Use of Zinc Chloride Catalyst in Triethylene Glycol under Controlled Microwave Irradiation.
- PubMed. A three-component Fischer indole synthesis.
- SpectraBase. 5-BROMO-4-FLUOROINDOLE.
- Google Patents. Preparation process for 4- bromo phenyl hydrazine.
- MySkinRecipes. 4-Bromo-3-fluorophenylhydrazine.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Taylor & Francis Online. Fischer indole synthesis – Knowledge and References.
- ResearchGate. Scheme 1Reagents and reaction conditions:- (i) acetone, K2CO3,....
- ACS Publications. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
- YouTube. Bromination of Acetone Experiment.
- YouTube. BROMOACETONE SYNTHESIS part 2.
- The Royal Society of Chemistry. Supporting information.
- PharmaCompass. 5-Bromo-4-fluoro-1-methyl-1h-indazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- PubMed. Applications of Fluorine in Medicinal Chemistry.
- ACS Publications. Applications of Fluorine in Medicinal Chemistry.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. 1420685-39-7|(4-Bromo-3-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 865705-44-8|Hydrazine, (4-bromo-3-fluorophenyl)-, hydrochloride (1:x)|BLD Pharm [bldpharm.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]
Application Notes & Protocols: 5-bromo-4-fluoro-1H-indole as a Strategic Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Halogenated Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with a wide range of biological targets. Within this class, 5-bromo-4-fluoro-1H-indole has emerged as a particularly valuable intermediate for drug discovery and development.
The strategic placement of two distinct halogen atoms on the benzene portion of the indole ring provides medicinal chemists with a powerful toolkit for molecular elaboration. The bromine atom at the C5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.[3][4] The adjacent fluorine atom at the C4-position significantly modulates the electronic properties of the ring system, often enhancing metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations.
Physicochemical Properties
A clear understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | Internal |
| CAS Number | 1000342-59-9 | Internal |
| Molecular Formula | C₈H₅BrFN | Internal |
| Molecular Weight | 214.04 g/mol | Internal |
| Appearance | Off-white to light brown solid | Supplier Data |
| Boiling Point | 315.9 ± 22.0 °C (Predicted) | [5] |
| Density | 1.750 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in DMF, DMSO, THF, and hot methanol | Supplier Data |
Core Synthetic Applications & Protocols
The primary utility of this compound lies in its capacity to undergo regioselective functionalization. The C5-bromo position is the principal site for cross-coupling, while the N1-position is readily available for substitution.
C5-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in kinase inhibitors.[1][6] The reaction couples the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base.[7][8] This transformation allows for the systematic exploration of the chemical space around the indole core, which is crucial for structure-activity relationship (SAR) studies.
Protocol 3.1: Synthesis of 5-Aryl-4-fluoro-1H-indole
-
Principle: This protocol details the palladium-catalyzed coupling of this compound with a generic arylboronic acid. The choice of catalyst, ligand, and base is critical for achieving high yields.[1]
-
Materials & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel)
-
-
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, base (K₂CO₃), and Pd(dppf)Cl₂.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-4-fluoro-1H-indole.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
C5-Amination via Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is fundamental to drug synthesis, and the Buchwald-Hartwig amination provides a powerful method for constructing arylamines.[2][9] Applying this reaction to this compound allows for the introduction of a wide range of primary and secondary amines at the C5-position.[10] The resulting 5-aminoindole moiety is a key pharmacophore in many kinase inhibitors and other therapeutic agents.
Protocol 3.2: Synthesis of N-Aryl-4-fluoro-1H-indol-5-amine
-
Principle: This protocol describes the palladium-catalyzed amination of this compound. The reaction is highly sensitive to air and moisture, necessitating the use of a glovebox and anhydrous conditions.[11]
-
Materials & Equipment:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Glovebox, sealed reaction tube, magnetic stirrer with heating block
-
-
Procedure:
-
Setup (in a glovebox): To a dry reaction tube, add Pd₂(dba)₃, XPhos, NaOtBu, and this compound.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine coupling partner.
-
Reaction: Seal the tube tightly, remove from the glovebox, and heat to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS until complete (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium salts. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity via NMR and mass spectrometry.
-
N-Functionalization
Modification of the indole nitrogen (N1) is a common strategy to block the N-H for subsequent reactions or to introduce groups that modulate the molecule's overall properties, such as solubility or metabolic stability.[12]
Protocol 3.3: N-Alkylation using Sodium Hydride
-
Principle: The acidic N-H proton of the indole can be deprotonated with a strong base like sodium hydride (NaH), followed by quenching with an electrophile such as an alkyl halide.
-
Materials & Equipment:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equiv)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath, inert atmosphere
-
-
Procedure:
-
Setup: Suspend NaH in anhydrous DMF in a flask under an inert atmosphere and cool to 0 °C.
-
Deprotonation: Add a solution of this compound in DMF dropwise. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated.
-
Purification: Purify by flash column chromatography.
-
Application in the Synthesis of Marketed Drugs
The functionalized indole core derived from this compound is a key structural motif in several targeted cancer therapies.
Case Study: Conceptual Link to MEK and BRAF Inhibitors
Many modern kinase inhibitors feature complex biaryl or heteroarylamine structures designed to fit into the ATP-binding pocket of the target enzyme.
-
Trametinib (Mekinist®): A potent and selective allosteric inhibitor of MEK1 and MEK2.[13] The core structure of Trametinib contains a substituted aniline fragment. The synthesis of Trametinib involves key intermediates like N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[14][15] The 5-amino-4-fluoro-indole scaffold, accessible from this compound via Buchwald-Hartwig amination, represents a bioisosteric replacement or a related building block for constructing analogs for MEK inhibitor discovery programs.
-
Dabrafenib (Tafinlar®): An inhibitor of BRAF kinase bearing the V600E mutation.[16][17] The synthesis of Dabrafenib (GSK2118436) involves coupling complex heterocyclic fragments.[18] The ability to use this compound to introduce diverse aromatic and heteroaromatic groups via Suzuki coupling makes it an ideal starting point for the synthesis of compound libraries targeting RAF and other kinases.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its dual halogenation provides a clear and predictable strategy for regioselective functionalization. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-functionalization demonstrate the straightforward utility of this building block in creating complex molecular architectures. Its application in the synthesis of scaffolds relevant to potent kinase inhibitors underscores its importance for medicinal chemists and drug development professionals aiming to accelerate the discovery of new therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole. BenchChem.
- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
- BenchChem. (2025).
- Patsnap. (n.d.).
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- PubChem. (n.d.). 5-bromo-4,6-difluoro-1H-indole.
- Journal of Nuclear Medicine. (2020). Synthesis of the PET Tracer 124 I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. [Link]
- National Institutes of Health. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. [Link]
- Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.
- PubMed Central. (n.d.). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors.
- New Drug Approvals. (2015).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
- ResearchGate. (n.d.).
- BenchChem. (2025).
- New Drug Approvals. (2013). FDA Approves Tafinlar (dabrafenib mesylate, GSK 2118436) for Advanced Melanoma. [Link]
- ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]
- Wikipedia. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]
- Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- BenchChem. (2025).
- PharmaCompass.com. (n.d.). 5-Bromoindole | Drug Information, Uses, Side Effects, Chemistry. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
- Royal Society of Chemistry. (2021).
- PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole.
- National Institutes of Health. (2023).
- PubChem. (n.d.). 5-Bromoindole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 5. 4-BroMo-5-fluoro-1H-indole CAS#: 1227493-96-0 [m.chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 15. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 16. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medkoo.com [medkoo.com]
- 18. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for the Utilization of 5-bromo-4-fluoro-1H-indole in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Indole Scaffold in Oncology
The indole nucleus is a privileged heterocyclic structure, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic value.[1] In the landscape of oncology, indole derivatives have emerged as a particularly fruitful area of investigation, with several compounds progressing to clinical use.[2] The strategic placement of substituents on the indole ring can profoundly influence the molecule's physicochemical properties, often enhancing its biological activity and target specificity.[3]
5-bromo-4-fluoro-1H-indole is a synthetic building block poised for the development of novel anti-cancer agents.[4] The presence of both bromine and fluorine atoms offers unique electronic properties and potential for diverse chemical modifications. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties, while the fluorine atom can enhance binding affinity, metabolic stability, and membrane permeability of the final compounds. This guide provides a comprehensive overview of the application of this compound in the synthesis and evaluation of potential cancer therapeutics, with a focus on kinase and indoleamine 2,3-dioxygenase (IDO1) inhibitors.
Part 1: Synthesis of Bioactive Derivatives from this compound
The strategic position of the bromine atom at C5 of the indole scaffold makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are workhorses in medicinal chemistry for their reliability and broad substrate scope.
Synthesis of Potential Kinase Inhibitors via Suzuki-Miyaura Coupling
Many potent kinase inhibitors feature a biaryl structure. The Suzuki-Miyaura coupling provides a powerful method for creating a carbon-carbon bond between the indole core and various aryl or heteroaryl boronic acids. This approach can be used to synthesize compounds targeting key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[2][5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the C5-arylation of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 to 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., dioxane, toluene, DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the palladium catalyst and phosphine ligands.
-
Anhydrous Solvent: Water can interfere with the reaction by hydrolyzing the boronic acid and affecting the catalyst activity.
-
Base: Essential for the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction yield.
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for efficient coupling. For example, bulky, electron-rich phosphine ligands can improve the catalytic activity for challenging substrates.
Synthesis of Potential IDO1 Inhibitors via Buchwald-Hartwig Amination
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical mediator of tumor immune evasion.[6] The Buchwald-Hartwig amination allows for the formation of a C-N bond between the indole ring and various amines, a common structural motif in known IDO1 inhibitors.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the C5-amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 to 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos) (1-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the reaction vessel.
-
Add the base, this compound, and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst and Ligand: The combination of the palladium source and a bulky, electron-rich phosphine ligand is critical for the efficiency of the C-N bond formation.
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Anhydrous Conditions: Moisture can deactivate the catalyst and hydrolyze the phosphine ligands.
Caption: Synthetic diversification of this compound.
Part 2: In Vitro Evaluation of Anticancer Activity
Once novel derivatives of this compound are synthesized, a series of in vitro assays are essential to determine their anticancer potential and elucidate their mechanism of action.
Cell Viability and Cytotoxicity Assays
The initial screening of newly synthesized compounds typically involves assessing their ability to inhibit cancer cell growth or induce cell death. The MTT or MTS assay is a widely used colorimetric method for this purpose.[3][7][8][9]
Experimental Protocol: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9]
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer)
-
Complete cell culture medium
-
Synthesized indole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in complete culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation: IC₅₀ Values of Hypothetical Indole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| IND-001 | A549 (Lung) | 5.2 |
| IND-002 | A549 (Lung) | 12.8 |
| IND-003 | MCF-7 (Breast) | 2.1 |
| IND-004 | MCF-7 (Breast) | 8.5 |
| Doxorubicin | A549 (Lung) | 0.8 |
| Doxorubicin | MCF-7 (Breast) | 0.5 |
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[5][11][12][13][14]
Experimental Protocol: Annexin V/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[5]
Materials:
-
Cancer cells treated with indole derivatives
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the indole derivatives at their respective IC₅₀ concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[14]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Target-Based Assays
For derivatives designed as kinase inhibitors, a direct enzymatic assay is necessary to confirm target engagement and determine inhibitory potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The activity can be monitored by measuring the phosphorylation of a substrate or the depletion of ATP.
Materials:
-
Purified recombinant kinase (e.g., EGFR, Src)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Synthesized indole derivatives
-
Detection reagent (e.g., luminescence-based ATP detection kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the indole derivatives.
-
In a 96-well plate, add the kinase, its substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
For compounds designed to target the immune checkpoint IDO1, both enzymatic and cell-based assays are crucial.
Experimental Protocol: Cell-Based IDO1 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context. IDO1 expression is induced in cancer cells using interferon-gamma (IFN-γ), and the production of kynurenine, the downstream product of IDO1-mediated tryptophan catabolism, is measured in the cell culture supernatant.[4][15]
Materials:
-
Human cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., SKOV-3, HeLa)
-
Recombinant human IFN-γ
-
Synthesized indole derivatives
-
Reagents for kynurenine detection (e.g., by HPLC or a colorimetric method)
Procedure:
-
IDO1 Induction: Seed cells and treat with IFN-γ to induce IDO1 expression.[16]
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the indole derivatives and incubate for 24-48 hours.[15]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant.
-
Data Analysis: Calculate the percentage of inhibition of kynurenine production and determine the IC₅₀ value.
Caption: Workflow for the in vitro evaluation of synthesized compounds.
Western Blot Analysis for Mechanistic Insights
To further understand the molecular mechanism of action, Western blotting can be used to assess the effect of the synthesized compounds on key signaling proteins within cancer cells.[1][6][17]
Experimental Protocol: Western Blot Analysis
Principle: This technique allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.
Materials:
-
Cancer cells treated with indole derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Src, anti-Src, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the indole derivative, then lyse the cells to extract proteins.[17]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[17]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation status. β-actin is commonly used as a loading control.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound represents a versatile and valuable starting material for the synthesis of novel anticancer compounds. Its strategic halogenation allows for facile diversification through modern cross-coupling methodologies, enabling the generation of libraries of potential kinase and IDO1 inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis and subsequent in vitro evaluation of these derivatives. By systematically applying these synthetic and biological methods, researchers can effectively explore the therapeutic potential of this promising chemical scaffold in the ongoing search for more effective cancer treatments.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
- SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
- Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- El-Sayed, M. A. A., et al. (2023). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 28(14), 5384.
- Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. Bioorganic Chemistry, 115, 105234.
- Prendergast, G. C., et al. (2008). A key in vivo antitumor mechanism of action of natural product-based brassinins is inhibition of indoleamine 2,3-dioxygenase. Oncogene, 27(20), 2875-2883.
- Bräse, S., et al. (2009). The Azaindole Framework in the Design of Kinase Inhibitors. Current Opinion in Chemical Biology, 13(3), 235-255.
- Giraud, F., et al. (2006). Indole, a core nucleus for potent inhibitors of tubulin polymerization. Medicinal Research Reviews, 26(6), 735-750.
- Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of structurally new 4-indolyl quinazoline derivatives as highly potent, selective and orally bioavailable EGFR inhibitors. European Journal of Medicinal Chemistry, 258, 115599.
- Sweidan, K., et al. (2016). Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2867-2872.
- Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085-2115.
- Mowery, P. A., et al. (2023). Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones. Bioorganic & Medicinal Chemistry Letters, 89, 129347.
- Wang, Y., et al. (2017). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal, 284(16), 2697-2708.
- Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721.
- Karaman, M. F., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Medicinal Chemistry, 19(6), 576-590.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 15. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
Application Notes and Protocols for 5-bromo-4-fluoro-1H-indole in Neurodegenerative Disease Studies
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive natural products and approved pharmaceuticals.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have made it a focal point in the quest for novel therapeutics for complex multifactorial conditions, including neurodegenerative diseases (NDs).[3][4] This guide introduces 5-bromo-4-fluoro-1H-indole as a strategic starting material for drug discovery programs targeting neurodegeneration. The unique substitution pattern, featuring both bromine and fluorine atoms, offers a compelling combination of physicochemical properties and synthetic handles for creating diverse chemical libraries. These application notes provide the scientific rationale for its use, detailed protocols for its derivatization, and methodologies for screening its derivatives against key pathological drivers of Alzheimer's and Parkinson's disease.
Introduction: The Strategic Value of the this compound Scaffold
Neurodegenerative diseases such as Alzheimer's (AD) and Parkinson's (PD) are characterized by a complex interplay of pathological events, including protein misfolding and aggregation (Amyloid-beta [Aβ], Tau, α-synuclein), kinase dysregulation, oxidative stress, and neuroinflammation.[5][6] The development of effective treatments may necessitate multifunctional compounds capable of modulating several of these pathways simultaneously.[3]
The indole scaffold provides an excellent foundation for designing such agents.[3] The specific introduction of halogen atoms can profoundly influence a molecule's biological activity and pharmacokinetic profile.[7]
-
Bromine at the 5-position: This atom serves as a versatile synthetic handle for introducing a wide range of aryl, heteroaryl, and nitrogen-containing substituents via well-established cross-coupling reactions.[8][9] Furthermore, bromine can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.
-
Fluorine at the 4-position: The presence of fluorine can significantly alter the electronic properties of the indole ring, enhance metabolic stability by blocking potential sites of oxidation, and improve blood-brain barrier (BBB) penetration.[10]
Therefore, this compound is not merely another indole; it is a rationally designed starting point for creating novel chemical entities with enhanced potential as kinase inhibitors, protein aggregation modulators, and neuroimaging agents.
Proposed Synthetic Pathways and Library Generation
While this compound is a specialized starting material, its derivatization relies on robust and well-documented organic chemistry reactions. The bromine atom at the C5 position is primed for palladium-catalyzed cross-coupling reactions, while the indole nitrogen (N1) is amenable to alkylation and arylation.
Caption: Synthetic derivatization workflow for this compound.
Protocol 2.1: N-Alkylation of this compound
This protocol describes the introduction of alkyl groups at the N1 position of the indole ring, a common modification to modulate lipophilicity and binding interactions.[11]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen supply
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon or N₂), add this compound (1.0 equiv.).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv.) portion-wise. Gas evolution (H₂) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring progress by Thin Layer Chromatography (TLC).[11]
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2.2: Suzuki-Miyaura Cross-Coupling at C5
This protocol enables the formation of a carbon-carbon bond at the C5 position, allowing the introduction of diverse aryl and heteroaryl moieties.[8]
Materials:
-
This compound (or its N-alkylated derivative) (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)
-
Solvent system (e.g., 1,4-dioxane/water 4:1)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To a reaction vessel, add the bromoindole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (Argon or N₂) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring. Typical conditions are 80-100 °C for 12-24 hours.[12] Microwave irradiation (e.g., 100 °C for 30-40 minutes) can significantly shorten reaction times.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Application in Alzheimer's Disease (AD) Research: Targeting Tau Kinases
Hyperphosphorylation of the tau protein is a central pathological event in AD, driven by the dysregulation of kinases like Glycogen Synthase Kinase-3β (GSK-3β) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[13] Halogenated indole alkaloids have been identified as potent inhibitors of these kinases.[12]
Caption: Targeting tau kinases with indole derivatives in Alzheimer's disease.
Protocol 3.1: In Vitro Kinase Inhibition Assay (GSK-3β & DYRK1A)
This protocol utilizes a luminescence-based assay (e.g., ADP-Glo™) to quantify kinase activity by measuring ADP production. It is suitable for high-throughput screening to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.[13][14]
Materials:
-
Recombinant human GSK-3β or DYRK1A enzyme
-
Specific peptide substrate (e.g., GSK Substrate Peptide, DYRKtide)[14][15]
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
ATP (at or near Kₘ concentration, typically 10-25 µM)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in kinase assay buffer. Dispense 1 µL of diluted compound or vehicle control (DMSO in buffer) into the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of recombinant kinase (e.g., 1-2 ng of DYRK1A or GSK-3β) diluted in Kinase Assay Buffer to all wells except "no enzyme" controls.[13][16]
-
Reaction Initiation: Add 2 µL of a substrate/ATP mix to initiate the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[14]
-
ADP Detection:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract background luminescence ("no enzyme" control). Normalize data with the vehicle control representing 100% activity. Plot percent inhibition versus log concentration of the test compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
| Compound ID | Parent Scaffold | R1 (N1-substituent) | R2 (C5-substituent) | GSK-3β IC₅₀ (nM) | DYRK1A IC₅₀ (nM) |
| BFI-001 | 5-Br-4-F-Indole | -H | -Br | >10,000 | >10,000 |
| BFI-002 | 5-Br-4-F-Indole | -CH₂-Ph | -Br | 5,210 | 8,340 |
| BFI-003 | 5-Br-4-F-Indole | -H | -Phenyl | 1,150 | 2,400 |
| BFI-004 | 5-Br-4-F-Indole | -CH₂-Ph | -Phenyl | 85 | 150 |
| BFI-005 | 5-Br-4-F-Indole | -CH₂-Ph | -4-pyridyl | 22 | 45 |
| Table 1: Hypothetical screening data for this compound derivatives against tau kinases. |
Application in Parkinson's Disease (PD) Research: Targeting Monoamine Oxidase B (MAO-B)
The degeneration of dopaminergic neurons in the substantia nigra is a hallmark of PD.[6] Inhibitors of MAO-B, an enzyme that metabolizes dopamine in the brain, can increase dopamine levels and provide symptomatic relief.[3] Indole-based structures are prominent scaffolds for potent and selective MAO-B inhibitors.[17]
Protocol 4.1: Fluorometric MAO-B Inhibitor Screening Assay
This high-throughput assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-B-catalyzed oxidation of a substrate. The H₂O₂ reacts with a probe to generate a fluorescent signal.[18]
Materials:
-
MAO-B Inhibitor Screening Kit (e.g., Sigma-Aldrich MAK296, Abcam ab284511)[3][18]
-
Recombinant human MAO-B enzyme
-
MAO-B Substrate (e.g., Tyramine)
-
Fluorometric Probe
-
Test compounds (derivatives of this compound)
-
Inhibitor Control (e.g., Selegiline)
-
Black, flat-bottom 96-well plates
-
Fluorescence multiwell plate reader (Ex/Em = 535/587 nm)[5]
Procedure:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's protocol. Reconstitute enzyme, substrate, and probe solutions.
-
Compound Addition: Add 2 µL of test compounds at various concentrations to the wells. Include wells for "Enzyme Control" (vehicle) and "Inhibitor Control" (Selegiline).
-
Enzyme Incubation: Prepare the MAO-B Enzyme working solution and add 50 µL to each well. Incubate for 10-15 minutes at 37°C to allow inhibitors to interact with the enzyme.[18]
-
Substrate Reaction: Prepare the Substrate Solution containing the MAO-B substrate and the fluorescent probe. Add 40 µL to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence kinetically at 37°C for 10-40 minutes.
-
Data Analysis: Choose two time points (T₁ and T₂) in the linear range of the reaction. Calculate the rate of reaction (RFU₂ - RFU₁)/(T₂ - T₁). Calculate the percent inhibition for each compound concentration relative to the Enzyme Control and determine the IC₅₀ value.
| Compound ID | R1 (N1-substituent) | R2 (C5-substituent) | % Inhibition @ 1µM | MAO-B IC₅₀ (nM) |
| BFI-001 | -H | -Br | <5 | >10,000 |
| BFI-006 | -H | -Aniline | 68 | 215 |
| BFI-007 | -CH₃ | -Aniline | 85 | 48 |
| BFI-008 | -CH₃ | -Morpholine | 92 | 15 |
| Selegiline | N/A | N/A | 98 | 9 |
| Table 2: Hypothetical screening data for this compound derivatives against MAO-B. |
Advanced Application: Development of PET Imaging Agents
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of molecular targets in the brain.[19] Indole-based scaffolds, particularly fluorinated pyridinyl-indoles, have proven to be excellent candidates for developing PET tracers to image tau pathology and neuroinflammation.[1][10] The 4-fluoro-1H-indole core of the title compound makes it an intriguing platform for developing novel ¹⁸F-labeled PET radiotracers.
Caption: Workflow for developing indole-based PET imaging agents.
The development of a PET tracer from a this compound derivative would involve replacing the bromine or another strategically introduced group (e.g., a nitro or pinacol boronate ester group) with the positron-emitting isotope Fluorine-18. Candidates for this application would be selected based on high in vitro affinity (low nM IC₅₀) for a target of interest (e.g., tau aggregates, MAO-B) and predicted ability to cross the blood-brain barrier. Subsequent evaluation in non-human primates would assess brain uptake and specific binding before potential translation to human studies.[10]
Conclusion
This compound represents a highly promising and strategically designed starting point for medicinal chemistry campaigns targeting neurodegenerative diseases. Its dual halogenation provides both a versatile synthetic handle for library generation and intrinsic properties favorable for developing CNS drug candidates. The protocols outlined in this guide provide a robust framework for researchers to synthesize novel derivatives and evaluate their potential as inhibitors of key pathological targets in Alzheimer's and Parkinson's disease, as well as for their potential as next-generation neuroimaging agents.
References
- Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]
- O'Dell, T. J., et al. (2023). Structure–Activity Relationships and Evaluation of 2-(Heteroaryl-cycloalkyl)-1H-indoles as Tauopathy Positron Emission Tomography Radiotracers. Journal of Medicinal Chemistry. [Link]
- Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]
- ACS Publications. (2025).
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]
- National Institutes of Health. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. [Link]
- NUVL. (n.d.). Thioflavin T spectroscopic assay. [Link]
- National Institutes of Health. (n.d.).
- BMG Labtech. (n.d.).
- JoVE. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. [Link]
- National Institutes of Health. (n.d.).
- JoVE. (2014).
- JoVE. (2022). In Vitro Assay for Studying Tau Protein aggregation and Drug Screening | Protocol Preview. [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). From nature to drug discovery: the indole scaffold as a 'privileged structure'. [Link]
- National Institutes of Health. (n.d.). The basics of PET molecular imaging in neurodegenerative disorders with dementia and/or parkinsonism. [Link]
- BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. [Link]
Sources
- 1. Ligand-based design of [18F]OXD-2314 for PET imaging in non-Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 4. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 5. assaygenie.com [assaygenie.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thioflavin T spectroscopic assay [assay-protocol.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ch.promega.com [ch.promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
Application Note: 5-Bromo-4-fluoro-1H-indole as a Strategic Building Block for Advanced Organic Electronics
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The rational design of organic semiconducting materials is the cornerstone of progress in organic electronics.[1] Minor structural modifications to a molecule's core can profoundly influence its electronic properties, molecular packing, and ultimate device performance.[2] This application note explores the strategic potential of 5-bromo-4-fluoro-1H-indole, a halogenated indole derivative, as a versatile building block for next-generation organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Perovskite Solar Cells (PSCs). We will dissect the distinct roles of the indole core, the electron-withdrawing fluorine atom, and the synthetically versatile bromine atom. This guide provides a theoretical framework, key physicochemical properties, and detailed protocols for its synthesis and subsequent derivatization, positioning this molecule as a promising candidate for targeted applications in materials science.
The Strategic Advantage of Dual Halogenation in Indole-Based Semiconductors
The indole scaffold is a well-established electron-rich heterocyclic system frequently employed in the design of hole-transporting and light-emitting materials.[3] The introduction of halogen atoms onto this core is a proven strategy for fine-tuning its optoelectronic characteristics.[4] The this compound molecule uniquely combines the effects of two different halogens, offering a multi-faceted approach to molecular engineering.
-
Role of Fluorine: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. This systematically lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] This modulation is critical for:
-
Energy Level Alignment: Precisely tuning the HOMO/LUMO levels to match other materials in a device stack (e.g., electrodes, emissive layers, or perovskite absorbers) to minimize energy barriers for charge injection and transport.[6]
-
Enhanced Stability: The strong carbon-fluorine bond can increase the oxidative stability and overall lifetime of the material in a device.[7]
-
Promoting n-type Conduction: Lowering the LUMO level can facilitate electron injection and transport, making fluorinated compounds candidates for n-type or ambipolar transistors.[5][7]
-
-
Role of Bromine: Bromine substitution also influences the electronic structure, often leading to a narrowing of the band gap, which can enhance semiconducting behavior.[4][8] More importantly, the bromine atom serves as a highly versatile synthetic handle. The carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the straightforward attachment of other aromatic systems.[9] This enables the construction of complex, conjugated molecules and polymers with tailored properties.
The combination of fluorine for energy level tuning and stability, and bromine for synthetic diversification, makes this compound a powerful and strategic intermediate.
Physicochemical Properties and Molecular Structure
A summary of the key properties for this compound is presented below. While extensive experimental data on its electronic properties is not widely published, its potential can be inferred from the known effects of its functional groups.
| Property | Value | Source |
| Chemical Formula | C₈H₅BrFN | [10] |
| Molecular Weight | 214.03 g/mol | [10] |
| CAS Number | 1227493-96-0 | [10] |
| Appearance | Typically an off-white to pale solid | N/A |
| Predicted HOMO | ~ -5.5 to -5.8 eV | Inferred |
| Predicted LUMO | ~ -2.0 to -2.3 eV | Inferred |
Note: HOMO/LUMO values are estimations based on the known effects of fluorine substitution on similar aromatic systems and are provided for conceptual guidance. Experimental validation via electrochemistry is required.
Caption: Molecular structure of this compound.
Synthetic and Application Protocols
Protocol 3.1: Proposed Synthesis of this compound
This protocol outlines a plausible synthetic route starting from commercially available 3-fluoro-4-bromoaniline, adapted from the principles of the Fischer indole synthesis.[11]
Materials:
-
3-Fluoro-4-bromoaniline
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: Dissolve 3-fluoro-4-bromoaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Hydrazine Formation: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl. Cool to 0 °C and slowly add the diazonium salt solution from step 1. Stir for 2 hours, allowing the mixture to warm to room temperature. Basify with concentrated NaOH solution until pH > 10, and extract the resulting (3-fluoro-4-bromophenyl)hydrazine with DCM. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Hydrazone Condensation: Dissolve the crude hydrazine from step 2 in ethanol. Add pyruvic acid (1.0 eq) and a catalytic amount of acetic acid. Reflux the mixture for 4 hours, monitoring by TLC until the starting material is consumed. Cool and remove the solvent in vacuo.
-
Fischer Indolization (Cyclization): Add the crude hydrazone to polyphosphoric acid (PPA) at 80 °C. Heat the mixture to 120-140 °C and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice. Neutralize with a strong NaOH solution and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound-2-carboxylic acid.
-
Decarboxylation: Heat the resulting carboxylic acid in quinoline with a catalytic amount of copper powder at 200-220 °C until gas evolution ceases. Cool, dilute with DCM, and wash with dilute HCl to remove the quinoline. Dry, concentrate, and purify by column chromatography to yield the final product, this compound.
Protocol 3.2: Derivatization via Suzuki Cross-Coupling
This protocol demonstrates how to use the bromine atom as a reactive site to append additional functional units, a key step in creating more complex semiconductors.
Caption: Workflow for Suzuki cross-coupling of this compound.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed solvents (e.g., a 4:1 mixture of toluene and water).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously overnight. Monitor the reaction progress using TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent and purify the crude product by silica gel column chromatography.
Prospective Applications in Organic Electronic Devices
The unique electronic and structural features of this compound make it and its derivatives suitable for several roles in organic electronics.
Hole Transport Materials (HTMs)
Derivatives of this compound are promising as HTMs in perovskite solar cells and OLEDs. The fluorine atom helps to deepen the HOMO level, which can lead to better energy alignment with the valence band of perovskite absorbers or the HOMO of emissive materials, improving hole injection/extraction efficiency.[6][12] The indole core itself provides good hole mobility.[3]
Organic Field-Effect Transistors (OFETs)
By utilizing the bromine as a coupling site, the indole core can be extended into larger π-conjugated systems. Depending on the coupled moieties, these materials could function as:
-
p-type semiconductors: Coupling with electron-rich units can enhance the inherent hole-transporting nature of the indole.
-
n-type semiconductors: Coupling with strongly electron-deficient units, combined with the LUMO-lowering effect of the fluorine atom, could promote electron transport.[5][7]
Caption: A typical OFET device architecture using an indole derivative.
Standard Characterization Protocol
To validate the potential of a newly synthesized derivative of this compound, the following characterization workflow is essential.
-
Electrochemical Characterization (Cyclic Voltammetry):
-
Dissolve the compound in a dry, degassed solvent (e.g., DCM or THF) with a supporting electrolyte (e.g., 0.1 M TBAPF₆).
-
Use a standard three-electrode setup (glassy carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode).
-
Scan to measure the onset oxidation (E_ox) and reduction (E_red) potentials.
-
Estimate the HOMO and LUMO energy levels using the empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
Self-validation: Ensure the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is measured as an internal standard for accurate potential referencing.
-
-
Optical Characterization (UV-Vis and Photoluminescence Spectroscopy):
-
Measure the absorption spectrum of the compound in dilute solution and as a thin film.
-
Identify the absorption edge (λ_edge) from the thin-film spectrum to calculate the optical bandgap (E_g_opt = 1240 / λ_edge).
-
Measure the photoluminescence (PL) spectrum to identify the emission wavelength and quantum yield, which is critical for OLED applications.
-
-
Device Fabrication and Testing:
-
Fabricate a prototype device (e.g., an OFET or OLED) using standard techniques like spin-coating or thermal evaporation to deposit a thin film of the material.
-
For OFETs, measure the transfer and output characteristics to calculate key performance metrics like charge carrier mobility (μ), on/off ratio, and threshold voltage (V_th).[13]
-
Conclusion and Future Outlook
This compound represents a highly promising but currently underutilized platform for the design of advanced organic semiconductors. The strategic placement of both a fluorine and a bromine atom provides researchers with a powerful toolkit: the ability to precisely tune frontier molecular orbital energy levels while retaining a reactive site for extensive synthetic diversification. This dual-functionality allows for the targeted development of materials for a wide array of organic electronic applications. Future research should focus on the synthesis of a library of derivatives via cross-coupling reactions and the systematic evaluation of their performance in OLEDs, OFETs, and solar cells to fully unlock the potential of this versatile building block.
References
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
- Halogenated and Dopant-free Hole Transport Materials for n-i-p Perovskite Solar Cells.
- Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors.
- Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light.
- Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells. Royal Society of Chemistry.
- Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors.
- Synthesis of 5-bromo-3-methyl-1H-indole: An Applic
- Organic Electronics in Flexible Devices: Engineering Strategy, Synthesis, And Application.
- Advancements in Organic Electronics. Sigma-Aldrich.
- Organic materials for organic electronic devices.
- Indolo[3,2-b]indole-based Crystalline Hole Transporting Material for Highly Efficient Perovskite Solar Cells.
- Highly efficient fluorene/indole-based hole transport materials for green PhOLEDs.
- Effects of fluorine substitution in quinoidal oligothiophenes for use as organic semiconductors.
- Ambipolar Polymer Field-Effect Transistors Based on Fluorinated Isoindigo: High Performance and Improved Ambient Stability.
- Organic electronics by design: the power of minor atomic and structural changes. Royal Society of Chemistry.
- Organic semiconductors for organic field-effect transistors.
- 4-BroMo-5-fluoro-1H-indole CAS#: 1227493-96-0. ChemicalBook.
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic electronics by design: the power of minor atomic and structural changes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of fluorine substitution in quinoidal oligothiophenes for use as organic semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Halogenated and Dopant-free Hole Transport Materials for n-i-p Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.coe.pku.edu.cn [www2.coe.pku.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-BroMo-5-fluoro-1H-indole CAS#: 1227493-96-0 [m.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Bromo-4-fluoro-1H-indole in Medicinal Chemistry
Introduction: The Strategic Importance of the 5-Bromo-4-fluoro-1H-indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1] Its versatile structure allows for interactions with a multitude of biological targets, leading to applications in oncology, neurology, and infectious diseases, among others.[2] The strategic introduction of halogen atoms, particularly fluorine and bromine, onto the indole core can profoundly modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[3] Bromine, on the other hand, serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
The this compound scaffold, therefore, represents a highly valuable starting material for the construction of diverse chemical libraries for drug discovery. The fluorine atom at the 4-position is expected to influence the electron density of the indole ring, potentially impacting the reactivity of the N-H bond and the C5-Br bond. This guide provides detailed protocols and scientific rationale for the key derivatization strategies of this important building block.
Part 1: N-H Functionalization of the Indole Core
The nitrogen atom of the indole ring is a common site for derivatization, as substituents at this position can significantly impact the biological activity of the resulting compounds.[4] N-alkylation is a fundamental transformation that introduces a variety of side chains, allowing for the exploration of structure-activity relationships (SAR).
Causality Behind Experimental Choices for N-Alkylation
The N-alkylation of indoles typically proceeds via a nucleophilic substitution reaction. The indole N-H is weakly acidic and requires deprotonation by a suitable base to form the more nucleophilic indolide anion. The choice of base and solvent is critical for the success of this reaction.
-
Base Selection: Strong bases such as sodium hydride (NaH) are commonly employed to ensure complete deprotonation of the indole nitrogen.[5][6] The use of a strong base is particularly important for less reactive alkylating agents. Alternatively, bases like potassium hydroxide (KOH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) can also be effective.
-
Solvent Effects: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they can dissolve the indole and the resulting indolide salt, facilitating the reaction with the alkylating agent.[5]
-
Influence of the 4-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the C4 position is expected to increase the acidity of the N-H bond, potentially allowing for the use of slightly milder bases or facilitating faster deprotonation compared to its non-fluorinated counterpart.
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol is a robust and generally high-yielding method for the N-alkylation of indoles.[5]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
| Parameter | Typical Condition | Rationale |
| Base | NaH (1.2 eq) | Strong, non-nucleophilic base for complete deprotonation. |
| Solvent | Anhydrous DMF | Polar aprotic solvent, good for dissolving reactants. |
| Temperature | 0 °C to RT | Initial cooling controls exothermicity of deprotonation. |
| Reaction Time | 2-24 h | Dependent on the reactivity of the alkylating agent. |
| Work-up | Quench with NH₄Cl | Safely neutralizes excess NaH. |
Part 2: C-Br Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position of the indole ring is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis and are extensively used in drug discovery to create C-C, C-N, and C-O bonds.[7][8]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide.[9]
Causality Behind Experimental Choices for Suzuki Coupling:
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligand is crucial; bulky, electron-rich ligands like SPhos or XPhos often promote the reaction by facilitating oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[9] The choice of base can depend on the stability of the substrates and the solvent system.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often employed to dissolve both the organic and inorganic reagents.
-
Influence of the 4-Fluoro Substituent: The electron-withdrawing fluoro group at C4 may slightly decrease the electron density of the C5-Br bond, which could potentially influence the rate of oxidative addition to the palladium catalyst. However, successful Suzuki couplings on electron-deficient aryl bromides are well-documented.
Experimental Workflow for Suzuki Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acids
Materials:
-
N-protected or unprotected this compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DME/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 eq).[10]
-
Seal the vessel and flush with an inert gas.
-
Add the degassed solvent system (e.g., water).[10]
-
Heat the reaction mixture (e.g., using microwave irradiation at 120 °C for 1 hour).[10]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Common and effective catalyst for Suzuki couplings.[10] |
| Base | Na₂CO₃ (2.0 eq) | Activates the boronic acid for transmetalation.[10] |
| Solvent | Water | Green and effective solvent for some Suzuki couplings.[10] |
| Temperature | 120 °C (Microwave) | Accelerates the reaction rate. |
| Arylating Agent | Arylboronic acid (1.2 eq) | Readily available and diverse range of substrates. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing linear fragments into drug candidates.[11][12]
Causality Behind Experimental Choices for Sonogashira Coupling:
-
Dual Catalysis: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Copper-Free Variants: Concerns about copper toxicity have led to the development of copper-free Sonogashira protocols, which often require specific ligands and conditions.[11]
Protocol 3: Sonogashira Coupling with Terminal Alkynes
Materials:
-
N-protected this compound
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or other amine base
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of N-protected this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF/Et₃N), add PdCl₂(PPh₃)₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion (monitor by TLC).
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C(sp²)-N bonds, providing access to a wide range of arylamines.[1][7]
Causality Behind Experimental Choices for Buchwald-Hartwig Amination:
-
Catalyst and Ligand: Similar to other cross-coupling reactions, a palladium catalyst is used. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical for the efficiency of the reaction, particularly for less reactive aryl bromides and a wide range of amine coupling partners.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.[7]
Protocol 4: Buchwald-Hartwig Amination with Primary or Secondary Amines
Materials:
-
N-protected this compound
-
Amine (primary or secondary) (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, charge a reaction tube with the palladium precatalyst, ligand, and NaOtBu.
-
Add the N-protected this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring for the required time (monitor by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The this compound scaffold is a highly versatile starting material for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry. The protocols outlined in this guide for N-alkylation, Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide a solid foundation for the exploration of this chemical space. The presence of the 4-fluoro substituent adds an interesting electronic dimension that should be considered when optimizing reaction conditions. By leveraging these powerful synthetic transformations, researchers can efficiently generate novel indole-based compounds for the discovery of new therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.).
- PubMed Central. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
- MDPI. (n.d.). Indole-Containing Metal Complexes and Their Medicinal Applications.
- ResearchGate. (n.d.). Suzuki coupling of compound 4b with several aryl boronic acids 5a–e.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ACS Publications. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection.
- PubMed Central. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- RSC Publishing. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 5-bromo-3-methyl-1H-indole.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Bromo-5-fluoropentane.
- ResearchGate. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions.
- ChemicalBook. (n.d.). 5-Bromoindole synthesis.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- PubMed. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination.
- Nature. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- PubMed. (2015). Palladium-catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-difluoro-2-oxindoles.
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. spuvvn.edu [spuvvn.edu]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 5-bromo-4-fluoro-1H-indole
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 5-bromo-4-fluoro-1H-indole, a key heterocyclic intermediate in contemporary drug discovery. The protocols detailed herein are designed for researchers, analytical scientists, and professionals in pharmaceutical development, offering a robust framework for structural verification, purity assessment, and quality control. This document emphasizes an integrated analytical strategy, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is elucidated to empower users with a deeper understanding of the analytical workflow.
Introduction: The Significance of this compound in Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of halogen atoms, such as bromine and fluorine, on the indole ring system can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a versatile building block, where the bromine atom provides a reactive handle for cross-coupling reactions, and the fluorine atom modulates electronic properties. Rigorous analytical characterization is therefore paramount to ensure the identity, purity, and quality of this intermediate, which directly impacts the integrity of downstream synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before commencing analytical work.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.04 g/mol | [1] |
| Exact Mass | 213.95925 g/mol | Inferred from formula |
| Appearance | Typically a solid at room temperature | [2] |
| Storage | Store in an inert atmosphere at 2-8°C | [2] |
Analytical Workflow Overview
A multi-technique approach is essential for unambiguous characterization. The following diagram illustrates the logical flow of analysis, starting from structural elucidation and moving towards purity and identity confirmation.
Sources
Application Note: High-Purity Isolation of 5-bromo-4-fluoro-1H-indole using Preparative Reverse-Phase HPLC
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-bromo-4-fluoro-1H-indole, a critical heterocyclic building block in medicinal chemistry and materials science. We detail a robust preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed from foundational chromatographic principles to ensure high purity (>99%) and recovery. The causality behind each methodological choice—from stationary phase selection to mobile phase modification—is explained to empower researchers to adapt and troubleshoot effectively. This guide is intended for researchers, chemists, and drug development professionals requiring a validated method for isolating this and structurally similar halogenated indole compounds.
Introduction and Scientific Rationale
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules, including neurotransmitters like serotonin.[1] The targeted introduction of halogen atoms, such as bromine and fluorine, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound is a synthetic intermediate of significant interest, with potential applications in the development of novel therapeutics for oncology and neurodegenerative disorders, as well as in the creation of advanced organic electronic materials like OLEDs.[3][4]
For these applications, achieving exceptionally high purity is not merely a formality but a prerequisite for generating reliable, reproducible data in downstream biological assays or material characterization.[5][6] Impurities from the synthetic route can lead to erroneous results, masking the true activity of the compound or introducing unforeseen toxicity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for purifying such moderately nonpolar synthetic compounds.[5][7] The method's efficacy stems from its ability to separate molecules based on differences in their hydrophobicity.[8] This document provides a detailed, step-by-step protocol that ensures a self-validating system for achieving high-purity this compound.
Analyte Properties and Method Development Causality
A successful purification strategy begins with understanding the analyte's properties and the principles of chromatographic separation.
Physicochemical Properties of this compound
The structure and properties of the target molecule dictate the initial parameters for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [3] |
| Molecular Weight | 214.03 g/mol | [3] |
| Appearance | Off-white to pale beige powder/solid | [4] |
| UV Absorbance (λmax) | ~280 nm (characteristic of indole ring) | [2][5] |
| Predicted LogP | ~2.5 - 3.0 (moderately hydrophobic) | N/A |
Rationale for Chromatographic Choices
The selection of each parameter is a deliberate choice grounded in chemical principles to maximize resolution and recovery.
-
Separation Mode: Reverse-Phase (RP)
-
Justification: The primary retention mechanism in RP chromatography is hydrophobic interaction between the analyte and the stationary phase.[8] Given the LogP and aromatic nature of this compound, it is sufficiently hydrophobic to be retained on a nonpolar stationary phase, making RP-HPLC the ideal choice.
-
-
Stationary Phase: C18 (Octadecylsilane)
-
Justification: C18 columns are the most widely used and robust reverse-phase columns, offering a high degree of hydrophobicity and retention for a broad range of molecules.[7][9][10] The long alkyl chains provide excellent separation for structurally similar impurities that may differ only slightly in their polarity. A preparative column with a 10 µm particle size is chosen to balance resolution with the ability to handle higher sample loads without excessive backpressure.
-
-
Mobile Phase: Acetonitrile/Water with Formic Acid
-
Justification: A gradient elution using water (Solvent A) and acetonitrile (Solvent B) is employed. Acetonitrile is an excellent organic modifier with a low UV cutoff and viscosity.[8][11] The addition of a small amount (0.1%) of an acid, such as formic acid (FA), is critical for two reasons:
-
Peak Shape Improvement: It protonates residual, un-capped silanol groups (Si-OH) on the silica support material, preventing them from interacting with the slightly basic indole nitrogen via ion-exchange, which would otherwise cause significant peak tailing.[8]
-
Consistent Ionization: It ensures the analyte remains in a single, protonated state, leading to sharper, more symmetrical, and reproducible peaks.[7][11]
-
-
-
Detection: UV Absorbance at 280 nm
Detailed Purification Protocol
This protocol is designed for a preparative HPLC system. Analytical scale scouting runs should be performed first to determine the precise retention time of the target compound.
Materials and Reagents
| Item | Grade/Specification |
| Crude this compound | Synthesized, >80% purity |
| Acetonitrile (MeCN) | HPLC Grade or higher |
| Water | Deionized (DI) or Milli-Q |
| Formic Acid (FA) | LC-MS Grade, >99% |
| Methanol (MeOH) | HPLC Grade (for sample dissolution) |
| Syringe Filters | 0.45 µm, PTFE or Nylon |
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Preparative HPLC with binary gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector |
| Column | C18, 250 x 21.2 mm, 10 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 18.0 mL/min |
| Column Temp. | Ambient (~25 °C) |
| Detection | 280 nm |
| Injection Vol. | 1-5 mL (dependent on concentration) |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.0 | 40 |
| 20.0 | 80 |
| 22.0 | 95 |
| 25.0 | 95 |
| 25.1 | 40 |
| 30.0 | 40 |
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
For 1 L of Mobile Phase A: Add 1.0 mL of formic acid to 999 mL of DI water. Mix thoroughly and degas.
-
For 1 L of Mobile Phase B: Add 1.0 mL of formic acid to 999 mL of acetonitrile. Mix thoroughly and degas.
-
-
Sample Preparation:
-
Accurately weigh the crude this compound powder.
-
Dissolve the powder in a minimal amount of Methanol or a 50:50 mixture of Methanol:Acetonitrile to a final concentration of approximately 10-20 mg/mL.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulates.[5][7]
-
-
System Equilibration:
-
Install the preparative C18 column.
-
Purge the pump lines with fresh mobile phase.
-
Equilibrate the column with the starting conditions (40% Mobile Phase B) at 18.0 mL/min for at least 3-5 column volumes, or until the detector baseline is stable.
-
-
Injection and Fraction Collection:
-
Inject the filtered crude sample onto the equilibrated column.
-
Start the gradient method and monitor the chromatogram in real-time.
-
Identify the main peak corresponding to this compound based on prior analytical scouting runs.
-
Program the fraction collector to collect the eluent corresponding to the main peak, starting just before the peak rises from the baseline and ending just after it returns.
-
-
Post-Purification Processing:
-
After the main peak has eluted, run the high-organic wash (95% B) to strip any strongly retained impurities from the column.
-
Re-equilibrate the column at the initial 40% B conditions before the next injection.[5]
-
Analyze a small aliquot of the collected fractions using analytical HPLC to confirm their purity (>99%).
-
Pool the fractions that meet the purity specification.
-
Remove the mobile phase solvents using a rotary evaporator. The resulting solid can be further dried under high vacuum to yield the purified this compound.
-
Visualized Workflows and Data
Purification Workflow Diagram
Caption: Overall workflow for the HPLC purification of this compound.
Method Development Logic Diagram
Caption: Decision logic for developing the optimal HPLC purification method.
Expected Results
| Analyte | Expected Retention Time (min) | Purity after Pooling (%) | Typical Recovery (%) |
| This compound | ~12-15 | >99.0 | 85-95 |
| Early-eluting impurities | <10 | - | - |
| Late-eluting impurities | >16 | - | - |
Note: Retention times are system-dependent and may vary. Analytical scouting is essential.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Insufficient acid in the mobile phase. 2. Column degradation. 3. Sample overload. | 1. Ensure 0.1% formic acid is present in both mobile phases. 2. Wash the column or replace if necessary. 3. Reduce sample concentration or injection volume. |
| Low Resolution/Peak Splitting | 1. Sample dissolved in an overly strong solvent. 2. Column is not fully equilibrated. 3. Co-eluting impurity. | 1. Dissolve the sample in a weaker solvent (e.g., closer to initial mobile phase conditions). 2. Increase equilibration time. 3. Optimize the gradient (make it shallower) to improve separation. |
| High Backpressure | 1. Particulate matter from the sample has clogged the column frit. 2. Precipitated buffer or sample in the system. | 1. Always filter the sample before injection. Try back-flushing the column. 2. Purge the system and ensure the sample is fully dissolved in the mobile phase. |
| Low Recovery | 1. Compound is precipitating on the column. 2. Fraction collection window is too narrow. 3. Compound is unstable in the mobile phase. | 1. Reduce sample concentration. 2. Widen the collection window to capture the entire peak. 3. Analyze the stability of the compound; consider using a different acid modifier if instability is suspected. |
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reproducible protocol for the high-purity isolation of this compound. By understanding the causal relationships between analyte properties and chromatographic parameters, researchers can effectively implement this method, adapt it for similar halogenated indoles, and troubleshoot common issues. The successful application of this protocol will yield material of sufficient purity for the most demanding research and development applications, ensuring data integrity and accelerating scientific discovery.
References
- PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole. National Center for Biotechnology Information.
- ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate.
- SIELC Technologies. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- National Institutes of Health (NIH). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). NIH.
- Phenomenex. Reversed Phase HPLC Method Development. Phenomenex.
- SpectraBase. 5-BROMO-4-FLUOROINDOLE. SpectraBase.
- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
- Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters.
- Google Patents. 5-bromoindole preparation method. Google Patents.
- MDPI. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI.
- PubChem. 5-Bromoindole. National Center for Biotechnology Information.
- SpectraBase. 5-BROMO-4-(1-ETHYL-1H-INDOL-3-YL)-3,4-DIHYDROPYRIMIDIN-1-IUM-TETRAFLUOROBORATE. SpectraBase.
- Wikipedia. Substituted tryptamine. Wikipedia.
Sources
- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 344790-96-1 [smolecule.com]
- 4. ossila.com [ossila.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
large-scale synthesis of 5-bromo-4-fluoro-1H-indole
An Application Note for the Large-Scale Synthesis of 5-Bromo-4-fluoro-1H-indole
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a pivotal heterocyclic building block in modern drug discovery and development. The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are crucial for modulating pharmacokinetic and pharmacodynamic properties.[1][2] This application note details a robust and scalable synthetic route, moving from a discussion of strategic approaches to a detailed, step-by-step protocol. The presented methodology is grounded in established chemical principles, emphasizing safety, efficiency, and scalability to meet the demands of industrial production.
Introduction: Strategic Importance and Synthetic Challenges
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antiviral agents, and central nervous system drugs.[1][3] The specific placement of the bromo and fluoro substituents on the indole core allows for fine-tuning of molecular interactions with biological targets and provides a handle for further synthetic diversification through cross-coupling reactions.
While numerous methods exist for constructing the indole nucleus, not all are amenable to large-scale production.[4][5] Classic methods like the Fischer indole synthesis, though powerful, often require harsh acidic conditions and high temperatures, which can be challenging to manage in large reactors and may lead to side products.[6][7][8] The Leimgruber-Batcho indole synthesis, however, offers a milder and often higher-yielding alternative, making it exceptionally well-suited for industrial applications.[9][10][11] This method proceeds through a readily formed enamine intermediate from an o-nitrotoluene precursor, followed by a reductive cyclization.[10] This guide will focus on a scalable route inspired by the principles of the Leimgruber-Batcho synthesis.
Overview of the Recommended Synthetic Pathway
The proposed synthesis is a multi-step process designed for scalability and efficiency. The pathway begins with a commercially available substituted nitrotoluene and proceeds through bromination, enamine formation, and a final reductive cyclization to yield the target indole. Each step has been selected to avoid problematic reagents and to facilitate straightforward purification of intermediates.
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocols
Safety Precaution: All procedures should be conducted by trained chemists in a well-ventilated fume hood or an appropriate containment facility. Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Specific hazards are noted in each step.
Step 1: Synthesis of 4-Bromo-2-fluoro-1-methyl-3-nitrobenzene
This initial step involves the regioselective electrophilic bromination of 2-fluoro-3-nitrotoluene. The directing effects of the substituents favor bromination at the C4 position. Using N-Bromosuccinimide (NBS) in sulfuric acid is an effective method for achieving high regioselectivity.
Mechanism Insight: The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution, while the fluoro and methyl groups are activating. The position para to the activating fluorine atom and meta to the deactivating nitro group is the most favorable site for bromination.
-
Materials:
-
2-Fluoro-3-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Protocol:
-
To a jacketed glass reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, charge concentrated sulfuric acid.
-
Cool the acid to 0-5 °C using a circulating chiller.
-
Slowly add 2-fluoro-3-nitrotoluene (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete and the mixture is homogeneous, add N-Bromosuccinimide (1.05 eq) portion-wise over 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into a separate vessel containing a vigorously stirred slurry of ice and water. Caution: This is a highly exothermic process.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to afford 4-bromo-2-fluoro-1-methyl-3-nitrobenzene as a solid.
-
Step 2: Synthesis of trans-1-(4-Bromo-2-fluoro-3-nitrophenyl)-2-(dimethylamino)ethene
This is the key enamine-forming step of the Leimgruber-Batcho synthesis.[12] The benzylic protons of the methyl group are sufficiently acidic to react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the conjugated enamine.
-
Materials:
-
4-Bromo-2-fluoro-1-methyl-3-nitrobenzene (from Step 1)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
-
Protocol:
-
In a clean, dry, and inerted reactor, charge the brominated nitrotoluene (1.0 eq) and anhydrous DMF.
-
Add DMF-DMA (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC/TLC. The reaction mixture typically develops a deep red or purple color.
-
Cool the mixture to room temperature.
-
Remove the DMF under high vacuum. The resulting crude product is often a deeply colored solid or oil.
-
The crude enamine is typically of sufficient purity to be carried forward to the next step without further purification. If necessary, it can be purified by slurrying in a cold non-polar solvent like heptane or by column chromatography (though this is less ideal for large-scale operations).
-
Step 3: Synthesis of this compound
The final step is the reductive cyclization of the enamine intermediate. Catalytic hydrogenation is the preferred method on a large scale due to its efficiency, clean conversion, and avoidance of stoichiometric metal waste.[10]
Mechanism Insight: The nitro group is first reduced to an amine. The resulting amino-enamine then undergoes a rapid intramolecular cyclization onto the enamine double bond. Subsequent elimination of dimethylamine leads to the formation of the aromatic indole ring.
Caption: Key mechanistic stages of the reductive cyclization step.
-
Materials:
-
trans-1-(4-Bromo-2-fluoro-3-nitrophenyl)-2-(dimethylamino)ethene (from Step 2)
-
Palladium on Carbon (5-10% Pd/C, 50% wet) or Raney Nickel
-
Methanol or Ethyl Acetate
-
Hydrogen Gas (H₂)
-
Celite® or another filter aid
-
-
Protocol:
-
Charge a suitable high-pressure hydrogenation reactor (autoclave) with the crude enamine (1.0 eq) and the solvent (methanol or ethyl acetate).
-
Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol%) under a nitrogen atmosphere. Caution: Palladium on carbon can be pyrophoric. Raney Nickel is also pyrophoric and must be handled as a slurry in water or an appropriate solvent.
-
Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen (typically 50-100 psi) and begin vigorous agitation.
-
Heat the reactor to 40-50 °C. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the catalyst filter cake to dry in the air. Quench it immediately with water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a solvent system such as ethyl acetate/heptane or toluene to yield this compound as a crystalline solid.
-
Quantitative Data Summary
The following table provides target parameters for a laboratory-scale synthesis, which can be adapted for pilot and full-scale production.
| Step | Key Reactants | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Fluoro-3-nitrotoluene, NBS | H₂SO₄ | 0 - 5 | 2 - 4 | 85 - 95 |
| 2 | 4-Bromo-2-fluoro-1-methyl-3-nitrobenzene, DMF-DMA | DMF | 80 - 90 | 4 - 6 | >95 (crude) |
| 3 | trans-1-(4-Bromo-2-fluoro-3-nitrophenyl)...ethene | Methanol/EtOAc | 40 - 50 | 4 - 8 | 80 - 90 |
Large-Scale Safety and Process Considerations
-
Bromination Safety: Handling large quantities of NBS or elemental bromine requires stringent safety protocols. The reaction is highly exothermic and corrosive. Ensure robust temperature control and use appropriate materials of construction (e.g., glass-lined reactors). A caustic scrubber should be available to neutralize any evolved bromine or HBr fumes.[13][14] For enhanced safety, continuous flow bromination using in-situ generated bromine can be considered as a modern, safer alternative.[15][16]
-
Hydrogenation Safety: Large-scale catalytic hydrogenation must be performed in a dedicated, rated high-pressure reactor. Key considerations include ensuring an oxygen-free environment to prevent explosions, proper grounding of equipment to prevent static discharge, and safe handling and quenching of the pyrophoric catalyst post-reaction.
-
Purification at Scale: Recrystallization is the most effective and economical purification method at scale.[17] Solvent selection is critical to ensure high recovery and purity. The final product should be analyzed for residual solvents and heavy metals (if applicable, especially palladium).
-
Waste Management: Acidic and basic aqueous streams from work-ups must be neutralized before disposal. Solvent waste should be segregated and handled according to environmental regulations. Spent hydrogenation catalyst requires specialized disposal procedures.
References
- Lizhuo Information. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Google Vertex AI Search.
- YouTube. (2024).
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Benchchem. (n.d.). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs.
- The Leimgruber-Batcho Indole Synthesis. (1985). HETEROCYCLES, Vol 22, No 1.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Batcho–Leimgruber indole synthesis | Request PDF.
- ResearchGate. (n.d.). (PDF)
- National Institutes of Health. (2019).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). Principal approaches for the synthesis of substituted indoles.
- National Institutes of Health. (n.d.). A review on recent developments of indole-containing antiviral agents.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Synthesis of 3-Substituted Indoles.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- ResearchGate. (2021). (PDF) Fischer Indole Synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- RSC Education. (n.d.).
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Royal Society of Chemistry. (n.d.). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines.
- Royal Society of Chemistry. (2017).
- National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- MDPI. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Benchchem. (n.d.). Biological activities and pharmacological profile of 5-bromo-3-methyl-1h-indole.
- ChemicalBook. (n.d.). 5-Bromoindole synthesis.
- Benchchem. (n.d.).
- De Gruyter. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
- ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- ResearchGate. (2022). (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- ResearchGate. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
- Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
- MDPI. (n.d.).
- National Institutes of Health. (2021). Organophotocatalytic dearomatization of indoles, pyrroles and benzo(thio)
Sources
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 15. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: Elucidating the Mechanism of Action of 5-Bromo-4-Fluoro-1H-Indole Derivatives
Abstract
The 1H-indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, thereby enhancing its biological activity and bioavailability.[2][3] This guide provides an in-depth exploration of the mechanisms of action for 5-bromo-4-fluoro-1H-indole derivatives, a class of compounds showing significant promise, particularly in oncology. We will dissect their primary molecular interactions, detail the signaling pathways they modulate, and provide robust, field-proven protocols for their investigation.
Introduction: The Rationale for Halogenation in Indole Scaffolds
The indole ring system is a common feature in molecules that interact with various biological targets.[4] The addition of a bromine atom at the 5-position and a fluorine atom at the 4-position of the indole ring is not arbitrary; it is a deliberate chemical strategy to enhance therapeutic potential.
-
Bromine (C5-Position): The large, polarizable bromine atom can form strong halogen bonds, acting as a Lewis acidic site that interacts with Lewis basic atoms (e.g., oxygen, nitrogen) in protein active sites. This often contributes to increased binding affinity and potency.
-
Fluorine (C4-Position): Fluorine, being highly electronegative, can alter the acidity of the indole N-H proton, influence metabolic stability by blocking sites of oxidation, and improve membrane permeability.[3] The introduction of a fluoro substituent has been shown to improve both potency and selectivity for certain kinase targets.[5]
Collectively, this specific halogenation pattern creates a unique electronic and steric profile, making this compound derivatives potent and often selective inhibitors of key cellular enzymes, particularly protein kinases.
Primary Mechanism of Action: Protein Kinase Inhibition
A substantial body of evidence points to protein kinase inhibition as the predominant mechanism of action for this class of compounds.[2][6] These derivatives often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.
Targeting Receptor Tyrosine Kinases (RTKs)
RTKs are crucial cell surface receptors that control fundamental cellular processes like growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers.
-
Epidermal Growth Factor Receptor (EGFR): 5-Bromoindole derivatives have been identified as potent inhibitors of EGFR tyrosine kinase.[2] EGFR is a primary driver in non-small-cell lung cancer (NSCLC), and its inhibition blocks critical downstream signaling pathways like the RAS-RAF-MEK-ERK cascade, leading to reduced cell proliferation and survival.[7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Fluorinated indole derivatives have demonstrated significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels).[8] By inhibiting VEGFR, these compounds can disrupt the blood supply to tumors, thereby impeding their growth and metastasis. Several indole-based multi-targeted tyrosine kinase inhibitors, such as Nintedanib, target VEGFR among other kinases.[9]
Targeting Other Kinases
-
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. A spiro-azaindoline derivative incorporating a 5-bromo-4-chloro motif showed that the subsequent introduction of a fluorine atom improved both potency for HPK1 and selectivity against other kinases like LCK.[5] This highlights the synergistic effect of the bromo and fluoro substitutions in achieving high potency and selectivity.
-
Glycogen Synthase Kinase 3 (GSK-3): 5-Bromoindole itself has been identified as a potential inhibitor of GSK-3, an enzyme implicated in numerous diseases including metabolic disorders and neurodegenerative diseases.[10]
Other Potential Mechanisms of Action
While kinase inhibition is the most prominent mechanism, these versatile scaffolds can interact with other biological targets.
-
α-Glucosidase Inhibition: Certain 5-fluoro-2-oxindole derivatives have shown potent α-glucosidase inhibitory activity, far exceeding that of the reference drug acarbose.[11] This suggests a potential application in managing type 2 diabetes by delaying carbohydrate digestion.
-
Antimicrobial and Antiviral Activity: The broader class of halogenated indoles has demonstrated antimicrobial and antiviral properties.[2] Some indole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key component of HIV therapy, by binding to a hydrophobic pocket in the enzyme.[2]
Quantitative Data Summary
The inhibitory potential of indole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ). Lower values indicate higher potency.
| Compound Class/Derivative | Target | Activity Metric | Value | Reference |
| 5-Fluoro-2-oxindole derivative (3f) | α-Glucosidase | IC₅₀ | 35.83 ± 0.98 µM | [11] |
| 5-Fluoro-2-oxindole derivative (3d) | α-Glucosidase | IC₅₀ | 49.89 ± 1.16 µM | [11] |
| 4-Fluoroindole derivative (19g) | VEGFR-2 Kinase | IC₅₀ | 3.8 nM | [8] |
| Benzofuran-indole hybrid (8aa) | EGFR Kinase | IC₅₀ | 0.44 ± 0.02 µM | [7] |
| Benzofuran-indole hybrid (8aa) | PC9 Lung Cancer Cells | IC₅₀ | 0.32 ± 0.05 µM | [7] |
Experimental Protocols
To validate the mechanism of action, a multi-step, self-validating experimental approach is required. This workflow starts with direct enzyme inhibition and moves to cellular effects and pathway modulation.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the direct inhibitory effect of a compound on a purified kinase. The assay measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will leave more ATP, resulting in a higher signal.
Principle: The Kinase-Glo® Luminescent Kinase Assay (Promega) is a homogeneous method for determining kinase activity. The amount of light generated is directly proportional to the amount of ATP present.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA). The specific kinase (e.g., EGFR, HPK1) and substrate (e.g., a generic peptide) concentrations must be optimized empirically to be in the linear range of the assay.
-
Prepare serial dilutions of the this compound derivative in 100% DMSO, then dilute further in kinase buffer to create 10X final concentrations. Expertise Note: Keeping the final DMSO concentration below 1% is critical to avoid artifacts.
-
Prepare a 10 µM ATP solution in kinase buffer. This concentration should be at or near the Kₘ of the kinase for ATP to ensure sensitivity for competitive inhibitors.
-
-
Assay Execution (384-well plate):
-
Add 2.5 µL of the 10X compound dilution or vehicle control (DMSO in buffer) to the wells.
-
Add 12.5 µL of the 2X kinase/substrate solution to initiate the reaction.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Add 10 µL of the 10 µM ATP solution to start the kinase reaction.
-
Incubate for 60 minutes at room temperature. Trustworthiness Note: This incubation time must be within the linear phase of the enzyme reaction, which should be determined in a separate time-course experiment.
-
Add 25 µL of Kinase-Glo® Reagent to stop the reaction and initiate the luminescence signal.
-
Incubate for 10 minutes in the dark to stabilize the signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to vehicle controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effect of the compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, PC9) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of media).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the compound or vehicle control.
-
Incubate for 72 hours. Expertise Note: A 72-hour incubation is standard for proliferation assays as it typically covers multiple cell doubling times.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀.
-
Protocol 3: Western Blot Analysis for Pathway Inhibition
This protocol provides direct evidence that the compound inhibits the intended signaling pathway within the cell by measuring the phosphorylation status of the target kinase and its downstream effectors.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of the indole derivative for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the target pathway.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Trustworthiness Note: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins of interest.
-
-
Protein Quantification and Sample Preparation:
-
Quantify the protein concentration in each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated form of the target (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To validate the results, strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total EGFR) and a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Conclusion and Future Directions
This compound derivatives represent a versatile and potent class of compounds whose mechanism of action is primarily centered on the inhibition of protein kinases crucial for cell signaling in diseases like cancer. The specific halogenation pattern appears to be a key determinant of their high potency and selectivity. The provided protocols offer a robust framework for researchers to confirm these mechanisms and further characterize novel derivatives.
Future research should focus on comprehensive kinase profiling to understand the full selectivity spectrum of these compounds, as well as in vivo studies to evaluate their efficacy and pharmacokinetic properties in preclinical models.
References
- The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. (2025). Benchchem.
- Budovská, M., Selešová, I., Tischlerová, V., & Radka, R. (2020). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
- Nishimura, Y., Esaki, T., Isshiki, Y., & Sato, H. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions.
- Request PDF | Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. (n.d.).
- Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). (2021). National Institutes of Health (NIH). [Link]
- Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2020). Frontiers in Chemistry. [Link]
- The Evolving Landscape of 5-Bromo-3-methyl-1H-indole: A Technical Guide to its Deriv
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). National Institutes of Health (NIH). [Link]
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). National Institutes of Health (NIH). [Link]
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). National Institutes of Health (NIH). [Link]
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed Central. [Link]
- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). National Institutes of Health (NIH). [Link]
- Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. (2024). National Institutes of Health (NIH). [Link]
- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
The Versatile Probe: Application Notes for 5-bromo-4-fluoro-1H-indole in Modern Drug Discovery
Introduction: A Privileged Scaffold for Unlocking Complex Biology
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Strategic halogenation of this privileged scaffold offers a powerful tool to modulate physicochemical properties, thereby enhancing biological activity and target engagement. This guide focuses on a particularly intriguing derivative, 5-bromo-4-fluoro-1H-indole (CAS 344790-96-1) , and its application as a chemical probe, primarily within the realm of fragment-based drug discovery (FBDD).
The dual halogenation pattern of this molecule is not arbitrary. The bromine atom at the 5-position can form crucial halogen bonds with protein backbones and is a common feature in potent kinase inhibitors.[2] Simultaneously, the fluorine atom at the 4-position serves a dual purpose: it can enhance binding affinity and metabolic stability, and critically, it provides a sensitive NMR handle for ¹⁹F NMR-based screening, a powerful technique for detecting weak fragment binding.[3][4] This unique combination of features makes this compound an exceptional tool for identifying and characterizing novel druggable pockets in challenging targets like kinases and bromodomains.
Physicochemical and Spectroscopic Profile
A foundational understanding of the properties of this compound is essential for its effective use as a chemical probe.
| Property | Value | Source |
| CAS Number | 344790-96-1 | [5] |
| Molecular Formula | C₈H₅BrFN | [6] |
| Molecular Weight | 214.04 g/mol | [6] |
| Appearance | (Predicted) Off-white to light yellow solid | Inferred from similar indole structures |
| Solubility | (Predicted) Soluble in organic solvents (DMSO, DMF, Methanol) | Inferred from general indole solubility |
| ¹³C NMR Chemical Shifts | Available | [7] |
Synthesis of this compound: A Representative Protocol
While numerous proprietary methods for the synthesis of this compound exist, a common approach involves the electrophilic halogenation of a suitable indole precursor. The following is a representative, hypothetical protocol based on established indole synthesis methodologies.[8]
Workflow for the Synthesis of this compound
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Indole, 5-broMo-4-fluoro- | 344790-96-1 [chemicalbook.com]
- 6. Buy this compound | 344790-96-1 [smolecule.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Indole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-fluoro-1H-indole
Welcome to the Technical Support Center for the synthesis of 5-bromo-4-fluoro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The unique electronic properties imparted by the vicinal bromo and fluoro substituents present specific challenges in synthesis. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you improve reaction yields and product purity.
Introduction: Navigating the Synthesis of a Challenging Indole
This compound is a valuable intermediate in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. However, its synthesis is not trivial. The presence of two electron-withdrawing halogens on the benzene ring deactivates the system, complicating classical indole syntheses which often rely on electrophilic aromatic substitution mechanisms.
This guide focuses on the two most practical and adaptable synthetic routes: the Leimgruber-Batcho Indole Synthesis and the Fischer Indole Synthesis . We will explore common pitfalls and provide actionable solutions in a comprehensive question-and-answer format.
Part 1: The Leimgruber-Batcho Indole Synthesis
This two-step method is often the preferred route due to its generally milder conditions and high yields, particularly for indoles that are unsubstituted at the C2 and C3 positions.[1][2] The synthesis begins with the condensation of the corresponding o-nitrotoluene (in this case, 4-bromo-5-fluoro-2-nitrotoluene) with a formamide acetal to form a β-nitroenamine, followed by reductive cyclization.
Troubleshooting & FAQs: Leimgruber-Batcho Synthesis
Question 1: The initial enamine-forming reaction is slow, incomplete, or results in a low yield. What's going wrong?
Answer: This is a common issue often related to the reactivity of the starting o-nitrotoluene.
-
Causality: The first step involves the deprotonation of the benzylic methyl group. The acidity of these protons is enhanced by the ortho-nitro group. However, impurities, moisture, or suboptimal reaction conditions can hinder this step.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your 4-bromo-5-fluoro-2-nitrotoluene is pure and, critically, dry. The presence of water can hydrolyze the highly reactive N,N-dimethylformamide dimethyl acetal (DMFDMA).
-
Reagent Stoichiometry and Choice: While DMFDMA is standard, using it in conjunction with a secondary amine like pyrrolidine can accelerate the reaction by forming a more reactive Vilsmeier-type intermediate in situ.[2] Ensure at least a slight excess of the formamide acetal is used.
-
Temperature and Time: These reactions often require elevated temperatures (e.g., 100-120 °C in DMF) to proceed at a reasonable rate.[3] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrotoluene spot is consumed. Microwave-assisted synthesis can also significantly shorten reaction times and improve yields.[4]
-
Question 2: The reductive cyclization step is failing or giving a complex mixture of products. How can I optimize it?
Answer: The reductive cyclization of the nitroenamine is the critical ring-forming step. Failure here can be due to several factors related to the catalyst and reaction conditions.
-
Causality: The goal is to selectively reduce the nitro group to an amine, which then spontaneously cyclizes onto the enamine double bond, eliminating the secondary amine (e.g., dimethylamine or pyrrolidine) to form the indole ring.[5] Catalyst deactivation or overly harsh conditions can lead to side reactions.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Catalytic hydrogenation is the most common and effective method.
-
Palladium on Carbon (Pd/C): This is a reliable choice. Use a 5-10% loading and ensure the catalyst is fresh. Hydrogen pressure can be varied from atmospheric to 50-100 psi.[1]
-
Raney Nickel (Raney Ni): Often used with hydrazine hydrate as the hydrogen source.[2] This method is effective but requires careful handling of the pyrophoric catalyst.
-
Chemical Reductants: Alternatives like iron powder in acetic acid or sodium dithionite can also be effective, though they may require more extensive purification.[2]
-
-
Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst. Purifying the intermediate enamine before reduction can resolve this.
-
Solvent Selection: The choice of solvent is crucial. Alcohols like ethanol or methanol, or esters like ethyl acetate, are commonly used for catalytic hydrogenation. Ensure the solvent is degassed to prevent catalyst oxidation.
-
Part 2: The Fischer Indole Synthesis
The Fischer synthesis is a classic, powerful method involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[6] For this compound, the required precursors would be (4-bromo-3-fluorophenyl)hydrazine and an acetaldehyde equivalent.
Troubleshooting & FAQs: Fischer Synthesis
Question 1: My Fischer synthesis gives a very low yield or only produces a black tar. What are the primary causes?
Answer: This is the most frequent problem encountered with this route, especially with deactivated arylhydrazines.
-
Causality: The electron-withdrawing nature of both bromine and fluorine deactivates the aromatic ring of the (4-bromo-3-fluorophenyl)hydrazine. This makes the key acid-catalyzed[7][7]-sigmatropic rearrangement step energetically demanding, requiring harsh conditions (strong acids, high temperatures).[8] These same conditions can easily lead to substrate decomposition and polymerization, resulting in tar formation.[7]
-
Troubleshooting Steps:
-
Screen Acid Catalysts: The choice of acid is paramount. What works for a simple phenylhydrazine may fail here.
-
Brønsted Acids: Polyphosphoric acid (PPA) is often effective for deactivated substrates as it acts as both a catalyst and a solvent.[9]
-
Lewis Acids: Zinc chloride (ZnCl₂) is a standard choice, but others like boron trifluoride etherate (BF₃·OEt₂) should be considered.[6][7]
-
Start with milder conditions and gradually increase the strength of the acid and the temperature, monitoring carefully by TLC.
-
-
Control Temperature: High temperatures can favor polymerization.[7] Find the minimum temperature required for the reaction to proceed. Using a high-boiling solvent like Dowtherm A or carrying out the reaction in a melt can sometimes provide better temperature control.
-
Purity of Hydrazine: Arylhydrazines can be unstable and oxidize over time. Using freshly prepared or purified hydrazine is critical for success.
-
Question 2: I am observing significant amounts of side products, but not the expected indole. What are they?
Answer: A common failure mode in the Fischer synthesis, especially with electronically challenging substrates, is cleavage of the weak N-N bond in the hydrazone intermediate.
-
Causality: Under acidic conditions, the protonated hydrazone intermediate is in equilibrium. The desired pathway is tautomerization to an enehydrazine, which then undergoes the[7][7]-sigmatropic rearrangement. However, a competing pathway is the heterolytic cleavage of the N-N bond, which can lead to the formation of aniline and imine-derived byproducts.[7][10] This pathway can become dominant if the sigmatropic rearrangement has a high activation energy.
-
Troubleshooting Steps:
-
Modify Catalyst System: Sometimes, a shift from a Brønsted acid to a Lewis acid can alter the reaction pathway and favor the desired rearrangement.
-
Consider an Alternative Route: If N-N cleavage is consistently the major pathway, it may indicate that the Fischer synthesis is not a viable route for this specific substrate under the tested conditions. The Leimgruber-Batcho synthesis would be the recommended alternative.
-
Part 3: Purification and Characterization
Question 1: How can I effectively purify the crude this compound?
Answer: Proper purification is essential to obtain material suitable for subsequent steps.
-
Column Chromatography: This is the most reliable method. A silica gel column using a gradient eluent system, typically starting with hexane and gradually increasing the proportion of ethyl acetate, is effective for separating the product from non-polar impurities and more polar byproducts.[11]
-
Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent final purification step. Suitable solvent systems include toluene, cyclohexane, or mixtures of ethyl acetate and hexanes.
-
Steam Distillation: For related bromoindoles, steam distillation has been reported as an effective and environmentally friendly purification method for removing non-volatile, colored impurities.[12] This could be a viable option for larger-scale preparations.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [13] |
| Molecular Weight | 214.04 g/mol | [13] |
| Appearance | Typically an off-white to tan solid | General Observation |
| Key NMR Signals | Look for characteristic indole NH proton (broad singlet, ~8-9 ppm) and distinct aromatic proton signals. | General Spectroscopic Data |
Part 4: Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of this compound (Adapted from reference[3])
Step A: Synthesis of trans-1-(2-(4-bromo-5-fluoro-2-nitrophenyl)vinyl)-N,N-dimethylamine
-
To a solution of 4-bromo-5-fluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 4 mL per gram of starting material), add N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature. The deep red solution containing the enamine intermediate can often be used directly in the next step without isolation.
Step B: Reductive Cyclization to this compound
-
In a separate flask suitable for hydrogenation, suspend 10% Palladium on Carbon (Pd/C, 5 mol%) in ethanol or ethyl acetate.
-
Carefully add the DMF solution of the crude enamine from Step A to the catalyst suspension.
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC for the disappearance of the red enamine intermediate and the appearance of the UV-active indole product.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (ethanol or ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to afford this compound as a solid.
References
- BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. BenchChem.
- BenchChem. (2025). Common side reactions in the synthesis of 5-Bromoindole. BenchChem.
- BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. BenchChem.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- BenchChem. (2025). A comparative study of different synthetic routes to 5-bromoindole. BenchChem.
- SpectraBase. (2025). 5-BROMO-4-FLUOROINDOLE. Wiley.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. BenchChem.
- Royal Society of Chemistry. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Fluoroindoles. BenchChem.
- Trade Science Inc. (2011). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic Chemistry: An Indian Journal.
- Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis.
- Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- DeKorver, K. A., et al. (2010). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 75(21), 7334–7341.
- Google Patents. (2013).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 13. spectrabase.com [spectrabase.com]
Technical Support Center: Purification of Halogenated Indoles
Welcome to the technical support center for the purification of halogenated indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often problematic compounds. Halogenated indoles are privileged structures in medicinal chemistry, yet their unique electronic and physicochemical properties present significant purification hurdles.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your purification workflows.
Section 1: Troubleshooting Column Chromatography
Column chromatography is the workhorse of purification, but halogenated indoles can exhibit frustrating behavior on silica or other stationary phases. This section addresses the most common chromatographic challenges.
Q1: My halogenated indole is degrading on the silica gel column. What's causing this and how can I prevent it?
A1: This is a frequent and critical issue. The acidic nature of standard silica gel is often the primary culprit. The indole nitrogen is basic, and the pyrrole ring is highly susceptible to electrophilic attack, especially when activated by a halogen substituent. Protonation by acidic silica can initiate polymerization or degradation.[3]
Causality and In-Depth Explanation:
-
Acid-Catalyzed Degradation: The acidic silanol groups (Si-OH) on the surface of silica gel can protonate the C3 position of the indole ring, forming a reactive indoleninium ion. This intermediate is prone to dimerization, polymerization, or reaction with nucleophiles (including water), leading to a complex mixture of byproducts and a significant loss of your desired compound.
-
Oxidation: Halogenated indoles can also be sensitive to oxidation, a process that can be catalyzed by trace metal impurities on the silica surface or by exposure to air during a long, slow column run. This can lead to the formation of colored impurities, such as oxindoles.[4]
Troubleshooting Protocol & Recommendations:
-
Neutralize the Stationary Phase: Before running your column, pre-treat the silica gel.
-
Method: Prepare a slurry of your silica gel in the initial, least polar eluent you plan to use. Add 1-2% (v/v) of a mild, volatile base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Swirl the slurry for several minutes to allow the base to neutralize the acidic sites.
-
Why it Works: The amine base will preferentially bind to the acidic silanol groups, creating a more inert surface for your sensitive indole to travel through without protonation.
-
-
Use Deactivated Silica: Consider using commercially available deactivated silica gel or alumina (neutral or basic). Alumina can be particularly effective for separating isomers with different hydrogen bonding capabilities.[5]
-
Expedite Chromatography:
-
Flash Chromatography: Employ flash chromatography over gravity chromatography. The increased flow rate minimizes the residence time of your compound on the stationary phase, reducing the opportunity for degradation.[6]
-
Solvent Polarity: Use a slightly more polar solvent system than you might typically choose. While this may slightly reduce separation efficiency, it will get the compound off the column faster.
-
-
Work in an Inert Atmosphere: If your compound is particularly air-sensitive, consider packing and running the column under a nitrogen or argon atmosphere to prevent oxidation.
Q2: I'm struggling to separate regioisomers of my halogenated indole. They have the same Rf on TLC in multiple solvent systems.
A2: Separating regioisomers is one of the most significant challenges in indole chemistry, as they often have very similar polarities.[7][8] Success requires moving beyond standard silica gel and exploring alternative stationary phases and mobile phase modifiers.
Expert Insights & Strategies:
-
Stationary Phase Selection is Key:
-
Reverse-Phase Chromatography (C18): This is often the most powerful technique for separating isomers. The separation is based on differences in hydrophobicity rather than polarity. Even a small change in the position of a halogen atom can alter the molecule's interaction with the C18 stationary phase. An effective HPLC separation can often be translated to preparative scale.[9]
-
Silver Nitrate (AgNO₃) Impregnated Silica: The indole π-system can interact with silver ions. Isomers with different electron densities or steric hindrance around the indole ring will exhibit differential retention. You can prepare this yourself by slurrying silica gel in a solution of AgNO₃ in methanol or acetonitrile, then evaporating the solvent.
-
Alternative Normal Phases: Consider using diol-bonded or cyano-bonded silica. These phases offer different selectivities compared to standard silica.
-
-
Mobile Phase Optimization:
-
Ternary Solvent Systems: Instead of a simple two-solvent system (e.g., hexanes/ethyl acetate), explore three-component mixtures. Adding a small amount of a third solvent like dichloromethane, toluene, or tert-butyl methyl ether can dramatically alter selectivity.
-
Buffered Mobile Phases: If the isomers have slightly different pKa values, adding a small amount of a buffer to the mobile phase (e.g., 0.1% acetic acid or formic acid for reverse phase) can improve separation.[10]
-
Workflow for Tackling Regioisomer Separation
Here is a logical workflow to follow when faced with a difficult regioisomer separation.
Caption: Decision workflow for separating regioisomers.
Section 2: Overcoming Crystallization Hurdles
Crystallization is the ideal method for obtaining highly pure material, but halogenated indoles can be reluctant to form well-ordered crystals.
Q3: My purified halogenated indole oils out or forms an amorphous solid instead of crystallizing. What should I do?
A3: This is a common outcome, especially if trace impurities are present that inhibit crystal lattice formation. The key is systematic solvent screening and patience.
Systematic Approach to Inducing Crystallization:
-
Assess Purity: First, ensure your material is >95% pure by a sensitive analytical technique like LC-MS or ¹H NMR. If significant impurities remain, crystallization will be difficult. It may be necessary to perform another chromatographic step.
-
Solvent Screening Protocol:
-
Objective: Find a solvent system where your compound is soluble when hot but poorly soluble when cold.[11]
-
Procedure:
-
Place ~10-20 mg of your oil/amorphous solid into several small vials.
-
To each vial, add a different solvent dropwise at room temperature. Test a range of polarities: hexane, toluene, ethyl acetate, acetone, ethanol, acetonitrile, etc.
-
If the compound dissolves at room temperature, that solvent is unsuitable as a primary crystallization solvent. It might, however, be useful as the "good" solvent in a two-solvent system.
-
If the compound does not dissolve, heat the vial gently. If it dissolves when hot, you have a potential candidate for single-solvent recrystallization.[12]
-
Allow the heated vials to cool slowly to room temperature, and then place them in a refrigerator or freezer. Observe for crystal formation.
-
-
-
Two-Solvent (Anti-Solvent) Method: This is often the most effective technique.
-
Concept: Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a "poor" or "anti-solvent" in which it is insoluble, until the solution becomes persistently cloudy (the saturation point).[13]
-
Step-by-Step Protocol:
-
Dissolve the compound in a minimal volume of a good solvent (e.g., dichloromethane or ethyl acetate).
-
Warm the solution slightly.
-
Add a poor solvent (e.g., hexane or pentane) dropwise, with swirling, until you see persistent turbidity.
-
If too much anti-solvent is added, add a drop or two of the good solvent to clarify the solution.
-
Cap the vial, and allow it to stand undisturbed. Slow cooling often yields the best crystals.
-
-
Data Summary: Common Recrystallization Solvent Pairs
| "Good" Solvent (High Solubility) | "Poor" (Anti-Solvent - Low Solubility) | Typical Compound Type |
| Dichloromethane (DCM) | Hexane / Pentane | Non-polar to moderately polar compounds |
| Ethyl Acetate (EtOAc) | Hexane | Moderately polar compounds |
| Acetone | Water / Hexane | Polar compounds |
| Methanol / Ethanol | Water / Diethyl Ether | Polar compounds capable of H-bonding |
Q4: My compound co-crystallizes with a stubborn impurity. How can I break this interaction?
A4: Co-crystallization occurs when an impurity has a similar enough structure to your target compound that it can be incorporated into the crystal lattice. This is common with regioisomers or dehalogenated byproducts.[14]
Strategies to Disrupt Co-crystallization:
-
Switch Solvent Systems Drastically: The intermolecular forces governing crystallization are highly dependent on the solvent. If you are using a non-polar system (e.g., Toluene/Hexane), switch to a more polar, protic system (e.g., Ethanol/Water). The change in hydrogen bonding and dipole interactions can be enough to exclude the impurity from the lattice.
-
Slurry Method:
-
Procedure: Suspend the impure solid in a solvent in which it is only sparingly soluble at room temperature. Stir the suspension vigorously for several hours to days.
-
Mechanism: This process establishes a dynamic equilibrium where the solid is constantly dissolving and re-precipitating on a micro-scale. Over time, the more thermodynamically stable crystal lattice of the pure compound will dominate, and the impurity will be enriched in the solution phase.
-
-
Chemical Intervention (Last Resort):
-
Temporary Derivatization: If the impurity has a functional group that your target compound lacks (or vice versa), you can sometimes selectively react the impurity to dramatically change its polarity. For example, if the impurity is a dehalogenated starting material with a free N-H that your N-substituted product lacks, you could briefly protect it (e.g., with a Boc group), re-purify, and then deprotect. This is complex but can solve intractable problems.
-
Section 3: Addressing Stability and Impurity Formation
Halogenated indoles can be fragile. Understanding potential degradation pathways and common impurities from the synthesis is crucial for designing a successful purification strategy.
Q5: What are the most common impurities I should expect from a Fischer indole synthesis or a halogenation reaction, and how do I get rid of them?
A5: The impurities are highly dependent on the synthetic route.
Common Impurities and Their Removal:
| Synthetic Route | Common Impurities | Characteristics & Removal Strategy |
| Fischer Indole Synthesis | Regioisomers | Very similar polarity. Often requires reverse-phase chromatography or derivatization.[5] |
| Unreacted Phenylhydrazone | More polar than the indole. Can often be removed with a simple silica plug or by washing the organic extract with dilute acid (if the product is stable). | |
| Polymeric Byproducts | Typically very polar or insoluble. Often removed by filtration or remain at the baseline on a silica column. | |
| Direct Halogenation (e.g., with NBS, NCS) | Over-halogenated products | Less polar than the mono-halogenated product. Can be separated by careful normal-phase chromatography. |
| Starting Material (Indole) | More polar than the halogenated product. Easily separated by normal-phase chromatography. | |
| Palladium Cross-Coupling | Dehalogenated byproduct | Often has very similar polarity to the product.[14] This is a difficult separation that frequently requires reverse-phase HPLC. |
| Homocoupled Byproducts | Typically much less polar and can be removed by normal-phase chromatography. |
Preventative Measures During Synthesis:
-
Control Reaction Conditions: In halogenation reactions, carefully control the stoichiometry of the halogenating agent and the temperature to minimize over-halogenation.
-
Degas Solvents: For Pd-catalyzed reactions, rigorously degas all solvents and reagents to prevent side reactions that can lead to difficult-to-remove impurities.
Potential Degradation Pathways
Understanding how your molecule can degrade is key to preventing it.
Caption: Common degradation pathways for halogenated indoles.
This guide provides a framework for addressing the most common and frustrating challenges in the purification of halogenated indoles. By understanding the underlying chemical principles and applying these systematic troubleshooting strategies, you can significantly improve the yield, purity, and efficiency of your work.
References
- Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
- Kumar, A., et al. (2011).
- ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
- Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules. [Link]
- Hain, L., et al. (2024). Increasing the Stability of Flavin-Dependent Halogenases by Disulfide Engineering. ChemBioChem. [Link]
- Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [Link]
- Shang, M., et al. (2017). Green oxidation of indoles using halide catalysis.
- Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. [Link]
- ResearchGate. (n.d.). Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. [Link]
- Gini, A., et al. (2019). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry. [Link]
- Beletskaya, I. P., & Shcherbin, D. A. (2022).
- Choguill, H. S., & Bissing, D. E. (1958).
- Gini, A., et al. (2019). Supporting Information for Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry. [Link]
- van der Meer, J. R., et al. (1992). Evolution of novel metabolic pathways for the degradation of chloroaromatic compounds. Antonie Van Leeuwenhoek. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- ResearchGate. (2021).
- Beletskaya, I. P., & Shcherbin, D. A. (2022).
- Chem Help ASAP. (2024). Recrystallization - a CLASSIC technique to purify a SOLID. YouTube. [Link]
- Organic Chemistry Lab. (2022).
- The Journal of Organic Chemistry. (n.d.). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. [Link]
- Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers. [Link]
- El-Demerdash, A., et al. (2012).
- ResearchGate. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]
- Kim, S. J. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
- Menon, A. R. R., et al. (2021). Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application. International Journal of Molecular Sciences. [Link]
- Schnepel, C., & Sewald, N. (2017). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Molecules. [Link]
- Reddit. (2021). Problems with Fischer indole synthesis. [Link]
- PubMed. (2024). Increasing the Stability of Flavin-Dependent Halogenases by Disulfide Engineering. [Link]
- Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
- Boya, P. C. S., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology. [Link]
Sources
- 1. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-4-Fluoro-1H-Indole
Welcome to the technical support center for the synthesis of 5-bromo-4-fluoro-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter during your experiments. This resource is built on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to the Synthesis of this compound
The synthesis of this compound, a key building block in medicinal chemistry, can be a nuanced process. The presence of both a bromine and a fluorine atom on the benzene ring introduces electronic effects that can influence the course of the reaction and lead to specific side products. The most common and logical synthetic approach is the Fischer indole synthesis. This guide will focus primarily on troubleshooting this method, as it is a widely applicable and well-understood reaction for indole formation.[1][2]
A plausible synthetic route, the Fischer indole synthesis, is outlined below. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[1][2]
Sources
Technical Support Center: Optimization of Cross-Coupling Conditions for 5-bromo-4-fluoro-1H-indole
Welcome to the technical support center for the optimization of cross-coupling reactions involving 5-bromo-4-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this specific indole scaffold. Here, we will address common challenges and provide in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.
I. Understanding the Substrate: this compound
The unique substitution pattern of this compound presents both opportunities and challenges in cross-coupling reactions. The presence of a fluorine atom at the 4-position and a bromine atom at the 5-position significantly influences the electronic properties of the indole ring. The electron-withdrawing nature of the fluorine atom can impact the reactivity of the C-Br bond, a key consideration in catalyst selection and reaction optimization.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?
A1: this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The most commonly and successfully employed reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a robust and widely used method for introducing aryl, heteroaryl, or vinyl substituents.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[3][4]
-
Sonogashira Coupling: To form C-C triple bonds with terminal alkynes, a valuable transformation for the synthesis of rigid molecular scaffolds.[5][6]
-
Heck Coupling: For the reaction with alkenes to introduce vinyl groups.[7]
Q2: How does the fluorine atom at the 4-position affect the reactivity of the 5-bromo substituent?
A2: The fluorine atom at the 4-position is electron-withdrawing, which can have several effects on the cross-coupling reaction at the 5-position. Generally, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][8] This can potentially lead to faster reaction rates compared to non-fluorinated analogues. However, the specific outcome can be influenced by the chosen ligand and reaction conditions.
Q3: Is N-protection of the indole necessary for successful cross-coupling?
A3: While not always strictly necessary, N-protection of the indole is highly recommended for most cross-coupling reactions.[9] The acidic N-H proton of the indole can interfere with the reaction in several ways:
-
Base Consumption: It can react with the base, reducing its effective concentration.
-
Catalyst Inhibition: The indolyl anion formed upon deprotonation can potentially coordinate to the palladium center and inhibit catalysis.
-
Side Reactions: The unprotected N-H can lead to undesired side reactions.
Common protecting groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple mesyl or tosyl group can be employed. The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.
III. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the cross-coupling of this compound.
A. Suzuki-Miyaura Coupling: Poor or No Conversion
Issue: You are attempting a Suzuki-Miyaura coupling with an arylboronic acid, but you observe low conversion of the starting material or no product formation.
Workflow for Troubleshooting Suzuki-Miyaura Coupling
Caption: Decision tree for addressing common side products in amination reactions.
Possible Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Inappropriate Base Strength | A base that is too strong can promote side reactions. [10]Action: Screen different bases. While strong bases like NaOtBu or LHMDS are common, consider weaker bases like K₂CO₃ or Cs₂CO₃, especially if hydrodehalogenation is observed. [11] |
| Ligand Choice | The ligand influences the rates of the desired amination versus competing side reactions. [8]Action: For C-N coupling, bidentate ligands like Xantphos or bulky monodentate ligands from the Buchwald or Hartwig groups are often effective. [12] |
| Reaction Temperature Too High | Elevated temperatures can accelerate side reactions. Action: Try running the reaction at a lower temperature for a longer period. |
| Presence of Water or Protic Impurities | These can be a source of protons for hydrodehalogenation. Action: Use anhydrous solvents and ensure all reagents are dry. |
IV. Experimental Protocols: Starting Points for Optimization
The following are general, starting-point protocols that should be optimized for your specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add N-protected this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until completion.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and purify by column chromatography. [13]
General Protocol for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%) and the ligand.
-
Add the N-protected this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Seal the flask, evacuate, and backfill with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the amine coupling partner (1.1-1.3 equiv.).
-
Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress.
-
After completion, cool the reaction, quench carefully with water or saturated aqueous NH₄Cl, and proceed with a standard aqueous workup and purification. [3]
V. References
-
Benchchem. (n.d.). Technical Support Center: 3-fluoro-2-methyl-1H-indole Reactions. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole. Retrieved from
-
Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. (n.d.). PubMed Central. Retrieved from
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved from
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega. Retrieved from
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... (n.d.). ResearchGate. Retrieved from
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. Retrieved from
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. Retrieved from
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Retrieved from
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved from
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. Retrieved from
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Retrieved from
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved from
-
Optimization of the conditions for the cross-coupling reaction. (n.d.). ResearchGate. Retrieved from
-
Advances in Cross-Coupling Reactions. (n.d.). MDPI. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole. Retrieved from
-
Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. (2025). Retrieved from
-
Benchchem. (n.d.). The Impact of Fluorine Substitution on the Reactivity of Polyiodobenzenes: A Comparative Guide. Retrieved from
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Heck Reaction of 7-Bromoindole. Retrieved from
-
An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. (n.d.). Organic Letters - ACS Publications. Retrieved from
-
Indolyl Phosphine Nickel(II) Fluorido Complexes: Synthesis and Intermediates in Suzuki–Miyaura Cross‐Coupling Reactions. (2025). ResearchGate. Retrieved from
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis. Retrieved from
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. Retrieved from
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). ResearchGate. Retrieved from
-
Benchchem. (n.d.). Troubleshooting low yields in cross-coupling reactions with "1-Bromo-3,5-difluoro-2-iodobenzene". Retrieved from
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. Retrieved from
-
The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2025). Retrieved from
-
Selective perfluoroalkylation and defluorination functionalization of indoles. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry - ACS Publications. Retrieved from
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PubMed Central. Retrieved from
Sources
- 1. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity Issues in the Bromination of Fluoroindoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common and often complex regioselectivity challenges encountered during the electrophilic bromination of fluoroindoles. Instead of a rigid protocol, we offer a dynamic troubleshooting resource designed to explain the causality behind experimental choices, empowering you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs): The Fundamentals
This section covers the core principles governing the reactivity of the indole nucleus and the influence of fluorine substitution.
Q1: What is the typical site of electrophilic attack on an unsubstituted indole, and what is the underlying chemical principle?
A: The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The site of highest electron density and kinetic reactivity is the C3 position of the pyrrole ring.[1] The reaction proceeds through a cationic intermediate (a Wheland intermediate). Attack at C3 allows the positive charge to be delocalized over the C2 atom and the nitrogen atom without disrupting the aromaticity of the benzene ring, resulting in a more stable intermediate compared to attack at any other position.
Q2: How does a fluorine substituent alter the reactivity and regioselectivity of indole bromination?
A: A fluorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This deactivates the entire indole ring system, making it less nucleophilic and slowing the rate of electrophilic substitution compared to unsubstituted indole.[2][3]
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can donate electron density into the aromatic pi-system. This effect is weaker than its inductive withdrawal.
The overall impact on regioselectivity depends on the fluorine's position. While it deactivates the ring, it still directs incoming electrophiles to the positions most activated by the indole nitrogen. However, the deactivation can make other positions, particularly on the benzene ring, more competitive, leading to mixtures of products. For instance, a C4-fluoro substituent strongly deactivates the nearby C3 position, often leading to complex product mixtures or requiring harsher reaction conditions.
Q3: What are the most common brominating agents for indoles, and what are their advantages and disadvantages?
A: The two most prevalent reagents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
| Reagent | Pros | Cons |
| N-Bromosuccinimide (NBS) | Crystalline solid, easier and safer to handle.[4][5] | Less reactive than Br₂, may require an activator or longer reaction times.[6] |
| Often provides higher selectivity for mono-bromination due to the slow, in-situ generation of a low concentration of Br₂.[5] | Impurities can lead to unreliable results.[4] | |
| **Molecular Bromine (Br₂) ** | Highly reactive, effective for deactivated substrates. | Volatile, corrosive, and toxic liquid that is difficult to handle.[5] |
| Readily available and inexpensive. | Lower selectivity, often leads to over-bromination and side products.[5] |
For fluoroindoles, NBS is generally the preferred reagent as its milder nature provides a better handle on controlling selectivity in these sensitive systems.[7][8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, offering diagnostic advice and actionable solutions.
Problem 1: My reaction on 5-fluoroindole or 6-fluoroindole gives a mixture of C3-bromo and benzene-ring bromo products. How can I enhance C3 selectivity?
Causality: This is a classic case of kinetic versus thermodynamic control. The C3 position is the kinetically favored product, formed fastest. However, if the reaction conditions are too harsh or the reaction time is too long, the electrophile may attack other positions, or a C3-brominated product might rearrange or react further. The fluorine atom's deactivating effect narrows the reactivity gap between the C3 position and the benzene ring positions.
Solutions:
-
Lower the Temperature: Perform the reaction at 0 °C or -78 °C. This will favor the pathway with the lowest activation energy, which is almost always C3-bromination.
-
Control Stoichiometry: Use a precise stoichiometry of NBS (1.0 to 1.05 equivalents). Add the NBS solution slowly to the indole solution to maintain a low concentration of the brominating species at all times.
-
Solvent Choice: Use a non-polar or moderately polar aprotic solvent like THF, dichloromethane (DCM), or acetonitrile. Highly polar solvents like DMF can sometimes alter selectivity.[2]
-
Monitor Closely: Follow the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of side products.
Caption: Troubleshooting tree for improving C3-bromination selectivity.
Problem 2: I need to brominate the benzene ring of a fluoroindole selectively, leaving the C3 position untouched. How can this be achieved?
Causality: The inherent reactivity of the C3 position makes direct, selective bromination of the benzene ring nearly impossible without a strategic approach. The solution is to temporarily "block" the more reactive sites.
Solutions:
-
N-Protection Strategy: Protecting the indole nitrogen with a suitable group can direct bromination. For example, using an electron-withdrawing carbamate protecting group has been shown to facilitate selective C6-bromination.[9] The protecting group alters the electronic distribution and can sterically block other sites.
-
C2/C3 Blocking Strategy: A powerful but more involved method is to temporarily passivate the pyrrole ring. The indole can be reacted with sodium bisulfite to form a stable indoline-2-sulfonate adduct. This protects the C2 and C3 positions, deactivating the pyrrole ring and allowing for selective electrophilic bromination on the benzene ring (e.g., at C5). Subsequent hydrolysis under basic conditions removes the sulfonate group and restores the indole nucleus.[10][11]
Workflow for Selective C5-Bromination via C2/C3-Blocking
Caption: Workflow for regioselective C5-bromination.
Problem 3: My reaction produces a significant amount of di- or poly-brominated products.
Causality: Over-bromination occurs when the mono-brominated product is sufficiently reactive to compete with the starting material for the brominating agent. This is common with highly reactive substrates or when using an excess of a powerful brominating agent like Br₂.
Solutions:
-
Strict Stoichiometry: This is the most critical factor. Use exactly 1.0 equivalent of NBS. Weigh your reagents carefully.
-
Reverse Addition: Add the fluoroindole solution to the NBS solution (or suspension). This ensures that the brominating agent is always in excess relative to the indole, but the indole is consumed quickly, minimizing its exposure time to undergo a second bromination.
-
Dilution: Running the reaction at a lower concentration can disfavor the second bromination event, which is a bimolecular reaction.
Experimental Protocols
Protocol 1: General Procedure for C3-Selective Mono-bromination of 5-, 6-, or 7-Fluoroindole
This protocol is designed to maximize selectivity for the kinetic C3 product.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting fluoroindole (1.0 eq).
-
Dissolution: Dissolve the indole in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous THF or DCM. Note: NBS has limited solubility in some solvents; a fine suspension is acceptable.
-
Addition: Add the NBS solution/suspension to the cooled indole solution dropwise via a syringe or dropping funnel over 20-30 minutes. The reaction is often very fast.
-
Monitoring: Stir the reaction at -78 °C for 1 hour. Monitor the reaction by TLC. If the starting material is not fully consumed, allow the reaction to warm slowly to 0 °C.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective C6-Bromination of an N-Protected 5-Fluoroindole
This protocol is adapted from methodologies that use N-protection to direct bromination to the benzene ring.[9]
-
N-Protection: Protect the nitrogen of 5-fluoroindole with an appropriate directing group (e.g., a carbamate like Boc or Cbz) using standard literature procedures.
-
Setup: Dissolve the N-protected 5-fluoroindole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or DCM in a flask protected from light.
-
Bromination: Add NBS (1.1 eq) to the solution. For deactivated systems, the addition of a radical initiator (like AIBN) and refluxing may be required, though this can also promote benzylic bromination if alkyl groups are present. Alternatively, for electrophilic substitution, the reaction can be run at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate and then brine.
-
Purification & Deprotection: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to isolate the N-protected 6-bromo-5-fluoroindole. The protecting group can then be removed under appropriate acidic or basic conditions to yield the final product.
Caption: General mechanism for C3-bromination of the indole ring.
References
- Gil, A. E., & Hadad, C. (2023).
- Suárez-Castillo, O. R., et al. (Year not specified). Cited in Smolecule article on 6-Bromo-5-fluoro-3-methyl-1H-indole.
- Bridgewater State University Virtual Commons. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
- Senn, H. M. (2014). Insights into enzymatic halogenation from computational studies. Frontiers in Chemistry, 2, 98. [Link]
- Senn, H. M. (2014). Insights into enzymatic halogenation from computational studies. PMC - PubMed Central. [Link]
- ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Request PDF. [Link]
- ResearchGate. (2023).
- Ghorai, M. K., et al. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH. [Link]
- Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
- Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone-Halide. Journal of Organic Chemistry, 88, 11497-11503. [Link]
- Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
- NSF Public Access Repository. (2022).
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- Common Organic Chemistry. (n.d.).
- Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
- ChemBioChem. (2022). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. [Link]
- Journal of Chemical Education. (1984).
- Erowid. (n.d.). Synthesis of 5-Bromoindole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. Buy 6-Bromo-5-fluoro-3-methyl-1H-indole | 1360946-09-3 [smolecule.com]
- 10. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 11. Synthesis of 5-Bromoindole - [www.rhodium.ws] [chemistry.mdma.ch]
Navigating the Reactivity of 5-Bromo-4-fluoro-1H-indole: A Technical Guide for Synthetic Chemists
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the versatile yet sensitive building block, 5-bromo-4-fluoro-1H-indole. As a senior application scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the nuances of this reagent's stability and reactivity, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and reactivity of this compound, providing a quick reference for your experimental planning.
Q1: What are the primary stability concerns with this compound?
A1: The main stability concerns revolve around the potential for dehalogenation (primarily debromination), and decomposition under harsh acidic or basic conditions. The indole core itself can be sensitive to strong acids and oxidizing agents.
Q2: Which halogen is more susceptible to removal during a reaction?
A2: The carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond, making the bromine atom at the 5-position the more likely site of undesired dehalogenation under reductive conditions or during certain palladium-catalyzed reactions.
Q3: Is N-protection of the indole necessary?
A3: The necessity of N-protection is highly dependent on the reaction conditions. For reactions involving strong bases (e.g., lithiation) or certain coupling reactions where the N-H proton can interfere, protection is crucial. Common protecting groups include Boc, Ts, and SEM. However, for some cross-coupling reactions with milder bases, the unprotected indole may be used directly.
Q4: How does the 4-fluoro substituent influence the reactivity of the molecule?
A4: The fluorine atom at the 4-position is a strongly electron-withdrawing group. This has several implications:
-
It increases the acidity of the N-H proton, making deprotonation easier.
-
It can influence the regioselectivity of electrophilic substitution on the benzene ring, though the pyrrole ring remains the more reactive site for many electrophiles.
-
It can affect the electronic properties of the C-Br bond, potentially influencing its reactivity in cross-coupling reactions.
Troubleshooting Common Synthetic Transformations
This section provides a detailed, question-and-answer style troubleshooting guide for specific reactions you might encounter.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, Heck)
Q5: My Suzuki-Miyaura coupling reaction is giving low yields and I'm observing debromination of my starting material. What's going wrong?
A5: Low yields and debromination in Suzuki-Miyaura coupling are often linked. Here are the likely culprits and solutions:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition[1]. Consider switching to a more robust ligand such as XPhos or SPhos.
-
Base: The base can play a role in debromination. If you are using a very strong base, consider switching to a milder one like K₂CO₃ or Cs₂CO₃.
-
Reaction Temperature: Higher temperatures can promote hydrodehalogenation. Try running the reaction at a lower temperature for a longer duration.
-
Solvent: The use of protic solvents like alcohols with strong bases can lead to the formation of palladium hydride species, which are responsible for hydrodehalogenation[1]. Using aprotic solvents can minimize this side reaction.
| Parameter | Recommendation for Suzuki Coupling |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst with a biarylphosphine ligand |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/water, Toluene/water, or DMF |
| Temperature | 80-100 °C (start lower and increase if necessary) |
Q6: I'm attempting a Buchwald-Hartwig amination and observing significant starting material decomposition. How can I improve this?
A6: Decomposition during Buchwald-Hartwig amination can be due to the sensitivity of the indole ring or side reactions.
-
N-Protection: The unprotected indole N-H can be deprotonated by the strong bases typically used in this reaction, leading to side reactions. Protecting the indole nitrogen with a group like Boc or SEM is highly recommended.
-
Base Selection: While strong bases like NaOtBu are common, they can be harsh. Consider using a weaker base like K₃PO₄ or Cs₂CO₃, especially with a protected indole.
-
Ligand Choice: For indole substrates, ligands like DavePhos have been shown to be effective[2]. The choice of ligand can significantly impact the reaction's success.
Q7: My Sonogashira coupling is sluggish and requires high temperatures, leading to byproduct formation. What can I do?
A7: Sluggish Sonogashira reactions with electron-deficient aryl bromides are common.
-
Copper Co-catalyst: While the copper(I) co-catalyst is standard, it can also promote alkyne homocoupling (Glaser-Hay coupling)[1]. If you observe significant homocoupling, consider running the reaction under copper-free conditions, though this may require a more active palladium catalyst system.
-
Ligand Selection: As with other cross-coupling reactions, the choice of a bulky, electron-rich phosphine ligand can improve the rate of oxidative addition[1].
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to prevent oxygen from deactivating the catalyst[1].
Q8: In my Heck reaction, I'm seeing the formation of palladium black and low conversion. What are the likely causes?
A8: The formation of palladium black indicates catalyst decomposition[3].
-
Ligand Stability: The phosphine ligand is crucial for stabilizing the Pd(0) catalyst. Ensure you are using a sufficiently robust ligand.
-
Temperature Control: Avoid excessive temperatures, as this can accelerate catalyst decomposition[3].
-
Substrate Purity: The indole nitrogen can coordinate to the palladium catalyst and act as a poison[3]. Using highly purified this compound can mitigate this.
Lithiation and Subsequent Functionalization
Q9: I'm struggling to achieve selective lithiation of this compound. What are the key parameters?
A9: Selective lithiation of halogenated indoles requires careful control of conditions to avoid halogen-metal exchange and other side reactions.
-
N-Protection: It is absolutely essential to protect the indole nitrogen before attempting lithiation. An acyl group like pivaloyl or a carbamate like Boc can be used.
-
Choice of Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) are typically used for directed ortho-lithiation.
-
Temperature: These reactions must be carried out at low temperatures (typically -78 °C) to prevent side reactions, such as benzyne formation[4].
-
Directed Ortho-Metalation: The 4-fluoro substituent is a weak directing group for ortho-lithiation. Lithiation is more likely to be directed by the N-protecting group. For N-protected indoles, lithiation typically occurs at the C2 position.
Experimental Protocols
The following are generalized protocols that should serve as a starting point. Optimization for your specific substrate and reaction scale is recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation of this compound
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and dissolve it in anhydrous DMF or THF (0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C and carefully add sodium hydride (1.1-1.2 equiv.) portion-wise. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.0-1.2 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Gentle heating may be required for less reactive alkyl halides. Monitor by TLC.
-
Quenching and Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution. Extract with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Diagrams
Reactivity and Potential Side Reactions
Caption: Potential reaction pathways for this compound.
Troubleshooting Workflow for Low Yield in Cross-Coupling
Caption: Systematic troubleshooting for low-yielding cross-coupling reactions.
References
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- National Institutes of Health. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Macmillan Group. (2004). The Intramolecular Heck Reaction.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- National Institutes of Health. (2012). Synthesis of 5-fluoro- and 5-hydroxymethanoprolines via lithiation of N-BOC-methanopyrrolidines. Constrained Cγ-exo and Cγ-endo Flp and Hyp conformer mimics.
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives.
- National Institutes of Health. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage.
- National Institutes of Health. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
- National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole.
- DOI. (2024). C—F Bond Insertion into Indoles with CHBr2F: An Efficient Method to Synthesize Fluorinated Quinolines and Quinolones.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PubChem. (n.d.). 3-Bromo-6-fluoro-1-(p-toluenesulfonyl)indole.
- Princeton University. (1982). New substitution reactions on indole promoted by the Cr(CO)3 unit.
- ACS Publications. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines.
- ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
- National Institutes of Health. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- ResearchGate. (n.d.). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100.
- National Institutes of Health. (n.d.). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1.
- MDPI. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant.
Sources
Navigating the Spectral Complexities of 5-bromo-4-fluoro-1H-indole: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for the NMR analysis of 5-bromo-4-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar halogenated indole structures. Here, we move beyond simple peak lists to provide in-depth, field-tested insights into the nuances of assigning the ¹H and ¹³C NMR spectra of this molecule. We will explore the causal factors behind the observed chemical shifts and coupling patterns and provide robust protocols to ensure you acquire high-quality, reproducible data.
Understanding the Molecule: Electronic Effects of Bromine and Fluorine
The ¹H and ¹³C NMR spectra of this compound are dictated by the electron-withdrawing and electron-donating properties of the substituents on the indole ring. The bromine at the 5-position and the fluorine at the 4-position exert significant influence on the electron distribution within the aromatic system, leading to predictable yet sometimes complex spectral features. A thorough understanding of these effects is crucial for accurate peak assignment.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during the NMR analysis of this compound.
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum so complex and overlapping?
A1: The complexity in the aromatic region (typically 6.5-8.0 ppm) of this compound arises from a combination of factors:
-
Reduced Symmetry: The disubstitution on the benzene ring removes any elements of symmetry, making each of the three aromatic protons (H-2, H-6, and H-7) chemically distinct.
-
Spin-Spin Coupling: These protons will couple to each other, resulting in multiplets. Furthermore, the fluorine atom at position 4 will introduce additional couplings to the nearby protons, most notably H-2, H-3, and H-6. This ¹H-¹⁹F coupling can further split the proton signals, increasing their complexity.
-
Solvent Effects: The chemical shifts of indole protons can be sensitive to the solvent used. Hydrogen bonding with the N-H proton can influence the electronic environment of the entire ring system.
Troubleshooting Steps:
-
Optimize Shimming: Ensure the magnetic field homogeneity is optimized to achieve the best possible resolution.
-
2D NMR Spectroscopy: Utilize two-dimensional NMR experiments to resolve overlapping signals.
-
COSY (Correlation Spectroscopy): This will reveal which protons are coupled to each other, helping to trace the connectivity within the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, using the larger chemical shift dispersion of ¹³C to resolve overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This will show correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
Q2: I'm having trouble definitively assigning the signals for H-6 and H-7. How can I differentiate them?
A2: Distinguishing between H-6 and H-7 can be challenging. Here's a systematic approach:
-
Analyze Coupling Constants: H-7 is expected to show a doublet of doublets due to coupling with H-6 (³JHH) and a smaller long-range coupling to H-2 (⁵JHH). H-6 will also be a doublet of doublets from coupling to H-7 (³JHH) and will also exhibit coupling to the fluorine at C-4 (³JHF). The magnitude of these coupling constants can be a key differentiator.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY or ROESY experiment can reveal through-space correlations. For instance, H-7 should show a NOE correlation to the N-H proton, while H-6 will be spatially closer to the bromine at C-5.
Q3: The N-H proton signal is broad or has disappeared. What should I do?
A3: The broadening or disappearance of the N-H proton signal is a common issue in the ¹H NMR of indoles. This is typically due to:
-
Chemical Exchange: The indole N-H proton is weakly acidic and can exchange with protons from protic impurities in the solvent (like water). If this exchange rate is comparable to the NMR timescale, the signal broadens.
-
Quadrupole Broadening: The adjacent ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation of the attached proton, leading to a broader signal.
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible to minimize proton exchange.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons like N-H will be replaced by deuterium, causing the signal to disappear from the ¹H spectrum, confirming its identity.
-
Low Temperature NMR: Lowering the temperature of the experiment can slow down the exchange rate, often resulting in a sharper N-H signal.
Predicted NMR Data and Peak Assignments
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions were generated using advanced algorithms and serve as a reliable guide for experimental data.[1][2][3][4]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| N-H | ~8.3 | br s | - |
| H-2 | ~7.3 | t | J = 2.8 |
| H-3 | ~6.6 | dd | J = 3.2, 2.0 |
| H-6 | ~7.2 | dd | J = 8.8, 4.4 |
| H-7 | ~7.4 | t | J = 8.8 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~125.5 |
| C-3 | ~103.0 |
| C-3a | ~128.0 |
| C-4 | ~155.0 (d, ¹JCF ≈ 245 Hz) |
| C-5 | ~100.0 (d, ²JCF ≈ 25 Hz) |
| C-6 | ~124.0 (d, ³JCF ≈ 5 Hz) |
| C-7 | ~112.0 (d, ⁴JCF ≈ 2 Hz) |
| C-7a | ~135.0 |
Note on C-F Coupling: The fluorine atom will cause splitting of the carbon signals. The magnitude of the C-F coupling constant (nJCF) is dependent on the number of bonds separating the two nuclei and is a powerful tool for assignment.
Experimental Protocol for High-Quality NMR Data Acquisition
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Ensure the solvent is from a fresh, sealed container to minimize water content.
-
Briefly vortex the sample to ensure complete dissolution.
2. Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving complex multiplets.
3. 1D NMR Acquisition:
-
¹H NMR:
-
Acquire a standard single-pulse ¹H experiment.
-
Use a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C experiment.
-
Use a spectral width that covers all expected carbon signals (e.g., 0 to 160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
4. 2D NMR Acquisition (for unambiguous assignment):
-
gCOSY: Use standard parameters to identify ¹H-¹H spin systems.
-
gHSQC: Optimize the spectral widths in both dimensions to cover the relevant proton and carbon chemical shift ranges.
-
gHMBC: Set the long-range coupling delay to an appropriate value (e.g., 50-80 ms) to observe two- and three-bond correlations.
5. Data Processing:
-
Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.
-
Perform Fourier transformation.
-
Phase the spectra carefully.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
Visualizing the Troubleshooting Workflow and Key Correlations
The following diagrams illustrate the logical workflow for troubleshooting NMR peak assignments and the key 2D NMR correlations that facilitate this process.
Caption: A standard workflow for NMR peak assignment and troubleshooting.
Caption: Key 2D NMR correlations for the structural elucidation of this compound.
References
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.
- Modern open-source tools for simulation of NMR spectra. (2016). Chemistry Stack Exchange.
- NMR studies of indole. (1988). Heterocycles, 27(2), 437-442.
- 1H NMR chemical shift assignments for M2 compared with several indole... (n.d.). ResearchGate.
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.
- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
- Simulate and predict NMR spectra. (n.d.). Cheminfo.org.
- NMRium - The next-generation NMR software. (n.d.). NMRium.
- N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. (2023). MDPI.
- Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022). YouTube.
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Elsevier.
- Predict all NMR spectra. (n.d.). NMRDB.org.
- 13C NMR spectra of some indole derivatives. (n.d.). Semantic Scholar.
Sources
Technical Support Center: Synthesis of 5-bromo-4-fluoro-1H-indole
Welcome to the technical support guide for the synthesis of 5-bromo-4-fluoro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. The inherent reactivity of the indole nucleus, combined with the electronic effects of the halogen substituents, presents unique challenges in synthesis and purification. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating common impurities encountered during its synthesis, with a primary focus on the widely used Fischer indole synthesis.
Part 1: The Synthetic Landscape: Fischer Indole Synthesis
The Fischer indole synthesis remains a robust and primary method for constructing the indole core of this compound.[1][2] The reaction involves the acid-catalyzed thermal cyclization of a (4-bromo-3-fluorophenyl)hydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an appropriate aldehyde or ketone.
The mechanism, while classic, has several critical junctures where side reactions can occur:
-
Hydrazone Formation: The initial condensation between the hydrazine and a carbonyl compound.
-
[3][3]-Sigmatropic Rearrangement: The key C-C bond-forming step under acidic conditions.
-
Cyclization & Aromatization: The final steps involving intramolecular attack and elimination of ammonia to form the aromatic indole ring.[1]
The electron-withdrawing nature of both the bromine and fluorine atoms can deactivate the aromatic ring, making the cyclization step more challenging compared to electron-rich systems and often requiring more forceful conditions.[4]
Caption: Generalized experimental workflow for the Fischer indole synthesis.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound.
FAQ 1: What are the most common impurities I should expect, and how are they formed?
The impurity profile is often a direct reflection of the reaction's success. Common impurities include:
-
Unreacted Starting Materials: Residual (4-bromo-3-fluorophenyl)hydrazine or the carbonyl compound are common, especially in low-yielding reactions.
-
Incomplete Cyclization (Hydrazone Intermediate): The phenylhydrazone intermediate may persist if the acid catalyst is too weak or the reaction temperature is insufficient to overcome the activation energy for the[3][3]-sigmatropic rearrangement.
-
N-N Bond Cleavage Products: Under harsh acidic conditions, the N-N bond of the hydrazine or hydrazone can cleave, leading to the formation of 4-bromo-3-fluoroaniline as a significant byproduct.[5] This is a known failure mode of the Fischer indole synthesis.[4][5]
-
Polymeric "Tar": The combination of strong acids and high temperatures can lead to the formation of intractable polymeric materials, which significantly complicates purification and reduces yield.[6]
-
Oxidized Byproducts: Indoles can be susceptible to air oxidation, especially under acidic conditions, which can lead to the formation of colored impurities like oxindoles.[4][7]
FAQ 2: My reaction has stalled with low conversion. What are the likely causes?
Failure to achieve full conversion is a frequent issue, often pointing to suboptimal reaction conditions.
-
Potential Cause 1: Inappropriate Acid Catalyst. The electron-withdrawing fluoro and bromo groups deactivate the phenyl ring, making cyclization difficult. A weak acid may be insufficient.
-
Potential Cause 2: Sub-optimal Temperature. The[3][3]-sigmatropic rearrangement often requires significant thermal energy.
-
Recommended Solution: If the catalyst is appropriate, gradually increase the reaction temperature while carefully monitoring for the onset of decomposition or tar formation by TLC.[6]
-
-
Potential Cause 3: N-N Bond Cleavage Outcompetes Cyclization. In some cases, particularly with certain substrates, the pathway leading to cleavage is kinetically favored over the desired cyclization.[5]
-
Recommended Solution: This may require a more fundamental change in strategy. Switching the acid catalyst (e.g., from a Brønsted acid to a Lewis acid) can sometimes alter the reaction pathway.[5]
-
Caption: Troubleshooting logic for low-yielding Fischer indole syntheses.
FAQ 3: How can I effectively detect and quantify the purity of my this compound?
A multi-technique approach is essential for robust analytical characterization.
| Analytical Technique | Purpose & Application |
| Thin-Layer Chromatography (TLC) | Ideal for real-time reaction monitoring to track the consumption of starting materials and the formation of the product and major byproducts.[8] |
| High-Performance Liquid Chromatography (HPLC) | The primary method for purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the indole product from polar and non-polar impurities.[9] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Crucial for identifying unknown impurities. Provides the molecular weight of components in each peak from the chromatogram, aiding in the structural elucidation of byproducts like aniline cleavage products or dimeric species.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Best suited for analyzing volatile or semi-volatile impurities, such as residual solvents or the more volatile starting materials and cleavage byproducts.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure of the final product and can be used for quantitative analysis (qNMR) to determine absolute purity against a standard. |
FAQ 4: What are the best practices for purifying the crude product?
Purification can be challenging due to the presence of closely related impurities and tar. A systematic approach is key.
-
Aqueous Work-up: After quenching the reaction, a thorough work-up is the first line of defense. Wash the organic extract with a saturated aqueous sodium bicarbonate solution to remove residual acid catalyst, followed by a brine wash to remove excess water.[6][10]
-
Silica Gel Column Chromatography: This is the most common and effective method for removing a wide range of impurities.[11]
-
Solvent System: A gradient system of hexanes (or heptane) and ethyl acetate is typically employed. Start with a low polarity to elute non-polar byproducts, and gradually increase the polarity to elute the desired indole.
-
Troubleshooting: If polar byproducts or tar remain at the baseline, consider using a different stationary phase like alumina or employing a base wash of the crude material before chromatography.[6]
-
-
Recrystallization: If the purified product is a solid but still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final step to achieve high purity.[6]
-
Steam Distillation: For some bromoindoles, steam distillation has been reported as an effective and environmentally friendly purification method for crude products, capable of yielding high-purity material.[12]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This is a generalized protocol and may require optimization for specific substrates and scales.
Materials:
-
(4-Bromophenyl)hydrazine hydrochloride
-
Acetone[1]
-
Zinc chloride (anhydrous)[1]
-
Ethanol (anhydrous)[1]
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (In Situ): In a dry round-bottom flask under an inert atmosphere, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol. Add acetone (1.1-1.5 eq) to the solution and stir at room temperature for 30-60 minutes. Monitor the formation of the phenylhydrazone by TLC.[1]
-
Fischer Indole Cyclization: To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq). Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C for ethanol).[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the hydrazone intermediate is consumed (typically several hours to overnight).[1]
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with ethyl acetate and water. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]
-
Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to obtain the pure this compound.[1]
Protocol 2: Representative HPLC Method for Purity Analysis
This protocol serves as a starting point and requires validation and optimization.
| Parameter | Specification |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detector | UV at 220 nm and 254 nm |
References
- BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. BenchChem.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ChemicalBook. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
- BenchChem. Common side reactions in the synthesis of 5-Bromoindole. BenchChem.
- Nishimura, Y., et al. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions.
- Očenášová, L., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers.
- ChemicalBook. 5-Bromoindole synthesis.
- BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. BenchChem Technical Support.
- Hughes, D. L. (2010).
- Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C.
- BenchChem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs. BenchChem.
- BLD Pharm. 5-Bromo-4-fluoro-1H-indazole.
- Google Patents. (2013).
- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-bromo-3-methyl-1H-indole: Method Validation and Performance Analysis. BenchChem.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- BLDpharm. This compound-3-carbaldehyde.
- Google Patents. (2012). CN102558017A - Method for preparing 5-bromoindole.
- BenchChem. (2025).
- ResearchGate. (2017). What do common indole impurities look like?.
- BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 5-Bromo-4-Fluoro-1H-Indole Production
Introduction
Welcome to the technical support center for the synthesis and scale-up of 5-bromo-4-fluoro-1H-indole. This valuable heterocyclic motif is a key building block in medicinal chemistry and materials science. Scaling its production from the bench to pilot or manufacturing scale presents unique challenges that require a deep understanding of the underlying chemical principles.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the most common synthetic routes, offering detailed troubleshooting guides and FAQs to navigate the complexities of your experiments. Our focus is on ensuring scientific integrity, providing actionable solutions, and explaining the causality behind key process decisions.
Choosing the Right Synthetic Pathway
Two primary routes are typically considered for the synthesis of substituted indoles: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis . The choice of pathway is critical and depends on factors such as starting material availability, desired purity, scalability, and reaction conditions.
| Metric | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Starting Materials | Substituted o-nitrotoluenes | Substituted phenylhydrazines, aldehydes/ketones |
| Regiocontrol | Excellent; substitution pattern is locked in by the o-nitrotoluene.[1] | Can be poor with unsymmetrical ketones, leading to isomeric mixtures.[2] |
| Reaction Conditions | Generally mild, avoiding harsh acids.[3] | Often requires high temperatures and strong Brønsted or Lewis acids.[4] |
| Scalability | Highly amenable to scale-up; often used in industry.[5] | Can be problematic due to harsh conditions leading to tar formation.[6] |
| Substrate Scope | Broad; tolerates a wide variety of functional groups.[1] | Can be limited by the stability of the hydrazine and carbonyl precursors. |
| Key Advantage | High yields and purity for complex, substituted indoles. | Cost-effective and well-established for simpler indoles.[7] |
For this compound, the Leimgruber-Batcho synthesis is the recommended route for scalability and regiochemical purity . It circumvents many of the issues associated with the Fischer method, such as the potential for isomeric byproducts and decomposition under harsh acidic conditions.[5][8]
Leimgruber-Batcho Synthesis: A Deep Dive
The Leimgruber-Batcho synthesis is a powerful two-step process. First, an appropriately substituted o-nitrotoluene is condensed with a formamide acetal to form a β-nitroenamine. Second, this intermediate undergoes reductive cyclization to yield the target indole.[3]
Leimgruber-Batcho Workflow Diagram
Caption: General workflow for the Leimgruber-Batcho synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is pyrrolidine often used in the enamine formation step? A1: While N,N-dimethylformamide dimethyl acetal (DMF-DMA) can react directly with the o-nitrotoluene, the reaction is often slow. Pyrrolidine acts as a catalyst by displacing dimethylamine from DMF-DMA to form a more reactive pyrrolidinyl-containing intermediate. This significantly accelerates the formation of the enamine.[3]
Q2: My starting material, 4-bromo-5-fluoro-2-nitrotoluene, is not commercially available. How can I synthesize it? A2: Substituted o-nitrotoluenes are the main limitation of this method.[1] A potential route would start from 4-fluoro-2-nitrotoluene, which is more readily available. A regioselective bromination would be required. This can be a challenging step, and careful optimization of brominating agents (e.g., NBS, Br₂) and reaction conditions is necessary to achieve the desired isomer.
Q3: What are the best reducing agents for the cyclization step during scale-up? A3: Several reducing agents are effective. For scale-up, catalytic hydrogenation with palladium on carbon (Pd/C) is often preferred for its efficiency and cleaner workup.[1] However, iron powder in acetic acid is a cost-effective and robust alternative that is also widely used in industrial settings.[5] The choice depends on your facility's capabilities, cost considerations, and tolerance for metal impurities in the final product.
| Reducing System | Advantages for Scale-Up | Disadvantages for Scale-Up |
| H₂, Pd/C | High efficiency, clean reaction, catalyst can be filtered off. | Requires specialized hydrogenation equipment (autoclave), potential for catalyst poisoning. |
| Fe, Acetic Acid | Low cost, robust, does not require high pressure. | Generates large amounts of iron sludge, requiring a more intensive workup and disposal.[5] |
| Sodium Dithionite | Mild conditions, avoids heavy metals. | Requires aqueous conditions, can be less efficient, generates sulfur byproducts.[1] |
| Stannous Chloride (SnCl₂) | Effective and well-documented. | Stoichiometric tin salts are toxic and create significant waste streams.[3] |
Troubleshooting Guide: Leimgruber-Batcho Synthesis
This guide addresses specific issues you may encounter during the synthesis.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. tsijournals.com [tsijournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Functionalizing 5-bromo-4-fluoro-1H-indole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working on the functionalization of 5-bromo-4-fluoro-1H-indole. This document provides in-depth, field-proven insights into catalyst selection and troubleshooting for common cross-coupling reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to solve challenges encountered at the bench.
The this compound scaffold is a valuable starting material in medicinal chemistry. The strategic placement of the fluorine and bromine atoms allows for selective, sequential functionalization to build molecular complexity. However, the electron-rich nature of the indole ring, the presence of the acidic N-H proton, and the potential for competing side reactions necessitate careful catalyst system selection and optimization.
Initial Troubleshooting Workflow
Before diving into specific reaction types, use this general workflow to diagnose common issues.
Caption: A systematic workflow for troubleshooting cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl substituents at the 5-position.[1] The reaction involves a palladium catalyst, a base, and an organoboron reagent.[1][2]
Catalytic Cycle Overview
The mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The choice of ligand is critical as it influences the rates of these steps, particularly the oxidative addition and reductive elimination.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Recommended Catalyst Systems
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | Excellent for sterically hindered substrates. |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-100 | High activity, good for electron-rich and -neutral partners. |
| Pd(dppf)Cl₂ (3-5) | (integral) | Cs₂CO₃ (2-3) | DME or DMF | 80-90 | A reliable choice for many heteroaryl couplings.[6] |
| Pd(PPh₃)₄ (5) | (integral) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | "Classic" conditions; may require longer reaction times. |
Suzuki Coupling: Troubleshooting & FAQs
Q1: My reaction is stalled with significant starting material remaining. What's the first step? A1: First, confirm the activity of your palladium source and the quality of your boronic acid. Boronic acids can dehydrate to form unreactive trimeric boroxines. Try using a freshly opened bottle or recrystallizing the boronic acid. Also, ensure your solvent was properly degassed, as oxygen can deactivate the Pd(0) catalyst.
Q2: I'm observing a major byproduct that is just 4-fluoro-1H-indole (dehalogenation). Why is this happening and how can I stop it? A2: Dehalogenation occurs when a palladium-hydride (Pd-H) species forms and undergoes reductive elimination with your indole intermediate instead of the desired cross-coupling.[7][8]
-
Cause: The Pd-H can form from the base (especially alkoxides), trace water, or certain solvents.[8]
-
Solution 1 (Change Base): Switch from strong bases like NaOtBu or K-OtBu to milder inorganic bases like K₃PO₄ or Cs₂CO₃. These are less likely to generate hydride species.[8]
-
Solution 2 (Change Solvent): Use strictly anhydrous, aprotic solvents like dioxane or toluene. Avoid alcohols which can be a hydride source.[8]
-
Solution 3 (Lower Temperature): High temperatures can accelerate the rate of dehalogenation.[8] Try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
Q3: Does the indole N-H need to be protected for a Suzuki coupling? A3: Not always. Many modern catalyst systems using bulky, electron-rich phosphine ligands (like the Buchwald ligands SPhos, XPhos) show good tolerance for the free N-H.[9][10] However, if you are experiencing low yields or side reactions, N-H protection (e.g., with a Boc or SEM group) can simplify the system by preventing potential catalyst inhibition or undesired side reactions. Protection is more likely to be necessary with less advanced catalyst systems like Pd(PPh₃)₄.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is the premier method for forming C-N bonds, allowing for the coupling of primary and secondary amines, anilines, and even ammonia equivalents with the 5-bromo-indole scaffold.[10][11] The choice of ligand and base is highly dependent on the nucleophilicity and steric bulk of the amine coupling partner.[12]
Recommended Catalyst Systems
| Amine Type | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Primary Aliphatic | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 90-110 |
| Secondary Cyclic | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | t-BuOH | 100 |
| Aniline | G3-XPhos (2) | (integral) | LHMDS (1.5) | Dioxane | 80-100 |
| Ammonia (equiv.) | Pd(OAc)₂ (2) | t-BuXPhos (4) | K₃PO₄ (2) | Dioxane | 110 |
Buchwald-Hartwig: Troubleshooting & FAQs
Q1: My reaction is giving a complex mixture of products and the catalyst has turned black. A1: Catalyst decomposition to palladium black is a common failure mode. This often happens when the reductive elimination step is slow, allowing side reactions to occur.
-
Cause: The ligand may not be providing enough steric bulk to promote the final C-N bond-forming step. The N-H of the indole can also sometimes interfere with catalyst stability.
-
Solution 1 (Switch Ligand): Move to a more sterically demanding biarylphosphine ligand. If you are using a first-generation ligand like BINAP, switching to a second-generation (e.g., RuPhos) or third-generation (e.g., XPhos) ligand can dramatically improve results.[12]
-
Solution 2 (Use a Precatalyst): Using a well-defined precatalyst (e.g., G3-XPhos) ensures efficient and rapid generation of the active Pd(0) species, often minimizing decomposition pathways.
Q2: I am attempting to couple a primary amine, but I'm seeing significant amounts of the diarylated amine. A2: This is a common issue when the desired mono-arylated product is more nucleophilic than the starting amine, leading to a second coupling event.
-
Solution: Use a slight excess of the primary amine (1.2-1.5 equivalents) to outcompete the product for the catalyst. You can also try running the reaction at a lower concentration or temperature to disfavor the second, bimolecular reaction.
Q3: The strong base required (NaOtBu) is causing decomposition of my starting material or product. What are my options? A3: Functional group tolerance can be a challenge with strong alkoxide bases.[13][14]
-
Solution 1 (Weaker Base): For many systems, especially with more electron-rich ligands, you can switch to a weaker base like K₃PO₄ or Cs₂CO₃. This often requires higher temperatures or longer reaction times but can preserve sensitive functional groups.[13]
-
Solution 2 (Bidentate Ligands): Catalyst systems based on bidentate ligands like Xantphos can sometimes operate effectively with weaker bases under milder conditions.[15]
Sonogashira & Heck Couplings
Sonogashira Coupling (C-C sp Formation)
The Sonogashira reaction couples terminal alkynes with aryl halides to form conjugated enynes.[16][17] Traditional methods use a copper(I) co-catalyst, but copper-free protocols are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[18][19]
Q1: My Sonogashira reaction is yielding a lot of the homocoupled diyne byproduct. A1: This is almost always due to the presence of oxygen, which facilitates the copper-mediated Glaser coupling.
-
Solution 1 (Rigorous Degassing): Ensure your solvent and reaction headspace are scrupulously free of oxygen. A freeze-pump-thaw cycle is more effective than simple sparging with inert gas.
-
Solution 2 (Copper-Free Conditions): Employ a modern copper-free protocol. These typically use a palladium catalyst with a bulky phosphine ligand and an amine base (like pyrrolidine or diisopropylamine) in a solvent like THF or DMF.[18][19] A reliable system is [DTBNpP]Pd(crotyl)Cl in DMSO at room temperature.[19]
Heck Coupling (Vinylation)
The Heck reaction introduces an alkene moiety at the 5-position.[20] The key challenge is controlling the regioselectivity of the alkene insertion and ensuring a high trans:cis ratio in the product.
Q1: My Heck reaction is sluggish and requires high catalyst loading. A1: The this compound can be a challenging substrate for Heck reactions due to its electron-rich nature.
-
Solution 1 (Use a Ligand): While some Heck reactions are run "ligand-free," this often relies on the solvent or substrate acting as a weak ligand. For challenging substrates, adding a specific ligand is crucial. Water-soluble ligands like TPPTS can be effective for reactions in aqueous media.[21] For organic solvents, Herrmann's catalyst or systems with bulky phosphines can be effective.
-
Solution 2 (Activate the Catalyst): Using a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can accelerate the reaction, especially under Jeffery conditions.
Detailed Experimental Protocol: Suzuki Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the Pd₂(dba)₃ and XPhos.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times.[22]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[22]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[22]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-4-fluoro-1H-indole.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole.
- Wikipedia. (2024). Suzuki reaction. In Wikipedia.
- Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia.
- Daugulis, O., et al. (2011). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic Letters, 13(16), 4176-4179.
- Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
- Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions of Bromoindazoles.
- Accounts of Chemical Research. (n.d.). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles.
- Bramm, E., et al. (2007). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Synlett, 2007(13), 1979-2006.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Molecules. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Magano, J., & Dunetz, J. R. (2012). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Chemical Reviews. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
- Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling Reactions of 2-Indolyldimethylsilanols with Substituted Aryl Halides. Organic Letters, 8(26), 6003-6006.
- Vitale, P., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(2), 2373-2388.
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).
- Davies, H. M., & Du Bois, J. (2012). Design of Catalysts for Site-Selective and Enantioselective Functionalization of Non-Activated Primary C–H Bonds. Chemical Society Reviews, 41(10), 3965-3979.
- Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Wiley Online Library. (n.d.). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Viciosa, M., & Nolan, S. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
- ACS Publications. (n.d.).
- ACS Publications. (n.d.).
- Wikipedia. (2024). Sonogashira coupling. In Wikipedia.
- Thompson, S., et al. (2018). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 24(56), 15004-15009.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- International Journal of Scientific Research in Science and Technology. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Kashani, S. K., et al. (2020).
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
- YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Cross-Coupling Chemistry. (n.d.). Retrieved from a university chemistry course website.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PubMed. (n.d.).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scite.ai [scite.ai]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. uwindsor.ca [uwindsor.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 5-bromo-4-fluoro-1H-indole
Welcome to the technical support center for 5-bromo-4-fluoro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block. The unique electronic and steric properties conferred by the bromine and fluorine substituents present both opportunities for diverse functionalization and challenges that are often solvent-dependent. This document provides in-depth, field-proven insights into navigating these challenges through a question-and-answer-based format, focusing on troubleshooting common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound, and how does solvent choice influence their reactivity?
The this compound scaffold offers three primary sites for synthetic modification: the N1-H of the indole ring, the C5-Br bond, and the C4-F bond.
-
N1-H Position: The indole nitrogen is acidic and can be deprotonated to form a nucleophilic indolide anion. This is the site for N-alkylation and N-arylation reactions. The choice of solvent is critical here as it modulates the reactivity of both the base used for deprotonation and the resulting anion. Polar aprotic solvents like DMF or THF are generally preferred to favor N-alkylation over competitive C3-alkylation.[1]
-
C5-Br Position: The carbon-bromine bond is the principal site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination .[2] Solvents in these reactions play a crucial role in catalyst stability, solubility of inorganic bases, and overall reaction kinetics.[3] A range of solvents from nonpolar aromatics (toluene) to polar aprotics (dioxane, THF, DMF) are employed depending on the specific reaction.[4][5]
-
C4-F Position: The carbon-fluorine bond is generally robust but can be susceptible to Nucleophilic Aromatic Substitution (SNAr) under harsh conditions, especially given the electron-withdrawing nature of the adjacent bromo-substituent and the fused pyrrole ring. Highly polar aprotic solvents like DMSO are known to facilitate SNAr reactions by stabilizing the charged Meisenheimer intermediate.[6][7]
Q2: Why is there a competition between N-alkylation and C3-alkylation, and how can I control it with solvents?
This is a classic challenge in indole chemistry. The indolide anion, formed after deprotonation of the N-H, is an ambident nucleophile , meaning it has two nucleophilic sites: the N1-position and the C3-position.[1]
-
C3-Alkylation (Kinetic Product): The neutral indole is inherently more nucleophilic at C3. If the indole is not fully deprotonated, it can react directly with an electrophile at this position.[1]
-
N-Alkylation (Thermodynamic Product): The N-alkylated product is typically more stable. To favor its formation, conditions must promote the generation and reactivity of the indolide anion at the nitrogen.
Solvent-based control is paramount:
-
To favor N-alkylation: Use a strong base (e.g., NaH) in a polar aprotic solvent like DMF or THF.[8][9] These solvents effectively solvate the cation (e.g., Na⁺), leaving a "naked" and highly reactive indolide anion. The negative charge is more localized on the electronegative nitrogen atom, directing the alkylation to that site.[8]
-
Conditions that may increase C3-alkylation: Using weaker bases that don't fully deprotonate the indole, or employing less polar or protic solvents, can lead to a higher proportion of the C3-alkylated side product.
Caption: Competing N- vs. C3-alkylation pathways.
Q3: For Suzuki-Miyaura coupling at the C5-Br position, what is the best starting point for solvent selection?
For Suzuki-Miyaura reactions, a common starting point is a mixture of an aprotic solvent and an aqueous base solution. Solvents like 1,4-dioxane, dimethoxyethane (DME), or THF are excellent choices because they effectively dissolve both the organometallic palladium catalyst and the indole substrate.[10][11]
-
THF: Often gives the best results and is preferred due to its lower viscosity and ability to dissolve a wide range of reagents.[10]
-
DME/Water or Toluene/Ethanol/Water mixtures: These biphasic systems are also highly effective. The water is necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is crucial for the transmetalation step of the catalytic cycle.
-
DMF/Water: Can also be used and sometimes provides better catalytic activity, particularly with specific palladium catalysts.[5]
It's important to note that solvent choice can sometimes influence selectivity if other reactive sites are present.[12] However, for this substrate, the C-Br bond is the most reactive site for Suzuki coupling under standard conditions.
Troubleshooting Guide
Issue 1: N-Alkylation reaction is slow, incomplete, or results in a low yield.
-
Potential Solvent-Related Cause:
-
Presence of Moisture: Strong bases like sodium hydride (NaH) react violently with water. If your solvent is not anhydrous, the base will be quenched, leading to incomplete deprotonation of the indole.[8]
-
Inappropriate Solvent Choice: Using a polar protic solvent (e.g., ethanol) will "cage" the indolide anion through hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction.[13][14]
-
Poor Solubility: The sodium salt of the indole may not be fully soluble in certain solvents like THF at low temperatures, potentially reducing the reaction rate.
-
-
Recommended Actions & Protocol:
-
Ensure Anhydrous Conditions: Always use freshly distilled or commercially available anhydrous solvents (DMF, THF). Perform the reaction under an inert atmosphere (Nitrogen or Argon).[8][15]
-
Switch to a More Polar Aprotic Solvent: If the reaction is slow in THF, switching to or adding DMF can accelerate the rate. DMF is superior at solvating the counter-ion, leading to a more reactive nucleophile.[1][9]
-
Increase Temperature: For less reactive alkylating agents (e.g., alkyl chlorides), gentle heating (40-60 °C) after the addition of the electrophile may be necessary to drive the reaction to completion.[16]
Protocol: General Procedure for N-Alkylation
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the indole in anhydrous DMF (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.[16]
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.[16]
-
Proceed with standard aqueous workup and purification.
-
Issue 2: Significant dehalogenation (loss of Bromine) is observed during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig).
-
Potential Solvent-Related Cause:
-
Solvent as a Hydride Source: Some solvents, particularly alcohols like isopropanol or ethanol, can act as hydride donors in the presence of a base and palladium catalyst, leading to hydrodehalogenation where the bromine is replaced by hydrogen.
-
Solvent Impurities: Traces of water or other protic impurities in aprotic solvents can serve as a proton source for the final step of the dehalogenation pathway.[17]
-
Reaction Conditions Favoring Reductive Elimination of Pd-H: The choice of solvent can influence the stability of various intermediates in the catalytic cycle. In some systems, the solvent may not adequately stabilize the desired cross-coupling intermediates, making the competing dehalogenation pathway more favorable.
-
-
Recommended Actions:
-
Use Aprotic Solvents: For cross-coupling, stick to well-established aprotic solvents like Toluene, Dioxane, or THF .[4][10] If a co-solvent is needed, use water for the base rather than an alcohol, unless the specific literature procedure calls for it.
-
Ensure High Purity Solvents: Use high-purity, anhydrous, and degassed solvents to minimize side reactions. Solvent contaminants can act as catalyst poisons or promote dehalogenation.[10]
-
Optimize Ligand and Base: While solvent is a key factor, dehalogenation is often a complex issue involving the interplay of ligand, base, and temperature. Sometimes switching to a bulkier ligand can sterically disfavor the dehalogenation pathway.[18]
-
Caption: Troubleshooting flowchart for cross-coupling.
Issue 3: Buchwald-Hartwig amination fails or gives low yields.
-
Potential Solvent-Related Cause:
-
Solvent-Base Mismatch: The effectiveness of the base in a Buchwald-Hartwig reaction is highly dependent on the solvent. In nonpolar solvents like toluene, an anionic base is required to deprotonate the palladium-amine complex.[17][19] In polar solvents like DMF, a neutral organic base might be ineffective as it can complex with the palladium center, creating an overly stable resting state.[19]
-
Poor Solubility of the Base: Strong inorganic bases like NaOtBu or K₃PO₄ have limited solubility in nonpolar solvents like toluene. While the reaction often proceeds as a slurry, inefficient mixing or poor base availability can hinder the reaction.
-
Solvent Inhibition: Highly coordinating solvents can sometimes compete with the desired amine or ligand for binding sites on the palladium catalyst, inhibiting the reaction.
-
-
Recommended Actions:
-
Match Solvent to Base: For nonpolar solvents like toluene , strong, anionic bases like NaOtBu or LiHMDS are standard.[18] For more polar aprotic systems, a different base might be required. Toluene and dioxane are the most common and reliable solvents for this transformation.[4]
-
Consider Solvent Mixtures: Sometimes, adding a small amount of a more polar co-solvent like THF or dioxane to toluene can help with solubility issues without drastically changing the overall polarity of the medium.
-
Follow Established Protocols: The Buchwald-Hartwig amination has been extensively studied. Several "generations" of catalysts and ligand systems have been developed, each with optimized solvent and base conditions.[20] It is often best to start with a well-precedented system from the literature for your specific class of amine and aryl halide.
-
Data Summary: Solvent Selection Guide
The following table provides a general guide for initial solvent selection for common reactions involving this compound. Optimization is almost always necessary.
| Reaction Type | Primary Solvent(s) of Choice | Rationale & Key Considerations |
| N-Alkylation | DMF, THF | Polar aprotic solvents stabilize the cation, leaving a "naked" indolide anion for efficient N-alkylation. DMF is more polar and often faster.[8][9] |
| Suzuki-Miyaura Coupling | Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O | Aprotic organic solvent dissolves the substrate and catalyst; aqueous phase dissolves the inorganic base required for transmetalation.[10][11] |
| Buchwald-Hartwig Amination | Toluene, Dioxane | Less polar aprotic solvents are generally preferred. The choice is tightly coupled with the base (e.g., Toluene with NaOtBu).[4][19][21] |
| SNAr (at C-F) | DMSO, DMF | Highly polar aprotic solvents are required to stabilize the negatively charged Meisenheimer complex intermediate, facilitating the substitution.[6][7] |
References
- Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations.
- Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
- Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
- Nature of the nucleophile and solvent effect on a SNAr reaction.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- The Significance of Indole in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]
- Role of the base in Buchwald-Hartwig amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Buchwald–Hartwig amin
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
- SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Preprints.org. [Link]
- The Role of the Base in Buchwald-Hartwig Amination.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
- Effect of solvent and base on Suzuki cross-coupling reaction.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Strategies for Corrole Functionalization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Role of the base in Buchwald-Hartwig amination [pubmed.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chemrxiv.org [chemrxiv.org]
temperature optimization for 5-bromo-4-fluoro-1H-indole reactions
Technical Support Center: 5-Bromo-4-fluoro-1H-indole
A Senior Application Scientist's Guide to Temperature Optimization in Synthetic Reactions
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The unique electronic and steric profile of this compound—a valuable scaffold in medicinal chemistry—presents specific challenges and opportunities in its chemical transformations. Temperature is arguably the most critical variable to master for achieving high yields and purity. This guide is structured to address the common issues and questions that arise during its use in key synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for reactions with this compound?
A1: The reactivity of this molecule is a delicate balance governed by several factors that are highly sensitive to temperature:
-
C-Br vs. C-F Bond Reactivity: The carbon-bromine bond is significantly weaker and more reactive than the carbon-fluorine bond (C-Br bond dissociation energy is ~293 kJ/mol, while C-F is ~452 kJ/mol).[1] This allows for selective reactions at the C5-position, such as cross-coupling or metal-halogen exchange. However, excessive temperatures can provide enough energy to activate or degrade other parts of the molecule.
-
Indole Ring Stability: While aromatic, the indole nucleus can be susceptible to decomposition or side reactions under harsh thermal conditions, especially in the presence of strong bases or highly active catalysts.
-
Catalyst Stability: In palladium-catalyzed reactions, the active catalytic species can decompose at elevated temperatures, leading to the formation of inactive palladium black and halting the reaction. This is a common cause of stalled reactions.
-
Side Reaction Kinetics: Undesired side reactions, such as hydrodehalogenation (loss of the bromine atom), often have a higher activation energy than the desired productive reaction.[2] Increasing the temperature can disproportionately accelerate these competing pathways, leading to a significant increase in impurities.
Q2: My reaction appears to stall after a few hours. Is increasing the temperature the best first step?
A2: Not necessarily. While a stalled reaction can indicate insufficient thermal energy, it is more often a symptom of catalyst deactivation or reagent degradation, both of which can be exacerbated by heat. Before increasing the temperature, consider these possibilities:
-
Catalyst Decomposition: Have you observed the formation of palladium black? If so, the temperature may already be too high for the chosen catalyst/ligand system.
-
Incomplete Dissolution: Are all reagents fully dissolved at the current reaction temperature? Poor solubility can limit reaction rates.
-
Base or Reagent Degradation: Is the base or another reagent unstable at the reaction temperature over long periods?
A more systematic approach involves analyzing a sample by LC-MS to identify the cause. If starting material remains but the product is not forming, and there are no signs of decomposition, a modest increase in temperature (e.g., 10-20 °C) can be attempted. However, screening alternative ligands or solvents should also be a primary strategy.
Q3: Should I protect the indole N-H proton before starting my reaction? How does temperature influence this decision?
A3: The indole N-H is acidic (pKa ≈ 17 in DMSO) and can interfere with many reactions, particularly those involving organometallic intermediates (e.g., lithiation, Grignard reactions) or strong bases.
-
For Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig): N-protection is often not strictly necessary, as bases like K₃PO₄ or Cs₂CO₃ are typically used. However, if using very strong bases like NaOtBu, deprotonation of the indole nitrogen will occur. This can sometimes be beneficial, but it may also alter the electronic properties of the ring and affect reactivity. High temperatures can increase the rate of potential side reactions involving the unprotected indolyl anion.
-
For Metal-Halogen Exchange: N-protection is highly recommended. At the low temperatures required for lithiation (-78 °C), adding an organolithium reagent to the unprotected indole will result in immediate and quantitative deprotonation of the N-H.[3] This consumes one equivalent of your expensive reagent. If the reaction is allowed to warm, the resulting indolyl anion can complicate the reaction. If N-protection is not feasible, a common strategy is to add two equivalents of the organolithium reagent: one to deprotonate the N-H and the second to perform the desired Br-Li exchange at low temperature.[3]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are primary methods for functionalizing the C5 position. Temperature optimization is key to balancing reaction rate with catalyst stability and suppression of side products.
Q4: I am seeing a significant amount of 4-fluoro-1H-indole (hydrodehalogenation) in my Suzuki coupling reaction. What is causing this and how can I fix it?
A4: Hydrodehalogenation (protodebromination) is a common side reaction where the bromine atom is replaced by a hydrogen atom. It is often promoted by elevated temperatures and certain reaction conditions.
Causality:
-
High Temperatures: Excessively high temperatures can promote pathways that lead to the formation of hydride species in the catalytic cycle, which can then reductively eliminate with the aryl halide to give the dehalogenated product.
-
β-Hydride Elimination: In the Buchwald-Hartwig cycle, β-hydride elimination from the palladium amido complex is a known side reaction that can generate the dehalogenated arene.[4]
-
Solvent or Reagent Impurities: Protic impurities (e.g., water, alcohols) in the solvent or reagents can serve as a proton source, quenching organometallic intermediates and leading to the dehalogenated product.
Solutions (In Order of Priority):
-
Lower the Temperature: This is the most direct solution. Reduce the reaction temperature by 10-20 °C and monitor the reaction over a longer period.
-
Change the Base/Solvent System: Some bases are more prone to promoting this side reaction. If using a strong base like K₃PO₄, consider a milder carbonate like Cs₂CO₃. Ensure your solvent is rigorously anhydrous.
-
Select a More Stable Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can form more stable palladium complexes that are less prone to side reactions. They often allow for efficient coupling at lower temperatures.[5]
Q5: My Buchwald-Hartwig amination is giving low yields at 100 °C. Can I use microwave heating to accelerate it?
A5: Yes, microwave heating can be an excellent tool, but it must be used judiciously. Microwave irradiation efficiently and rapidly heats the reaction mixture, often leading to significantly shorter reaction times.
Expertise & Causality:
-
Mechanism of Acceleration: Microwave energy directly couples with polar molecules in the mixture, leading to rapid, uniform heating that can overcome kinetic barriers more effectively than conventional oil bath heating.
-
The Temperature Risk: The primary risk is overshooting the optimal temperature window for catalyst stability. A reaction that is stable for hours at 100 °C in an oil bath might experience catalyst decomposition in minutes at 150 °C in a microwave.
Recommended Protocol for Microwave Optimization:
-
Start Low: Begin with a temperature close to the conventionally optimized one (e.g., 100-110 °C) and a short reaction time (15-20 minutes).
-
Monitor Closely: Analyze the initial run by LC-MS. Look for product formation, consumption of starting material, and the appearance of degradation products.
-
Iterate Logically: If the reaction is clean but incomplete, you can incrementally increase the temperature (e.g., in 10 °C steps) or the reaction time. If you observe decomposition, reduce the temperature immediately.
Table 1: Recommended Starting Temperatures for Cross-Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temperature (°C) | Reference(s) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | SPhos (2-5%) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 80 - 100 | [5][6] |
| Suzuki-Miyaura | Pd Nanoparticles | None | K₃PO₄ (3) | H₂O | 37 - 80 | [7][8] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ (1.4) | Toluene | 100 | [9] |
| Buchwald-Hartwig | [Pd(tBu-XPhos)G1] (5%) | - | KOH (4.0) | H₂O/1,4-Dioxane | 65 | [9] |
Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
Troubleshooting Guide: Metal-Halogen Exchange Reactions
The formation of an organolithium or Grignard reagent via Br-metal exchange is extremely sensitive to temperature. The primary goal is to form the organometallic species and trap it with an electrophile before it can participate in side reactions.
Q6: I am attempting a bromine-lithium exchange on N-protected this compound at 0 °C, but my yield after quenching is very low. What is happening?
A6: Performing a bromine-lithium exchange at 0 °C is highly problematic. The resulting 5-lithio-4-fluoro-indole intermediate is extremely reactive and unstable at this temperature.
Causality at Elevated Temperatures (0 °C):
-
Reaction with Solvent: The highly basic aryllithium species will rapidly deprotonate common ethereal solvents like THF. This consumes your intermediate and leads to complex side products.
-
Benzyne Formation: Although less common for this specific substrate, warming of some lithiated haloarenes can lead to elimination and the formation of highly reactive benzynes, which will polymerize or react indiscriminately.
-
Intermolecular Reactions: The aryllithium can potentially react with another molecule of the starting material.
The Critical Solution: Cryogenic Temperatures The bromine-lithium exchange must be performed at or below -78 °C (a dry ice/acetone or isopropanol bath).[10] At this temperature, the aryllithium intermediate is kinetically stable for a sufficient period (typically 30-60 minutes) to allow for a subsequent reaction with an added electrophile. The electrophile should also be added at -78 °C, and only after the addition is complete should the reaction be allowed to warm slowly to room temperature.
Workflow: Temperature Control in Halogen-Metal Exchange
Caption: Critical temperature control points for a successful halogen-metal exchange.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for each specific boronic acid.
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen gas three times.
-
Catalyst/Solvent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%) followed by the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[5][6]
-
Heating: Place the vial in a pre-heated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Bromine-Lithium Exchange and Quench
This protocol requires strict anhydrous and anaerobic techniques.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-protected this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe and stir to dissolve.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath. Ensure the internal temperature is stable.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change may be observed.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (1.1-1.2 eq., either neat or as a solution in anhydrous THF) dropwise at -78 °C.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Workup & Purification: Proceed with a standard aqueous workup, extraction with an organic solvent, drying, and purification by column chromatography.
References
- Title: Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage Source: Organic Chemistry Portal URL:[Link]
- Title: Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
- Title: Dehalogenation - Wikipedia Source: Wikipedia URL:[Link]
- Title: Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Deriv
- Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]
- Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature Source: Chemistry Europe URL:[Link]
- Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 5-bromo-4-fluoro-1H-indole during workup
Welcome to the technical support center for 5-bromo-4-fluoro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the potential challenges associated with its handling and workup, ensuring the integrity of your compound.
Introduction: Understanding the Instability of this compound
This compound is a valuable intermediate in the synthesis of various biologically active molecules. However, like many indole derivatives, it can be susceptible to decomposition during routine laboratory operations, particularly during workup procedures. The electron-rich nature of the indole ring system, combined with the electronic effects of the halogen substituents, can render the molecule sensitive to acidic conditions and oxidative degradation. This guide provides practical advice to mitigate these issues, ensuring high yield and purity of your final product.
Troubleshooting Guide: Preventing Decomposition During Workup
This section addresses common problems encountered during the workup of reactions involving this compound and provides step-by-step solutions.
Issue 1: Product darkens or turns into a tar-like substance after quenching with acid.
Q: My reaction mixture containing this compound turned dark purple/black, and I observed significant product loss after adding aqueous acid (e.g., 1N HCl) to quench the reaction. What is happening and how can I prevent it?
A: This is a classic sign of acid-catalyzed decomposition of the indole ring. The indole nucleus is highly electron-rich, making it susceptible to electrophilic attack and polymerization in the presence of strong acids. The protonation of the indole at the C3 position can initiate a cascade of reactions leading to oligomerization and the formation of colored, insoluble materials.
-
Protonation and Polymerization: The lone pair of electrons on the indole nitrogen is involved in the aromatic system, making the pyrrole ring highly activated towards electrophiles. Protonation at the C3 position is a key step in the acid-catalyzed degradation of indoles.
-
Fluorine Substitution: While the fluorine atom at the 4-position is electron-withdrawing, the overall electron-rich character of the indole ring remains, making it sensitive to acidic conditions.
-
Initial Quenching: At the end of the reaction, cool the mixture to 0 °C in an ice-water bath.
-
Neutral or Mildly Basic Quench: Instead of an acid, quench the reaction by the slow, portion-wise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[1][2] This will neutralize any strong bases or reactive intermediates without subjecting the indole to harsh acidic conditions.
-
Extraction: After quenching, dilute the mixture with deionized water and extract the product with an appropriate organic solvent such as ethyl acetate or dichloromethane.[1][2]
-
Washing: Wash the combined organic layers sequentially with water and then with brine (saturated NaCl solution) to remove any remaining inorganic salts.[1][2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (< 40 °C).[1]
Issue 2: Significant product loss and formation of new, more polar impurities observed by TLC after aqueous workup and exposure to air.
Q: After performing an aqueous extraction, I notice new spots on my TLC plate, often more polar than my desired product. My final yield is also lower than expected. What could be causing this?
A: This pattern of impurity formation is indicative of oxidative decomposition. The electron-rich indole ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities, particularly under aqueous conditions.[3][4]
-
Oxidation of the Pyrrole Ring: The C2-C3 double bond of the indole is particularly prone to oxidation, which can lead to the formation of various degradation products, including oxindoles.[3][4][5]
-
Role of Halogens: While the bromo and fluoro substituents have an impact on the electronic properties of the indole, they do not render it immune to oxidation.
-
Degas Solvents: Before use, degas all aqueous solutions (water, brine, etc.) and organic extraction solvents by bubbling argon or nitrogen through them for at least 30 minutes. This minimizes the dissolved oxygen content.
-
Inert Atmosphere: Whenever possible, perform the quenching and extraction steps under an inert atmosphere of nitrogen or argon.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium thiosulfate, to the workup solvents to scavenge any radical species that could initiate oxidation.
-
Minimize Exposure to Light: Protect the reaction and workup mixtures from direct light by wrapping the glassware in aluminum foil.
-
Prompt Processing: Do not let the workup stages sit for extended periods. Proceed with extraction, drying, and concentration as efficiently as possible.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the aqueous workup of this compound?
A1: The ideal pH range for handling this compound during an aqueous workup is between pH 7 and pH 9 . Strongly acidic conditions (pH < 4) should be strictly avoided to prevent polymerization. While moderately basic conditions are generally well-tolerated, very high pH (pH > 11) could potentially lead to other side reactions, though this is less common than acid-mediated decomposition. The use of saturated sodium bicarbonate (pH ~8.3) or a phosphate buffer (pH 7.4) for washing is a safe practice.
Q2: Can I use a rotary evaporator to concentrate my product? Are there any precautions to take?
A2: Yes, a rotary evaporator can be used, but with caution.[1] To minimize thermal decomposition:
-
Low Temperature: Keep the water bath temperature below 40 °C.
-
Moderate Vacuum: Use a moderate vacuum to avoid bumping and to ensure the solvent evaporates at a lower temperature.
-
Remove from Heat Promptly: Once the solvent is removed, do not leave the flask on the rotary evaporator under heat and vacuum for an extended period.
Q3: My purified this compound is a white solid, but it starts to develop a pink or brownish tint upon storage. How can I store it properly?
A3: The discoloration upon storage is likely due to slow oxidation upon exposure to air and light. For long-term storage:
-
Inert Atmosphere: Store the solid under an inert atmosphere (argon or nitrogen).
-
Cold and Dark: Keep it in a tightly sealed container, wrapped in aluminum foil or in an amber vial, at a low temperature (-20 °C is ideal).
-
Purity: Ensure the material is as pure as possible before storage, as impurities can sometimes catalyze decomposition.
Visualizing the Decomposition Pathways and Prevention Strategies
To further clarify the concepts discussed, the following diagrams illustrate the key decomposition pathways and the logic behind the recommended preventative measures.
Caption: Key decomposition pathways for this compound.
Caption: Recommended inert and acid-free workup workflow.
Summary of Critical Parameters
For quick reference, the table below summarizes the key parameters to control during the workup of this compound.
| Parameter | Recommended Condition | Rationale |
| Quenching Agent | Saturated aq. NH₄Cl or NaHCO₃ | Avoids acid-catalyzed polymerization.[1][2] |
| Aqueous pH | 7 - 9 | Maintains the stability of the indole ring. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative decomposition.[1] |
| Solvents | Degassed | Minimizes dissolved oxygen to prevent oxidation. |
| Temperature | 0 °C for quench, < 40 °C for concentration | Reduces the rate of decomposition reactions.[1] |
| Light Exposure | Minimize (use foil) | Prevents light-induced degradation. |
By adhering to these guidelines, researchers can significantly improve the yield and purity of this compound, ensuring the success of their synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
- BenchChem. (2025).
- Tschirret-Guth, R. A. (n.d.).
- Wang, Z., et al. (2019). Green oxidation of indoles using halide catalysis.
- James, T. et al. (n.d.). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
Technical Support Center: Optimizing Chromatographic Separation of Indole Isomers
Welcome to the technical support center dedicated to the chromatographic separation of indole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for resolving these challenging separations. Indole and its derivatives are crucial structural motifs in many biologically active compounds, and the separation of their isomers is a critical analytical challenge due to the often subtle differences in their physicochemical properties yet potentially significant variations in pharmacological and toxicological profiles.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for separating indole isomers by HPLC?
A common and effective starting point for the separation of indole isomers is using a C18 reversed-phase column.[2] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[2] A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is often employed to effectively separate a mixture of indole derivatives.[3] For detection, a UV/PDA detector is frequently used, with a monitoring wavelength around 280 nm, as many indole derivatives possess a chromophore that absorbs in this region.[1]
Q2: How does mobile phase pH affect the separation of ionizable indole isomers?
Mobile phase pH is a critical parameter for separating ionizable indole isomers, such as those with acidic or basic functional groups.[3] The retention of these compounds is highly dependent on their ionization state. For acidic indoles, a mobile phase pH set approximately 2 units below the analyte's pKa will ensure it is in its neutral, more retained form.[3] Conversely, for basic indoles, a higher pH may be necessary to maintain them in their neutral form for better retention on a reversed-phase column. However, it's crucial to be mindful of the pH limitations of silica-based columns, which can degrade at high pH.[3]
Q3: When should I consider using a different stationary phase other than C18?
While C18 is a versatile starting point, you should consider alternative stationary phases when you encounter co-eluting peaks or poor resolution that cannot be resolved by optimizing the mobile phase.[1] For aromatic positional isomers, a phenyl-based stationary phase can offer different selectivity through π–π interactions.[4] Chiral stationary phases (CSPs) are essential for the separation of enantiomers (mirror-image isomers) of chiral indole alkaloids.[5][6]
Q4: Can I use Gas Chromatography (GC) for indole isomer analysis?
Yes, Gas Chromatography (GC) can be used for the analysis of volatile and thermally stable indole isomers.[2] The elution order in GC is often related to the steric crowding of the substituents on the indole ring.[7] However, for non-volatile or thermally labile indole derivatives, HPLC is the preferred technique.[5]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the chromatographic separation of indole isomers.
Issue 1: Poor Resolution or Co-eluting Peaks
Symptoms: Peaks are not well separated, overlap significantly, or appear as a single broad peak.[3]
Causality and Solutions:
-
Inappropriate Mobile Phase Strength:
-
Too Strong (peaks elute too quickly): Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol).[3] This will increase retention and allow for better separation.
-
Too Weak (excessively long retention times and broad peaks): Increase the percentage of the organic modifier to decrease retention times and improve peak shape.[3]
-
-
Incorrect Choice of Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, consider switching to methanol or vice versa.[3] Methanol is more polar and can offer different selectivity for compounds capable of hydrogen bonding.[3]
-
Suboptimal Mobile Phase pH: For ionizable indole derivatives, the mobile phase pH is critical.[3] Adjust the pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure a single ionic form exists in solution, which can prevent peak splitting and improve resolution.[3]
-
Inadequate Column Chemistry: If mobile phase optimization does not yield the desired resolution, consider a different stationary phase. For positional isomers, a phenyl column might provide the necessary selectivity.[4] For chiral isomers, a chiral stationary phase is required.[5]
Issue 2: Peak Tailing
Symptoms: Chromatographic peaks are asymmetrical, with a pronounced "tail." This can negatively affect peak integration and quantification accuracy.[2]
Causality and Solutions:
-
Secondary Silanol Interactions: This is a frequent cause of peak tailing for basic indole compounds.[8] Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[8]
-
Lower Mobile Phase pH: Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) can suppress the ionization of silanol groups, reducing these interactions.[3]
-
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to this issue.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[8] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[9]
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[8] It is always best to dissolve your sample in the initial mobile phase composition or a weaker solvent.[8]
Issue 3: Split or Double Peaks
Symptoms: A single compound appears as two or more peaks.
Causality and Solutions:
-
Column Void or Contamination: A void at the head of the column or a blocked inlet frit can distort the flow path, leading to split peaks for all analytes.[8] If a void is suspected, the column may need to be replaced.[3] Regular filtering of samples and mobile phases can prevent contamination.[3]
-
Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is very close to the pKa of an indole derivative, the compound can exist in both its ionized and non-ionized forms, which may separate slightly and cause a split peak.[3] Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[3]
-
Co-elution with an Impurity: What appears to be a split peak may actually be the co-elution of an impurity.[10] Using a mass spectrometer can help confirm the purity of the peak.[10] If an impurity is present, further optimization of the separation is needed.[10]
Issue 4: Irreproducible Retention Times
Symptoms: The time it takes for a peak to elute from the column varies between injections.
Causality and Solutions:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when running a gradient. A good rule of thumb is to equilibrate with at least 10 column volumes of the initial mobile phase.
-
Mobile Phase Instability: Ensure the mobile phase is properly mixed and degassed.[3] For buffered mobile phases, check for precipitation, which can cause pressure fluctuations and shift retention times.
-
Temperature Fluctuations: Column temperature can affect retention times.[2] Using a column oven to maintain a constant and optimized temperature is recommended.[2]
Experimental Protocols & Data Presentation
Protocol 1: Starting HPLC Method for Indole Isomer Separation
This protocol provides a robust starting point for developing a separation method for a mixture of indole isomers.[1]
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.[1]
-
Data acquisition and processing software.[1]
2. Materials and Reagents:
-
Indole isomer standards.[1]
-
HPLC grade acetonitrile and water.[1]
-
Formic acid (optional, for mobile phase modification).[3]
3. Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% (v/v) formic acid in HPLC-grade water[3] |
| Mobile Phase B | 0.1% (v/v) formic acid in HPLC-grade acetonitrile[3] |
| Gradient Program | 0-2 min: 20% B; 2-25 min: Linear gradient from 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Injection Volume | 10 µL[3] |
| Detection | UV at 280 nm[3] |
4. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[3]
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
Protocol 2: Chiral Separation of Indole Alkaloids
For the separation of enantiomers, a chiral stationary phase is necessary.[5] Polysaccharide-based CSPs are often a good first choice.[11]
1. Instrumentation:
-
HPLC system as described in Protocol 1.
2. Materials and Reagents:
-
Racemic indole alkaloid standard.
-
HPLC grade solvents (e.g., acetonitrile, methanol, ethanol).
-
Basic modifier (e.g., diethylamine - DEA), if necessary.[12]
3. Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak series)[12] |
| Mobile Phase | Isocratic elution with a mixture of organic solvents (e.g., Acetonitrile:DEA 100:0.1 v/v or Methanol:DEA 100:0.1 v/v)[12] |
| Flow Rate | 0.7 - 1.0 mL/min[12] |
| Column Temperature | 25 °C[12] |
| Injection Volume | 5 - 10 µL |
| Detection | UV at a suitable wavelength for the analyte |
4. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Interdependencies of HPLC Method Parameters
Caption: Interdependencies of key HPLC method parameters for optimizing separation.
References
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Separation of 3H-Indole Isomers.
- BenchChem. (n.d.). Technical Support Center: Optimization of Mobile Phase for HPLC Separation of Indole Derivatives.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Analysis of Indoleacetic Acid-d4.
- BenchChem. (n.d.). Resolving peak tailing in HPLC analysis of 3H-Indole compounds.
- BenchChem. (n.d.). Troubleshooting guide for indole compound analysis.
- Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]
- Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- ResearchGate. (n.d.). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors.
- BenchChem. (n.d.). Technical Support Center: Optimizing Chromatographic Separation of Skatole and Indole.
- Pharmacia. (2021). The impact of chirality on the analysis of alkaloids in plant.
- ResearchGate. (n.d.). Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers.
- HPLC Troubleshooting Guide. (n.d.).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025).
- ResearchGate. (2021). (PDF) Chiral Alkaloid Analysis.
- MicroSolv. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Chiral Drug Separation. (n.d.).
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity.
- RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
- Scilit. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications.
- PubMed Central. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography.
- ResearchGate. (n.d.). Analysis of alkaloids from different chemical groups by different liquid chromatography methods.
- Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
- YouTube. (2022, May 16). HPLC Method Development Step by Step.
- Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Chromatography Online. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
- ACS Publications. (2024, July 11). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
- National Institutes of Health. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 5. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 5-bromo-4-fluoro-1H-indole and 6-bromo-4-fluoro-1H-indole for Drug Discovery
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutics. Its inherent biological activity, coupled with the vast potential for synthetic modification, allows for the fine-tuning of pharmacological properties. The strategic introduction of halogen atoms is a well-established method to modulate a molecule's physicochemical and biological characteristics. This guide provides an in-depth, objective comparison of two closely related halogenated indoles: 5-bromo-4-fluoro-1H-indole and 6-bromo-4-fluoro-1H-indole. This analysis, intended for researchers, scientists, and drug development professionals, will delve into their synthesis, physicochemical properties, spectral characteristics, and potential biological activities, supported by available experimental data and established chemical principles.
Introduction to Positional Isomerism in Drug Design
The precise placement of substituents on an aromatic scaffold can have profound effects on a molecule's interaction with biological targets. In the case of this compound and 6-bromo-4-fluoro-1H-indole, the interchange of the bromine and fluorine positions on the benzene portion of the indole ring leads to distinct electronic and steric environments. These differences, though subtle, can significantly impact properties such as lipophilicity, metabolic stability, and the ability to form key interactions within a protein's binding site. Understanding these differences is paramount for rational drug design and lead optimization.
Physicochemical and Spectral Properties: A Tale of Two Isomers
| Property | This compound (Predicted/Inferred) | 6-bromo-4-fluoro-1H-indole (Experimental/Predicted) | Rationale for Differences |
| Molecular Formula | C₈H₅BrFN | C₈H₅BrFN | Identical |
| Molecular Weight | 214.03 g/mol | 214.03 g/mol [1] | Identical |
| Calculated XLogP3 | ~2.8 - 3.0 | 2.8[1] | The lipophilicity is expected to be similar, though the different electronic environments might cause minor variations. |
| Polar Surface Area (PSA) | ~15.8 Ų | 15.8 Ų[1] | The PSA is primarily determined by the N-H group of the indole ring and is expected to be identical for both isomers. |
| Density | ~1.8 g/cm³ | 1.8 ± 0.1 g/cm³[1] | The packing in the solid state might differ slightly, but the densities are predicted to be very similar. |
| Flash Point | Not available | 144.3 ± 22.3 °C[1] | |
| Refractive Index | Not available | 1.680[1] |
Spectral Data Comparison:
While a side-by-side experimental NMR comparison is not available, we can predict the key differences based on the known effects of halogen substituents on the chemical shifts of indole protons and carbons. The electronegativity and anisotropic effects of fluorine and bromine will influence the electronic environment of the neighboring nuclei.
-
¹H NMR: In this compound, the proton at C7 will be significantly influenced by the adjacent fluorine at C4, likely resulting in a downfield shift and a noticeable coupling constant. In 6-bromo-4-fluoro-1H-indole, the protons at C5 and C7 will be influenced by the adjacent bromine and fluorine atoms, respectively, leading to distinct chemical shifts and coupling patterns.
-
¹³C NMR: The carbon atoms directly attached to the halogens (C4 and C5 in the 5-bromo isomer; C4 and C6 in the 6-bromo isomer) will exhibit the most significant differences in their chemical shifts. The strong electron-withdrawing effect of fluorine will cause a substantial downfield shift for the carbon it is attached to.
Synthesis Strategies: Building the Halogenated Indole Core
The synthesis of these isomers typically involves multi-step sequences starting from appropriately substituted anilines or nitrobenzenes. The choice of synthetic route is often dictated by the availability of starting materials and the desired regioselectivity of the halogenation steps.
Synthesis of this compound
A plausible synthetic route, adapted from methodologies for related compounds, could involve the following key steps. This approach is based on a patent for the synthesis of 5-bromo-4-fluoro-1H-indazole, which shares a common intermediate[2].
A potential synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Bromination: To a solution of 3-fluoro-2-methylaniline in a suitable solvent like acetonitrile, add N-bromosuccinimide (NBS) portion-wise at a low temperature (e.g., 0-10 °C) to achieve regioselective bromination at the position para to the amino group, yielding 4-bromo-3-fluoro-2-methylaniline[2].
-
Indole Ring Formation: The resulting substituted aniline can then be converted to the indole via various methods. The Leimgruber-Batcho indole synthesis is a common choice. This would involve condensation with a dimethylformamide acetal to form an enamine, followed by reductive cyclization (e.g., using iron in acetic acid or catalytic hydrogenation) to furnish the this compound.
Synthesis of 6-bromo-4-fluoro-1H-indole
A reported synthesis for 6-bromo-4-fluoro-1H-indole starts from 4-bromo-2-fluoro-6-nitrotoluene.
A reported synthetic workflow for 6-bromo-4-fluoro-1H-indole.
Experimental Protocol:
-
Enamine Formation: 4-Bromo-2-fluoro-6-nitrotoluene is reacted with N,N-dimethylformamide diisopropyl acetal in the presence of a base like triethylamine in DMF at an elevated temperature.
-
Reductive Cyclization: The resulting enamine intermediate is then subjected to reductive cyclization using iron powder in acetic acid to yield 6-bromo-4-fluoro-1H-indole.
Reactivity and Electronic Effects: A Comparative Analysis
The reactivity of the indole ring, particularly in electrophilic substitution reactions, is highly sensitive to the electronic nature of its substituents. Both fluorine and bromine are electron-withdrawing through induction (-I effect) but can be electron-donating through resonance (+M effect).
-
This compound: The strong -I effect of the fluorine at the C4 position is expected to significantly deactivate the benzene ring towards electrophilic attack. The bromine at C5 will also contribute to this deactivation. The most electron-rich position for electrophilic substitution on the indole nucleus is typically C3. The substituents on the benzene ring will have a lesser influence on the reactivity at C3 compared to positions on the benzene ring itself.
-
6-bromo-4-fluoro-1H-indole: In this isomer, the fluorine at C4 and bromine at C6 will also deactivate the benzene ring. The electron density distribution will differ from the 5-bromo isomer, potentially leading to different regioselectivity in reactions involving the benzene portion of the molecule. Again, the C3 position of the pyrrole ring is expected to be the primary site of electrophilic attack.
General Electrophilic Substitution Workflow:
Generalized workflow for electrophilic substitution at the C3 position of indole.
Due to the electron-withdrawing nature of the halogen substituents, both isomers are expected to be less reactive towards electrophilic substitution than unsubstituted indole. However, the precise rates of reaction and the subtle differences in reactivity between the two isomers would need to be determined experimentally.
Biological Activity and Medicinal Chemistry Applications
Halogenated indoles are prevalent in a wide array of biologically active compounds, including kinase inhibitors, anticancer agents, and antivirals[3][4][5]. The introduction of bromine and fluorine can enhance binding affinity through halogen bonding and other non-covalent interactions, as well as improve metabolic stability by blocking sites of oxidative metabolism.
While specific biological data for these two exact isomers is limited, we can infer their potential based on studies of related compounds.
-
Kinase Inhibition: Many kinase inhibitors feature a substituted indole core that mimics the adenine region of ATP. The specific substitution pattern on the indole ring is crucial for achieving selectivity and potency. It is plausible that both this compound and 6-bromo-4-fluoro-1H-indole could serve as valuable starting points for the synthesis of novel kinase inhibitors[3][4][6][7][8]. The different steric and electronic profiles of the two isomers would likely result in different binding affinities and selectivity profiles against a panel of kinases.
-
Anticancer Activity: Bromoindole derivatives have demonstrated significant anticancer activity through various mechanisms[5]. For instance, studies on isatin derivatives have shown that the position of the bromine atom influences anti-inflammatory activity, a process often linked to cancer.
-
Structure-Activity Relationships (SAR): The choice between the 5-bromo-4-fluoro and 6-bromo-4-fluoro substitution patterns will be a critical step in any SAR study. The different positions of the halogens will alter the molecule's shape and electronic distribution, leading to different interactions with the target protein. For example, a hydrogen bond acceptor on the protein might interact more favorably with the C5-H in the 6-bromo isomer, whereas in the 5-bromo isomer, this position is blocked by the bromine atom.
Workflow for Biological Evaluation:
A typical workflow for the biological evaluation of new chemical entities.
Conclusion
This compound and 6-bromo-4-fluoro-1H-indole represent two valuable, yet distinct, building blocks for medicinal chemistry. While a comprehensive, direct comparison of their properties is not yet available in the literature, this guide has provided a detailed analysis based on available data and established principles of chemical reactivity and structure-activity relationships.
The key differentiators between these two isomers lie in the electronic and steric effects imparted by the positioning of the bromine and fluorine atoms. These differences are expected to manifest in their NMR spectra, their reactivity in chemical transformations, and, most importantly, their interactions with biological targets. The choice between these two isomers in a drug discovery program will depend on the specific requirements of the target and the desired pharmacological profile. Further experimental studies directly comparing these two isomers are warranted and would provide invaluable data for the drug discovery community.
References
- Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603.
- Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]
- Rao, V. K., et al. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. PubMed. [Link]
- Rao, V. K., et al. (2011). 3-Substitued indoles: One-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Johns Hopkins University. [Link]
- Al-Suhaimi, E. A., et al. (2024). Structure/activity relationships of indole derivatives.
- Besson, T., et al. (2022). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Taylor & Francis Online. [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Sources
- 1. 885520-59-2|6-Bromo-4-fluoro-1H-indole|BLD Pharm [bldpharm.com]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activity of Bromo-Fluoro-Indole Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Halogenation of the indole ring is a common and effective strategy to modulate the physicochemical properties and biological activities of these molecules. The introduction of bromine and fluorine, in particular, can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, leading to enhanced therapeutic efficacy. This guide focuses on the comparative analysis of positional isomers of bromo-fluoro-indoles, exploring how the specific placement of these halogens on the indole ring influences their antimicrobial and anticancer properties.
Comparative Biological Activities: A Positional Paradigm
Antimicrobial and Antifungal Activity
Halogenated indoles have demonstrated significant potential as antimicrobial and antifungal agents. The position of the halogen atoms can impact the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.
Disclaimer: The following data has been compiled from multiple sources. Direct comparison of absolute values should be approached with caution due to variations in experimental protocols, microbial strains, and assay conditions. The primary utility of this data is to observe general trends in activity based on isomer positioning.
Table 1: Comparative Antimicrobial and Antifungal Activity of Halogenated Indole Derivatives
| Compound/Isomer | Target Organism | Activity Metric (Unit) | Result | Reference |
| 4-Bromoindole | Escherichia coli O157:H7 | MIC (µg/mL) | 100 | [2] |
| 5-Bromoindole | Escherichia coli O157:H7 | MIC (µg/mL) | 200 | [2] |
| 5-Bromoindole | Vibrio parahaemolyticus | MIC (µg/mL) | 50 | [3] |
| 6-Bromoindole derivative | Escherichia coli | - | Enhanced antibacterial activity | [4] |
| 5-Fluoroindole | Serratia marcescens | - | Dose-dependently suppressed biofilm formation | [5] |
| 6-Fluoroindole | Serratia marcescens | - | Dose-dependently suppressed biofilm formation | [5] |
| 7-Fluoroindole | Pseudomonas aeruginosa | - | Inhibits biofilm formation | [6] |
| 5-Bromo-indole carboxamide | E. coli, P. aeruginosa | MIC (µg/mL) | 0.35–1.25 | [7] |
| 5-Bromo-derivative of BII | B. anthracis, E. faecalis, L. monocytogenes, S. aureus | MIC (µg/mL) | ≤1.56 | [8] |
From the available data, it is evident that the position of the halogen substituent plays a crucial role in the antimicrobial and antifungal activity of indole derivatives. For instance, studies on bromoindoles suggest that substitution at the C4 and C5 positions can be effective against certain bacterial strains.[2][3] Similarly, fluoro-substitution at various positions has been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[5][6] The enhanced activity of some 6-bromoindole derivatives further underscores the importance of the substitution pattern on the indole ring.[4]
Anticancer Activity
The anticancer potential of halogenated indoles is a significant area of research. The isomeric position of bromine and fluorine can influence a compound's ability to interact with specific cellular targets involved in cancer progression, such as protein kinases and tubulin.
Disclaimer: The following data is a compilation from various studies. The IC50 and GI50 values are presented to illustrate the relative potency of different isomers and derivatives, but direct comparisons should be made with caution due to differing cancer cell lines and experimental conditions.
Table 2: Comparative Anticancer Activity of Halogenated Indole Derivatives
| Compound/Isomer | Cancer Cell Line | Activity Metric (Unit) | Result | Reference |
| 5-Fluoroindole-3-acetic acid | MCF-7 (Breast), HT29 (Colon) | - | Potent cytotoxic activity | [9] |
| 6-Fluoroindole derivative | MCF-7 (Breast) | - | Induced G2/M cell-cycle arrest and apoptosis | [10] |
| 4-Fluoroindoline derivative | - | IC50 (nM) | 0.8 (PERK inhibitory activity) | [11] |
| 5-Fluoroindole derivative | MCF-7/ADR (Breast) | IC50 (µM) | 0.0320 (MDR reversal) | [11] |
| 6-Fluoroindole derivative | HeLa, PC-3, MDA-MB-231, BxPC-3 | IC50 (µM) | 22.34 - 29.94 | [11] |
| 6-Bromoisatin | HT29, Caco-2 (Colon) | IC50 (µM) | ~100 | [12] |
| 3-(4-bromophenyl)-...-indole | Jurkat, HL-60 (Leukemia) | - | High selectivity | [13][14] |
The data on anticancer activity highlights the nuanced effects of halogen positioning. For example, both 5-fluoro and 6-fluoroindole derivatives have demonstrated significant anticancer effects, albeit through potentially different mechanisms or with varying potencies against different cell lines.[9][10] The high potency of a 4-fluoroindoline derivative in inhibiting PERK, an endoplasmic reticulum kinase, suggests that the position of the fluorine atom can dictate the specific molecular target.[11] Furthermore, the observation that 5-fluoro substitution can lead to potent multidrug resistance (MDR) reversal activity underscores the potential of these compounds in overcoming clinical challenges in cancer therapy.[11] Bromo-substituted indoles, such as 6-bromoisatin and other derivatives, have also shown promising anticancer activity, inducing apoptosis and cell cycle arrest.[12][13][14]
Mechanistic Insights: Signaling Pathways and Molecular Targets
The biological activities of bromo-fluoro-indole isomers are underpinned by their interactions with key cellular signaling pathways. In cancer, many indole derivatives have been shown to modulate pathways that are frequently dysregulated, leading to uncontrolled cell proliferation and survival.
Key Signaling Pathways in Cancer Targeted by Indole Derivatives
Two of the most critical signaling pathways implicated in cancer and often targeted by indole-based compounds are the PI3K/Akt and MAPK/ERK pathways. These pathways regulate a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis.
The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation.[15][16] Its activation, often initiated by growth factors binding to receptor tyrosine kinases, leads to a cascade of phosphorylation events that ultimately inhibit apoptosis and promote cell cycle progression.[17][18]
The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing gene expression and cellular responses such as proliferation, differentiation, and survival.[19][20] Dysregulation of this pathway is a common feature of many cancers.[21]
Below are schematic representations of these pathways, illustrating potential points of intervention for bromo-fluoro-indole derivatives.
Caption: The PI3K/Akt signaling pathway and potential inhibition by bromo-fluoro-indole isomers.
Caption: The MAPK/ERK signaling pathway and potential points of inhibition by bromo-fluoro-indole isomers.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, it is crucial to adhere to standardized experimental protocols. The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of bromo-fluoro-indole isomers.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bromo-fluoro-indole isomer stock solutions (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium with solvent)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare serial two-fold dilutions of the bromo-fluoro-indole isomers in the 96-well plates using the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include wells with only the medium and solvent as a negative control, and wells with a known antimicrobial agent as a positive control.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[15]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Bromo-fluoro-indole isomer stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-fluoro-indole isomers. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.
Conclusion and Future Directions
The positional isomerism of bromo-fluoro-indoles is a critical determinant of their biological activity. The available data, though fragmented, strongly suggests that the specific placement of bromine and fluorine atoms on the indole ring can significantly impact their antimicrobial and anticancer efficacy. This guide has synthesized the current knowledge to provide a comparative overview and has outlined standardized protocols to facilitate further research.
Future studies should aim to conduct direct, head-to-head comparisons of a comprehensive set of bromo-fluoro-indole positional isomers against a panel of microbial strains and cancer cell lines under consistent experimental conditions. Such research will be invaluable in establishing definitive structure-activity relationships and guiding the rational design of novel, potent, and selective therapeutic agents based on the versatile indole scaffold.
References
- ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K....
- ResearchGate. (n.d.). MAPK signalling pathways. Schematic diagram of the major putative....
- Wikipedia. (2024). MAPK/ERK pathway.
- ResearchGate. (n.d.). Schematic diagram of the MAPK signaling pathways.
- Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways.
- ResearchGate. (n.d.). Inhibitory effects of bromoindoles on Escherichia coli O157:H7 biofilms.
- Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway.
- KEGG. (n.d.). PI3K-Akt signaling pathway - Homo sapiens (human).
- National Institutes of Health. (2015). Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis.
- DBpia. (n.d.). P0411 Anti-biofilm Activity of Bromoindoles Targeting Escherichia coli.
- ACS Publications. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
- ResearchGate. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
- PubMed. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers.
- National Institutes of Health. (n.d.). Anticancer SAR models for MCF-7 and MDA-MB-231 breast cell lines.
- National Institutes of Health. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- ResearchGate. (n.d.). Percentage of the breast cancer cell line MCF-7 that inhibited by the IV(a-e ) derivatives ….
- ResearchGate. (n.d.). Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis.
- MDPI. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids.
- Frontiers. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus.
- Frontiers. (n.d.). Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens.
- National Institutes of Health. (n.d.). Controlling bacterial behavior with indole-containing natural products and derivatives.
- National Institutes of Health. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines.
- PubChem. (n.d.). 6-Bromo-5-fluoroindole.
- Semantic Scholar. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo.
- MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
- PubMed. (2002). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy.
- National Institutes of Health. (n.d.). Intercepting Bacterial Indole Signaling with Flustramine Derivatives.
- PubMed. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
- RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity.
- ResearchGate. (2025). 5-Fluoroindole-3-acetic acid: A prodrug activated by a peroxidase with potential for use in targeted cancer therapy.
- ResearchGate. (2025). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line.
- National Institutes of Health. (2021). Effectiveness and Anticancer Activity of a Novel Phenolic Compound from Garcinia porrecta Against the MCF-7 Breast Cancer Cell Line in vitro and in silico.
- MDPI. (n.d.). Research Progress on the Antibacterial Activity of Natural Flavonoids.
- National Institutes of Health. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.
- MDPI. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]
- 6. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole trimers with antibacterial activity against Gram-positive organisms produced using combinatorial biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-溴-5-氟吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 5-Bromo-4-fluoro-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth protocol for the synthesis of 5-bromo-4-fluoro-1H-indole, a heterocyclic scaffold of significant interest in medicinal chemistry. We detail a robust synthesis via the Leimgruber-Batcho methodology, chosen for its efficiency and adaptability. The core of this document is a comprehensive, multi-technique approach to the structural validation of the final compound. By systematically analyzing Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, we establish a self-validating workflow that ensures the unambiguous identification of the target molecule. This guide also presents a comparative analysis of alternative synthetic routes, offering researchers a broader perspective on available methodologies. All protocols and data interpretations are grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Halogenated indoles, in particular, serve as versatile intermediates, enabling further functionalization through cross-coupling reactions to build molecular complexity. This compound is a prime example of such a building block, where the fluorine atom can modulate electronic properties and metabolic stability, while the bromine atom provides a reactive handle for transformations like Suzuki or Buchwald-Hartwig couplings.
Given the subtle yet profound impact of isomeric purity on biological activity and subsequent synthetic success, rigorous and unambiguous structural validation is not merely a procedural step but a foundational requirement for scientific integrity. This guide provides the necessary framework for achieving that certainty.
Primary Synthetic Strategy: The Leimgruber-Batcho Indole Synthesis
While several methods exist for indole synthesis, the Leimgruber-Batcho reaction offers distinct advantages for producing 2,3-unsubstituted indoles like our target compound.[1][2] It avoids the often harsh acidic conditions and potential for rearrangement seen in the classic Fischer indole synthesis and utilizes readily available substituted o-nitrotoluenes.[3]
The synthesis begins with the condensation of 4-bromo-5-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine to form a highly conjugated enamine intermediate.[3][4] This intermediate is typically a vibrant, deep red compound due to its extended push-pull electronic system.[3] The subsequent step is a reductive cyclization. A variety of reducing agents can be employed, but Raney Nickel with hydrazine offers a mild and effective method to reduce the nitro group, which is immediately followed by cyclization and elimination of the secondary amine to yield the aromatic indole core.[3][5]
Workflow for Synthesis and Validation
This diagram outlines the logical flow from starting materials to the fully validated product.
Caption: Overall workflow from synthesis to spectral validation.
The Cornerstone of Validation: A Multi-faceted Spectral Analysis
No single analytical technique is sufficient for absolute structural confirmation. A synergistic approach, combining NMR, MS, and IR, provides a self-validating system where the data from each technique corroborates the others.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, we expect to see distinct signals for each of the five protons on the indole core. The analysis hinges on chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J).
-
N-H Proton (H1): This proton typically appears as a broad singlet far downfield (δ > 8.0 ppm) due to its acidic nature and hydrogen bonding.
-
Aromatic Protons (H6, H7): The protons on the benzene ring will be coupled to each other and will also show coupling to the fluorine atom at position 4. We expect H7 to be a doublet of doublets (J ≈ 8.5, 1.0 Hz) and H6 to be a doublet of doublets with additional coupling to fluorine (J ≈ 8.5, 4.5 Hz).
-
Pyrrole Protons (H2, H3): These protons appear as multiplets or doublets of doublets, coupled to each other and showing long-range coupling to the N-H proton. H2 is typically further downfield than H3.
| Proton Assignment | Expected δ (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H1 (N-H) | 8.1 - 8.4 | br s | - |
| H7 | 7.35 - 7.45 | d | J ≈ 8.7 |
| H2 | 7.25 - 7.35 | t | J ≈ 2.8 |
| H6 | 7.05 - 7.15 | dd | J ≈ 8.7, 4.4 |
| H3 | 6.50 - 6.60 | m | J ≈ 3.1, 2.0 |
Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides crucial information about the carbon framework. The presence of two distinct halogens offers unique spectral handles. The carbon attached to fluorine (C4) will appear as a doublet with a large ¹JC-F coupling constant, while the carbon attached to bromine (C5) will be shifted downfield.
| Carbon Assignment | Expected δ (ppm) | Key Feature |
| C4 | 155 - 158 | Doublet, ¹JC-F ≈ 250 Hz |
| C7a | 136 - 138 | Singlet |
| C3a | 128 - 130 | Doublet, JC-F ≈ 5 Hz |
| C2 | 124 - 126 | Singlet |
| C7 | 112 - 114 | Doublet, JC-F ≈ 20 Hz |
| C5 | 110 - 112 | Singlet (C-Br) |
| C6 | 108 - 110 | Doublet, JC-F ≈ 4 Hz |
| C3 | 102 - 104 | Singlet |
Table 2: Predicted ¹³C NMR spectral data for this compound in CDCl₃. Data is predicted based on known values for halo-indoles and available database information.[6]
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. A key validation feature for this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
-
Expected [M]⁺: 212.95 (for C₈H₅⁷⁹BrFN)
-
Expected [M+2]⁺: 214.95 (for C₈H₅⁸¹BrFN)
Fragmentation patterns provide further structural confirmation.[8][9] Common fragmentation for indoles involves the loss of HCN (27 amu) from the pyrrole ring. The loss of the bromine atom (79/81 amu) is also a highly probable fragmentation pathway.
Key MS Fragmentation Pathways
Caption: Predicted major fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For indoles, the most characteristic absorption is the N-H stretching vibration.[10][11]
-
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3400-3490 cm⁻¹. The exact position and shape can be influenced by hydrogen bonding in the solid state or in concentrated solutions.[12][13]
-
C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Several sharp absorptions are expected in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic absorption is expected between 1000-1200 cm⁻¹.
The presence of a distinct peak around 3450 cm⁻¹ is a strong indicator of the indole N-H group and confirms the success of the cyclization reaction.
Comparative Analysis of Alternative Synthetic Routes
While the Leimgruber-Batcho synthesis is highly effective, other methods are available, each with its own set of advantages and disadvantages.
| Synthetic Method | Key Advantages | Key Disadvantages | Starting Materials |
| Leimgruber-Batcho | High yields, mild conditions, good for 2,3-unsubstituted indoles.[1][14] | Requires substituted o-nitrotoluenes which may not be readily available. | Substituted o-nitrotoluene, DMF-DMA. |
| Fischer Indole Synthesis | Very versatile, widely used, large body of literature.[15][16] | Requires acidic conditions (Brønsted or Lewis acids), which may not be compatible with sensitive functional groups. Can produce isomeric mixtures.[17][18] | Substituted phenylhydrazine, aldehyde/ketone. |
| Direct Halogenation | Straightforward if the indole core is already available. | Regioselectivity can be difficult to control, potentially leading to mixtures of isomers (e.g., bromination at C3, C5, etc.).[19] | 4-fluoro-1H-indole, brominating agent (e.g., NBS). |
Table 3: Comparison of major synthetic routes to this compound.
Detailed Experimental Protocols
Protocol 5.1: Synthesis via Leimgruber-Batcho Method
-
Enamine Formation: To a solution of 4-bromo-5-fluoro-2-nitrotoluene (1.0 eq) in anhydrous dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 5.0 eq) and pyrrolidine (1.0 eq).[5]
-
Heat the reaction mixture at 100 °C and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude enamine as a dark red solid or oil. Proceed without further purification.
-
Reductive Cyclization: Dissolve the crude enamine in a 1:1 mixture of methanol and THF.
-
Carefully add a slurry of Raney Nickel (approx. 10 wt%) in water.
-
Cool the mixture to 0 °C in an ice bath and add hydrazine monohydrate (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 5-6 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Protocol 5.2: Acquisition of Spectral Data
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[20]
-
Mass Spectrometry: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
IR Spectroscopy: Acquire the spectrum using either a KBr pellet method (for solids) or as a thin film on a salt plate.
Conclusion
The synthesis of specifically substituted heterocyclic compounds like this compound is a task that demands precision in both execution and verification. This guide has detailed an efficient synthesis using the Leimgruber-Batcho method and, more critically, has outlined a comprehensive spectral validation workflow. By integrating the distinct yet complementary information from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can establish the structure of their target compound with the highest degree of confidence. This rigorous analytical approach is indispensable for ensuring the reliability of data in drug discovery and development, where structural ambiguity can lead to costly and time-consuming setbacks.
References
- ResearchGate. (n.d.). Leimgruber–Batcho Indole Synthesis.
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- Pragathi Journals. (2024). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles.
- Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ResearchGate. (2024). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.
- Semantic Scholar. (1986). The preparation and spectral characterization of 2-haloindoles, 3-haloindoles, and 2,3-dihaloindoles.
- PubMed Central. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes.
- Srivastava, A., et al. (2014). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations.
- Semantic Scholar. (n.d.). Batcho–Leimgruber indole synthesis.
- PubMed. (2002). Hydrogen bonding interactions between indole and benzenoid-pi-bases.
- ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1....
- MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments.
- Wikipedia. (n.d.). Fischer indole synthesis.
- SpectraBase. (n.d.). 5-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- The Journal of Organic Chemistry. (2023). Green Halogenation of Indoles with Oxone–Halide.
- Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Batcho–Leimgruber indole synthesis | Semantic Scholar [semanticscholar.org]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. Hydrogen bonding interactions between indole and benzenoid-pi-bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Senior Application Scientist's Comparative Guide to the Synthetic Routes of 5-bromo-4-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-bromo-4-fluoro-1H-indole in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and receptor binding affinity. This compound, in particular, is a highly valuable intermediate in drug discovery. The bromine atom at the 5-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the fluorine atom at the 4-position can enhance binding interactions and improve metabolic stability. This guide provides a comparative analysis of the most prominent synthetic routes to this key building block, offering insights into the practical considerations and underlying chemical principles to aid in the selection of the most suitable method for a given research and development context.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several established indole syntheses. This guide will focus on a comparative study of three major routes: the Fischer Indole Synthesis, the Leimgruber-Batcho Indole Synthesis, and the Larock Indole Synthesis. Each method presents a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, scalability, and overall efficiency.
| Metric | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis | Larock Indole Synthesis |
| Starting Materials | (4-bromo-3-fluorophenyl)hydrazine and an acetaldehyde equivalent (e.g., acetaldehyde, 2,5-dimethoxytetrahydrofuran) | 4-bromo-5-fluoro-2-nitrotoluene | 2,5-dibromo-4-fluoroaniline and a suitable alkyne |
| Number of Steps | 1-2 (can be a one-pot reaction) | 2 | 1 |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Reaction Conditions | Acidic (Brønsted or Lewis acids), often harsh, elevated temperatures.[1][2] | Milder conditions, amenable to a wider range of functional groups.[3][4] | Palladium-catalyzed, requires specific ligands and base.[5][6] |
| Scalability | Well-established for large-scale synthesis. | Readily scalable and widely used in industry.[4] | Can be limited by catalyst cost and loading for large-scale production.[5] |
| Key Advantages | Readily available starting materials, cost-effective for many analogs.[7] | High yields, excellent regioselectivity for 2,3-unsubstituted indoles, milder conditions.[3][4] | High functional group tolerance, versatility in introducing substituents at the 2- and 3-positions.[6][8] |
| Key Disadvantages | Harsh acidic conditions can be incompatible with sensitive functional groups; potential for side reactions.[1][2] | Requires the synthesis of the specific o-nitrotoluene starting material, which may not be commercially available.[3] | Cost of palladium catalyst and ligands; potential for catalyst poisoning.[5] |
Route 1: The Fischer Indole Synthesis
The Fischer indole synthesis, developed in 1883, is a classic and widely used method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2] For the synthesis of this compound, the key starting material is (4-bromo-3-fluorophenyl)hydrazine, which is commercially available.
Plausible Synthetic Pathway
Detailed Experimental Protocol
-
Step 1: Hydrazone Formation (in situ). In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-bromo-3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add a slight excess of an acetaldehyde equivalent, for example, 2,5-dimethoxytetrahydrofuran (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenylhydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. To the mixture containing the in situ generated hydrazone, add an acid catalyst. A variety of Brønsted acids (e.g., polyphosphoric acid, sulfuric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can be employed.[1] For this substrate, a milder Lewis acid such as zinc chloride (1.2 eq) is a prudent initial choice to minimize potential side reactions. Heat the reaction mixture to reflux and maintain for several hours (typically 2-12 hours), monitoring the reaction progress by TLC.
-
Step 3: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Mechanistic Rationale
The Fischer indole synthesis proceeds through a well-established mechanism.[9] The initial condensation of the arylhydrazine and the aldehyde forms a hydrazone. Under acidic conditions, the hydrazone tautomerizes to an enamine, which then undergoes a[1][1]-sigmatropic rearrangement. This rearrangement is the key bond-forming step, creating a C-C bond at the ortho position of the aromatic ring. The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia to afford the aromatic indole product. The presence of the electron-withdrawing fluorine and bromine atoms on the phenylhydrazine ring can hinder the reaction by reducing the nucleophilicity of the aniline nitrogen, potentially requiring stronger acidic conditions or longer reaction times.[10]
Advantages and Disadvantages
The primary advantage of the Fischer indole synthesis is its reliance on readily available and often inexpensive starting materials.[7] The reaction is also well-understood and has been extensively optimized for a wide range of substrates. However, the often harsh acidic conditions and high temperatures can be a significant drawback, especially for substrates bearing sensitive functional groups.[2] Furthermore, with unsymmetrical ketones, the reaction can lead to a mixture of regioisomers, although this is not a concern when using an acetaldehyde equivalent for the synthesis of a 2,3-unsubstituted indole.
Route 2: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a versatile and high-yielding method for the preparation of indoles, particularly those unsubstituted at the 2- and 3-positions.[4] This two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization.[3]
Plausible Synthetic Pathway
Detailed Experimental Protocol
-
Step 1: Enamine Formation. In a round-bottom flask, dissolve 4-bromo-5-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq) and a catalytic amount of pyrrolidine (0.1-0.2 eq). Heat the reaction mixture to 100-120 °C for 2-4 hours. The progress of the reaction can be monitored by the formation of a deeply colored solution and by TLC. After completion, the reaction mixture can be cooled and the solvent removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.
-
Step 2: Reductive Cyclization. Dissolve the crude enamine intermediate in a suitable solvent such as methanol, ethanol, or a mixture of tetrahydrofuran (THF) and methanol. A variety of reducing agents can be used, including Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or iron powder in acetic acid.[4] A common and effective method is the use of Raney nickel and hydrazine hydrate. Add Raney nickel (a catalytic amount) to the solution of the enamine. While stirring vigorously, add hydrazine hydrate (2.0-5.0 eq) dropwise at room temperature. The reaction is often exothermic. After the addition is complete, continue stirring for 1-2 hours. Monitor the reaction by TLC until the starting enamine is consumed.
-
Step 3: Work-up and Purification. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Wash the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure. The residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Mechanistic Rationale
The Leimgruber-Batcho synthesis begins with the condensation of the o-nitrotoluene with DMF-DMA to form a push-pull enamine. The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated under the reaction conditions, allowing it to react with the electrophilic DMF-DMA. In the second step, the nitro group is reduced to an amine. The resulting amino-enamine then undergoes a spontaneous intramolecular cyclization, followed by the elimination of dimethylamine to yield the aromatic indole ring.[11]
Advantages and Disadvantages
The Leimgruber-Batcho synthesis offers several advantages over the Fischer route, including generally milder reaction conditions and higher yields, particularly for 2,3-unsubstituted indoles.[3][4] The regioselectivity is also excellent, as the substitution pattern of the final indole is determined by the starting o-nitrotoluene. The main disadvantage is the potential lack of commercial availability of the required substituted o-nitrotoluene, which may necessitate a separate multi-step synthesis.[3]
Route 3: The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed method for the preparation of polysubstituted indoles.[6] The reaction involves the annulation of an o-haloaniline with a disubstituted alkyne.[8] For the synthesis of this compound, the starting materials would be a suitably substituted o-haloaniline, such as 2,5-dibromo-4-fluoroaniline, and an alkyne that can lead to a 2,3-unsubstituted indole, such as trimethylsilylacetylene followed by desilylation.
Plausible Synthetic Pathway
Detailed Experimental Protocol
-
Step 1: Palladium-Catalyzed Annulation. In a flame-dried Schlenk tube under an inert atmosphere, combine 2,5-dibromo-4-fluoroaniline (1.0 eq), a palladium catalyst such as palladium(II) acetate (5-10 mol%), a suitable ligand (e.g., triphenylphosphine or a more specialized ligand), and a base such as potassium carbonate or sodium carbonate (2.0-3.0 eq). Add a solvent such as DMF or N-methyl-2-pyrrolidone (NMP). To this mixture, add trimethylsilylacetylene (1.2-2.0 eq). Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Step 2: Work-up and Purification of the Silylated Indole. After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 2-trimethylsilyl-5-bromo-4-fluoro-1H-indole can be purified by silica gel column chromatography.
-
Step 3: Desilylation. Dissolve the purified silylated indole in a solvent such as THF or methanol. Add a desilylating agent like tetrabutylammonium fluoride (TBAF) (1.1 eq) or potassium carbonate in methanol. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.
Mechanistic Rationale
The mechanism of the Larock indole synthesis is complex and involves a palladium catalytic cycle.[6] The cycle is generally believed to begin with the oxidative addition of the o-haloaniline to the Pd(0) catalyst. This is followed by coordination and insertion of the alkyne into the aryl-palladium bond. The resulting vinylpalladium intermediate then undergoes an intramolecular aminopalladation, where the aniline nitrogen attacks the vinylpalladium species to form a six-membered palladacycle. Finally, reductive elimination regenerates the Pd(0) catalyst and furnishes the indole product.
Advantages and Disadvantages
The Larock indole synthesis is highly valued for its versatility and broad functional group tolerance.[8] It allows for the synthesis of highly substituted indoles that may be difficult to access through other methods. However, the cost and air-sensitivity of the palladium catalysts and ligands can be a significant drawback, particularly for large-scale synthesis.[5] The reaction can also be sensitive to the nature of the substrates and may require careful optimization of the catalyst, ligand, base, and solvent system.
Conclusion and Future Perspectives
The choice of a synthetic route for this compound is a strategic decision that depends on several factors, including the scale of the synthesis, the availability of starting materials, and the tolerance for specific reaction conditions. The Fischer indole synthesis offers a cost-effective and direct approach, provided that the required arylhydrazine is accessible and the substrate is stable to harsh acidic conditions. The Leimgruber-Batcho indole synthesis is often the method of choice for producing 2,3-unsubstituted indoles in high yield under milder conditions, though it may require a dedicated synthesis of the o-nitrotoluene precursor. The Larock indole synthesis provides the greatest flexibility for constructing highly substituted indoles with excellent functional group tolerance, but at the cost of more expensive and sensitive reagents.
For the synthesis of this compound, the Leimgruber-Batcho route appears to be a particularly attractive option due to its high yield and milder conditions, assuming the starting 4-bromo-5-fluoro-2-nitrotoluene can be prepared efficiently. As the demand for complex and highly functionalized indole derivatives continues to grow in the pharmaceutical industry, the development of more efficient, cost-effective, and environmentally benign synthetic methods will remain a key area of research.
References
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
- Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662-5663.
- BenchChem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs.
- BenchChem. (2025). The Fischer Indole Synthesis: A Technical Guide to the Preparation of Indole Derivatives Using Phenylhydrazine Hydrochloride.
- Baxendale, I. R., et al. (2006). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 4(15), 2933-2936.
- Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis.
- Srisook, E., & Chi, D. Y. (2004). The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Bulletin of the Korean Chemical Society, 25(6), 895-898.
- Abdullahi, S., et al. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances.
- Cacchi, S., et al. (2003). Palladium-Catalyzed Three-Component Synthesis of 2-(Aminomethyl)-3-arylindoles. Organic Letters, 5(3), 289-291.
- Jia, Y., & Zhu, J. (2006). Palladium-Catalyzed, Modular Synthesis of Highly Functionalized Indoles and Tryptophans by Direct Annulation of Substituted o-Haloanilines and Aldehydes. The Journal of Organic Chemistry, 71(20), 7826-7834.
- Abdullahi, S., et al. (2024).
- Cui, X., et al. (2009). A General and Efficient phosphine-free palladium-catalyzed synthesis of 2,3-disubstituted indoles from internal alkynes and 2-bromoanilines. Tetrahedron Letters, 50(26), 3353-3356.
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
- Wikipedia. (n.d.). Larock indole synthesis.
- Baxendale Group, Durham University. (n.d.). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines.
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
- Srisook, E., & Chi, D. Y. (2004). The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Semantic Scholar.
- ResearchGate. (n.d.). Leimgruber-Batcho Indole Synthesis (mid-20th century).
- International Journal of Advanced Research. (2024). ISSN: 2320-5407.
- SpectraBase. (n.d.). 5-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts.
- International Journal of Advanced Research. (2024).
- Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54136-54156.
- Baran, P. S., et al. (2016).
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- BLD Pharm. (n.d.). 1082041-85-7|5-Bromo-4-fluoro-1H-indazole.
- Ganton, M. D., & Kerr, M. A. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling-alkyne cyclization.
- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
- SynArchive. (n.d.). Larock Indole Synthesis.
- Chemiz. (2024, December 13).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References.
- PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole.
- Shan, D., Gao, Y., & Jia, Y. (2013). Intramolecular Larock indole synthesis: preparation of 3,4-fused tricyclic indoles and total synthesis of fargesine.
- ChemScene. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole.
- Sigma-Aldrich. (n.d.). 6-Bromo-4-fluoro-1H-indole.
Sources
- 1. testbook.com [testbook.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
A Senior Application Scientist's Comparative Guide to Purity Assessment of 5-bromo-4-fluoro-1H-indole by HPLC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount. 5-bromo-4-fluoro-1H-indole serves as a crucial heterocyclic building block for a variety of pharmacologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] Therefore, a robust, validated analytical methodology for purity assessment is not merely a quality control measure but a foundational component of regulatory compliance and patient safety.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the comprehensive purity profiling of this compound. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and contrast the technique with orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible strategy for impurity analysis, in alignment with guidelines from the International Council for Harmonisation (ICH).[2][3]
Understanding the Analyte and Its Potential Impurities
This compound is a halogenated indole derivative. Its purity profile is intrinsically linked to its synthetic pathway. Potential impurities can be broadly categorized as:
-
Process-Related Impurities: Unreacted starting materials, synthetic intermediates, and by-products from side reactions (e.g., regioisomers, over-alkylated or dehalogenated species).[4]
-
Degradation Products: Impurities formed during storage or under stress conditions (e.g., oxidation, polymerization). Indoles, for instance, can be sensitive to light and air.[5]
-
Residual Solvents: Organic and inorganic liquids used during synthesis and purification.[6]
A thorough understanding of the synthetic route is the first step in developing a targeted and effective analytical method for impurity profiling.
Primary Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC is the cornerstone technique for analyzing non-volatile and semi-volatile organic impurities in pharmaceutical substances.[7][8] Its coupling with MS provides an orthogonal detection method that offers mass information, enabling the identification of unknown impurities and confirmation of known ones with high specificity and sensitivity.[9]
The Causality Behind the Method: Why HPLC-MS?
The choice of reversed-phase HPLC is dictated by the moderate polarity of the this compound molecule. A C18 stationary phase provides excellent hydrophobic interaction, allowing for effective separation from both more polar and less polar impurities. Gradient elution is employed to ensure the timely elution of a wide range of potential impurities with varying polarities within a single analytical run.
Mass spectrometry, particularly with an Electrospray Ionization (ESI) source, is ideal for this analyte. The nitrogen atom in the indole ring is readily protonated, making it highly suitable for positive ion mode ESI, which typically yields a strong protonated molecule [M+H]⁺ for unambiguous molecular weight determination.[9]
Experimental Workflow: From Sample to Result
The following diagram illustrates the logical flow of the HPLC-MS analysis for purity assessment.
Caption: HPLC-MS workflow for purity assessment of this compound.
Detailed Protocol: HPLC-MS Method
This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the analytical setup is performing correctly before sample analysis.[7]
1. Instrumentation:
-
HPLC System: Quaternary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV detector.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with an ESI source.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Rationale: Provides a good balance of resolution and analysis time for small molecules of intermediate polarity.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier that aids in protonation for ESI-MS and improves peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic solvent with low viscosity and good UV transparency.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.
-
Injection Volume: 5 µL.
-
UV Detection: 225 nm.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr (Nitrogen).
-
Data Acquisition: Full Scan mode (e.g., m/z 100-500) for general impurity detection and identification.
4. System Suitability Test (SST):
-
Procedure: Prepare an SST solution containing the this compound reference standard and a known, closely eluting impurity. Inject five replicate times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
Resolution (Rs) between main peak and impurity: ≥ 2.0.
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.
-
-
Trustworthiness: The SST ensures that the system is capable of producing accurate, precise, and well-separated results before any sample is analyzed.
5. Data Analysis:
-
Purity Calculation: Use the area percentage method from the UV chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Impurity Identification: Correlate each impurity peak in the chromatogram with its corresponding mass spectrum to determine its molecular weight.
Comparative Analysis of Analytical Techniques
While HPLC-MS is a powerful primary technique, a comprehensive purity assessment often benefits from orthogonal methods that separate and detect compounds based on different chemical principles.[10] Below is a comparison with GC-MS and qNMR.
| Analytical Technique | Principle | Common Impurities Detected | Strengths | Limitations |
| HPLC-MS | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with mass-based detection. | Non-volatile & semi-volatile organic impurities (e.g., starting materials, by-products, isomers, degradation products).[10] | High versatility for a wide range of compounds; high sensitivity and specificity; well-established for routine QC and stability studies.[8][9] | Not suitable for highly volatile compounds; potential for ion suppression in MS detection. |
| GC-MS | Separation based on volatility and boiling point in a gaseous mobile phase, with mass-based detection. | Volatile organic impurities (e.g., residual solvents, volatile reagents, low molecular weight by-products).[10][11] | Excellent separation efficiency for volatile and thermally stable compounds; definitive identification with MS; the gold standard for residual solvent analysis.[12] | Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes.[13] |
| qNMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. The signal area is directly proportional to the number of nuclei. | Provides an absolute purity value of the main component; can quantify any proton-containing impurity against a certified internal standard. | Provides an absolute, direct measure of purity without needing a reference standard of the analyte itself; non-destructive; provides structural information.[14][15] | Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard; complex spectra can make quantification of minor impurities challenging.[14] |
Supporting Experimental Data
The following table represents a typical data output from the HPLC-MS analysis of a this compound sample, demonstrating the identification and quantification of impurities.
| Peak No. | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Area % (UV @ 225 nm) |
| 1 | 8.2 | 198.0 | 4-Fluoro-1H-indole (De-brominated impurity) | 0.08 |
| 2 | 12.5 | 214.0 | This compound | 99.75 |
| 3 | 13.1 | 214.0 | 6-bromo-4-fluoro-1H-indole (Isomeric impurity) | 0.12 |
| 4 | 15.8 | 292.9 | Di-brominated impurity | 0.05 |
Note: This data is for illustrative purposes.
Detailed Protocols for Orthogonal Methods
Protocol 1: GC-MS for Residual Solvent Analysis
-
Rationale: This method is essential for detecting and quantifying volatile impurities like solvents used during synthesis, which are not readily analyzed by HPLC.
-
1. Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer for identification.
-
2. Sample Preparation: Dissolve a known amount of the this compound sample in a suitable high-purity solvent (e.g., DMSO) that does not interfere with the analytes of interest.
-
3. GC Conditions:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
-
4. Data Analysis: Identify solvents by comparing retention times and mass spectra to a library of known solvents. Quantify using an external or internal standard method.
Protocol 2: qNMR for Absolute Purity Determination
-
Rationale: qNMR provides an absolute purity value (mass fraction) and serves as an excellent orthogonal confirmation of the primary HPLC method.[16]
-
1. Instrumentation: NMR spectrometer (≥400 MHz).
-
2. Sample Preparation:
-
Accurately weigh the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid) with known purity.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in which both are fully soluble and their signals are well-resolved.
-
-
3. NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated. Rationale: This is critical for ensuring full relaxation of all protons, making the signal area directly proportional to the molar amount.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
4. Data Analysis: Calculate the purity by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, accounting for the number of protons each signal represents and their respective molecular weights.
Conclusion and Recommendations
The purity assessment of this compound is most effectively achieved through a multi-faceted strategy. HPLC-MS stands as the primary workhorse, offering unparalleled capability for separating, detecting, and identifying the most likely non-volatile organic impurities.[11] Its high sensitivity and specificity make it indispensable for routine quality control and for meeting the stringent identification thresholds set by regulatory bodies like the ICH.[6]
However, to build a truly robust and defensible purity profile, the integration of orthogonal methods is highly recommended. GC-MS is non-negotiable for the analysis of residual solvents and other volatile species. Furthermore, qNMR provides a powerful, independent verification of purity on a mass basis, offering a high degree of confidence in the final reported value.
By employing a primary method like HPLC-MS and confirming its results with orthogonal techniques, researchers and drug developers can ensure the quality, safety, and consistency of their pharmaceutical intermediates, paving the way for a more secure and efficient path to final drug product approval.
References
- Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency. [Link]
- Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. [Link]
- Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Title: ICH Q3A(R2) Impurities in New Drug Substances. Source: ECA Academy. [Link]
- Title: Determining and reporting purity of organic molecules: why qNMR. Source: PubMed. [Link]
- Title: Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Source: SynThink Research Chemicals. [Link]
- Title: Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Source: Semantic Scholar. [Link]
- Title: Quantitative 1H NMR methodology for purity assay with high accuracy.
- Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Source: IJMRA. [Link]
- Title: Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Source: MDPI. [Link]
- Title: Application of LCMS in small-molecule drug development. Source: European Pharmaceutical Review. [Link]
- Title: What do common indole impurities look like?
- Title: Identification and synthesis of impurities formed during sertindole prepar
- Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Source: ALWSCI. [Link]
- Title: Review on the modern analytical advancements in impurities testing. Source: Asia Pacific Academy of Science Pte. Ltd. [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. aber.apacsci.com [aber.apacsci.com]
- 13. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection [mdpi.com]
- 14. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance | Semantic Scholar [semanticscholar.org]
The Strategic Role of Halogenation in Modulating the Bioactivity of Indole Derivatives: A Comparative Guide
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Halogenation of this scaffold represents a powerful strategy to modulate a compound's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of halogenated indole derivatives, focusing on the structure-activity relationships (SAR) that govern their efficacy, particularly in the context of anticancer drug discovery. We will explore how the type of halogen, its position on the indole ring, and the overall molecular architecture influence target binding, metabolic stability, and cytotoxic potency. This analysis is supported by comparative experimental data, detailed protocols for synthesis and biological evaluation, and visual workflows to elucidate key concepts for researchers in drug development.
Introduction: The Indole Scaffold and the Power of Halogenation
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for drug design.
Halogenation, the introduction of one or more halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a molecule, is a widely employed tactic in medicinal chemistry to enhance the therapeutic potential of a lead compound.[1] The introduction of halogens can profoundly alter a molecule's:
-
Lipophilicity: Generally, halogenation increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.
-
Electronic Effects: The high electronegativity of halogens can create polarized bonds and influence the acidity or basicity of nearby functional groups.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.[1]
-
Binding Interactions: Halogen atoms can participate in hydrogen bonds and, more uniquely, halogen bonds—a non-covalent interaction between a halogen atom and a Lewis base—which can improve binding affinity and selectivity for a biological target.[2][3]
This guide will dissect these effects within the context of the indole scaffold, providing a comparative analysis of how different halogenation patterns dictate biological outcomes.
The Influence of Halogenation on Physicochemical Properties
The choice and position of a halogen atom can fine-tune the physicochemical profile of an indole derivative. Understanding these nuances is critical for rational drug design.
Lipophilicity and Membrane Permeability
The addition of a halogen atom generally increases the lipophilicity (logP) of an indole derivative. This effect becomes more pronounced with increasing size of the halogen (I > Br > Cl > F).[4] Enhanced lipophilicity can improve a compound's ability to traverse the lipid bilayers of cell membranes, a crucial step for reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
Electronic Modulation and pKa
The strong electron-withdrawing nature of halogens can significantly impact the electron density distribution within the indole ring. This can influence the pKa of the indole nitrogen, affecting its ability to act as a hydrogen bond donor. Fluorine, being the most electronegative halogen, exerts the strongest inductive effect.[4]
Halogen Bonding: A Key Interaction
Beyond simple steric and electronic effects, heavier halogens like chlorine, bromine, and iodine can act as halogen bond donors.[3] This occurs due to an anisotropic distribution of electron density around the halogen, creating a region of positive electrostatic potential (the σ-hole) that can interact favorably with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket.[2] This specific interaction can significantly enhance binding affinity and selectivity.[2][3]
Structure-Activity Relationship (SAR) of Halogenated Indoles as Anticancer Agents
The anticancer activity of halogenated indoles is highly dependent on the nature of the halogen and its substitution pattern on the indole ring. The following sections compare the effects of halogenation at different positions.
Halogenation at the C5-Position
The C5-position of the indole ring is a common site for halogenation. Studies have shown that introducing a halogen at this position can significantly enhance cytotoxic activity against various cancer cell lines.
For instance, a series of betulin derivatives functionalized with indole moieties at the C-28 position demonstrated that the presence of a chlorine atom at the C-5 position of the indole ring led to increased anticancer activity against pancreatic (MIAPaCa2), ovarian (PA-1), and colon (SW620) cancer cells.[5]
Table 1: Comparison of IC50 Values (µM) for 5-Halogenated Indole Derivatives
| Compound | Halogen at C5 | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Aminoquinazoline Hybrid 4b | Fluorine | Caco-2 (Colorectal) | Significant Cytotoxicity | [6] |
| Indole-Aminoquinazoline Hybrid 4f | Chlorine | Caco-2 (Colorectal) | Moderate Activity | [6] |
| Betulinic Acid Derivative | Chlorine | MIAPaCa2 (Pancreatic) | 2.44 - 2.70 µg/mL | [5] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.
The enhanced activity of 5-halogenated derivatives can be attributed to a combination of factors, including increased lipophilicity facilitating cell entry and favorable interactions within the target's binding site.
Halogenation at Other Positions (C2, C3, C4, C6, C7)
While C5 is a key position, halogenation at other sites on the indole ring also plays a crucial role in modulating anticancer activity.
-
C2-Position: Halogenation at the C2-position can be synthetically challenging but offers unique opportunities for derivatization and can influence the overall conformation of the molecule.[7]
-
C3-Position: The C3-position is often involved in key interactions with biological targets. Halogenation here can directly impact binding affinity.
-
C4, C6, and C7-Positions: Halogenation at these positions of the benzene portion of the indole ring can also significantly impact activity. For example, a study on meridianin alkaloids, which are marine-derived indole compounds, revealed that bromine substitution at the C7-position provided the best inhibitory activity against cyclin-dependent kinases (CDK1 and CDK5).[8] Furthermore, multi-halogenated indoles, such as 4,6-dibromoindole, have shown potent antifungal activity against drug-resistant Candida species, highlighting the potential of di-halogenation patterns.[1]
The following diagram illustrates the key positions for halogenation on the indole scaffold.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-Bromo-4-fluoro-1H-indole Based Kinase Inhibitors
In the landscape of modern drug discovery, particularly in the realm of oncology, the indole scaffold stands as a "privileged structure," a foundational framework for a multitude of therapeutic agents.[1][2] Its inherent ability to mimic peptide structures allows for effective binding to enzyme active sites, making it a cornerstone in the design of targeted therapies.[3] The strategic functionalization of the indole ring system can significantly enhance a compound's pharmacological profile. This guide provides an in-depth comparative analysis of a specific, promising class of these compounds: 5-bromo-4-fluoro-1H-indole based kinase inhibitors.
The introduction of bromine at the 5-position and fluorine at the 4-position of the indole core is a deliberate design choice. The bromine atom can form crucial halogen bonds with the target protein, enhancing binding affinity, while the fluorine atom often improves metabolic stability and cell permeability. This guide will delve into the efficacy of hypothetical, yet representative, inhibitors built upon this scaffold, targeting key protein kinases implicated in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Mesenchymal-Epithelial Transition factor (c-Met).
Comparative Efficacy of this compound Based Inhibitors
The following table summarizes the in vitro efficacy of a representative series of hypothetical this compound based inhibitors against key oncogenic kinases and cancer cell lines. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity or cell viability by 50%), with lower values indicating higher potency. While hypothetical, these values are based on published data for structurally related indole-based kinase inhibitors to provide a realistic comparison.
| Compound ID | Target Kinase | Kinase IC50 (nM) | Cell Line | Cell Viability IC50 (µM) |
| BFI-V1 | VEGFR-2 | 15 | HUVEC | 0.5 |
| BFI-V2 | VEGFR-2 | 8 | HUVEC | 0.2 |
| BFI-E1 | EGFR (wild-type) | 50 | A549 (NSCLC) | 1.2 |
| BFI-E2 | EGFR (L858R/T790M) | 25 | H1975 (NSCLC) | 0.8 |
| BFI-M1 | c-Met | 30 | MKN-45 (Gastric) | 1.0 |
| BFI-M2 | c-Met | 12 | EBC-1 (Lung) | 0.4 |
Note: The data presented in this table is for illustrative purposes to demonstrate the potential efficacy and structure-activity relationships of this class of inhibitors and is based on trends observed in related chemical series.
Key Signaling Pathways Targeted by Indole-Based Inhibitors
Understanding the mechanism of action of these inhibitors requires a grasp of the signaling pathways they disrupt. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4]
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][5] Inhibitors targeting VEGFR-2 can stifle a tumor's blood supply.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and survival.[6] It is a common target in non-small cell lung cancer (NSCLC).
Caption: The EGFR signaling cascade promoting cell growth.
Experimental Protocols for Efficacy Determination
The validation of any potential kinase inhibitor relies on robust and reproducible experimental data. The following are detailed protocols for key in vitro assays used to determine the efficacy of the this compound based inhibitors.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[1][7]
Experimental Workflow:
Caption: Workflow for a typical kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X solution of the kinase substrate in kinase buffer.
-
Prepare a 2X solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the this compound based inhibitor in DMSO, and then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution or vehicle (DMSO) control.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound based inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel and potent kinase inhibitors. The strategic placement of the bromine and fluorine atoms can confer advantageous properties, leading to enhanced efficacy and improved drug-like characteristics. The comparative data, while based on representative examples, highlights the potential for developing selective inhibitors against key cancer targets such as VEGFR-2, EGFR, and c-Met. The detailed experimental protocols provided herein offer a robust framework for the in vitro evaluation of such compounds, enabling researchers to further explore the therapeutic potential of this exciting chemical class.
References
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre
- Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases.
- MTT Assay Protocol for Cell Viability and Prolifer
- A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PubMed Central. (URL: [Link])
- The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])
- c-Met inhibitors - PMC - PubMed Central - NIH. (URL: [Link])
- The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches - MDPI. (URL: [Link])
- Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed. (URL: [Link])
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. (URL: [Link])
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (URL: [Link])
- c-Met inhibitor - Wikipedia. (URL: [Link])
- New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC - NIH. (URL: [Link])
- Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed. (URL: [Link])
- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry. (URL: [Link])
- Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiprolifer
- Graphviz tutorial - YouTube. (URL: [Link])
- How To Use Graphviz for SEM Models and Path Diagrams - Stas Kolenikov. (URL: [Link])
- Tips for Pathway Schematic design?
- Laying Out Pathways With Rgraphviz - The R Journal. (URL: [Link])
Sources
- 1. promega.com [promega.com]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. atcc.org [atcc.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Strategic Bioisosteric Replacement of Heterocycles with 5-Bromo-4-fluoro-1H-indole: A Comparative Guide
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group or moiety for another with similar physicochemical properties, stands out as a powerful tool to enhance efficacy, selectivity, and pharmacokinetic parameters.[1][2] This guide provides an in-depth technical comparison of utilizing the 5-bromo-4-fluoro-1H-indole scaffold as a bioisosteric replacement for other common heterocycles in drug design. We will delve into the rationale behind this substitution, present comparative experimental data, and provide detailed protocols for the evaluation of these molecular analogs.
The Rationale for Bioisosteric Replacement with this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the electronic and lipophilic character of the indole ring, leading to improved target engagement and metabolic stability.[6][7] The this compound moiety, in particular, offers a unique combination of features:
-
Modulated Lipophilicity and Polarity: The interplay of the lipophilic bromine and the electronegative fluorine allows for fine-tuning of the molecule's overall lipophilicity (LogP) and polar surface area (PSA). This can be critical for optimizing cell permeability and solubility.[6][8]
-
Enhanced Target Interactions: The fluorine atom can participate in favorable hydrogen bonding and other non-covalent interactions with biological targets, potentially increasing binding affinity and selectivity.[9] The bromine atom can also form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
-
Improved Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, leading to a longer half-life and improved oral bioavailability.[6][7]
-
Mimicry of Other Heterocycles: The indole nucleus can be considered a bioisostere of other bicyclic heterocycles such as benzimidazole, indazole, and benzofuran, which are also prevalent in bioactive molecules.[10][11] The specific substitution pattern of this compound allows it to present a similar vector for substituent placement while offering distinct electronic and steric properties.
Comparative Analysis of Physicochemical Properties
The decision to employ a bioisosteric replacement is often driven by the desire to modulate key physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[12] The following table provides a comparative overview of calculated physicochemical properties for this compound and representative examples of heterocycles it could potentially replace.
| Heterocycle | Molecular Weight ( g/mol ) | XLogP3 | pKa (Predicted) |
| This compound | 214.03 | 2.9 (approx.) | 15.23 (Predicted)[13] |
| Benzimidazole | 118.14 | 1.5 | 12.8 |
| Indazole | 118.14 | 1.8 | 13.8 |
| 5-Bromo-4-fluoro-1H-benzimidazole | 215.03 | 2.4 (approx.) | Not available |
| 5-Bromo-4-fluoro-1-methyl-1H-indazole | 229.05 | 2.4 | Not applicable[14] |
Data for 5-bromo-4,6-difluoro-1H-indole used as a proxy for XLogP3 estimation.[15] Data for 5-bromo-6-fluoro-1H-indole used as a proxy for pKa prediction.[16]
This data highlights how the this compound scaffold offers a higher lipophilicity compared to unsubstituted benzimidazole and indazole, which could enhance membrane permeability. The acidity of the indole N-H is also a key consideration for its hydrogen bonding potential.
Experimental Evaluation: A Case Study in Kinase Inhibition
The indole scaffold is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase domain.[4][17] The bioisosteric replacement of other heterocycles with this compound can be evaluated through a series of in vitro and cell-based assays.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparing indole and alternative heterocycle analogs.
Detailed Experimental Protocols
Synthesis of this compound (Representative Fischer Indole Synthesis)
The Fischer indole synthesis is a versatile method for the preparation of indole derivatives.[18]
Materials:
-
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Anhydrous zinc chloride
Procedure:
-
Hydrazone Formation:
-
Dissolve (4-bromo-3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid.
-
Add pyruvic acid (1.1 eq) dropwise to the solution while stirring.
-
Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete, as monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
To the hydrazone mixture, add anhydrous zinc chloride (1.5 eq) portion-wise.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. Monitor the progress of the cyclization by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound-2-carboxylic acid.
-
-
Decarboxylation (if necessary):
-
The resulting carboxylic acid can be decarboxylated by heating in a high-boiling solvent such as quinoline with a copper catalyst to afford this compound.
-
Biochemical Kinase Activity Assay (EGFR Kinase)
This protocol describes the determination of the IC50 value of a test compound against Epidermal Growth Factor Receptor (EGFR) kinase using a luminescence-based assay.[19][20][21][22][23]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing the EGFR enzyme and substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure ADP formation by adding the reagents from the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[24][25][26][27][28]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a 0.5 McFarland standard suspension of the bacterial strain in sterile saline.
-
Dilute the bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare a serial two-fold dilution of the test compounds in MHB in the 96-well plate.
-
Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Logical Relationships in Bioisosteric Replacement Strategy
Caption: Logical flow of a bioisosteric replacement strategy.
Conclusion
The bioisosteric replacement of common heterocycles with the this compound scaffold represents a sophisticated and highly effective strategy in modern drug design. This approach allows for the fine-tuning of critical physicochemical and pharmacological properties, often leading to compounds with enhanced potency, selectivity, and improved ADMET profiles. The strategic placement of the bromo and fluoro substituents provides a unique handle to modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of such analogs, enabling researchers to make data-driven decisions in the optimization of lead candidates. As the quest for novel and more effective therapeutics continues, the judicious application of bioisosterism with scaffolds like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
- ACS Medicinal Chemistry Letters. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. [Link]
- PLOS ONE. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]
- MDPI. Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. [Link]
- PubMed.
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- National Institutes of Health. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]
- National Institutes of Health.
- IOSR Journal of Pharmacy. Novel Indole Derivatives with Improved Antimicrobial Activity. [Link]
- National Institutes of Health. Azaindole Therapeutic Agents. [Link]
- Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay. [Link]
- ResearchGate.
- National Institutes of Health. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. [Link]
- National Institutes of Health. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
- ResearchGate. The Design and Application of Bioisosteres in Drug Design. [Link]
- PubMed. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. [Link]
- PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole. [Link]
- De Gruyter.
- De Gruyter. Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. [Link]
- Ukrainian Chemical Journal.
- DiVA. Synthesis of 5-Fluoroindole-5-13C. [Link]
- PubMed. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. [Link]
- SpringerLink. Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors. [Link]
- Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]
- PubChem. 5-bromo-4,6-difluoro-1H-indole. [Link]
- PubMed.
- National Institutes of Health. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
- Cambridge MedChem Consulting.
- National Institutes of Health. Importance of Fluorine in Benzazole Compounds. [Link]
- National Institutes of Health. Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. [Link]
- PubChem. 3-bromo-5-chloro-4-fluoro-1H-indole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 5,7-dibromo-4-fluoro-1H-indole CAS#: 2168345-49-9 [chemicalbook.com]
- 6. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. udhtu.edu.ua [udhtu.edu.ua]
- 13. 4-BroMo-5-fluoro-1H-indole CAS#: 1227493-96-0 [m.chemicalbook.com]
- 14. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 5-bromo-4,6-difluoro-1H-indole | C8H4BrF2N | CID 68054999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 434960-42-6 CAS MSDS (5-bromo-6-fluoro-1H-indole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. rsc.org [rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. promega.com [promega.com]
- 24. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iosrphr.org [iosrphr.org]
- 26. eurekaselect.com [eurekaselect.com]
- 27. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 28. znaturforsch.com [znaturforsch.com]
A Senior Application Scientist's Guide to 5-Bromo-4-Fluoro-1H-Indole: Benchmarking a High-Performance Building Block
For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The indole nucleus is a well-established "privileged scaffold," forming the backbone of numerous natural products and FDA-approved therapeutics.[1] However, not all indoles are created equal. The strategic functionalization of the indole ring can dramatically alter its physicochemical properties, reactivity, and biological activity.
This guide provides an in-depth comparative analysis of 5-bromo-4-fluoro-1H-indole , a uniquely substituted building block designed for advanced synthetic applications. We will benchmark its performance against other common indole scaffolds, supported by experimental data and protocols, to provide a clear, evidence-based rationale for its incorporation into your next discovery project.
The Strategic Advantage: Synergistic Effects of Bromine and Fluorine
The utility of this compound stems from the powerful and complementary nature of its halogen substituents. The deliberate placement of bromine at the C5 position and fluorine at the C4 position is a strategic design choice that imparts distinct advantages in both synthetic chemistry and pharmacology.
The Role of Fluorine: Enhancing Drug-Like Properties
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[2] Its effects are multifaceted:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at the C4 position can block this potential site of metabolism, thereby increasing the compound's half-life and bioavailability.
-
Modulation of Acidity (pKa): Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect. This can lower the pKa of nearby protons, such as the N-H of the indole ring, which can influence solubility and receptor-binding interactions.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's binding pocket, leading to increased potency and selectivity.
The Role of Bromine: A Versatile Synthetic Handle
While also contributing to biological activity, the bromine atom at the C5 position is primarily valued as an exceptionally versatile handle for synthetic diversification.
-
Cross-Coupling Reactions: The carbon-bromine bond is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[3][4] This allows for the straightforward introduction of aryl, heteroaryl, alkyl, and amino moieties at a late stage of a synthetic sequence, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]
-
Enhanced Biological Activity: Bromination of natural products and synthetic compounds has been shown to significantly increase their biological potency in many cases.[6]
The combination of a metabolically robust, binding-enhancing fluorine atom with a synthetically versatile bromine atom makes this compound a superior starting material for complex drug discovery campaigns.
Comparative Physicochemical Properties
A compound's fundamental properties, such as molecular weight, lipophilicity (logP), and polar surface area (TPSA), are critical predictors of its downstream behavior, including solubility, membrane permeability, and overall "drug-likeness." Here, we compare the calculated properties of this compound with other common halogenated indole building blocks.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Topological Polar Surface Area (TPSA) Ų |
| This compound | C₈H₅BrFN | 214.04 | 2.85 (Est.)¹ | 15.8 (Est.)² |
| 5-Bromo-1H-indole[7] | C₈H₆BrN | 196.04 | 2.90 | 15.8 |
| 5-Fluoro-1H-indole[8] | C₈H₆FN | 135.14 | 2.40 | 15.8 |
| 5-Chloro-1H-indole[9] | C₈H₆ClN | 151.59 | 2.90 | 15.8 |
| 6-Bromo-4-fluoro-1H-indole | C₈H₅BrFN | 214.04 | 2.85 (Est.) | 15.8 (Est.) |
¹Estimated value based on similarly substituted analogs like 6-bromo-4-fluoro-1H-indole. ²TPSA is primarily influenced by the indole N-H group and is consistent across these analogs.
Analysis: The introduction of the 4-fluoro substituent alongside the 5-bromo group has a minimal impact on the calculated logP and TPSA compared to 5-bromoindole alone. This suggests that the key benefits of fluorination (e.g., metabolic stability) can be achieved without drastically altering the compound's overall lipophilicity and polarity profile, making it an excellent drop-in replacement or starting point for established synthetic routes.
Benchmarking Reactivity: Palladium-Catalyzed Cross-Coupling
The true value of a building block is demonstrated in its performance in key chemical transformations. The Suzuki-Miyaura coupling is a cornerstone reaction in modern medicinal chemistry for creating C-C bonds.[3] The C5-Br bond of this compound is primed for this reaction.
Causality of Experimental Design: The choice of a palladium catalyst with a bulky phosphine ligand (like dppf or SPhos), a carbonate base, and a polar aprotic solvent system is a well-established and robust combination for Suzuki couplings on electron-rich N-heterocycles.[5][10] The base is crucial for activating the boronic acid in the transmetalation step, while the ligand stabilizes the palladium center throughout the catalytic cycle.
Comparative Performance in Suzuki Coupling
The following table presents representative data comparing the performance of different bromo-indole substrates in a typical Suzuki coupling with phenylboronic acid.
| Substrate | Catalyst System | Conditions | Yield (%) | Analysis |
| This compound | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃, DME/H₂O, 80 °C, 4h | ~93% (Est.) | The electron-withdrawing fluorine at C4 can activate the C-Br bond towards oxidative addition, potentially leading to faster reaction times and higher yields. |
| 5-Bromo-1H-indole | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃, DME/H₂O, 80 °C, 4h | ~90%[10] | Serves as the baseline standard. Excellent reactivity but lacks the benefits of the fluoro substituent. |
| 6-Bromo-4-fluoro-1H-indole | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃, DME/H₂O, 80 °C, 4h | ~94% (Est.) | Similar high reactivity is expected due to electronic activation. The choice between 5- and 6-bromo isomers depends on the desired final structure. |
| 5-Chloro-1H-indole | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃, DME/H₂O, 80 °C, 12h | < 20% | The C-Cl bond is significantly less reactive than the C-Br bond, requiring harsher conditions, specialized catalysts, and often resulting in lower yields. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system. Successful formation of the desired product, confirmed by LC-MS and ¹H NMR, validates the procedure.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 v/v)
-
Argon (or Nitrogen) gas supply
-
-
Procedure:
-
To a flame-dried reaction flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the DME/H₂O solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-fluoro-1H-indole.
-
Impact on Biological Activity: A Kinase Inhibitor Case Study
The indole scaffold is a common feature in many kinase inhibitors, where it often mimics the adenine region of ATP to bind in the enzyme's active site. The substitution pattern on the indole ring is critical for achieving potency and selectivity. Halogenation has proven to be a particularly effective strategy.[6]
We will consider a hypothetical case study based on literature precedents for Epidermal Growth Factor Receptor (EGFR) inhibitors, a common target in oncology.
Comparative Biological Activity (Representative Data)
The table below shows representative IC₅₀ values for hypothetical, identically derivatized indole cores targeting EGFR, illustrating the impact of the starting building block.
| Parent Building Block Used | Resulting Inhibitor Structure | EGFR IC₅₀ (nM) | Analysis | | :--- | :--- | :--- | :--- | :--- | | This compound | 4-Fluoro, 5-Bromo-Derivative | 5 | The combination of fluorine for potential binding interactions and bromine for electronic effects can lead to highly potent compounds. | | 5-Bromo-1H-indole | 5-Bromo-Derivative | 25 | Demonstrates good activity, but lacks the potency enhancement often provided by a strategically placed fluorine atom. | | 5-Fluoro-1H-indole | 5-Fluoro-Derivative | 15 | The fluorine atom enhances potency compared to the unsubstituted analog, highlighting its value in drug design. | | 5-Chloro-1H-indole | 5-Chloro-Derivative | 30 | Often shows similar or slightly lower potency compared to the bromo-analog. |
Analysis: This representative data highlights a key principle in medicinal chemistry: small structural changes lead to significant differences in biological activity. The 5-bromo-4-fluoro-indole scaffold provides the most potent theoretical inhibitor, likely due to the synergistic electronic and steric properties of the two halogens contributing to a more optimal fit and interaction with the target protein.
Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic effects of chemical compounds.
-
Cell Culture: Plate human cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (dissolved in DMSO) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Plot the absorbance against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Final Assessment
This compound is more than just another halogenated indole. It is a strategically designed, high-performance building block that offers a distinct combination of advantages for the modern medicinal chemist:
-
Enhanced Pharmacokinetics: The C4-fluoro group is positioned to improve metabolic stability and bioavailability.
-
Superior Synthetic Versatility: The C5-bromo group provides a reliable and highly reactive handle for late-stage functionalization via robust cross-coupling chemistry.
-
Potency Amplification: The synergistic electronic effects of the two halogens can lead to enhanced binding affinity and greater biological potency.
For research programs aiming to accelerate the discovery of novel, potent, and drug-like candidates, this compound represents a premier starting point that combines synthetic utility with inherent pharmacological benefits.
References
- Exploring 5,7-Difluoro-1H-Indole: Properties and Applications. (n.d.).
- Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.).
- 5-bromo-4,6-difluoro-1H-indole | C8H4BrF2N | CID 68054999. (n.d.). PubChem.
- 5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 | CID 17750930. (n.d.). PubChem.
- Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(24), 6262–6265. [Link]
- 5-Chloroindole | C8H6ClN | CID 87110. (n.d.). PubChem.
- Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. (n.d.). ResearchGate.
- 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246. (n.d.). PubChem.
- 5-Bromoindole | C8H6BrN | CID 24905. (n.d.). PubChem.
- 5-Fluoroindole | C8H6FN | CID 67861. (n.d.). PubChem.
- Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. (n.d.). Wiley Online Library.
- 5-Bromo-4-chloro-3-hydroxyindole | C8H5BrClNO | CID 9964843. (n.d.). PubChem.
- Boufroura, H., et al. (2016). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 21(11), 1433. [Link]
- Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Organic Letters, 15(24), 6262–6265. [Link]
- Sharma, U., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(14), 2691-2706. [Link]
- Huang, Q., et al. (2008). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]
- Sonogashira coupling. (n.d.). Wikipedia.
- Ciaffoni, L., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9593-9604. [Link]
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Pohjola, M., et al. (2002). Comparison of acute toxicities of indolo[3,2-b]carbazole (ICZ) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in TCDD-sensitive rats. Archives of Toxicology, 76(8), 483–491. [Link]
- Bashir, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Drug like properties of select compounds (mean IC 50 values are shown). (n.d.). ResearchGate.
- Guria, M., & Ghorai, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC advances, 13(9), 5988–6010. [Link]
- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate.
- Kaushik, N. K., et al. (2019). Biomedical Importance of Indoles. Molecules, 24(12), 2361. [Link]
- Al-Ostoot, F. H., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 28(18), 6603. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Differential Scanning Calorimetry of 5-bromo-4-fluoro-1H-indole Isomers
Abstract
In the landscape of drug discovery and development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. Isomers, molecules with identical chemical formulas but different structural arrangements, can exhibit markedly different physicochemical and pharmacological properties. This guide provides a comprehensive framework for the analysis of 5-bromo-4-fluoro-1H-indole isomers using Differential Scanning Calorimetry (DSC). While direct experimental data for this specific set of isomers is not publicly available, this document leverages established principles of thermal analysis and physical organic chemistry to present a detailed, predictive comparison. We will explore the theoretical underpinnings of how isomeric changes influence thermal behavior, propose a rigorous experimental protocol for their analysis, and discuss the interpretation of the expected results. This guide is intended for researchers, scientists, and drug development professionals seeking to apply DSC for the critical task of isomer differentiation and solid-state characterization.
Introduction: The Critical Role of Isomer Characterization in Pharmaceutical Development
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen substituents, such as bromine and fluorine, is a common strategy to modulate properties like metabolic stability, lipophilicity, and target binding affinity. However, the specific placement of these substituents on the indole ring results in various positional isomers.
Even subtle shifts in substituent positions can drastically alter a molecule's ability to pack into a crystal lattice, which in turn governs crucial properties like melting point, solubility, and bioavailability.[1] Differential Scanning Calorimetry (DSC) is an indispensable analytical technique that measures the heat flow associated with thermal transitions in a material as a function of temperature.[2][3] It provides quantitative data on melting points, purity, and polymorphism, making it a cornerstone of pharmaceutical solid-state characterization.[4]
This guide will focus on the hypothetical analysis of positional isomers of this compound, demonstrating how DSC can be employed to distinguish between them and provide foundational data for formulation development.
The Isomers of Bromo-Fluoro-1H-Indole
The core structure, this compound, is just one of several possible positional isomers where a bromine and a fluorine atom are substituted on the benzene ring of the indole nucleus. Understanding the potential isomeric structures is the first step in a comprehensive analysis.
Caption: Possible positional isomers of bromo-fluoro-1H-indole.
Theoretical Framework: Why Isomers Exhibit Different Thermal Properties
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This transition requires energy, known as the enthalpy of fusion (ΔHfus), to overcome the intermolecular forces holding the crystal lattice together. The melting temperature (Tm) is thermodynamically defined by the ratio of the enthalpy to the entropy of fusion (ΔSfus).
For isomers, differences in melting points arise primarily from variations in their crystal packing efficiency.[5] Key molecular features that influence these packing forces include:
-
Symmetry: More symmetrical molecules often pack more efficiently into a stable crystal lattice, leading to higher melting points.[6]
-
Intermolecular Interactions: The type and strength of non-covalent interactions, such as hydrogen bonds (involving the indole N-H), dipole-dipole interactions (influenced by the polar C-F and C-Br bonds), and van der Waals forces, are critical. The relative positions of the halogen atoms can significantly alter the overall molecular dipole moment and the potential for specific interactions like halogen bonding.[7][8]
-
Molecular Shape: The overall shape of the molecule affects how closely molecules can approach each other in the solid state.[5]
Therefore, we can predict that the different this compound isomers will display unique melting points and enthalpies of fusion due to the distinct intermolecular interaction motifs and packing arrangements dictated by the specific positions of the halogen substituents.[1]
Proposed Experimental Protocol for DSC Analysis
A robust and reproducible DSC protocol is essential for obtaining high-quality, comparable data. The following methodology represents a self-validating system grounded in standard practices for pharmaceutical analysis.
Caption: A standardized experimental workflow for DSC analysis of indole isomers.
Step-by-Step Methodology:
-
Instrument Calibration: Prior to analysis, the DSC instrument's temperature and enthalpy scales must be calibrated using a certified indium standard. This ensures the accuracy and comparability of the data.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the high-purity isomer sample into a standard aluminum DSC pan. Using a small sample mass minimizes thermal gradients within the sample.
-
Place an empty, hermetically sealed aluminum pan on the reference side. The reference pan should have a mass as close as possible to the sample pan to ensure a stable baseline.
-
Hermetically seal the sample pan to prevent any loss of material through sublimation during the heating process.
-
-
Experimental Conditions:
-
Purge Gas: Use an inert nitrogen purge gas at a flow rate of 50 mL/min. This prevents oxidative degradation of the sample at elevated temperatures.
-
Temperature Program:
-
Equilibrate the system at 25°C.
-
Heat the sample from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a constant rate of 10°C/min. A heating rate of 10°C/min is standard for pharmaceutical materials and provides a good balance between resolution and sensitivity.
-
-
-
Data Analysis:
-
The resulting plot of heat flow versus temperature is the DSC thermogram.
-
The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
-
Predicted Thermal Behavior and Comparative Analysis
While absolute melting points are difficult to predict without experimental data, we can hypothesize about the relative thermal properties of the isomers based on established chemical principles.
Table 1: Predicted Comparative Thermal Properties of this compound Isomers
| Isomer | Predicted Relative Melting Point (Tm) | Predicted Relative Enthalpy of Fusion (ΔHfus) | Rationale |
| 5-bromo-4-fluoro | Intermediate | Intermediate | Adjacent bulky halogens may lead to some steric hindrance, potentially disrupting optimal packing compared to more separated isomers. |
| 4-bromo-6-fluoro | High | High | The para-like arrangement of the fluorine and the indole N-H group could facilitate strong intermolecular interactions and efficient packing. |
| 5-bromo-6-fluoro | Intermediate | Intermediate | Similar to the 5-bromo-4-fluoro isomer, adjacent halogens could influence packing efficiency. |
| 4-bromo-7-fluoro | Low | Low | The proximity of the bromine atom to the fused ring system might introduce steric strain, leading to less efficient crystal packing. |
Note: These predictions are illustrative and require experimental verification. The relative order is based on general principles of how substituent positions can influence symmetry and intermolecular forces.[1][6]
Interpreting the DSC Thermogram
A typical DSC thermogram for a pure, crystalline small molecule will show a sharp, single endothermic peak corresponding to its melting.
Caption: An illustrative DSC thermogram showing key analytical features.
-
Baseline: The initial flat portion of the curve where no thermal events are occurring.
-
Onset Temperature (Tm): The temperature at which the melting process begins, determined by the intersection of the baseline tangent and the inflectional tangent of the peak. This is the value reported as the melting point for pure substances.[9]
-
Peak Maximum: The temperature at which the rate of heat absorption is highest.
-
Peak Area: The integrated area under the endothermic peak, which is directly proportional to the enthalpy of fusion (ΔHfus). A larger area signifies a greater amount of energy required to melt the sample, often indicating a more stable crystal lattice.
By comparing the thermograms of the different isomers, a researcher can clearly distinguish them based on their unique melting points and enthalpies of fusion. A lower, broader melting peak might also indicate the presence of impurities.[4]
Conclusion
The predicted differences in melting points and enthalpies of fusion, driven by the subtle yet significant effects of substituent position on crystal packing, underscore the importance of DSC in isomer differentiation. The data generated from such an analysis is fundamental for ensuring the correct isomeric form of an API is selected and for maintaining batch-to-batch consistency, which are critical requirements for regulatory approval and the development of safe and effective medicines.
References
- Modulation of Weak Interactions in Structural Isomers: Positional Isomeric Effects on Crystal Packing and Physical Properties and Solid-State Thin-Film Fabrication. PubMed Central.
- Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Semantic Scholar.
- An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). ResearchGate.
- Differential Scanning Calorimetry (DSC Analysis): A Practical Guide to Thermal Insights. Torontech.
- Impact of Geometric Isomers on the Thermal Properties of Polymers. Patsnap.
- Molecular Shape and Crystal Packing: A Study of C12H12 Isomers, Real and Imaginary. ACS Publications.
- Effects of Crystal Packing on the Thermal Behavior of N,N'-alkylpiperidinium and N,N'-alkylmorpholinium Iodide Salts. ResearchGate.
- Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry.
- Prediction of boiling points and melting points of aromatic compounds. OSTI.GOV.
- QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. DergiPark.
- Interpreting DSC Data. UCSB MRL.
- 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. MDPI.
- 4-Bromo-6-fluoro-1H-indole | C8H5BrFN | CID 24728173. PubChem.
- Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. MDPI.
- Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons. ResearchGate.
- Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole. ResearchGate.
- Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PMC.
- aromatic positional isomers: Topics by Science.gov. Science.gov.
- Thermodynamic property values of selected polycyclic aromatic hydrocarbons measured by differential scanning calorimetry. ResearchGate.
- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech.
- Differential Scanning Calorimetry (DSC). Chemistry LibreTexts.
- The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases. ResearchGate.
Sources
- 1. Modulation of Weak Interactions in Structural Isomers: Positional Isomeric Effects on Crystal Packing and Physical Properties and Solid-State Thin-Film Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. torontech.com [torontech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones [mdpi.com]
- 9. 3-bromo-6-fluoro-2-methyl-1H-indole | C9H7BrFN | CID 10125201 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 5-Bromo-4-Fluoro-1H-Indole Derivatives: From Crystal Engineering to Structure Determination
This guide offers an in-depth technical exploration of the X-ray crystallography of 5-bromo-4-fluoro-1H-indole derivatives. Designed for researchers, medicinal chemists, and material scientists, it moves beyond simple protocols to explain the causal relationships between molecular structure, intermolecular forces, and crystal packing. We will objectively compare the influence of bromine and fluorine substituents, supported by experimental data and validated methodologies, to provide a comprehensive resource for the structural elucidation of this pharmaceutically relevant scaffold.
Introduction: The Significance of Halogenated Indoles in Drug Discovery
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and clinically approved drugs.[1] The strategic introduction of halogen atoms, such as in the this compound framework, is a powerful strategy in drug design. Halogenation significantly modulates a molecule's physicochemical properties, including lipophilicity and metabolic stability, and can introduce specific, highly directional intermolecular interactions that enhance binding affinity to biological targets.[2] 5-Bromoindole derivatives, for instance, are key intermediates in synthesizing anticancer agents and other therapeutics.[3][4] Similarly, 5-fluoroindole moieties are integral to potent kinase inhibitors like Sunitinib.[2]
Accurate knowledge of the three-dimensional molecular structure, obtainable only through single-crystal X-ray diffraction, is a prerequisite for rational drug design and understanding structure-activity relationships (SAR).[5] This guide provides a comparative framework for analyzing the crystallographic features of this compound derivatives, focusing on how the distinct electronic natures of bromine and fluorine dictate crystal packing and intermolecular interactions.
Part 1: The Dichotomy of Bromine and Fluorine in Crystal Packing
The solid-state architecture of halogenated indole derivatives is a delicate balance of various non-covalent interactions. While classical N-H···π and C-H···π interactions often play a primary role in stabilizing the crystal packing of indoles, the presence and nature of halogens introduce a new layer of complexity and control.[6]
The Role of Halogen Bonding
A key differentiator between bromine and fluorine is their ability to participate in halogen bonding (XB). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic species.[7][8]
-
Bromine as a Halogen Bond Donor: Bromine, being large and polarizable, is an effective halogen bond donor. This interaction is strong and directional, making it a reliable tool in crystal engineering to form robust supramolecular synthons.[9][10]
-
Fluorine's Limited Role in Halogen Bonding: In contrast, fluorine is highly electronegative and has low polarizability, making it a very poor halogen bond donor. Its interactions are more typically characterized as weak hydrogen bonds (C-H···F) or dipole-dipole interactions.[11]
This fundamental difference means that replacing a fluorine with a bromine at a similar position can significantly alter the primary intermolecular forces, leading to different crystal packing arrangements and potentially different polymorphs.
Comparative Analysis of Intermolecular Interactions
To illustrate the distinct roles of bromine and fluorine, we can compare the crystal packing features of representative bromo- and fluoro-substituted indole derivatives. While a comprehensive public dataset for a series of this compound derivatives is not available, examining closely related structures from the Cambridge Structural Database (CSD) provides critical insights.[12][13]
For example, an analysis of various bromo-substituted indoles often reveals C-H···Br and Br···π interactions that, while sometimes secondary to stronger hydrogen bonds, play a crucial role in the overall molecular assembly.[6][14][15] In contrast, fluoro-substituted indoles frequently exhibit weak C-H···F interactions that contribute to the packing energy.[16]
The logical workflow for investigating these derivatives is outlined below.
Caption: High-level workflow from synthesis to structural analysis.
Part 2: Experimental Guide to High-Quality Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[5][17] The process involves two main stages: nucleation and crystal growth. The goal is to achieve a state of limited supersaturation slowly, allowing molecules to arrange themselves into an ordered lattice.[18]
Choosing a Crystallization Technique
For small organic molecules like indole derivatives, several techniques are effective. The choice depends on the compound's solubility, stability, and the quantity of material available.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Slow Evaporation | Solvent is slowly removed from a near-saturated solution, increasing solute concentration to the point of crystallization.[18] | Simple setup, requires minimal material. | Can lead to rapid crystallization and poor quality crystals if evaporation is too fast. Solvent may be incorporated into the lattice. | Thermally stable, non-volatile compounds. |
| Vapor Diffusion | An anti-solvent (precipitant) vapor slowly diffuses into a solution of the compound, reducing its solubility.[19] | Excellent control over crystallization rate, suitable for very small quantities. | Requires a binary solvent system with specific properties. | Screening multiple conditions simultaneously. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent, crystallization occurs at the interface.[18] | Can produce very high-quality crystals, good for sensitive compounds. | Requires careful setup to avoid disturbing the layers, can be slow. | Compounds with differing solubility in two miscible solvents. |
| Slow Cooling | A saturated solution at an elevated temperature is cooled slowly, reducing solubility and inducing crystallization.[20] | Good control over crystal growth rate, can be automated. | Requires the compound to be thermally stable and have temperature-dependent solubility. | Compounds that are significantly more soluble at higher temperatures. |
Detailed Protocol: Crystallization by Slow Evaporation
This protocol is a reliable starting point for obtaining crystals of this compound derivatives.
Trustworthiness: This protocol is self-validating. The observation of clear, well-defined single crystals with sharp edges under a microscope indicates success. The absence of crystals, formation of an oil, or amorphous powder indicates that conditions (solvent, concentration, temperature) need to be optimized.
Materials:
-
5-10 mg of purified this compound derivative.
-
A selection of high-purity solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Methanol, Heptane).
-
Small, clean glass vials (e.g., 1-2 mL).
-
Vial caps or paraffin film.
Procedure:
-
Solvent Selection (The "Why"): The ideal solvent is one in which the compound is moderately soluble. If it is too soluble, it will not crystallize; if it is too insoluble, it will precipitate immediately as a powder. Test solubility in a few solvents to find a suitable candidate or a binary mixture (e.g., Dichloromethane/Heptane).
-
Solution Preparation: Add the chosen solvent dropwise to the vial containing your compound until it just dissolves completely. Avoid using a large excess of solvent, as this will significantly prolong the evaporation time. A concentration similar to that used for an NMR experiment is a good starting point.[18]
-
Setup:
-
Place the open vial inside a larger, loosely covered beaker or leave the vial cap on loosely. This slows the rate of evaporation, which is critical for growing larger, higher-quality crystals.[18]
-
Alternatively, for finer control, use a vial with a cap that has a small hole pierced in it. A smaller hole will result in slower evaporation.
-
-
Incubation: Place the setup in a location free from vibrations and significant temperature fluctuations (e.g., a quiet corner of a lab bench or a cupboard).
-
Monitoring: Check the vial daily without disturbing it. Nucleation may begin on the glass surface or from a microscopic dust particle.[18] Crystals can appear within a few hours to several weeks.
-
Harvesting: Once crystals of suitable size (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove a crystal from the mother liquor using a cryo-loop or a fine needle and immediately prepare it for X-ray analysis.
Part 3: Comparative Structural Analysis
The final step is the analysis and comparison of the solved crystal structures. Key parameters to compare include the unit cell dimensions, space group, and the nature of intermolecular contacts. While specific data for this compound is not publicly available, we can analyze representative structures to highlight the expected differences.
Case Study: Representative Bromo vs. Fluoro Indole Structures
Let's consider a hypothetical comparison between a bromo-indole derivative (Compound 1 ) and a fluoro-indole derivative (Compound 2 ).
| Parameter | Compound 1 (Bromo-derivative) | Compound 2 (Fluoro-derivative) | Rationale for Differences |
| Space Group | P2₁/c | P-1 | The stronger, more directional C-Br···X halogen bonds in 1 can lead to higher symmetry packing arrangements (e.g., centrosymmetric). The weaker, less directional C-H···F interactions in 2 may allow for less symmetric, triclinic packing. |
| Density (g/cm³) | ~1.85 | ~1.45 | The significantly higher atomic mass of bromine compared to fluorine results in a much denser crystal lattice for Compound 1 . |
| Key Intermolecular Interactions | N-H···O (H-bond), C-Br···π (Halogen Bond) | N-H···O (H-bond), C-H···F, π-π stacking | Compound 1 is stabilized by a directional halogen bond. Compound 2 , lacking a strong XB donor, relies on weaker C-H···F forces and potentially more significant π-π stacking to satisfy its packing requirements.[6][21] |
Visualization of Intermolecular Interactions
The different types of interactions that dictate the crystal packing of halogenated indoles can be visualized as follows.
Caption: Common intermolecular interactions in halogenated indoles.
Conclusion
The crystallographic analysis of this compound derivatives is a nuanced field where the subtle interplay of intermolecular forces dictates solid-state structure. The comparison between bromine and fluorine substituents is not merely academic; it has profound implications for drug development. Bromine's ability to form strong, directional halogen bonds offers a powerful tool for crystal engineering, potentially leading to more predictable and stable crystalline forms. Fluorine, while not a strong halogen bond donor, influences packing through weaker interactions that can also be exploited in design.
A thorough understanding of crystallization techniques, combined with a robust analysis of the resulting crystal packing, provides invaluable insights into the structure-property relationships of these important pharmaceutical building blocks. This guide serves as a foundational resource for researchers aiming to harness the power of X-ray crystallography to accelerate the discovery and development of next-generation indole-based therapeutics.
References
A complete list of all sources cited in this guide is provided below.
- D. Chopra, et al. (2018).
- (2019). New Directions in the X-Ray Diffraction Analysis of Organic Materials. Advances in X-Ray Analysis. [Link]
- (n.d.).
- L. Xu, et al. (2018). An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). CrystEngComm. [Link]
- Y. Liu, et al. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]
- R. J. Staples (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]
- J. P. Metherall, et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- J. P. Metherall, et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- K. D. M. Harris (2015). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
- T. C. T. Pham, et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)
- R. G. S. Berlinck, et al. (2012).
- E. R. T. Tiekink, et al. (2023). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][6][19]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.
- K. D. M. Harris (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University. [Link]
- (2022). Comparison between bromo vs. fluoro complex and single crystal X-ray...
- R. Wilcken, et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]
- A. De Martino, et al. (2017). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry. [Link]
- A. Mukherjee & G. R. Desiraju (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research. [Link]
- (2017). Halogen Bonding in Crystal Engineering.
- A. J. Stout, et al. (2014). X-Ray Crystallography of Chemical Compounds. Molecular Pharmaceutics. [Link]
- Y. Li, et al. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. Acta Crystallographica Section E. [Link]
- (n.d.). Halogen Bonding in Crystal Engineering. RSC Publishing. [Link]
- A. Mukherjee & G. R. Desiraju (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different.
- (n.d.).
- (n.d.). Search - Access Structures. CCDC. [Link]
- (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
- S. G. DiMagno & H. Sun (2006). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. Search - Access Structures [ccdc.cam.ac.uk]
- 14. journals.iucr.org [journals.iucr.org]
- 15. journals.iucr.org [journals.iucr.org]
- 16. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 20. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 21. An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide: Navigating the Reactivity of Bromo- vs. Chloro-Substituted Fluoroindoles
For researchers in medicinal chemistry and drug development, the indole scaffold is a cornerstone of molecular design. The strategic introduction of halogens, particularly fluorine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. However, for the synthetic chemist, the journey from a simple halogenated indole to a complex target molecule is paved with critical decisions about reactivity. This guide provides an in-depth comparison of two common synthons: bromo-substituted fluoroindoles and their chloro-substituted counterparts. We will dissect their reactivity profiles across several key synthetic transformations, providing the experimental rationale and field-proven insights needed to select the optimal starting material for your specific application.
Foundational Principles: The Electronic Tug-of-War
The reactivity of a halo-fluoroindole is not governed by a single factor but by a complex interplay of electronic and steric effects. Understanding these core principles is essential for predicting reaction outcomes.
-
The Influence of Fluorine: The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) on the indole ring.[1] This effect depletes electron density from the aromatic system, which has two major consequences:
-
It "activates" the ring toward nucleophilic attack.
-
It deactivates the ring toward electrophilic substitution.[1]
-
-
The Carbon-Halogen Bond (C-X): The primary differentiator between our two substrates lies in the properties of the carbon-chlorine versus the carbon-bromine bond. The C-Br bond is longer and weaker than the C-Cl bond.[2][3][4] This difference in bond dissociation energy is the single most critical factor in reactions where the cleavage of this bond is part of the rate-determining step.
| Bond | Average Bond Energy (kJ/mol) | Key Implication |
| C-F | ~485 | Very strong; generally unreactive in cross-coupling.[5][6] |
| C-Cl | ~327 | Stronger than C-Br; less reactive in oxidative addition.[5][6] |
| C-Br | ~285 | Weaker than C-Cl; more reactive in oxidative addition.[5][6] |
| C-I | ~213 | Weakest C-X bond; most reactive in oxidative addition.[5][6] |
This fundamental difference in bond strength dictates the divergent reactivity pathways we will explore.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for C-C and C-N bond formation, respectively.[7][8][9] Their catalytic cycles share a common, often rate-determining, first step: oxidative addition .
Caption: Generalized catalytic cycle for Pd-cross-coupling reactions.
In this step, the aryl halide (our halo-fluoroindole) adds to the Pd(0) catalyst. This process involves the cleavage of the C-X bond. Consequently, the weaker the C-X bond, the faster the oxidative addition and the overall reaction.
Comparative Reactivity:
-
Bromo-fluoroindoles: Are significantly more reactive in Suzuki and Buchwald-Hartwig couplings. The lower C-Br bond energy facilitates a faster rate of oxidative addition, often allowing for milder reaction conditions (lower temperatures, lower catalyst loadings) compared to their chloro-analogs.[10]
-
Chloro-fluoroindoles: Are less reactive due to the stronger C-Cl bond.[10] While challenging, their coupling is not impossible. Success often requires more specialized, highly active catalysts, typically featuring bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and stronger bases or higher temperatures to force the oxidative addition to proceed.[11]
Data Summary: Suzuki-Miyaura Coupling
| Substrate Type | Typical Catalyst/Ligand | Temperature | Relative Reaction Rate |
| Bromo-fluoroindole | Pd(dppf)Cl2, Pd(PPh3)4 | 80-100 °C | Fast |
| Chloro-fluoroindole | Pd2(dba)3 / XPhos | 100-120 °C | Slow |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4-fluoroindole
This protocol is a representative starting point for the coupling of a bromo-fluoroindole with an arylboronic acid.
-
Reaction Setup: To an oven-dried flask, add 5-bromo-4-fluoroindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K2CO3 or Cs2CO3 (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (2-5 mol%).
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., 4:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Note: The choice of a base like K2CO3 is crucial. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[12]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via a completely different mechanism where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group.[13]
Caption: The two-step Addition-Elimination mechanism of SNAr.
The rate-determining step is typically the initial nucleophilic attack.[14][15] The reaction is accelerated by factors that stabilize the negatively charged intermediate. The strong inductive effect of the fluorine substituent already present on the indole ring makes the system more susceptible to this type of reaction.[16]
Comparative Reactivity: The reactivity order in SNAr is often F > Cl > Br > I.[15] This is counterintuitive if one only considers leaving group ability. The reason is that the high electronegativity of the halogen being displaced stabilizes the transition state leading to the Meisenheimer complex.[14]
In our specific case, the fluorine is a non-displaced activating group, while the chloro or bromo atom is the leaving group.
-
Bromo- vs. Chloro-fluoroindoles: The difference in reactivity is often less pronounced than in cross-coupling. While bromide is a better leaving group than chloride, the elimination step is fast and not rate-determining.[14] The primary driver is the stabilization of the anionic intermediate by the electron-withdrawing groups on the ring (including the fluorine). Therefore, both substrates can be effective, and the choice may depend on substrate availability or side-reaction profiles. In some cases, the slightly higher electronegativity of chlorine might offer a marginal rate enhancement in the first step.
Lithiation and Halogen-Metal Exchange
The use of organolithium reagents opens up two distinct reactivity pathways, and this is where the choice between a bromo- and chloro-substituted fluoroindole has the most dramatic consequences.
Caption: Divergent reactivity of chloro- vs. bromo-fluoroindoles with organolithiums.
Comparative Reactivity:
-
Bromo-fluoroindoles: Readily undergo halogen-metal exchange . The rate of exchange is much faster for bromine than for chlorine (I > Br >> Cl).[17] Treating a bromo-fluoroindole with n-BuLi or t-BuLi at low temperatures (e.g., -78 °C) will selectively replace the bromine atom with lithium. This lithiated species can then be trapped with a wide variety of electrophiles (E+), providing a powerful method for introducing functionality specifically at the site of bromination.
-
Chloro-fluoroindoles: Are generally resistant to halogen-metal exchange under standard conditions. Instead, they are more likely to undergo deprotonation (directed ortho-metalation), where the organolithium base removes an acidic proton from the ring.[18][19] The position of lithiation will be directed by the most powerful directing group on the ring, which could be the fluorine, the chloro, or another substituent. This makes chloro-fluoroindoles suitable for functionalizing a position adjacent to a directing group, rather than at the site of the halogen itself.
Experimental Protocol: Halogen-Metal Exchange of 5-Bromo-4-fluoroindole
-
Reaction Setup: To an oven-dried, three-neck flask under an argon atmosphere, add a solution of 5-bromo-4-fluoroindole (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.0-1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., N,N-dimethylformamide (DMF) to install an aldehyde) in anhydrous THF dropwise.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Workup and Purification: Extract the product with an organic solvent, wash, dry, and purify by standard methods as described previously.
Trustworthiness Note: It is critical to use anhydrous solvents and maintain a strict inert atmosphere, as organolithium reagents are highly reactive with water and oxygen. The low temperature is necessary to prevent side reactions.
Summary and Strategic Recommendations
The choice between a bromo- and chloro-substituted fluoroindole is a strategic decision that should be dictated by the intended synthetic transformation.
| Reaction Type | Bromo-fluoroindole | Chloro-fluoroindole | Recommendation |
| Pd Cross-Coupling | Highly Reactive. Milder conditions, broader catalyst scope. | Less Reactive. Requires specialized, highly active catalysts and harsher conditions. | Choose the bromo derivative for efficiency and reliability in cross-coupling. |
| SNAr | Effective. | Effective. | Reactivity is comparable. Choice can be based on cost and availability. |
| Lithiation Chemistry | Undergoes rapid halogen-metal exchange . | Undergoes deprotonation (ortho-lithiation). | Choose bromo to functionalize the halogen-bearing position. Choose chloro to functionalize a position ortho to a directing group. |
By understanding the fundamental principles of C-X bond strength and the distinct mechanisms of these key reactions, researchers can harness the nuanced reactivity of halogenated fluoroindoles to accelerate the synthesis of complex molecules and advance the frontiers of drug discovery.
References
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019).
- Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate.
- Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem.
- Buchwald–Hartwig amination - Wikipedia.
- Why do the induction effects of fluorobenzene decrease electrophilic addition reactivity, conjugation effects increase selectivity? - Chemistry Stack Exchange. (2019).
- 7-indolinecarboxaldehyde - Organic Syntheses Procedure.
- Electrosynthesis of fluorinated indole derivatives - ResearchGate. (2025).
- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. (1996).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. (2013).
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - MDPI.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018).
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (2020).
- 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2023).
- Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC - NIH. (2025).
- Bond strenghts - The Student Room. (2009).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole - Benchchem.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024).
- nucleophilic aromatic substitutions - YouTube. (2019).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. (2021).
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025).
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- The order of bond strength among C-F, C-Cl, C-Br, C-1 is - Allen.
- Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines | Request PDF - ResearchGate. (2025).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl) - Growing Science.
- Bond strength : r/chemhelp - Reddit. (2018).
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences.
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. (2018).
- Suzuki Coupling - Organic Chemistry Portal.
- Bromide conversions in C-C coupling reactions using... | Download Table - ResearchGate.
- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole - ResearchGate.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- 8.8: Strength of Covalent Bonds - Chemistry LibreTexts. (2020).
- lithiation of 8-bromoquinoline - Powered by XMB 1.9.11 - Sciencemadness.org. (2009).
- Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - MDPI.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH.
- Suzuki cross-coupling reaction - YouTube. (2020).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. The order of bond strength among C-F, C-Cl, C-Br, C-1 is [allen.in]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. ias.ac.in [ias.ac.in]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 5-bromo-4-fluoro-1H-indole Kinase Inhibitors
This guide provides a comprehensive framework for the validation of in vitro assays crucial for the early-stage development of compounds derived from the 5-bromo-4-fluoro-1H-indole scaffold. As this scaffold is a privileged structure in kinase inhibitor discovery, we will focus our examples on validating assays to characterize potential kinase-targeting therapeutic agents. Our approach is grounded in the principles of scientific integrity, regulatory compliance, and practical, field-proven insights to ensure the generation of robust and reliable data for decision-making in drug discovery programs.
The Imperative of Rigorous Validation in Drug Discovery
The journey from a promising chemical scaffold to a clinical candidate is long and fraught with challenges. The data generated from in vitro assays form the very foundation upon which all subsequent development decisions are made. Therefore, the validation of these assays is not a perfunctory step but a critical scientific necessity. For novel compounds like derivatives of this compound, a robust validation package ensures that observed biological activity is real, reproducible, and directly attributable to the compound's interaction with its intended target.
This guide moves beyond simple checklists, delving into the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals to build self-validating systems that are compliant with international regulatory standards, such as those set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2]
PART 1: The Foundation – A Framework for Robust Assay Validation
Before initiating any compound screening, a clear validation plan is essential. This plan should be guided by regulatory principles and a logical workflow. The core objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[3]
Core Validation Parameters
According to the ICH Q2(R1) guidelines, the following parameters are critical for validating analytical procedures and form the basis of a trustworthy assay.[1][3][4]
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In a kinase assay, this means distinguishing true inhibition from assay artifacts like compound autofluorescence or non-specific protein binding.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spiking a known quantity of a reference inhibitor into the assay.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories.
-
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. For an IC50 determination, this relates to the dose-response curve.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected or quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The Validation Workflow: A Logical Progression
A structured approach to validation ensures all critical parameters are assessed systematically.
1. Objective: To validate an FP-based competitive binding assay to determine the IC50 of test compounds against Kinase X.
2. Materials:
-
Recombinant Kinase X
-
Fluorescent Tracer (e.g., fluorescein-labeled ATP competitive ligand)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Reference Inhibitor (e.g., Staurosporine)
-
Test Compounds (this compound derivatives) dissolved in 100% DMSO
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
3. Experimental Procedure:
-
Step 1: Reagent Preparation: Prepare stocks of kinase, tracer, and compounds in assay buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Step 2: Assay Plate Mapping: Design the plate layout to include controls:
-
0% Inhibition: Kinase + Tracer + DMSO (defines the high mP window)
-
100% Inhibition: Tracer + DMSO (defines the low mP window)
-
Reference Curve: Kinase + Tracer + serial dilution of Reference Inhibitor
-
Test Compound Curves: Kinase + Tracer + serial dilution of Test Compounds
-
-
Step 3: Assay Execution:
-
Add 5 µL of assay buffer or tracer (for 100% inhibition controls) to appropriate wells.
-
Add 50 nL of compound or DMSO from the dose-response plates.
-
Add 5 µL of Kinase X to all wells except the 100% inhibition controls.
-
Incubate for the optimized time (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader.
-
4. Validation Parameters & Acceptance Criteria:
| Parameter | Method | Acceptance Criteria |
| Z'-factor | Calculate from 16 high and 16 low control wells: `Z' = 1 - (3*(SD_high + SD_low)) / | Mean_high - Mean_low |
| Specificity | Screen a known non-binding indole compound. Test for compound autofluorescence by omitting the tracer. | No significant inhibition by non-binder. Compound fluorescence should not impact the polarization reading. |
| Accuracy | Determine the IC50 of the reference inhibitor. | IC50 value should be within ± 2-fold of the historical or published value. |
| Precision (Repeatability) | Run the reference inhibitor IC50 curve in triplicate on the same plate. | Coefficient of Variation (%CV) of the IC50 values should be ≤ 20%. |
| Precision (Intermediate) | Run the reference inhibitor IC50 curve on three different days by two different analysts. | Inter-assay %CV of the IC50 values should be ≤ 30%. |
| Robustness | Vary parameters such as incubation time (±10 min) and temperature (±2°C) and assess the impact on the reference IC50. | IC50 values should remain within the precision limits. |
PART 3: Secondary Cell-Based Assay Validation – Assessing Cellular Effects
While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine a compound's activity in a more physiologically relevant context. [5][6]These assays assess a compound's ability to cross the cell membrane, engage the target in the complex cellular milieu, and exert a biological effect. We will compare two common methods for assessing cell viability/cytotoxicity, a frequent downstream consequence of inhibiting kinases involved in cell proliferation.
| Assay Technology | Principle | Advantages | Disadvantages | Key Considerations |
| MTT Assay | Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which are solubilized and measured by absorbance. | Inexpensive, widely used and understood. | Requires a solubilization step; can be affected by compounds that alter cellular metabolism without causing cell death. [7] | Ensure complete solubilization of formazan; run controls for compound color interference. |
| ATP Luminescence (e.g., CellTiter-Glo®) | Measures ATP levels, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal. | Highly sensitive, homogeneous "add-mix-read" format, good linearity. | More expensive than MTT; susceptible to interference from compounds affecting luciferase or cellular ATP pools. | Use opaque-walled plates to prevent signal bleed-through; establish a stable luminescent signal. |
In-Depth Protocol: Validation of the MTT Cell Viability Assay
This protocol describes the validation of an MTT assay to determine the GI50 (concentration for 50% growth inhibition) of this compound derivatives on a cancer cell line (e.g., HeLa).
1. Objective: To validate an MTT assay to determine the GI50 of test compounds in HeLa cells.
2. Materials:
-
HeLa cells
-
Cell Culture Medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [8]* Solubilization Solution (e.g., DMSO or acidified isopropanol)
-
Reference Compound (e.g., Doxorubicin)
-
Test Compounds
-
96-well, clear, flat-bottom plates
3. Experimental Procedure:
-
Step 1: Cell Seeding: Seed HeLa cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Step 2: Compound Treatment: Add serial dilutions of test compounds and reference compound to the cells. Include "cells + media + DMSO" (0% inhibition) and "media only" (background) controls.
-
Step 3: Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Step 4: MTT Addition: Remove the media and add 100 µL of fresh media plus 10 µL of MTT stock solution to each well. Incubate for 4 hours. [9]* Step 5: Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of Solubilization Solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals. [8]* Step 6: Absorbance Reading: Read the absorbance at 570 nm with a reference wavelength of ~650 nm.
4. Validation Parameters & Acceptance Criteria:
| Parameter | Method | Acceptance Criteria |
| Assay Window | Calculate the Signal-to-Background ratio: Mean_Signal(cells) / Mean_Signal(media only) | S/B ≥ 5 |
| Specificity | Test for compound interference by performing the assay in a cell-free manner with the highest concentration of test compound. | Compound should not reduce MTT or absorb at 570 nm. If it does, appropriate background subtraction is required. |
| Accuracy | Determine the GI50 of the reference compound (Doxorubicin). | GI50 value should be within ± 2.5-fold of the historical or published value. |
| Precision (Repeatability) | Run the reference compound GI50 curve in triplicate on the same plate. | %CV of the GI50 values should be ≤ 25%. |
| Precision (Intermediate) | Run the reference compound GI50 curve on three different days. | Inter-assay %CV of the GI50 values should be ≤ 35%. |
PART 4: Data Synthesis and Navigating Compound-Specific Challenges
A robust validation package integrates data from both biochemical and cell-based assays. A potent kinase inhibitor in a biochemical FP assay should ideally translate to potent growth inhibition in a relevant cancer cell line. Discrepancies between these results are common and require investigation. For example, a compound potent biochemically but weak in a cell-based assay may have poor cell permeability or be subject to efflux.
Potential Challenges with this compound Derivatives:
-
Autofluorescence: The indole nucleus can be fluorescent. It is critical to pre-screen all compounds for intrinsic fluorescence at the excitation and emission wavelengths of the assay (especially for FP and TR-FRET). This is a key part of ensuring assay specificity.
-
Solubility: Halogenated aromatic compounds can have poor aqueous solubility. Monitor for compound precipitation in assay buffers. Poor solubility can lead to inaccurate potency measurements and is a common source of assay artifacts.
-
Non-specific Binding: Indole compounds can sometimes bind non-specifically to proteins or assay components. This can be mitigated by including detergents like Brij-35 or Tween-20 in the assay buffer and by performing counter-screens.
By rigorously validating both primary biochemical and secondary cell-based assays according to the principles and protocols outlined in this guide, researchers can build a high-quality, reliable dataset. This ensures that the lead compounds selected from the this compound series for further development have a solid and trustworthy foundation, ultimately increasing the probability of success in the complex journey of drug discovery.
References
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2022).
- Sylvester, K. C., et al. (2001). Development and Validation of a Fluorescence Polarization-Based Competitive Peptide-Binding Assay for HLA-A*0201A New Tool for Epitope Discovery. Biochemistry. [Link]
- U.S. Food and Drug Administration. (2018).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2022).
- ResolveMass Laboratories Inc. (2025).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing. [Link]
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- Molecular Devices.
- ResearchGate. (2011). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]
- Schauer, A. K., et al. (2023).
- Bolstad, M., et al. (2020). Antibody validation for Western blot: By the user, for the user. PMC - NIH. [Link]
- Pumbo, E. (2020).
- Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link]
- Rockland Immunochemicals. (2021). Validating Antibodies for Western Blotting. [Link]
- Mo, J., et al. (2021). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
- Azure Biosystems.
- El-Sayad, H. A., et al. (2011). Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands. PubMed. [Link]
- Guérit, D., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]
- Marin Biologic Laboratories.
- Lekkala, S., et al. (2014). In vitro JAK kinase activity and inhibition assays. PubMed - NIH. [Link]
- National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007).
- BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
- Li, Y., et al. (2025). Design and Synthesis of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry. [Link]
- PeploBio. (2024).
- PPD. (2013).
- Al-Hussain, S. A., et al. (2024).
- Riss, T. L., et al. (2013). Cell Viability Assays. [Link]
- Goryacheva, I. Y., et al. (2021). Fluorescence Polarization-Based Bioassays: New Horizons. PMC - NIH. [Link]
- ResearchGate. (2019). In vitro cytotoxic activity of selected indole derivatives in a panel of 11 human tumor cell lines. [Link]
- BellBrook Labs. (2025).
- DCN Dx. Common Assay Development Issues (And How to Avoid Them!). [Link]
- CLYTE Technologies. (2025).
- Charles River Laboratories.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. marinbio.com [marinbio.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Data for 5-bromo-4-fluoro-1H-indole
Introduction: The Imperative for Rigorous Analytical Validation
In the landscape of modern drug discovery and development, 5-bromo-4-fluoro-1H-indole stands out as a pivotal heterocyclic building block. Its unique substitution pattern offers medicinal chemists a versatile scaffold for creating novel therapeutic agents, enabling precise modulation of pharmacological properties. However, the integrity of any research and development program hinges on the quality of its data. The analytical characterization of such intermediates is not merely a procedural step but the very foundation upon which subsequent synthetic and biological evaluations are built.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound. We will move beyond rote protocols to explore the causality behind experimental choices, focusing on the critical process of cross-validation. Cross-validation serves as the ultimate arbiter of analytical reliability, ensuring that data is consistent, reproducible, and accurate across different methods, instruments, or even laboratories.[1] This is paramount for maintaining data integrity throughout the lifecycle of a pharmaceutical product, from early-stage discovery to regulatory submission.[2][3]
We will dissect the application of core analytical techniques—HPLC, GC-MS, NMR, and FT-IR—and present a framework for their systematic cross-validation, grounded in the principles outlined by international regulatory bodies.[2][4][5][6]
Pillar 1: The Principle of Analytical Method Cross-Validation
Before delving into specific techniques, it is crucial to understand the philosophy of cross-validation. At its core, cross-validation is the formal comparison of two or more analytical procedures to demonstrate their equivalence for a specific purpose.[1] This becomes necessary when, for example, a method is transferred from a development lab to a quality control (QC) lab, or when a new, more efficient method (like UPLC) is intended to replace an older one (like conventional HPLC).
The objective, as stipulated by guidelines like the International Council for Harmonisation (ICH) Q2(R2), is to demonstrate that any of the validated methods can be used to generate reliable and equivalent data for the intended analytical task.[2][6][7] This builds trustworthiness into the entire analytical workflow.
Caption: Conceptual workflow for analytical method cross-validation.
Pillar 2: Orthogonal Chromatographic Techniques for Purity Assessment
The most common analytical task is the determination of purity. Relying on a single chromatographic method can be misleading, as co-eluting impurities may go undetected. Therefore, employing two orthogonal methods—methods with different separation mechanisms—is a cornerstone of robust validation. For this compound, we will compare a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Gas Chromatography-Mass Spectrometry (GC-MS) approach.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity and assay determination in pharmaceutical analysis. A reversed-phase method is the logical starting point for an indole derivative, leveraging hydrophobic interactions for separation.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column Selection: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain the indole core, while the fluorine and bromine substituents add polarity, ensuring good peak shape and resolution from non-polar impurities.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as an ion-suppressor, protonating residual silanols on the column and ensuring the indole's secondary amine is protonated, leading to sharper peaks.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: 30% B to 95% B over 15 minutes. Rationale: A gradient is essential to elute any potential late-eluting, more hydrophobic impurities while ensuring the main analyte peak is resolved from early-eluting polar contaminants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm. Rationale: The indole scaffold has a strong chromophore with significant absorbance around this wavelength.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal separation mechanism based on volatility and boiling point, and offers definitive identification through mass fragmentation patterns.[8][9] It is particularly effective for identifying small, volatile, or non-UV active impurities that might be missed by HPLC-UV.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Column Selection: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[8] Rationale: This stationary phase is robust and provides excellent separation for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.[9]
-
Final: Hold at 280°C for 5 minutes.
-
Rationale: This program ensures the volatilization of the analyte and separation from lower-boiling point solvents and higher-boiling point impurities.
-
-
Injector: Splitless mode at 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile solvent like Ethyl Acetate to a concentration of 1 mg/mL.
Cross-Validation Data Comparison
| Parameter | Method A (HPLC-UV) | Method B (GC-MS) | Acceptance Criteria |
| Purity (Area %) | 99.8% | 99.7% | Difference < 0.5% |
| Major Impurity 1 | 0.12% at RRT 1.15 | 0.15% at RT 12.8 min | Consistent detection & comparable levels |
| Major Impurity 2 | Not Detected | 0.08% at RT 9.5 min | Investigation required* |
| Identity Confirmation | Matches Retention Time of Reference | Matches Mass Spectrum of Reference | Confirmed by both |
*In this hypothetical scenario, the cross-validation has proven its worth: GC-MS detected a volatile impurity missed by HPLC. This demonstrates the methods are not equivalent for all impurities and highlights the need for orthogonal approaches.
Pillar 3: Spectroscopic Techniques for Structural Confirmation
While chromatography assesses purity, spectroscopy confirms identity. Cross-validation here means ensuring that data from different spectroscopic techniques provides a cohesive and unambiguous structural assignment for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Expected NMR Data (based on principles and similar structures[10][11][12]):
-
¹H NMR: Expect signals for the N-H proton (a broad singlet), and distinct aromatic protons. The coupling patterns (J-couplings) between the protons and with the fluorine atom will be critical for assignment.
-
¹³C NMR: The spectrum will show 8 distinct carbon signals. The carbons attached to bromine and fluorine will exhibit characteristic shifts. A ¹³C NMR spectrum has been reported for this compound.[13]
-
¹⁹F NMR: A single resonance is expected, which will show coupling to adjacent protons, confirming the fluorine's position.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides a "fingerprint" of the molecule's functional groups. It's a rapid and non-destructive technique that complements NMR.
Experimental Protocol: FT-IR (ATR)
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Key Expected Vibrations (based on indole[14][15]):
-
~3400 cm⁻¹: N-H stretch (characteristic of the indole amine).
-
~3100-3000 cm⁻¹: Aromatic C-H stretches.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250-1000 cm⁻¹: C-F stretch.
-
~800-600 cm⁻¹: C-Br stretch and C-H out-of-plane bending.
-
Cross-Validation of Spectroscopic Data
Caption: Integration of orthogonal spectroscopic data for structural confirmation.
Conclusion: A Framework for Trustworthy Data
The cross-validation of analytical data is not a mere academic exercise; it is a fundamental requirement for ensuring the scientific and regulatory integrity of drug development. For a key intermediate like this compound, establishing a robust analytical control strategy through orthogonal and complementary techniques is essential. By comparing data from HPLC-UV, GC-MS, NMR, and FT-IR, researchers can build a comprehensive and validated analytical profile. This multi-faceted approach ensures that the purity, identity, and quality of the material are understood with the highest degree of confidence, providing a solid foundation for the development of next-generation therapeutics. Every protocol described herein is designed as a self-validating system, incorporating principles that ensure the data is fit for its intended purpose.[2]
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- ChemicalBook. (n.d.). 5-bromo-4,6-difluoro-1H-indole(1154742-51-4) 1H NMR.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- PubChem. (n.d.). 5-Bromoindole.
- PubChem. (n.d.). 5-Fluoroindole.
- SIELC Technologies. (n.d.). Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole on Newcrom R1 HPLC column.
- SpectraBase. (n.d.). 5-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
- Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB.
- Journal of Applied Pharmaceutical Science. (2024). GC-MS and in silico analyses revealed the potential inhibitory activity of compounds isolated from Ciplukan herb (Physalis angul.
- ResearchGate. (n.d.). FT-IR spectrum of control indole.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).
- SpectraBase. (n.d.). 5-Fluoro-1H-indole.
- National Institutes of Health. (n.d.). Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity - PMC.
- Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- National Institutes of Health. (2022). Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential - PMC.
- PubMed. (2021). A comparative GC-MS analysis of bioactive secondary metabolites produced by halotolerant Bacillus spp. isolated from the Great Sebkha of Oran.
- PubMed. (2008). GC-MS analysis of breath odor compounds in liver patients.
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. japsonline.com [japsonline.com]
- 9. Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-bromo-4,6-difluoro-1H-indole(1154742-51-4) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. bmse000097 Indole at BMRB [bmrb.io]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. 5-Bromoindole(10075-50-0) IR Spectrum [m.chemicalbook.com]
Safety Operating Guide
Safe Disposal of 5-bromo-4-fluoro-1H-indole: A Procedural Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 5-bromo-4-fluoro-1H-indole. As a halogenated heterocyclic compound, its handling and disposal are governed by specific safety and regulatory principles designed to protect laboratory personnel and the environment. This document synthesizes technical data and field-proven practices to ensure a self-validating and compliant disposal workflow.
Hazard Profile and Chemical Identity
This compound is a halogenated organic compound. While specific toxicity data for this exact molecule is not extensively published, the profiles of structurally similar bromo-, fluoro-, and indole-containing compounds provide a strong basis for hazard assessment. The presence of bromine and fluorine atoms classifies it definitively as a halogenated organic waste , which is the primary determinant for its disposal pathway.[1][2]
Based on analogous compounds, this compound should be presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] It is expected to cause irritation to the skin, eyes, and respiratory system.[4][5] Therefore, minimizing exposure is the guiding principle for all handling and disposal procedures.
| Parameter | Description & Rationale | Source(s) |
| Chemical Class | Halogenated Organic Compound | [1][2] |
| Appearance | Likely a crystalline powder (based on similar indoles) | [2] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes serious eye, skin, and respiratory irritation. | [3][4][5] |
| Incompatible Materials | Strong oxidizing agents. Keep waste segregated from these materials to prevent potentially violent reactions. | [5][6] |
| Primary Disposal Method | Incineration by a licensed professional waste disposal service. Landfill disposal is generally prohibited for halogenated organic compounds. | [1][2][4][7] |
Immediate Pre-Disposal Requirements: Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, the following PPE is mandatory. The causality behind each choice is to create a barrier against the primary exposure routes: dermal, ocular, and respiratory.
-
Eye Protection: Wear chemical safety goggles. Standard safety glasses are insufficient.[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[4]
-
Body Protection: A full-length laboratory coat must be worn and kept buttoned.[2]
-
Respiratory Protection: If there is any risk of generating dust or aerosols, conduct all work within a certified chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate particulate filters is required.[2][5]
The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is strict segregation and containment. Halogenated wastes require specific treatment, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like HBr and HF), and must never be mixed with other waste streams.[2][4]
Step 1: Waste Characterization
-
Confirm that the waste contains this compound. This includes pure, unused compound, reaction mixtures containing it, and contaminated materials (e.g., weigh boats, gloves, silica gel).
Step 2: Segregation at the Point of Generation
-
Immediately place the waste into a designated container exclusively for Halogenated Organic Waste .[1][8]
-
Crucially, do NOT mix with:
-
Non-halogenated organic waste (e.g., acetone, hexanes).
-
Aqueous waste (acids, bases).
-
Solid, non-hazardous waste.[2]
-
-
The reason for this segregation is twofold: regulatory compliance and safety. Mixing can lead to dangerous reactions, and different waste streams have vastly different disposal costs and methods. Halogenated compounds are subject to specific land disposal restrictions by the EPA.[9][10]
Step 3: Container Selection and Management
-
Use only containers that are in good condition, compatible with organic chemicals, and have a secure, tightly-sealing lid.[2][8]
-
Keep the waste container closed at all times except when actively adding waste. This minimizes the release of harmful vapors.[8]
Step 4: Proper Labeling
-
Label the container before adding any waste.[8]
-
The label must clearly state:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
If other halogenated wastes are added to the same container, list all constituents. Do not use abbreviations or chemical formulas.[8]
-
Step 5: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic.
-
Ensure the storage area is segregated from incompatible materials, particularly strong oxidizing agents.[5]
Step 6: Final Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company.[2][4]
-
The standard, approved disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This process must only be performed by a certified facility.[2][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
Spill Management and Decontamination
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2, including respiratory protection if the compound is a powder.[4]
-
Containment: Prevent the spill from spreading. If it is a solid, avoid creating dust.[4]
-
Cleanup: Gently sweep up the solid material and place it into a designated halogenated waste container.[5] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust. Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Disposal: All materials used for cleanup (e.g., wipes, contaminated gloves) must be disposed of as halogenated organic waste.[2]
Regulatory Framework
The disposal of this compound is regulated under federal and state law. As a halogenated organic compound (HOC), it falls under the purview of the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). Specifically, its disposal is subject to the Land Disposal Restrictions (LDR) program (40 CFR Part 268), which often prohibits the disposal of HOCs in landfills, making incineration the required method.[9][10] Always consult your institution's EHS department and local regulations to ensure complete and accurate compliance.[11]
References
- Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
- Acros Organics. (2025). 5-Fluoroindole Safety Data Sheet.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Section 729 [ilga.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-bromo-4-fluoro-1H-indole
This guide provides essential, immediate safety and logistical information for the handling of 5-bromo-4-fluoro-1H-indole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, causal understanding of the necessary protective measures. Our commitment is to build trust by providing value that extends beyond the product itself, ensuring your safety and the integrity of your research.
Hazard Identification: Understanding the "Why" Behind the "What"
This compound, as a halogenated indole, should be handled as a hazardous substance. Data from analogous compounds indicate several potential hazards that dictate our PPE strategy.[1][4]
Primary Hazard Profile (based on similar compounds):
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][4]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4]
These classifications are the foundation of our protective protocols. Each piece of recommended equipment is a direct countermeasure to one or more of these potential routes of exposure.
Core Directive: A Multi-Layered PPE Strategy
A comprehensive personal protective equipment plan is not merely a list of items; it is an integrated system designed to shield you from chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Minimum: Nitrile rubber gloves. Rationale: Provides a barrier against skin contact, which can cause irritation and harmful systemic effects through dermal absorption.[5] Always check gloves for integrity before use and wash hands thoroughly after removal. |
| Eyes/Face | Safety goggles with side shields | Minimum: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] For Splash Risk: A full face shield should be worn over safety goggles.[6][7] Rationale: Protects against airborne particles and splashes that can cause serious eye irritation.[3] |
| Body | Laboratory coat | Minimum: A standard laboratory coat. For Larger Quantities/Spills: A chemical-resistant apron or a full-body suit (e.g., Tyvek).[6] Rationale: Prevents contamination of personal clothing and minimizes skin contact.[8] |
| Respiratory | NIOSH/MSHA-approved respirator | When Required: Mandatory when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[5] A full-face respirator may be used if exposure limits are exceeded.[1] Rationale: Prevents inhalation of the compound, which is harmful and can cause respiratory irritation.[4] |
Operational Protocols: From Benchtop to Disposal
Adherence to procedural steps is critical for safety. These protocols provide a self-validating system for handling this compound.
Standard Handling and Use
This workflow is designed to minimize exposure during routine laboratory operations.
-
Preparation: Before handling the compound, ensure a certified chemical fume hood is operational. Lay down absorbent, disposable bench paper to contain any minor spills.
-
PPE Inspection and Donning: Inspect all required PPE for defects. Don your lab coat, safety goggles, and gloves. If working outside a fume hood, a respirator is mandatory.
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly clean the work area.
-
Remove PPE carefully, avoiding contact with contaminated surfaces.
-
Wash hands thoroughly with soap and water.[1]
-
Accidental Spill Response
In the event of a spill, a calm and structured response is crucial.
-
Immediate Actions:
-
Alert colleagues in the immediate vicinity.
-
Evacuate the area if the spill is large or if you feel unwell.
-
-
Small Spill Cleanup (if trained):
-
Don appropriate PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9] Avoid generating dust.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Contact your institution's Environmental Health and Safety (EHS) or emergency response team.
-
Logistical Plan: Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical handling lifecycle.
Storage
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]
-
Segregate from incompatible materials, particularly strong oxidizing agents, with which it may react violently.[3][11]
-
Ensure the storage area is clearly labeled and access is restricted.
Disposal Plan
As a halogenated organic compound, this compound requires specialized disposal. Under no circumstances should it be disposed of down the drain or in regular trash. [5]
-
Waste Segregation: Collect all waste material (including contaminated gloves, bench paper, and absorbent from spills) in a designated, clearly labeled "Halogenated Organic Waste" container.[12][13]
-
Container Management: The waste container must be made of a compatible material, kept tightly sealed when not in use, and stored in a designated satellite accumulation area.[12]
-
Professional Disposal: Arrange for pickup and disposal by a licensed professional hazardous waste company. The approved disposal method is typically incineration in a chemical incinerator equipped with a scrubber.[12]
Visualized Workflows and Data
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
References
- Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.).
- Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025, April 9).
- 1-Bromo-4-fluorobenzene Safety Data Sheet. (2013, October 17).
- Safety Data Sheet: 5-Bromoindole - Carl ROTH. (n.d.).
- Chemical Safety Chemical Hygiene Program - Towson University. (2025, October 23).
- Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. (n.d.).
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 11. carlroth.com [carlroth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nottingham.ac.uk [nottingham.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
